1-Anthraquinonesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dioxoanthracene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIPIAHCFBEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38641-06-4 (potassium salt) | |
| Record name | Anthraquinone sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8058877 | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-49-5, 30637-95-7 | |
| Record name | 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthraquinone 1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraquinone sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANTHRAQUINONESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FW580K11J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 1-Anthraquinonesulfonic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Anthraquinonesulfonic Acid
This compound (1-AQSA) is a pivotal organic compound that serves as a cornerstone in the synthesis of a vast array of functional molecules. Characterized by a polycyclic aromatic anthraquinone core substituted with a sulfonic acid group at the alpha (C1) position, its unique chemical architecture imparts a blend of properties that are highly sought after in industrial and research settings. The anthraquinone moiety provides a rigid, planar chromophoric system, while the sulfonic acid group confers significant polarity and water solubility, a feature that profoundly influences its reactivity and handling.[1][2][3]
For researchers and professionals in drug development, 1-AQSA is not merely a dye intermediate but a versatile building block. The anthraquinone skeleton is a "privileged scaffold" found in numerous biologically active compounds, including several clinically approved anticancer drugs like epirubicin and mitoxantrone.[4][5][6] Understanding the fundamental chemical properties of 1-AQSA is therefore essential for designing and synthesizing novel derivatives with tailored pharmacological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and spectroscopic characterization, offering field-proven insights for its effective utilization in the laboratory.
Physicochemical and Structural Properties
At room temperature, this compound is a pale yellow to brown crystalline solid.[1] The presence of the highly polar sulfonic acid group dominates its solubility profile, rendering it soluble in water and other polar solvents, while it remains less soluble in non-polar organic solvents.[1] This aqueous solubility is a critical property that distinguishes it from its parent compound, anthraquinone, and facilitates its use in aqueous reaction media.
Core Structural Features
The molecule's structure features a robust, tricyclic aromatic system (anthracene) with two ketone groups at the C9 and C10 positions, forming the quinone structure. The sulfonic acid group is attached to the C1 position, one of the four equivalent "alpha" positions (1, 4, 5, 8), which are electronically distinct from the "beta" positions (2, 3, 6, 7).
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₅S | [1] |
| Molecular Weight | 288.27 g/mol | [1] |
| Appearance | Pale yellow to brown crystalline powder | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 275 °C (548 K) | [1] |
| Density | ~1.50 g/cm³ | [1] |
| Solubility | Soluble in water; varies in organic solvents | [1] |
Synthesis of this compound: A Directed Electrophilic Substitution
The industrial synthesis of 1-AQSA is a classic example of controlled electrophilic aromatic substitution. While direct sulfonation of anthraquinone with sulfuric acid or oleum typically yields the thermodynamically more stable 2-anthraquinonesulfonic acid (beta-position), the presence of a mercury catalyst dramatically alters the reaction's regioselectivity, favoring substitution at the alpha-position.[7][8]
The Role of the Mercury Catalyst
The causality behind this shift in selectivity is rooted in the formation of a complex between anthraquinone and the mercuric salt. This complex sterically hinders the beta-positions and, more importantly, electronically activates the alpha-positions, directing the incoming electrophile (SO₃) to the C1 position. The reaction is carefully controlled to prevent over-sulfonation to disulfonic acids.[7] Modern methods have also explored other catalysts, such as palladium, to circumvent the environmental toxicity of mercury.[9][10]
Caption: Key stages in the mercury-catalyzed synthesis of 1-AQSA.
Detailed Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate
This protocol is adapted from a robust and verified procedure, providing a self-validating system for laboratory-scale synthesis.[7] The final product is isolated as its more crystalline and easily handled potassium salt.
Materials & Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer with a powerful motor
-
Thermometer
-
Oil bath
-
Anthraquinone (100 g, 0.48 mole)
-
19–22% Oleum (fuming sulfuric acid) (120 g)
-
Yellow mercuric oxide (1 g)
-
Potassium chloride (32 g)
-
2-L beaker, Büchner funnel, filter cloth
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a 500-mL three-necked flask with a mechanical stirrer and a thermometer. Half-immerse the flask in an oil bath.
-
Catalyst and Sulfonating Agent: Charge the flask with 120 g of 19–22% oleum and 1 g of yellow mercuric oxide. Heat the mixture to 100°C with stirring.
-
Addition of Anthraquinone: Carefully add 100 g of anthraquinone through a powder funnel.
-
Sulfonation Reaction: Vigorously stir the mixture and heat at 147–152°C for 45–60 minutes. The temperature control is critical; higher temperatures can lead to the formation of undesired disulfonic acids.[7]
-
Workup - Quenching and Filtration: Remove the oil bath and cautiously pour the hot acid solution into a 2-L beaker containing 1 L of hot water while stirring. This step precipitates the unreacted anthraquinone.
-
Isolation of Unreacted Starting Material: Boil the diluted mixture for 5 minutes. Collect the solid unreacted anthraquinone (~53-59 g) by suction filtration on a Büchner funnel fitted with a cotton filter cloth. Wash the solid with 200 mL of hot water. This recovered material can be recycled.[11]
-
Precipitation of the Potassium Salt: Heat the combined filtrate and wash water to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of hot water.
-
Crystallization and Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath. The potassium salt of this compound will crystallize as light yellow plates.
-
Final Purification: Collect the crystals by suction filtration, wash with a cold 1% potassium chloride solution, and then with a small amount of ice water. Dry the product in an oven at 110-120°C. The yield is typically 57–60 g.
Caption: Experimental workflow for the synthesis of Potassium 1-Anthraquinonesulfonate.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 1-AQSA. The molecule's conjugated system and functional groups give rise to a distinct spectroscopic fingerprint.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands. High-intensity π → π* transitions from the aromatic system typically appear in the UV region (220–350 nm), while lower-intensity n → π* transitions associated with the carbonyl groups can extend into the visible range (~400 nm).[12][13] The sulfonic acid group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong, characteristic absorption bands for the S=O stretches of the sulfonate group (~1200 and ~1050 cm⁻¹), the C=O stretches of the quinone ketones (~1670 cm⁻¹), and C=C stretches from the aromatic rings (~1590 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: The aromatic region (typically 7.5 - 8.5 ppm) will show a complex pattern of signals corresponding to the seven protons on the substituted anthraquinone core. The specific chemical shifts and coupling constants are dictated by the electron-withdrawing effects of the carbonyl and sulfonic acid groups.
-
¹³C NMR: The spectrum will show 14 distinct carbon signals. The two carbonyl carbons are highly deshielded and appear far downfield (>180 ppm), while the aromatic carbons resonate in the 120-150 ppm range.[14]
-
| Spectroscopic Data (Representative) | |
| Technique | Expected Features |
| UV-Vis | λmax ~250 nm, ~270 nm, ~330 nm (π → π); weak band >400 nm (n → π)[12][14] |
| IR (cm⁻¹) | ~1670 (C=O stretch), ~1590 (Aromatic C=C), ~1200 & ~1050 (S=O stretch)[14] |
| ¹H NMR (ppm) | 7.5 - 8.5 (complex multiplets, aromatic protons)[14] |
| ¹³C NMR (ppm) | >180 (C=O carbons), 120 - 150 (aromatic carbons)[14] |
Chemical Reactivity and Applications in Drug Development
The reactivity of 1-AQSA is twofold, involving both the sulfonic acid group and the anthraquinone nucleus.
-
Reactions of the Sulfonic Acid Group: The -SO₃H group is a strong acid and can be easily converted to its salt form (e.g., sodium or potassium salt), which is often the isolated product due to its better handling properties.[11][15] More importantly, the sulfonic acid group is an excellent leaving group in nucleophilic aromatic substitution reactions. For example, reaction with ammonia or amines can replace the sulfonate group to introduce nitrogen-containing functionalities, a key step in the synthesis of many dyes and pharmaceutical intermediates.[16]
-
Reactions of the Anthraquinone Core: The quinone system can be reduced to the corresponding hydroquinone.[17] The aromatic rings can undergo further substitution reactions, though the existing electron-withdrawing groups are deactivating.
For drug development professionals, 1-AQSA is a valuable starting material for accessing the 1-substituted anthraquinone scaffold. Many anthraquinone-based drugs require substitution at the C1 position, and the displacement of the sulfonate group is a more facile route than direct substitution on the parent anthraquinone. This allows for the systematic introduction of various pharmacophores to explore structure-activity relationships (SAR) for targets such as nucleotide-binding proteins or as DNA intercalating agents.[6][18]
Safety and Handling
As with all laboratory chemicals, this compound and its salts must be handled with appropriate care. It is considered a hazardous substance that can cause skin and serious eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. If generating dust, use a dust mask or work in a well-ventilated area.[20]
-
Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use.[19]
-
Storage: Store in a cool, dry, well-ventilated place, locked up and away from incompatible materials such as strong oxidizing agents.[20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]
Conclusion
This compound is a compound of significant industrial and academic importance. Its synthesis via mercury-catalyzed sulfonation is a textbook case of directed regioselectivity, and its unique combination of a planar aromatic core with a water-solubilizing group makes it a highly versatile chemical intermediate. For scientists in materials science, dye chemistry, and particularly drug discovery, a thorough understanding of its chemical properties, reactivity, and handling is paramount for leveraging its potential in the creation of novel, high-value molecules.
References
- Solubility of Things. (n.d.). This compound.
- Scott, W. J., & Allen, C. F. H. (1941). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, 21, 92. doi:10.15227/orgsyn.021.
- ChemBK. (n.d.). This compound.
- Wikipedia. (2024). Anthraquinone.
- MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.
- Chemcess. (n.d.). Anthraquinone: Properties, Production And Uses.
- Wikipedia. (2024). Anthraquinones.
- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.
- Google Patents. (1973). US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids.
- Google Patents. (n.d.). United States Patent Office.
- Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748.
- ResearchGate. (n.d.). The UV-Vis spectra of anthraquinone intermediates and polymeric dyes.
- ResearchGate. (2025). (PDF) Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets.
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 128, 346–352.
- Baqi, Y. (2016). Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. Drug discovery today, 21(10), 1571–1577.
- Dai, C., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC medicinal chemistry, 14(7), 1205–1221.
- Aceto, M., et al. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 3. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 4. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis [mdpi.com]
- 5. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemcess.com [chemcess.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 11. This compound | 82-49-5 [chemicalbook.com]
- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound sodium salt - Safety Data Sheet [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. Anthraquinone - Wikipedia [en.wikipedia.org]
- 18. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-Anthraquinonesulfonic Acid from Anthraquinone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-anthraquinonesulfonic acid from anthraquinone, a critical intermediate in the production of a wide array of dyes and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and the strategic considerations underpinning the synthesis. The guide emphasizes the prevalent mercury-catalyzed sulfonation of anthraquinone with oleum, detailing the reaction's regioselectivity and the measures to control byproduct formation. Furthermore, it delves into the purification of the product and its significance as a precursor for various derivatives with therapeutic potential.
Introduction: The Strategic Importance of this compound
Anthraquinone and its derivatives have long been a cornerstone in the development of synthetic dyes. Beyond their vibrant colors, these compounds have garnered significant attention in the pharmaceutical industry for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several anthraquinone-based drugs, such as doxorubicin and mitoxantrone, are currently in clinical use, underscoring the therapeutic potential of this chemical scaffold.[3]
This compound serves as a pivotal intermediate in the synthesis of more complex anthraquinone derivatives.[4] The introduction of the sulfonic acid group at the C1 position not only enhances the water solubility of the anthraquinone core but also provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions.[5] This strategic functionalization opens up avenues for the synthesis of a diverse library of compounds for drug discovery programs. This guide will provide a detailed exploration of the synthesis of this key intermediate, with a focus on the practical aspects and theoretical underpinnings of the process.
The Chemistry of Anthraquinone Sulfonation: A Mechanistic Perspective
The sulfonation of anthraquinone is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the presence or absence of a catalyst. In the absence of a catalyst, the sulfonation of anthraquinone with oleum (a solution of sulfur trioxide in sulfuric acid) predominantly yields the thermodynamically more stable 2-anthraquinonesulfonic acid.[6]
However, for the synthesis of many important dyes and pharmaceutical precursors, the 1-sulfonic acid isomer is required. The selective formation of this compound is achieved through the use of a mercury catalyst, typically mercuric sulfate (HgSO₄).[7]
The Role of the Mercury Catalyst in Directing α-Substitution
The mechanism of the mercury-catalyzed sulfonation is believed to involve the formation of an organomercury intermediate.[8] The mercuric ion (Hg²⁺) acts as an electrophile and attacks the electron-rich α-position (C1) of the anthraquinone ring to form a mercury-anthraquinone complex. This complex then reacts with sulfur trioxide (SO₃), the electrophile in the sulfonation reaction. The presence of the mercury at the α-position directs the incoming sulfonyl group to the same position. Subsequent workup with acid leads to the cleavage of the carbon-mercury bond and the formation of this compound.
The following diagram illustrates the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the mercury-catalyzed sulfonation of anthraquinone.
Experimental Protocols for the Synthesis of this compound
The following section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established and reliable procedures.[7]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Anthraquinone | C₁₄H₈O₂ | 208.22 | >98% |
| Oleum (20% SO₃) | H₂SO₄·xSO₃ | Variable | 20% free SO₃ |
| Mercuric Oxide (yellow) | HgO | 216.59 | >99% |
| Potassium Chloride | KCl | 74.55 | >99% |
| Distilled Water | H₂O | 18.02 | N/A |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging the Reactor: To the flask, add 120 g of 20% oleum and 1.0 g of yellow mercuric oxide.
-
Heating and Addition of Anthraquinone: Heat the mixture to 100°C with stirring. Once the temperature is stable, slowly add 100 g (0.48 mol) of anthraquinone powder in portions over 30 minutes.
-
Sulfonation Reaction: After the addition is complete, raise the temperature of the reaction mixture to 145-150°C and maintain it for 2 hours with vigorous stirring.
-
Quenching the Reaction: After 2 hours, allow the reaction mixture to cool to approximately 100°C. In a separate large beaker (2 L), place 1 L of hot distilled water. Carefully and slowly pour the warm reaction mixture into the hot water with constant stirring. Caution: This process is highly exothermic and should be performed with extreme care.
-
Precipitation and Filtration of Unreacted Anthraquinone: Boil the diluted solution for 5 minutes to ensure complete precipitation of the unreacted anthraquinone. Filter the hot solution through a Büchner funnel to collect the unreacted anthraquinone. Wash the solid with hot distilled water. The unreacted anthraquinone can be dried and reused.
-
Salting Out the Product: Transfer the filtrate to a clean beaker and heat it to 90°C. Prepare a solution of 75 g of potassium chloride in 250 mL of hot water and add it to the hot filtrate with stirring.
-
Crystallization and Isolation: Allow the mixture to cool to room temperature to facilitate the crystallization of the potassium salt of this compound. Collect the crystalline product by filtration, wash it with a small amount of cold water, and then with a saturated solution of potassium chloride.
-
Drying: Dry the product in a vacuum oven at 100°C to a constant weight.
Expected Yield and Purity
The typical yield of the potassium salt of this compound is in the range of 85-90% based on the amount of anthraquinone consumed. The purity of the product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
Process Optimization and Control of Byproducts
The primary byproducts in the sulfonation of anthraquinone are the 2-sulfonic acid isomer and various disulfonic acids. The formation of these byproducts can be minimized by careful control of the reaction conditions.
| Parameter | Effect on Product Distribution | Recommended Control |
| Temperature | Higher temperatures (>160°C) can lead to an increase in the formation of disulfonic acids. | Maintain the reaction temperature between 145-150°C. |
| Oleum Concentration | Higher concentrations of free SO₃ can favor disulfonation. | Use 20% oleum as specified. |
| Reaction Time | Prolonged reaction times can increase the extent of disulfonation. | Adhere to the recommended 2-hour reaction time. |
| Catalyst Concentration | Insufficient catalyst may lead to the formation of the 2-isomer. | Use the specified amount of mercuric oxide. |
The following workflow diagram summarizes the key steps in the synthesis and purification process:
Caption: A flowchart illustrating the synthesis and purification of this compound.
Applications in Drug Development
While this compound itself is not typically used as a therapeutic agent, its role as a versatile intermediate is of paramount importance in the synthesis of pharmacologically active molecules. The sulfonic acid group can be readily converted to other functional groups or used to attach the anthraquinone scaffold to other molecules.
For instance, the amination of this compound is a key step in the synthesis of various aminoanthraquinone derivatives.[9] These aminoanthraquinones are precursors to a range of compounds with demonstrated anticancer and antimicrobial activities.[10] The ability to introduce substituents at the 1-position of the anthraquinone ring system via the sulfonic acid intermediate allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
The mercury-catalyzed sulfonation of anthraquinone remains the most effective method for the selective synthesis of this compound, a crucial intermediate for the dye and pharmaceutical industries. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are essential for achieving high yields and purity. This guide has provided a detailed and practical framework for the synthesis, purification, and application of this important compound, with the aim of empowering researchers and professionals in their scientific endeavors. The continued exploration of greener and more sustainable synthetic routes will undoubtedly be a key area of future research in this field.
References
- Malik, E. M., & Müller, C. E. (2016). Anthraquinones as Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705–748. [Link]
- Scott, W. J., & Allen, C. F. H. (1943).
- Google Patents. (n.d.). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
- MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1293. [Link]
- Google Patents. (n.d.). CN108129363A - Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method.
- Google Patents. (n.d.). US1963383A - Process of sulphonating anthraquinone and its derivatives.
- Googleapis.com. (n.d.). United States Patent Office.
- National Center for Biotechnology Information. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules, 26(16), 4992. [Link]
- National Center for Biotechnology Information. (2023). A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. Antioxidants, 12(12), 2095. [Link]
- MDPI. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell. Membranes, 12(10), 912. [Link]
- SciSpace. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
- ResearchGate. (2016). Anthraquinones As Pharmacological Tools and Drugs.
- ChemBK. (n.d.). This compound.
- Google Patents. (n.d.). US2742484A - beta-sulfonation of anthraquinone containing mercury.
- Google Patents. (n.d.). A preparation method of anthraquinone-2-sulfonic acid compound.
- Organic Syntheses. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE.
- Researcher.Life. (2016). Anthraquinones As Pharmacological Tools and Drugs.
- Solubility of Things. (n.d.). This compound.
- MDPI. (2021). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 26(16), 4992. [Link]
- Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes.
- Wikipedia. (n.d.). Anthraquinones.
- CORE. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles.
- PubMed. (2024). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science, 15(46), 19534–19545. [Link]
- ResearchGate. (2010). The influence of mercury on the sulphonation of anthraquinone. Recueil des Travaux Chimiques des Pays-Bas, 44(10), 907-930. [Link]
- MDPI. (2022). In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. Antibiotics, 11(10), 1362. [Link]
- Stack Exchange. (2020). Reason behind markovnikov's rule in hydration of alkenes via mercury catalysis.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CN108129363A - Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method - Google Patents [patents.google.com]
- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chembk.com [chembk.com]
- 10. scispace.com [scispace.com]
Introduction: The Enduring Relevance of an Anthraquinone Keystone
An In-depth Technical Guide to 1-Anthraquinonesulfonic Acid: Structure, Synthesis, and Applications
This compound is a prominent derivative of anthraquinone, a class of aromatic organic compounds that have been pivotal in the development of synthetic dyes and have demonstrated significant pharmacological potential.[1] With the chemical formula C₁₄H₈O₅S, this compound serves as a critical building block, or intermediate, in the synthesis of a vast array of functional molecules.[2][3] Its unique molecular architecture, combining a planar polycyclic aromatic core with a highly polar sulfonic acid group, imparts properties that are exploited in fields ranging from materials science to drug design.[4][5]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. We will delve into its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, we will present a detailed, field-proven protocol for its synthesis, explaining the critical mechanistic principles that govern the reaction's regioselectivity. Finally, we will explore its key applications, with a particular focus on its role as a precursor in the development of advanced materials and therapeutic agents.
Molecular Structure and Chemical Formula
The foundational structure of this compound is the anthracene tricyclic system, which is oxidized to feature two ketone groups at positions 9 and 10, forming the 9,10-anthraquinone core. The defining feature of this molecule is the sulfonic acid (-SO₃H) group substituted at the C1 position (the "alpha" position).
-
Chemical Formula: C₁₄H₈O₅S
-
Systematic IUPAC Name: 9,10-dioxoanthracene-1-sulfonic acid[4]
-
Common Names: α-Anthraquinonesulfonic acid, 1-Sulfoanthraquinone[2]
The presence of the electron-withdrawing quinone groups deactivates the aromatic rings towards electrophilic substitution, while the sulfonic acid group dramatically increases the molecule's polarity and water solubility compared to the parent anthraquinone.[4]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of this compound are fundamental to its identification, handling, and application.
Physicochemical Properties
The compound is typically a pale yellow to brown crystalline powder under standard conditions.[4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈O₅S | [2] |
| Molar Mass | 288.28 g/mol | [2] |
| Appearance | Pale yellow to brown crystalline powder | [4] |
| Physical State | Solid | [4] |
| Melting Point | ~218 °C | [2] |
| Density | ~1.50 g/cm³ | [4] |
| Solubility | Soluble in water and ethanol; less soluble in non-polar organic solvents. | [2][4] |
| pKa | ~0.27 (at 25°C) | [2] |
Spectroscopic Characterization
While comprehensive spectral data for the isolated free acid is sparse, a wealth of information from its salts and closely related analogs allows for a robust characterization profile.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching of the sulfonic acid group (and any water of hydration). Strong absorptions are expected around 1670 cm⁻¹ for the C=O stretching of the quinone, with aromatic C=C stretching appearing near 1600 and 1480 cm⁻¹. The sulfonate group (S=O) typically shows strong, characteristic stretches around 1200 cm⁻¹ and 1050 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the sulfonated ring are expected to be shifted downfield due to the anisotropic effects of the sulfonic acid and quinone groups.
-
¹³C NMR: The carbon spectrum would show signals for the carbonyl carbons of the quinone around δ 180-185 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range. The carbon atom directly attached to the sulfonate group (C1) would be significantly influenced and identifiable.[7][8]
-
-
UV-Visible Spectroscopy: In aqueous solution, anthraquinone sulfonates exhibit characteristic absorption bands in the UV and visible regions, which are fundamental to their application as photocatalysts.[9]
Synthesis: A Case Study in Directed Electrophilic Aromatic Substitution
The industrial synthesis of this compound is a classic example of controlled electrophilic aromatic substitution. The direct sulfonation of anthraquinone with fuming sulfuric acid (oleum) typically yields the thermodynamically favored 2-sulfonic acid (beta-position) derivative. To achieve the kinetically controlled 1-sulfonic acid (alpha-position) product, a catalyst is required.[10][11]
The Role of the Mercury Catalyst
The key to directing the sulfonation to the alpha-position is the use of a mercury salt, such as mercuric oxide or mercuric sulfate, as a catalyst.[10][12]
Causality of Experimental Choice:
-
Complexation: The mercury(II) ion coordinates to the carbonyl oxygen of the anthraquinone.
-
Activation: This coordination enhances the electrophilicity of the adjacent alpha-carbon (C1), making it more susceptible to attack by the electrophile (SO₃).
-
Steric Hindrance: The bulky mercury complex sterically hinders the beta-position (C2), further favoring attack at the alpha-position.
-
Reversibility: The sulfonation reaction is reversible. The alpha-sulfonated product is formed faster (kinetic control), and the presence of the mercury catalyst stabilizes this intermediate, preventing its reversion and subsequent isomerization to the more stable beta-product.
This catalytic system is a self-validating protocol because the product distribution is overwhelmingly shifted towards the desired 1-isomer, which can be readily confirmed by chromatographic or spectroscopic analysis. Without the catalyst, the reaction yields almost exclusively the 2-isomer.[11]
Caption: General workflow for the synthesis of this compound salts.
Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate
This protocol is adapted from established and verified procedures.[10] It is designed to be self-validating through the recovery of unreacted anthraquinone and the crystallization of a high-purity product.
Materials:
-
Anthraquinone (0.48 mole, 100 g)
-
19-22% Fuming Sulfuric Acid (Oleum) (120 g)
-
Yellow Mercuric Oxide (HgO) (1 g)
-
Potassium Chloride (KCl) (32 g)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 120 g of oleum and 1 g of mercuric oxide. The flask should be placed in an oil bath within a fume hood.
-
Addition of Reactant: Heat the oleum-catalyst mixture to 100°C. Cautiously add 100 g of anthraquinone powder in portions.
-
Sulfonation: Vigorously stir the mixture and increase the oil bath temperature to maintain an internal reaction temperature of 147-152°C for 45-60 minutes. Causality: This temperature range ensures a sufficient reaction rate for kinetic control without significant formation of di-sulfonated byproducts.[10]
-
Quenching and Recovery: Remove the oil bath. Cautiously and slowly pour the hot, acidic reaction mixture into a beaker containing 1 L of hot water while stirring. Boil the resulting slurry for 5 minutes. This step precipitates the unreacted, water-insoluble anthraquinone.
-
Filtration 1: Filter the hot mixture by suction through a Büchner funnel. Wash the collected solid (unreacted anthraquinone, typically 50-60 g) with hot water. This recovered material can be dried and reused.
-
Product Precipitation: Heat the combined filtrate and washings to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of water. The potassium salt of this compound is less soluble than the corresponding sodium or acid form and will precipitate upon cooling.
-
Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filtration 2: Collect the precipitated golden-yellow crystals of potassium 1-anthraquinonesulfonate by suction filtration. Wash the crystals with a small amount of cold KCl solution and then with a small amount of cold water to remove impurities.
-
Drying: Dry the product in an oven at 110-120°C. The typical yield is 40-45 g.
Applications in Research and Drug Development
This compound is more than a dye intermediate; it is a versatile platform molecule for developing advanced functional materials and pharmacologically active agents.
-
Dye and Pigment Synthesis: This is its primary industrial application. The sulfonic acid group can be readily displaced by nucleophiles (e.g., amines) to produce a wide variety of colored compounds, such as 1-aminoanthraquinone, a key precursor for many anthraquinone dyes.[2]
-
Photocatalysis: Anthraquinone sulfonates are effective, water-soluble photocatalysts. Upon UV irradiation, they can enter an excited triplet state, enabling them to participate in electron transfer or hydrogen atom transfer (HAT) processes. This has been exploited for the photooxidation of organic compounds in aqueous solutions, with applications in environmental remediation and green chemistry.[9]
-
Fluorescence Probes: The inherent fluorescent properties of the anthraquinone core can be modulated by substitution. This allows for the design of fluorescent probes for detecting specific analytes or studying biological processes.[4]
-
Drug Development Precursor: The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous anticancer drugs like Doxorubicin and Mitoxantrone.[5][13] this compound serves as a key starting material for creating novel analogs. The fused planar ring system is adept at intercalating with DNA, and substitutions on the ring can modulate this interaction and introduce new binding modes with other biological targets like topoisomerase-II or carbonic anhydrases.[5][13] Research focuses on modifying the anthraquinone core to enhance efficacy, improve selectivity for cancer cells, and reduce the cardiotoxicity associated with current anthraquinone-based chemotherapeutics.[5]
Safety and Handling
As a sulfonic acid derivative, this compound is corrosive and can cause skin and eye irritation.[14] The synthesis involves highly corrosive fuming sulfuric acid and a toxic mercury catalyst.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Handling: Handle the substance in a well-ventilated area or a fume hood to avoid inhaling dust or aerosols.[15] Avoid all personal contact.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]
-
Synthesis Hazards: The sulfonation reaction is exothermic and involves highly corrosive reagents. The quenching step must be performed with extreme caution by adding the acid mixture to water slowly to manage the heat generated. All work involving mercury must be conducted with appropriate secondary containment and waste disposal procedures.
Conclusion
This compound is a cornerstone of industrial organic synthesis and a molecule of growing interest in advanced research. Its straightforward, yet elegant, regioselective synthesis provides a valuable lesson in reaction control. Beyond its traditional role in the dye industry, its unique combination of a photoactive aromatic core and a water-solubilizing functional group makes it a powerful tool for developing novel photocatalysts, sensors, and, most significantly, new generations of therapeutic agents. For drug development professionals, the anthraquinone scaffold, made accessible through intermediates like this compound, remains a fertile ground for discovering compounds that can address the ongoing challenges of cancer therapy and other diseases.
References
- Solubility of Things. (n.d.). This compound.
- Scott, W. J., & Allen, C. F. H. (1936). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, 16, 75. doi:10.15227/orgsyn.016.0075.
- Molbase. (n.d.). anthraquinone-1-sulphonic acid.
- ChemBK. (n.d.). This compound.
- Google Patents. (n.d.). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.
- Wang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1303. doi:10.3390/molecules29061303.
- Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748. doi:10.1002/med.21391.
- Deb, B., et al. (2025). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Medicinal chemistry (Shariqah (United Arab Emirates)), 21(1), 2–20. doi:10.2174/0118715206374787250227064528.
- Griesbeck, A. G., & Maptue, N. E. (2024). Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. ChemistryOpen, 13(5), e202400030. doi:10.1002/open.202400030.
- ResearchGate. (n.d.). Calculated and experimental (measured in DMSO-d 6 ) 1 H and 13 C....
- ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.
Sources
- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 12. This compound | 82-49-5 [chemicalbook.com]
- 13. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]
- 14. aksci.com [aksci.com]
- 15. 1-NITROANTHRAQUINONE-5-SULFONIC ACID SODIUM SALT - Safety Data Sheet [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Solubility of 1-Anthraquinonesulfonic Acid in Water and Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Anthraquinonesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond simple data recitation to explain the underlying physicochemical principles and provide actionable experimental protocols for solubility determination.
Introduction to this compound: A Molecule of Dichotomous Nature
This compound (C₁₄H₈O₅S) is an organic compound that holds significant interest in various chemical and pharmaceutical applications. Structurally, it is characterized by a large, hydrophobic anthraquinone core, which is a polycyclic aromatic hydrocarbon, and a highly polar sulfonic acid functional group (-SO₃H). This duality in its structure is the primary determinant of its solubility profile, creating a fascinating interplay of hydrophilic and hydrophobic interactions. The anthraquinone moiety is a privileged scaffold in drug discovery, appearing in compounds with anticancer and other therapeutic properties.[1] The addition of a sulfonic acid group can modify the pharmacokinetic properties of such molecules, making an understanding of their solubility paramount.
Physicochemical Principles Governing Solubility
The solubility of this compound is a direct consequence of its molecular structure. The large, planar anthraquinone ring system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents. In contrast, the sulfonic acid group is highly polar and capable of hydrogen bonding, driving solubility in polar solvents, particularly water.[2]
Aqueous Solubility
In aqueous media, the sulfonic acid group can deprotonate to form the sulfonate anion (-SO₃⁻), significantly enhancing water solubility through ion-dipole interactions with water molecules.[2] This ionization is pH-dependent; the solubility of sulfonic acids is generally higher in neutral to alkaline conditions where the anionic form predominates.[2] The presence of the sulfonic acid group allows for the formation of hydrogen bonds with water, further contributing to its solubility in aqueous environments.[2]
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the sulfonic acid group, leading to good solubility. One source describes this compound as being "easily soluble in water and ethanol".[3]
-
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can participate in dipole-dipole interactions, and while they may not be as effective as protic solvents at solvating the sulfonic acid group, they can still dissolve the compound to a considerable extent.
-
Nonpolar Solvents (e.g., hexane, toluene): The hydrophobic anthraquinone core would favor interaction with these solvents, but the highly polar sulfonic acid group makes the overall molecule poorly soluble in nonpolar media.[2]
The interplay of these factors means that while general trends can be predicted, precise solubility data must often be determined empirically.
Quantitative Solubility Data: A Summary of Available Information
| Solvent | Qualitative Solubility |
| Water | Generally soluble, with solubility influenced by pH.[2] |
| Ethanol | Readily soluble.[3] |
| Polar Organic Solvents | Generally soluble.[2] |
| Nonpolar Organic Solvents | Sparingly soluble to insoluble.[2] |
For context, the sodium salt of the related compound, anthraquinone-2-sulfonic acid, is soluble in water.[4] This suggests that the free acid form of this compound will also exhibit significant aqueous solubility.
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, self-validating protocol for the determination of the equilibrium solubility of this compound using the widely accepted shake-flask method.[5][6]
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[5] This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under the specified conditions.
Step-by-Step Experimental Protocol
-
Preparation of the Solvent System:
-
Accurately prepare the desired solvent (e.g., deionized water, ethanol, or a specific buffer solution).
-
For aqueous solubility, it is crucial to control and record the pH of the medium, as this will significantly impact the solubility of the acidic compound.[5]
-
-
Addition of Excess Solute:
-
Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
The use of a significant excess of the solid ensures that the solution remains saturated throughout the experiment.[5]
-
-
Equilibration:
-
Place the sealed container in a constant temperature environment, such as a shaker bath or a temperature-controlled incubator. For biopharmaceutical applications, 37 °C is a relevant temperature.[7]
-
Agitate the mixture for a predetermined period to facilitate the dissolution process and ensure the system reaches equilibrium. A typical duration is 24 to 48 hours, but the exact time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.[5]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Concentration Analysis by UV-Vis Spectrophotometry:
-
Determine the concentration of this compound in the diluted sample using a validated UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent system.
-
Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Diagram of the Experimental Workflow
Caption: Dichotomous nature of this compound's structure.
Conclusion
The solubility of this compound is a complex property dictated by the opposing characteristics of its large hydrophobic core and its highly polar sulfonic acid group. While qualitative data suggests good solubility in polar solvents and poor solubility in nonpolar solvents, precise quantitative data requires empirical determination. The provided shake-flask protocol offers a robust and reliable method for researchers to obtain this critical data, enabling informed decisions in drug development and other scientific applications.
References
- This compound - Solubility of Things. (n.d.).
- 2-Anthraquinonesulfonic acid | CAS#:84-48-0. (n.d.). Chemsrc.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Shake Flask Method Summary. (n.d.). BioAssay Systems.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Applic
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies, 24(1), 36–40.
- Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-based Classification. (2018).
- This compound. (n.d.). ChemBK.
- (PDF) Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. (2020). Journal of The Electrochemical Society, 167(7), 070522.
- Rapid determination of anthraquinone by visible spectroscopy. (2018). Arabian Journal of Chemistry, 11(8), 1235-1240.
- 2-Anthraquinonesulfonic acid. (n.d.). PubChem.
- Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. (1985). Acta Chemica Scandinavica, 39a, 733-741.
- UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. (2017). Journal of Pharmaceutical Sciences, 106(11), 3249-3257.
- Handbook of Aqueous Solubility D
- Handbook of Aqueous Solubility Data By Samuel H. Yalkowsky and Yan He. (2004). Journal of Medicinal Chemistry, 47(12), 3231–3231.
- Handbook of Aqueous Solubility Data. (n.d.).
- Handbook of Aqueous Solubility Data|Paperback. (n.d.). Barnes & Noble.
- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. (2016). Drug Discovery Today, 21(10), 1571-1577.
- Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. (2021). Chemistry – A European Journal, 27(47), 12056-12070.
- Solubility of Organic Compounds. (2023).
- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2024, February 11). YouTube.
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2021). Pharmaceutical Sciences, 27(1), 1-10.
- CRC Handbook of Chemistry and Physics, 88th Edition. (2007). CRC Press.
- POTASSIUM ANTHRAQUINONE-α-SULFONATE. (n.d.). Organic Syntheses.
- aqueous solubility of inorganic compounds at various temperatures. (n.d.). In CRC Handbook of Chemistry and Physics, 91st Edition.
- PHYSICOCHEMICAL CHARACTERIZATION AND QUANTIFICATION OF TOTAL ANTHRAQUINONES OF VISMIA GUIANENSIS (AUBL.) CHOISY. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2135-2140.
- Anthraquinone. (n.d.). Sciencemadness Wiki.
- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). Chemistry Central Journal, 8(1), 26.
Sources
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 5. Handbook of Aqueous Solubility Data by Samuel H. Yalkowsky, Yan He, Parijat Jain, Paperback | Barnes & Noble® [barnesandnoble.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Anthraquinonesulfonic Acid
Introduction
1-Anthraquinonesulfonic acid is a key derivative of anthraquinone, a polycyclic aromatic hydrocarbon that forms the structural backbone for a vast array of dyes, pigments, and pharmacologically active compounds. The addition of a sulfonic acid group at the C1 position significantly alters the molecule's physicochemical properties, particularly its solubility in aqueous media, making it a crucial intermediate in chemical synthesis.[1] For researchers, scientists, and professionals in drug development, a precise understanding of its molecular structure and electronic properties is paramount. Spectroscopic analysis provides the fundamental data required for structural elucidation, purity assessment, and investigation of molecular interactions.
This technical guide offers a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—as applied to this compound. We will delve into the interpretation of spectral data, provide field-proven experimental protocols, and explain the causality behind methodological choices, ensuring a blend of theoretical understanding and practical application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous information about the arrangement of protons and carbons on the anthraquinone skeleton.
1.1 Expertise & Experience: Interpreting the NMR Spectra
While comprehensive, peer-reviewed experimental NMR spectra for this compound are not widely available in public databases, we can predict the spectra with high confidence. This prediction is based on the well-documented spectra of the parent compound, anthraquinone,[2][3][4] and the known substituent chemical shift (SCS) effects of the sulfonic acid group, a strong electron-withdrawing moiety.
The sulfonic acid group at the C1 position will significantly deshield (shift downfield) the adjacent protons and carbons due to its inductive and resonance effects. Protons H-2 and H-8 will be the most affected. The expected chemical shifts are detailed in the tables below.
1.2 Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.25 - 8.35 | Doublet (d) | J = 7.5 - 8.0 |
| H-3 | 7.85 - 7.95 | Triplet (t) | J = 7.5 - 8.0 |
| H-4 | 8.15 - 8.25 | Doublet (d) | J = 7.5 - 8.0 |
| H-5 | 8.20 - 8.30 | Doublet of doublets (dd) | J = 7.5, 1.2 |
| H-6 | 7.90 - 8.00 | Triplet of doublets (td) | J = 7.5, 1.2 |
| H-7 | 7.90 - 8.00 | Triplet of doublets (td) | J = 7.5, 1.2 |
| H-8 | 8.10 - 8.20 | Doublet of doublets (dd) | J = 7.5, 1.2 |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145.0 - 148.0 |
| C-2 | 128.0 - 130.0 |
| C-3 | 135.5 - 137.5 |
| C-4 | 127.5 - 129.5 |
| C-4a | 133.0 - 135.0 |
| C-5 | 127.0 - 129.0 |
| C-6 | 134.5 - 136.5 |
| C-7 | 134.0 - 136.0 |
| C-8 | 127.0 - 129.0 |
| C-8a | 133.5 - 135.5 |
| C-9 (C=O) | 182.0 - 184.0 |
| C-9a | 132.5 - 134.5 |
| C-10 (C=O) | 181.5 - 183.5 |
| C-10a | 134.0 - 136.0 |
1.3 Experimental Protocol: Acquiring NMR Spectra
This protocol outlines a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 15-25 mg of high-purity this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its high polarity is necessary to fully dissolve the sulfonic acid.[5]
-
Gently warm and vortex or sonicate the sample to ensure complete dissolution. A clear, homogenous solution is required for high-resolution spectra.
-
-
Instrumentation and Measurement (400 MHz Spectrometer): [6]
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: Lock the spectrometer field frequency to the deuterium signal of the DMSO-d₆. This step is essential for maintaining field stability during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample is identifiable by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate 16-32 scans to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Accumulate 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to ensure all peaks are in positive absorption mode.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.
-
Integrate the ¹H peaks and analyze the chemical shifts and coupling patterns to confirm the predicted structure.
-
1.4 Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For this compound, IR is particularly useful for confirming the presence of the key quinone (C=O) and sulfonate (S=O) groups.
2.1 Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups. The two quinone carbonyls give rise to a very intense band around 1675 cm⁻¹. The sulfonic acid group is characterized by strong, distinct stretching vibrations for the S=O and C-S bonds. The aromatic nature of the anthraquinone core is confirmed by C=C stretching bands in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
2.2 Data Presentation: Characteristic IR Absorption Data
The following data is based on the experimental spectrum of this compound, sodium salt, provided by the NIST Chemistry WebBook.[7]
Table 3: Key IR Absorption Bands for this compound Sodium Salt
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3450 (broad) | Medium-Strong | O-H Stretch | Adsorbed H₂O |
| ~3070 | Weak | Aromatic C-H Stretch | C-H (Aromatic) |
| ~1675 | Strong | C=O Stretch | C=O (Quinone) |
| ~1590 | Strong | Aromatic C=C Stretch | C=C (Aromatic Ring) |
| ~1210 | Strong | Asymmetric S=O Stretch | SO₃⁻ (Sulfonate) |
| ~1040 | Strong | Symmetric S=O Stretch | SO₃⁻ (Sulfonate) |
| ~710 | Strong | C-S Stretch / Aromatic C-H Bend | C-S / C-H |
2.3 Experimental Protocol: Acquiring an FTIR Spectrum
This protocol uses the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples, requiring minimal preparation.
-
Sample Preparation:
-
Ensure the this compound sample is dry. If necessary, dry under vacuum.
-
No further preparation is needed for the ATR method.
-
-
Instrumentation and Measurement (FTIR-ATR):
-
Open the FTIR spectrometer software and ensure the ATR accessory is installed.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical self-validating step that subtracts the absorbance of air (CO₂, H₂O) from the final sample spectrum.
-
Sample Measurement: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although it is often not required for routine identification.
-
Label the major peaks and assign them to their corresponding functional groups by comparing the wavenumbers to the data in Table 3 and established correlation charts.[8][9]
-
2.4 Visualization: FTIR-ATR Experimental Workflow
Caption: Workflow for FTIR-ATR analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a conjugated system like this compound, this technique is excellent for quantitative analysis and for probing changes in the electronic structure.
3.1 Expertise & Experience: Interpreting the UV-Vis Spectrum
The UV-Vis spectrum of anthraquinone derivatives is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[10]
-
π → π Transitions:* These are high-energy, high-intensity transitions. For the anthraquinone core, they typically appear as two main bands: one around 250 nm and another, broader band around 320-330 nm.[11]
-
n → π Transition:* This is a lower-energy, lower-intensity transition involving the non-bonding electrons of the quinone carbonyl groups. It appears as a weak shoulder or band at longer wavelengths, typically around 400 nm.[10]
The sulfonic acid group at the C1 position is an auxochrome that can cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect on these transitions. The UV/Vis+ Photochemistry Database confirms the existence of spectral data for sodium anthraquinone-1-sulfonate, validating the utility of this technique.[12]
3.2 Data Presentation: Expected UV-Vis Absorption Data
Table 4: Expected UV-Vis Absorption Bands for this compound (Solvent: Ethanol or Water)
| Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~255 | High | π → π |
| ~330 | Medium | π → π |
| ~400 | Low (often a shoulder) | n → π* |
3.3 Experimental Protocol: Acquiring a UV-Vis Spectrum
This protocol is designed for accurate quantitative and qualitative analysis.
-
Sample Preparation: [6]
-
Stock Solution: Accurately weigh a small amount (e.g., 2-5 mg) of this compound and dissolve it in a known volume (e.g., 50.0 mL) of a UV-grade solvent (e.g., ethanol, methanol, or deionized water) in a volumetric flask. This creates a stock solution of known concentration. The choice of solvent is critical as it can influence λmax; consistency is key for comparative studies.
-
Working Solution: Prepare a dilution of the stock solution to a final concentration that yields a maximum absorbance between 0.3 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert law.
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes for stable output.
-
Select a scanning range, typically from 200 to 600 nm.
-
Blanking/Zeroing: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path. Run a baseline correction or "zero" the instrument. This step is crucial to subtract any absorbance from the solvent and cuvette itself.
-
Sample Scan: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Run the scan to acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
-
3.4 Visualization: UV-Vis Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a multi-faceted and robust confirmation of its molecular structure. While experimental NMR data remains elusive in public domains, predictive analysis based on foundational chemical principles offers a strong framework for structural assignment. IR spectroscopy definitively confirms the presence of the critical quinone and sulfonate functional groups, and UV-Vis spectroscopy elucidates the electronic properties of this highly conjugated system. The protocols and interpretive guidance provided herein serve as a self-validating framework for researchers to confidently identify and characterize this important chemical intermediate.
References
- Stücker, A., Podschun, J., Saake, B., & Lehnen, R. (2018). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods, 10(28), 3481-3488.
- Babaei, A., Connor, P. A., McQuillan, A. J., & Umapathy, S. (2014). UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education, 91(9), 1466-1470.
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 233.
- Myrvold, B. O., & Klæboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 735-745.
- Brejová, B., et al. (2011). Study of natural anthraquinone colorants by EPR and UV/vis spectroscopy. Dyes and Pigments, 92(3), 1320-1328.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for [Article Title].
- Solubility of Things. (n.d.). This compound.
- NIST. (n.d.). 1-Anthraquinone sulfonic acid, sodium salt. NIST Chemistry WebBook.
- PubChem. (n.d.). Sodium 2-anthraquinonesulfonate.
- Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
- Scientific Research Publishing. (2013). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium.
- ResearchGate. (n.d.). ¹H NMR spectra of calix[13]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O.
- SpectraBase. (n.d.). Benzenesulfonic acid - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h....
- ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.
- ResearchGate. (n.d.). FTIR spectra and XRD patterns of sulfonated catalysts prepared under....
- ResearchGate. (n.d.). (PDF) UV/Visible spectra of a series of natural and synthesised anthraquinones: Experimental and quantum chemical approaches.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.
- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.
- ResearchGate. (n.d.). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.
- Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675.
- ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.
- SpectraBase. (n.d.). Anthraquinone - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. ANTHRAQUINONE-2,6-DISULFONIC ACID DISODIUM SALT(853-68-9) 13C NMR [m.chemicalbook.com]
- 2. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]
- 3. Anthraquinone(84-65-1) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Anthraquinone sulfonic acid, sodium salt [webbook.nist.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
physical properties of 1-Anthraquinonesulfonic acid (melting point, appearance).
An In-depth Technical Guide to the Physical Properties of 1-Anthraquinonesulfonic Acid
Introduction
This compound, systematically named 9,10-dioxoanthracene-1-sulfonic acid, is a significant organic compound derived from anthraquinone.[1] Its molecular structure features a polycyclic aromatic anthraquinone core with a sulfonic acid group attached at the alpha position (position 1).[1] This substitution pattern critically influences its chemical and physical properties, distinguishing it from its beta-isomer (2-anthraquinonesulfonic acid). The presence of the polar sulfonic acid group imparts water solubility to the otherwise hydrophobic anthraquinone structure, making it a versatile intermediate in the synthesis of a wide range of dyes and pigments.[1][2] It also serves as a precursor for other functionalized anthraquinone derivatives used in various industrial and research applications.[2][3] This guide provides a detailed examination of the key physical properties of this compound, focusing on its appearance and melting point, and outlines a comprehensive protocol for their experimental determination.
Section 1: Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, purification, and application. These properties are directly linked to its molecular structure and purity level.
Appearance
At room temperature, this compound exists as a solid.[1] Its typical appearance can vary depending on its purity and method of preparation.[1] Generally, it is observed as a crystalline powder.[1] The color is most often described as ranging from pale yellow to brown.[1] The sodium salt of the acid is similarly described as a cream to yellow crystalline powder.[]
Melting Point
The melting point is a critical indicator of the purity of a crystalline solid. For this compound, there is some variation in the reported values in the literature, which likely reflects differences in the purity of the samples analyzed.
| Physical Property | Reported Value(s) | Source(s) |
| Appearance | Fine, crystalline powder; pale yellow to brown. | [1] |
| Yellow crystals. | [2] | |
| Melting Point | 275 °C (548 K) | [1] |
| 218 °C (decomposes) | [2] |
Note: The significant discrepancy in reported melting points (218 °C vs. 275 °C) highlights the critical impact of sample purity on this physical property. The higher value may correspond to a more purified sample, while the lower value might indicate the presence of impurities or decomposition upon heating.
Section 2: The Interplay of Structure, Purity, and Physical Properties
Influence of Molecular Structure
The physical properties of this compound are a direct consequence of its molecular architecture.
-
High Melting Point : The rigid, planar structure of the anthraquinone core allows for efficient crystal packing and strong intermolecular π-π stacking interactions. Furthermore, the sulfonic acid group is a potent hydrogen bond donor and acceptor, leading to extensive hydrogen bonding networks within the crystal lattice. These combined strong intermolecular forces require significant thermal energy to overcome, resulting in a high melting point.
-
Color : The extended π-conjugated system of the anthraquinone core acts as a chromophore, absorbing light in the visible spectrum and imparting the characteristic yellow color.[1]
-
Solubility : While the anthraquinone backbone is nonpolar, the highly polar sulfonic acid group (-SO₃H) dramatically increases the molecule's polarity. This group readily ionizes and forms strong hydrogen bonds with water, making this compound soluble in aqueous and other polar solvents.[1]
Impact of Synthesis and Purity
This compound is typically synthesized by the sulfonation of anthraquinone using oleum (fuming sulfuric acid) in the presence of a mercury salt catalyst, which directs the sulfonation to the alpha position.[3][5][6] The reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize the formation of disulfonic acids and other byproducts.[5][6]
The purity of the final product is paramount. Impurities, such as unreacted anthraquinone, isomeric sulfonic acids (e.g., 2-anthraquinonesulfonic acid), or disulfonated products, can depress and broaden the melting point range.[1] Therefore, rigorous purification, often involving precipitation of a salt (like the potassium or sodium salt) and subsequent recrystallization, is essential to obtain a product with consistent physical properties.[5][7] The variation in appearance can also be attributed to purity; highly pure samples tend to be a lighter, more uniform yellow, while the presence of impurities can lead to a darker, brownish hue.[1]
Section 3: Experimental Protocol for Physical Characterization
This section details a self-validating protocol for the determination of the appearance and melting point of a this compound sample.
Objective
To accurately characterize a sample of this compound by observing its physical appearance and determining its melting point range.
Materials and Equipment
-
Sample of this compound
-
Mortar and pestle
-
Spatula
-
Watch glass
-
Capillary tubes (open at one end)
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)
-
Microscope (optional, for observing crystal morphology)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Step-by-Step Methodology
Part A: Characterization of Appearance
-
Sample Preparation : Place a small amount (approx. 10-20 mg) of the this compound sample onto a clean, dry watch glass.
-
Macroscopic Observation :
-
Observe the sample under bright, neutral lighting.
-
Record the color (e.g., pale yellow, brownish-yellow).
-
Note the physical state and form (e.g., crystalline powder, amorphous solid).
-
Record the texture (e.g., fine, granular).
-
-
Microscopic Observation (Optional) :
-
Prepare a slide with a very small amount of the sample.
-
Observe under a microscope to determine the crystal morphology (e.g., needles, plates).
Causality Check: The observed color and form should be compared against literature values.[1][2] Any significant deviation (e.g., a dark brown or non-crystalline appearance) may suggest the presence of impurities or degradation.
-
Part B: Determination of Melting Point
-
Sample Preparation :
-
If the sample is not a fine powder, gently grind a small amount in a clean, dry mortar and pestle. This ensures uniform heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. The sample height should be 2-3 mm.
-
-
Apparatus Setup :
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set a heating ramp rate. For an unknown sample, a rapid scan (10-20 °C/min) can be used to find an approximate melting range. For an accurate measurement, a slow ramp rate (1-2 °C/min) should be used starting from about 20 °C below the expected melting point.
-
-
Measurement :
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin heating while observing the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is T₁ - T₂.
-
-
Validation and Repetition :
-
Perform the measurement in triplicate to ensure reproducibility.
-
A pure compound should exhibit a sharp melting range (typically < 2 °C). A broad melting range (> 2 °C) is indicative of impurities.
Trustworthiness of Protocol: This method is self-validating. A sharp, reproducible melting range that aligns with the higher values reported in the literature (approaching 275 °C) provides high confidence in the sample's purity. A broad or significantly lower range reliably indicates the presence of impurities.
-
Section 4: Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the physical properties of this compound.
Caption: Workflow for physical characterization of this compound.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to handling, general precautions for related sulfonic acids and anthraquinone derivatives should be followed. These compounds may cause skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling : Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Storage : Store in a tightly sealed container in a cool, dry place to prevent moisture absorption.[1]
References
- This compound - Solubility of Things.
- This compound | 82-49-5 - ChemicalBook.
- This compound synthesis - ChemicalBook.
- POTASSIUM ANTHRAQUINONE-α-SULFONATE - Organic Syntheses Procedure. [Link]
- US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google P
- This compound - ChemBK. [Link]
- 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552 - PubChem. [Link]
- ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDR
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 82-49-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to 1-Anthraquinonesulfonic Acid and its Salts for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-anthraquinonesulfonic acid and its corresponding sodium and potassium salts. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and diverse applications of these compounds, with a particular focus on their burgeoning role in medicinal chemistry. We will explore the mechanistic underpinnings of classical synthetic routes, address the environmental considerations, and present modern analytical techniques for characterization and quality control. Furthermore, this guide will illuminate the therapeutic potential of the anthraquinone scaffold, supported by recent scientific literature, to provide a holistic understanding for future research and development endeavors.
Introduction: The Anthraquinone Scaffold and the Significance of Sulfonation
The anthraquinone core, a tricyclic aromatic structure, is a privileged scaffold in both industrial chemistry and pharmacology. Its planar nature and ability to intercalate with DNA have made it a cornerstone for the development of numerous therapeutic agents, particularly in oncology.[1][2][3] The introduction of a sulfonic acid group at the 1-position, yielding this compound, dramatically alters the molecule's physicochemical properties, most notably its water solubility. This enhanced aqueous solubility, conferred by the polar sulfonate group, is a critical attribute that expands the utility of the anthraquinone framework into aqueous-phase applications and biological systems.[4] The corresponding sodium and potassium salts of this compound are the most commonly utilized forms, offering stability and ease of handling.
This guide will navigate the technical landscape of this compound and its salts, providing a foundational understanding for their synthesis, characterization, and application.
Synthesis and Manufacturing: A Tale of Classical Methods and Modern Imperatives
The primary industrial synthesis of this compound is achieved through the sulfonation of anthraquinone. This electrophilic aromatic substitution reaction is regioselectively controlled to favor substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7).
The Mercury-Catalyzed Sulfonation: A Mechanistic Perspective
The classical and most established method for the synthesis of this compound involves the use of a mercury catalyst, typically mercury(II) sulfate, in fuming sulfuric acid (oleum).[5][6] The presence of mercury is crucial for directing the sulfonation to the desired 1-position.
Causality of Experimental Choices:
-
Oleum (Fuming Sulfuric Acid): The sulfonating agent is sulfur trioxide (SO₃). Oleum, a solution of SO₃ in concentrated sulfuric acid, provides a high concentration of the active electrophile, driving the reaction forward.
-
Mercury(II) Sulfate Catalyst: In the absence of a catalyst, the sulfonation of anthraquinone preferentially occurs at the β-position. The mercury(II) ion is believed to coordinate to the carbonyl oxygen and a neighboring aromatic carbon, forming a complex that deactivates the β-positions and directs the electrophilic attack of SO₃ to the α-position.[5] This coordination is thought to proceed via an electrophilic addition of the mercuric ion to the anthraquinone system.[7]
Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate
The following is a representative laboratory-scale procedure adapted from established literature.[8]
-
Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer and a thermometer is charged with 20% oleum.
-
Catalyst Addition: A catalytic amount of mercury(II) oxide or mercury(II) sulfate is carefully added to the oleum with stirring.
-
Anthraquinone Addition: Anthraquinone is gradually added to the mixture while maintaining the temperature below a specified threshold to control the exothermic reaction.
-
Reaction Progression: The reaction mixture is heated to a specific temperature (e.g., 120-140°C) and stirred for several hours to ensure complete sulfonation.
-
Work-up: The reaction mixture is cautiously poured into a large volume of hot water. The unreacted anthraquinone precipitates and is recovered by filtration.
-
Salting Out: The filtrate, containing the this compound, is treated with a saturated solution of potassium chloride. The less soluble potassium 1-anthraquinonesulfonate precipitates out of the solution.
-
Isolation and Purification: The precipitated potassium salt is collected by filtration, washed with a cold potassium chloride solution to remove impurities, and dried.
Diagram: Mercury-Catalyzed Sulfonation of Anthraquinone
Caption: Workflow for the synthesis of potassium 1-anthraquinonesulfonate.
Environmental Considerations and Greener Alternatives
The use of mercury in industrial processes is a significant environmental concern due to its toxicity and persistence in ecosystems.[9][10][11][12][13] Regulatory pressures are driving the search for mercury-free synthetic routes.
Mercury Removal from Wastewater:
For facilities still employing the mercury-catalyzed process, effective mercury removal from wastewater is critical. Common methods include:
-
Chemical Precipitation: Using reagents like sodium sulfide to precipitate mercury as the highly insoluble mercury(II) sulfide (HgS).[1][14]
-
Adsorption: Employing activated carbon or ion-exchange resins to adsorb mercury ions from the effluent.[1][15]
-
Membrane Filtration: Technologies like reverse osmosis can effectively remove mercury ions.[14][15]
Greener Synthetic Approaches:
Research into mercury-free sulfonation of anthraquinone is an active area. Some promising alternatives include:
-
Sulfonation in Sulfur Dioxide Solvent: This method can achieve α-sulfonation with significantly reduced mercury catalyst loading and allows for easier recovery and recycling of the catalyst.[5]
-
Development of Novel Catalysts: The exploration of solid acid catalysts and other metal catalysts as replacements for mercury is underway to develop more environmentally benign processes.[16]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound and its salts is essential for their application and quality control.
| Property | This compound | Sodium 1-Anthraquinonesulfonate | Potassium 1-Anthraquinonesulfonate |
| Molecular Formula | C₁₄H₈O₅S | C₁₄H₇NaO₅S | C₁₄H₇KO₅S |
| Molecular Weight | 288.28 g/mol | 310.26 g/mol | 326.37 g/mol |
| Appearance | Yellow crystalline solid | Yellow to brown powder | Pale yellow leaflets |
| Solubility in Water | Soluble | Soluble | Sparingly soluble in cold water |
| Melting Point | Decomposes | >300 °C | Decomposes |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for the quantification and purity assessment of this compound and its derivatives. A typical reversed-phase HPLC method would involve:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[17][18]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[19]
-
Detection: UV detection at a wavelength where the anthraquinone chromophore has strong absorbance (e.g., 254 nm or 280 nm).[19]
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[19]
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups. Key vibrational bands include:
-
S=O stretching (sulfonate): Around 1267 cm⁻¹ (asymmetric) and 1074 cm⁻¹ (symmetric).[20]
-
C=O stretching (quinone): Around 1670 cm⁻¹.
-
C=C stretching (aromatic): Around 1590 cm⁻¹ and 1450 cm⁻¹.
-
O-H stretching (sulfonic acid): A broad band in the region of 3000-2500 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is well-suited for the analysis of sulfonated compounds. The mass spectrum will typically show a prominent deprotonated molecular ion [M-H]⁻. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns, such as the loss of SO₂ (64 Da) or SO₃ (80 Da).[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The aromatic protons and carbons of the anthraquinone scaffold will exhibit distinct chemical shifts depending on their electronic environment, which is influenced by the position of the sulfonate group. While specific data for the 1-sulfonated isomer can be predicted, experimental spectra are the definitive characterization tool.[3][23][24]
Applications in Drug Development: Leveraging the Anthraquinone Scaffold
The anthraquinone nucleus is the foundation for a number of clinically important drugs, particularly in the realm of oncology.[1][2][3] The introduction of a sulfonate group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
Anticancer Activity
Many anthraquinone derivatives exert their anticancer effects through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] The planar anthraquinone ring system inserts itself between DNA base pairs, leading to cell cycle arrest and apoptosis. While this compound itself is not a frontline anticancer drug, it serves as a key intermediate in the synthesis of more complex and potent anthraquinone-based therapeutics. The sulfonate group can be a handle for further chemical modification or can improve the solubility and bioavailability of the final drug candidate.
Antiviral and Antibacterial Properties
Recent research has highlighted the potential of anthraquinone derivatives as antiviral and antibacterial agents.[8][14][15][24][25] Some sulfonated anthraquinones have shown activity against HIV by inhibiting the reverse transcriptase enzyme.[26] The antibacterial mechanism of anthraquinones can involve the disruption of the bacterial cell wall, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[15][27] The polarity imparted by the sulfonate group can influence the interaction of these molecules with bacterial cell membranes and intracellular targets.[15]
Diagram: Therapeutic Potential of the Anthraquinone Scaffold
Caption: Overview of the therapeutic applications and mechanisms of the anthraquinone scaffold.
Safety and Handling
This compound and its salts are generally considered to be of low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken in the laboratory and industrial settings.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these compounds.
-
Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling these chemicals.
Conclusion and Future Perspectives
This compound and its sodium and potassium salts are versatile compounds with a rich history in the dye industry and a promising future in the pharmaceutical sector. The ability to introduce a water-solubilizing group onto the potent anthraquinone scaffold opens up new avenues for drug design and development. While the classical mercury-catalyzed synthesis presents environmental challenges, the development of greener alternatives is a testament to the ongoing innovation in chemical manufacturing. As our understanding of the biological activities of anthraquinone derivatives continues to grow, we can expect to see the emergence of novel therapeutics derived from this remarkable chemical entity. This guide has provided a comprehensive technical foundation to aid researchers and drug development professionals in harnessing the full potential of this compound and its salts.
References
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (n.d.). National Center for Biotechnology Information.
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (n.d.). National Center for Biotechnology Information.
- In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives. (1991). PubMed.
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (2021). Royal Society of Chemistry.
- How to Remove Mercury From Your Industrial Water and Wastewater. (n.d.). SAMCO.
- Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. (2022). PubMed.
- Advances in the Discovery of Anthraquinone-Based Anticancer Agents. (2017). PubMed.
- Anthraquinones as a new class of antiviral agents against human immunodeficiency virus. (1990). PubMed.
- Evaluation of the antiviral activity of anthraquinones, anthrones and anthraquinone derivatives against human cytomegalovirus. (1992). PubMed.
- Sulfonation of anthraquinone in sulfur dioxide solvent. (1978). Google Patents.
- Analysis of Sulfonated Anthraquinone Dyes by Electrospray Ionization Quadrupole Time-of-flight Tandem Mass Spectrometry. (2016). ResearchGate.
- Analysis of Sulfonated Anthraquinone Dyes by Electrospray Ionization Quadrupole Time-of-flight Tandem Mass Spectrometry. (2016). Semantic Scholar.
- Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. (2023). National Center for Biotechnology Information.
- Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. (2023). MDPI.
- POTASSIUM ANTHRAQUINONE-α-SULFONATE. (n.d.). Organic Syntheses.
- An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011). ResearchGate.
- Development and Validation of the HPLC-DAD Method for the Simultaneous Determination of Anthraquinones in Rumex crispus L. and Rumex acetosella L. Plants and Evaluation of Their Antioxidant Capacities. (2022). ProQuest.
- Mercury(II) sulfate. (n.d.). Wikipedia.
- An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011). PubMed.
- An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011). Research Explorer The University of Manchester.
- In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. (2022). National Center for Biotechnology Information.
- HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library.
- potential for developing new eco-friendly materials using organic mercury substitute catalyst to promote sustainability. (2024). BDMAEE.
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2021). MDPI.
- 2-Anthraquinonesulfonic acid. (n.d.). PubChem.
- beta-sulfonation of anthraquinone containing mercury. (1956). Google Patents.
- Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. (2011). National Center for Biotechnology Information.
- Aromatic sulfonation. (n.d.). Wikipedia.
- The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review. (2023). PubMed Central.
- Global mercury impact synthesis: Processes in the Southern Hemisphere. (2023). National Center for Biotechnology Information.
- Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. (2022). National Center for Biotechnology Information.
- The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review. (2023). ACS Omega.
- Environmental Chemistry of Mercury: Sources, Pathways, Transformations and Impact. (n.d.). Frontiers.
- Mercury in the environment. (n.d.). Ecotox Centre.
- FTIR spectrum of complexone, a) before reaction, b) after oxidation process. (n.d.). ResearchGate.
- Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid. (2021). National Center for Biotechnology Information.
- A FTIR spectra of extracted anthraquinone. B H NMR data of... (n.d.). ResearchGate.
- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE.
- Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... (n.d.). ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
Sources
- 1. How to Remove Mercury From Your Industrial Water and Wastewater - SAMCO Technologies [samcotech.com]
- 2. 1,2-NAPHTHOQUINONE-4-SULFONIC ACID SODIUM SALT(521-24-4) 1H NMR spectrum [chemicalbook.com]
- 3. Anthraquinone-2,7-disulfonic Acid Disodium Salt(853-67-8) 1H NMR [m.chemicalbook.com]
- 4. US2742484A - beta-sulfonation of anthraquinone containing mercury - Google Patents [patents.google.com]
- 5. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Mercury(II) sulfate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Effective Strategies to Remove Mercury from Contaminated Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 15. zenodo.org [zenodo.org]
- 16. bdmaee.net [bdmaee.net]
- 17. researchgate.net [researchgate.net]
- 18. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Sodium anthraquinone-2-sulfonate(131-08-8) 1H NMR spectrum [chemicalbook.com]
- 24. ANTHRAQUINONE-2,6-DISULFONIC ACID DISODIUM SALT(853-68-9) 1H NMR spectrum [chemicalbook.com]
- 25. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 26. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 27. preprod.watertechnologies.com [preprod.watertechnologies.com]
mechanism of sulfonation of anthraquinone to 1-Anthraquinonesulfonic acid
An In-depth Technical Guide to the Synthesis of 1-Anthraquinonesulfonic Acid: Mechanism and Praxis
This guide provides a comprehensive examination of the sulfonation of anthraquinone, with a specific focus on the regioselective synthesis of this compound. We will delve into the underlying mechanistic principles that govern the reaction's outcome, the critical role of catalysis, and provide a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this pivotal chemical transformation.
Introduction: The Strategic Importance of Anthraquinone Sulfonation
Anthraquinone is a foundational aromatic diketone, serving as the structural core for a vast array of synthetic dyes, pigments, and pharmacologically active molecules.[1] The functionalization of its aromatic scaffold is a key step in the synthesis of these high-value compounds. Among the most crucial derivatives is this compound (α-sulfonic acid), an essential intermediate for producing vital dyes and other complex organic molecules.[2][3]
The core challenge in its synthesis lies in controlling the regioselectivity of the electrophilic aromatic substitution. The anthraquinone nucleus possesses two distinct substitution sites: the alpha (α) positions (1, 4, 5, 8) and the beta (β) positions (2, 3, 6, 7). Under standard sulfonation conditions, the reaction thermodynamically favors substitution at the β-position.[4] This guide elucidates the mechanism that overcomes this thermodynamic preference to achieve kinetically controlled, selective α-sulfonation.
The Regioselectivity Dichotomy: Thermodynamic vs. Kinetic Control
The sulfonation of anthraquinone is a classic example of an electrophilic aromatic substitution reaction. The deactivating effect of the two carbonyl groups makes the anthraquinone ring less reactive than benzene. When anthraquinone is heated with oleum (fuming sulfuric acid) in the absence of a catalyst, sulfonation occurs almost exclusively at the β-positions, yielding 2-anthraquinonesulfonic acid and, upon further reaction, the 2,6- and 2,7-disulfonic acids.[4][5] This outcome is governed by thermodynamics, as the β-isomers are the more stable products.
The breakthrough in the synthesis of the α-isomer was the discovery that adding a small quantity of a mercury salt, typically mercuric sulfate (HgSO₄), completely reverses the regioselectivity.[4][6] This catalytic process directs the sulfonic acid group to the α-position, yielding this compound. This shift represents a classic case of kinetic control, where the reaction proceeds via a lower-energy transition state to form a less stable product, which is nonetheless formed faster.
The Mercury Catalyst: Unraveling the α-Directing Mechanism
The efficacy of mercury salts in directing sulfonation to the alpha position is the cornerstone of this synthesis. While the precise mechanism has been a subject of study, the prevailing theory involves the formation of a specific complex between the mercury(II) ion and the anthraquinone substrate.
Proposed Catalytic Cycle:
-
Complexation: The Hg²⁺ ion coordinates with the carbonyl oxygen and the adjacent α-carbon of the anthraquinone molecule. This forms a six-membered ring intermediate. This reversible complexation is more favorable at the α-position due to the chelation effect involving the peri-carbonyl group.
-
Electrophilic Attack: The formation of this mercury complex activates the α-position towards electrophilic attack. The actual electrophile, sulfur trioxide (SO₃), present in the oleum, then attacks this activated position.
-
Sigma Complex Formation: The attack by SO₃ leads to the formation of a Wheland intermediate (sigma complex), with the positive charge delocalized across the aromatic system.
-
Rearomatization and Catalyst Regeneration: A proton is lost from the α-position, restoring the aromaticity of the ring. This step is followed by the dissociation of the mercury catalyst, which is then free to participate in another catalytic cycle.
This mechanism effectively lowers the activation energy for substitution at the α-position compared to the uncatalyzed reaction at the β-position, thus ensuring the kinetic product is formed preferentially and rapidly.
Caption: Figure 1: Catalytic cycle for mercury-mediated α-sulfonation.
Critical Reaction Parameters
The success of the synthesis hinges on the precise control of several key experimental variables. These parameters collectively influence yield, purity, and the prevention of undesired side reactions like oversulfonation.
| Parameter | Typical Value/Range | Rationale & Causality |
| Sulfonating Agent | 20-25% Oleum (H₂SO₄·SO₃) | Provides a high concentration of the active electrophile, SO₃, necessary to drive the reaction. The concentration must be sufficient for monosulfonation without promoting excessive disulfonation.[2][7] |
| Catalyst | Mercuric Sulfate (HgSO₄) or Mercuric Oxide (HgO) | Acts as the α-directing catalyst. HgO is often used as it converts to HgSO₄ in situ.[6] |
| Catalyst Loading | ~1% by weight of Anthraquinone | A small amount is sufficient for catalysis.[4] Excessive amounts offer no benefit and increase cost and environmental burden. |
| Reaction Temperature | 145–155°C | Balances reaction rate with selectivity. Lower temperatures result in a very slow reaction, while temperatures above this range can lead to the formation of 1,5- and 1,8-disulfonic acids.[4][6] |
| Reaction Time | 45–60 minutes | Sufficient time for a high conversion to the monosulfonated product. Prolonged reaction times increase the risk of disulfonation.[6] |
| Substrate Purity | Dry, finely divided Anthraquinone | Moisture can dilute the oleum, reducing its effectiveness. Fine powder ensures a larger surface area for reaction.[8] |
Field-Proven Experimental Protocol
The following protocol for the synthesis of Potassium 1-Anthraquinonesulfonate is adapted from established and validated procedures, ensuring reliability and reproducibility.[6]
Step 1: Reagent Preparation & Reactor Setup
-
A 500 mL three-necked flask is equipped with a mechanical stirrer and a thermometer.
-
The flask is securely mounted in an oil bath situated within a fume hood.
-
Charge the flask with 120 g of 20% oleum.
-
Carefully add 1 g of yellow mercuric oxide (HgO) to the oleum with stirring.
Step 2: Anthraquinone Addition & Sulfonation
-
Heat the oil bath to 100°C.
-
While stirring the oleum-catalyst mixture, add 100 g (0.48 mole) of pure, dry anthraquinone powder in portions through a powder funnel.
-
Once the addition is complete, raise the oil bath temperature to heat the reaction mixture to 147-152°C.
-
Maintain vigorous stirring at this temperature for 45-60 minutes.
Step 3: Reaction Quench & Unreacted Substrate Recovery
-
Remove the oil bath and allow the flask to cool slightly.
-
In a separate 2 L beaker, heat 1 L of water to boiling.
-
Cautiously and slowly pour the hot, acidic reaction mixture down the inner wall of the beaker containing the boiling water while stirring vigorously. (Caution: Highly exothermic process).
-
Boil the resulting slurry for an additional 5 minutes to ensure complete dissolution of the sulfonic acid.
-
Filter the hot mixture through a Büchner funnel fitted with a cotton filter cloth to collect the unreacted anthraquinone (typically 50-60 g).
-
Wash the collected solid with 200 mL of hot water, combining the filtrate and washings.
Step 4: Product Isolation (Salting Out)
-
Heat the combined filtrate to 90°C.
-
Prepare a solution of 32 g of potassium chloride (KCl) in 250 mL of water and add it to the hot filtrate.
-
Allow the mixture to cool slowly to room temperature. The potassium salt of this compound will precipitate as silvery, glistening plates.
-
Collect the crystalline product by suction filtration and wash with a small amount of cold water.
-
Dry the product in an oven at 110°C. The typical yield is 55-60 g.
Caption: Figure 2: Workflow for the synthesis of Potassium 1-Anthraquinonesulfonate.
The Environmental Imperative: Mercury-Free Alternatives
The high toxicity and environmental persistence of mercury are significant drawbacks to the traditional industrial process. Regulatory pressures and a commitment to green chemistry have driven research into alternative, less hazardous catalysts. Promising results have been achieved using palladium-based catalysts (e.g., PdCl₂) which can also promote α-sulfonation, although often requiring different reaction conditions.[9] While not yet as commercially widespread as the mercury-catalyzed process, these developments represent a critical path forward for the sustainable production of anthraquinone derivatives.
Conclusion
The synthesis of this compound is a masterful example of kinetic control overriding thermodynamic preference in organic synthesis. The mechanism, critically dependent on the formation of a mercury-anthraquinone complex, effectively lowers the activation energy for electrophilic attack at the α-position, thereby directing the regiochemical outcome. By carefully controlling reaction parameters such as temperature, time, and reagent concentration, high yields of the desired α-isomer can be reliably obtained. While the protocol is robust and well-established, the inherent toxicity of the mercury catalyst necessitates a continued focus on developing and implementing greener, more sustainable catalytic systems for this industrially vital transformation.
References
- Title: Sulfonation of anthraquinone in sulfur dioxide solvent.
- Title: POTASSIUM ANTHRAQUINONE-α-SULFONATE.[6] Source: Organic Syntheses URL:[Link]
- Title: Preparation of sodium anthraquinone-2-sulfon
- Title: Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte.[5] Source: National Institutes of Health (NIH) URL:[Link]
- Title: this compound.[3] Source: ChemBK URL:[Link]
- Title: Process for the production of anthraquinone-alpha-sulphonic acids.
- Title: Recent total syntheses of anthraquinone-based natural products.[1] Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 82-49-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 5. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
A Technical Guide to the Safe Handling of 1-Anthraquinonesulfonic Acid
This guide provides comprehensive safety and handling protocols for 1-Anthraquinonesulfonic acid, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each procedural step is explained to empower personnel with a deeper understanding of the risks and mitigation strategies associated with this compound.
Chemical and Physical Profile
This compound (CAS No. 82-49-5) is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon.[1][2] Its chemical structure, featuring a sulfonic acid group, makes it a valuable intermediate in the synthesis of dyes and some pharmaceuticals.[1][2] At room temperature, it exists as a pale yellow to brown crystalline solid.[1][3] The presence of the polar sulfonic acid group grants it solubility in water, a critical property influencing its applications and handling requirements.[1][3][4]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 9,10-dioxoanthracene-1-sulfonic acid, a-Anthraquinonesulfonic acid | [1][3] |
| CAS Number | 82-49-5 | [1][2][3] |
| Molecular Formula | C₁₄H₈O₅S | [1][3][5] |
| Molecular Weight | 288.27 g/mol | [1][5] |
Table 2: Physical Characteristics
| Property | Value | Source(s) |
| Physical State | Solid, crystalline powder | [1] |
| Appearance | Pale yellow to brown | [1] |
| Melting Point | ~275 °C (527 °F) | [1] |
| Solubility | Soluble in water; less soluble in non-polar organic solvents | [1][3][4] |
| Stability | Stable under normal conditions of use and storage | [6][7] |
Hazard Identification and Toxicological Summary
While specific toxicological data for this compound is limited, data from its sodium salts and related anthraquinone compounds indicate that it should be handled as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[8]
-
Skin Irritation: Analogous compounds, such as anthraquinone sulfonic acid sodium salts, are known to cause skin irritation.[6][8][9] Prolonged or repeated contact with the solid powder or its solutions may lead to redness, itching, and inflammation.[8]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, characterized by redness, watering, and pain.[6][8][9]
-
Respiratory Irritation: Inhalation of airborne dust can irritate the respiratory tract, leading to coughing and shortness of breath.[6][8]
-
Ingestion: While less common in a laboratory setting, ingestion of anthraquinones can be toxic, potentially causing gastrointestinal distress and damage to the liver and kidneys.[10]
Reactivity and Incompatibilities
This compound is stable under recommended storage conditions.[6][7] However, it must be segregated from strong oxidizing agents , as contact could lead to a vigorous or exothermic reaction, posing a fire hazard.[7][9][11][12] Conditions to avoid include exposure to direct sunlight, excessive heat, and moisture, which can degrade the compound.[6]
Hazardous Decomposition Products
In the event of a fire, thermal decomposition can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx) .[7][9][11] This necessitates the use of appropriate respiratory protection during firefighting activities.
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and the mandatory use of appropriate PPE. The causality is simple: preventing the chemical from coming into contact with the body is the most effective way to prevent harm.
Engineering Controls
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area.[13] A certified chemical fume hood is required when weighing or transferring the solid to contain dust and prevent inhalation.[14]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[7] This ensures immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE)
The selection of PPE is task-dependent. The following workflow provides a logical framework for determining the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Standard Operating Procedures for Safe Handling & Storage
Adherence to established protocols minimizes the risk of exposure and accidents.
General Handling Protocol
-
Preparation: Designate a specific work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE as determined by the workflow in Section 3.2. Gloves must be inspected for integrity before use.[15]
-
Handling: Use spatulas or other appropriate tools to handle the solid. Avoid actions that could generate dust, such as dropping or vigorous scraping.[9][16]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[6]
-
Decontamination: Clean the work surface thoroughly upon completion of the task.
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing accidental reactions.
-
Container: Store in the original, tightly sealed container to prevent moisture absorption and contamination.[6][7][8][13]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6][7][8][9]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7][9][11]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce its severity.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8][15]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.[6][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][8][15]
Accidental Release (Spill) Response
The following decision tree outlines the protocol for responding to a spill. The primary goal is to contain and clean the spill without creating airborne dust.
Caption: Decision Tree for Spill Response.
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Suitable media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9][15][17]
-
Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products like sulfur oxides.[7][14][15]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Collection: Collect waste material, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[17] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6][11][17] Do not empty into drains or release into the environment.[6][18]
Conclusion
This compound is a valuable chemical intermediate that can be used safely by adhering to the protocols outlined in this guide. A thorough understanding of its hazards, coupled with consistent implementation of engineering controls, proper PPE, and safe work practices, is the foundation of a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are trained on these procedures.
References
- This compound - Solubility of Things. (n.d.).
- Sodium anthraquinone-1-sulfonate - Hazardous Agents. (n.d.). Haz-Map.
- ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE AR - Safety Data Sheet. (2025). Loba Chemie.
- 1 - SAFETY DATA SHEET. (2008). Acros Organics.
- 2-Anthraquinonesulfonic acid | CAS#:84-48-0. (2025). Chemsrc.
- This compound. (2024). ChemBK.
- Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt. (n.d.). Cole-Parmer.
- Safety Data Sheet: Anthraquinone-2,6-disulfonic acid disodium salt. (2025). Carl ROTH.
- Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt. (2025). Carl ROTH.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 82-49-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 5. 2-Anthraquinonesulfonic acid | CAS#:84-48-0 | Chemsrc [chemsrc.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Sodium anthraquinone-1-sulfonate - Hazardous Agents | Haz-Map [haz-map.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com [carlroth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. carlroth.com [carlroth.com]
An In-depth Technical Guide to 1-Anthraquinonesulfonic Acid: Properties, Synthesis, Reactivity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Anthraquinonesulfonic acid, a key intermediate in the synthesis of dyes and a molecule of growing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, reactivity, and analytical characterization, grounded in established scientific principles.
Introduction: The Anthraquinone Scaffold and the Significance of Sulfonation
The anthraquinone core, a tricyclic aromatic system, is a privileged scaffold in chemistry, forming the basis for a vast array of natural products and synthetic compounds with significant biological and chemical properties. The introduction of a sulfonic acid group at the 1-position dramatically alters the physicochemical properties of the parent anthraquinone molecule, most notably imparting water solubility and providing a reactive handle for further chemical transformations. This guide will delve into the theoretical and practical aspects of this compound, providing a robust resource for its application in research and development.
Physicochemical Properties
This compound is typically a pale yellow to brown crystalline powder.[1] The presence of the sulfonic acid group renders it significantly more polar than its parent compound, anthraquinone.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₅S | [1] |
| Molecular Weight | 288.27 g/mol | [1] |
| Appearance | Pale yellow to brown crystalline powder | [1] |
| Melting Point | 275 °C | [1] |
| Density | 1.50 g/cm³ | [1] |
| pKa | 0.27 (25 °C) | [2] |
| Solubility | Generally soluble in water and polar organic solvents like ethanol. Less soluble in non-polar solvents. Solubility is pH-dependent, with higher solubility in acidic conditions. | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the electrophilic sulfonation of anthraquinone. The regioselectivity of this reaction is critically controlled by the presence of a mercury catalyst.
Mercury-Catalyzed Sulfonation of Anthraquinone
The established method for the preferential synthesis of the 1-isomer is the sulfonation of anthraquinone with fuming sulfuric acid (oleum) in the presence of a mercury salt, such as mercuric sulfate.[3]
Sources
1-Anthraquinonesulfonic acid isomers and their properties
An In-depth Technical Guide to 1-Anthraquinonesulfonic Acid and its Isomers
Authored by: A Senior Application Scientist
Abstract
Anthraquinonesulfonic acids represent a cornerstone class of chemical intermediates, pivotal to the synthesis of a vast array of dyes, pigments, and functional materials. The regiochemistry of the sulfonic acid group on the anthraquinone nucleus dictates the subsequent chemical pathways and ultimate application of the derivative. This guide provides a comprehensive exploration of the primary isomers, this compound (α-sulfonate) and 2-anthraquinonesulfonic acid (β-sulfonate), with a focus on the underlying principles governing their synthesis, their distinct physicochemical properties, and their critical roles in industrial chemistry. We will delve into the mechanistic causality behind selective sulfonation, present detailed experimental protocols, and survey the modern applications of these versatile compounds, from classical dye manufacturing to contemporary photocatalysis.
Introduction: The Structural and Industrial Significance of Anthraquinonesulfonic Acids
Anthraquinone, a colorless polycyclic aromatic hydrocarbon, serves as the foundational scaffold for a vibrant and commercially significant class of compounds.[1] By itself, it lacks the chromophoric properties required for a dye. However, the introduction of functional groups, particularly electron-donating auxochromes like amino (-NH₂) or hydroxyl (-OH) groups, transforms the molecule into a potent colorant.[1][2] The gateway to these functionalized derivatives is often through the sulfonation of the parent anthraquinone.
The introduction of a sulfonic acid (-SO₃H) group serves two primary purposes:
-
Activation for Nucleophilic Substitution: The sulfonic acid group is an excellent leaving group, particularly at the 1-position (alpha, α), allowing for its replacement by nucleophiles like ammonia or amines to produce critical dye precursors.[1]
-
Enhanced Water Solubility: The polar sulfonic acid moiety imparts significant water solubility to the otherwise hydrophobic anthraquinone core, a crucial property for many dyeing processes and aqueous-phase applications.[3][4][5]
The position of this sulfonic acid group is not arbitrary. The sulfonation of anthraquinone can yield two primary monosulfonated isomers: this compound and 2-anthraquinonesulfonic acid. The synthetic control over which isomer is formed is a classic example of catalyst-directed regioselectivity and is fundamental to the entire field of anthraquinone chemistry.
The Cornerstone of Synthesis: Catalyst-Directed Sulfonation
The direct sulfonation of anthraquinone using oleum (fuming sulfuric acid) is the principal industrial method for producing anthraquinonesulfonic acids. The critical determinant of the resulting isomer is the presence or absence of a mercury-based catalyst.[6]
Mechanism of Electrophilic Aromatic Sulfonation
The sulfonation of an aromatic ring is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form. The general mechanism involves the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.
Caption: General mechanism for the sulfonation of anthraquinone.
Alpha (α) vs. Beta (β) Isomer Control
-
β-Sulfonation (2-position): The Thermodynamic Product In the absence of a catalyst, sulfonation of anthraquinone almost exclusively yields the 2-anthraquinonesulfonic acid (and subsequently 2,6- and 2,7-disulfonic acids).[6] This is the thermodynamically more stable product. The electron-withdrawing nature of the carbonyl groups deactivates the A and C rings, but the deactivation is less pronounced at the β-positions (2, 3, 6, 7) compared to the α-positions (1, 4, 5, 8).
-
α-Sulfonation (1-position): The Kinetically Favored, Catalyst-Directed Product To obtain the industrially crucial this compound, the reaction is conducted in the presence of a mercury catalyst, typically metallic mercury or a mercury salt (e.g., mercuric sulfate).[6][7][8] The mercury is believed to form a complex with the anthraquinone at the α-position, likely involving coordination with the adjacent carbonyl oxygen. This complex then reacts with sulfuric acid, directing the sulfonation to the 1-position.[7] This pathway is kinetically favored. The α-sulfonic acid group is also more sterically hindered, contributing to its lower thermodynamic stability compared to the β-isomer.
Caption: Catalyst-directed control of anthraquinone sulfonation.
Comparative Properties of 1- and 2-Anthraquinonesulfonic Acid
The positional difference of the sulfonic acid group imparts distinct physical and chemical properties to the isomers, which are critical for their separation and subsequent use. The sodium or potassium salts are often the commercially supplied forms due to their improved stability and handling.[9][10]
| Property | This compound | 2-Anthraquinonesulfonic Acid (Sodium Salt) |
| Synonyms | α-Anthraquinonesulfonic acid | β-Anthraquinonesulfonic acid sodium salt, Silver Salt[9][11] |
| Appearance | Pale yellow to brown crystalline powder[3] | White or nearly white solid[12] |
| Molecular Formula | C₁₄H₈O₅S[3] | C₁₄H₇NaO₅S[11] |
| Molecular Weight | 288.27 g/mol [3] | 310.25 g/mol [11] |
| Melting Point | ~275 °C[3] | >300 °C (decomposes) |
| Solubility | Soluble in water, especially under acidic conditions; less soluble in non-polar organic solvents.[3] | Readily soluble in water.[9][12] |
| Reactivity | The sulfonic group is relatively labile and can be easily displaced by nucleophiles (e.g., amines, hydroxides).[1] | The sulfonic group is more stable and less prone to nucleophilic displacement. |
| Key Application | Primary intermediate for dyes requiring functionalization at the 1-position (e.g., 1-aminoanthraquinone).[1][13] | Catalyst in the paper pulping process[11], photocatalyst[14], dopant for conductive polymers.[15][16] |
Industrial Synthesis Protocols: A Self-Validating System
The following protocols are presented to illustrate the practical application of the principles discussed. Safety precautions, including the use of personal protective equipment (PPE) for handling corrosive oleum, are mandatory.
Protocol: Synthesis of this compound Potassium Salt
This procedure is based on the mercury-catalyzed α-sulfonation pathway. The process is controlled to leave a significant portion of anthraquinone unreacted, which is recovered and recycled. This prevents the formation of excessive disulfonated byproducts.[10][17]
Step-by-Step Methodology:
-
Catalyst Preparation: In a suitable glass-lined reactor equipped with a robust mechanical stirrer and thermometer, prepare a solution of mercuric sulfate in 20% oleum. The amount of mercury is typically 0.5-1% based on the weight of anthraquinone.[8][10]
-
Sulfonation: Charge the reactor with anthraquinone. The amount of oleum should be sufficient to sulfonate approximately 60% of the anthraquinone charge.[10] Heat the mixture to 120-130 °C and hold for 4-6 hours with continuous agitation.[6][18]
-
Quenching and Precipitation: Carefully dilute the reaction mixture with water or a dilute sulfuric acid solution from a previous batch. This step precipitates the unreacted anthraquinone.
-
Filtration and Recovery: Filter the hot mixture to collect the solid, unreacted anthraquinone, which is washed, dried, and recycled.[10] This "reclaimed quinone" will contain bound mercury and is reused in subsequent batches.[7][17]
-
Mercury Removal: Treat the filtrate to precipitate the dissolved mercury, often as mercury sulfide (HgS).[10] This is a critical step for environmental compliance and product purity.
-
Product Isolation: Add a saturated solution of potassium chloride (KCl) to the mercury-free filtrate. The less soluble potassium salt of this compound will precipitate.
-
Purification: The precipitated potassium salt is collected by filtration, washed with a potassium chloride solution to remove more soluble isomers (like the β-isomer), and dried.[17] The purity can be verified by converting a sample to α-chloroanthraquinone and checking its melting point.[17]
Protocol: Synthesis of 2-Anthraquinonesulfonic Acid Sodium Salt
This synthesis proceeds without a mercury catalyst, yielding the thermodynamically favored β-isomer.
Step-by-Step Methodology:
-
Sulfonation: Charge a reactor with anthraquinone and oleum (e.g., 20%). No catalyst is added.
-
Reaction: Heat the mixture to a higher temperature than for α-sulfonation, typically around 160 °C, and hold until the reaction is complete.[19]
-
Quenching and Neutralization: Cool the reaction mass and carefully dilute it with water. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, to a neutral pH.
-
Isolation: The sodium salt of 2-anthraquinonesulfonic acid is less soluble in the resulting salt solution and can be precipitated, often by "salting out" with additional sodium chloride.
-
Purification: The crude product is filtered, washed, and can be further purified by recrystallization from water.
Key Applications of Anthraquinonesulfonic Acid Isomers
The distinct reactivity profiles of the α- and β-isomers lead them to vastly different, yet equally important, industrial applications.
The Central Role in Dye Manufacturing
This compound is the indispensable precursor for a wide range of acid, reactive, and disperse dyes.[1] Its utility stems from the ease with which the α-sulfonic group can be substituted.
A prime example is the synthesis of Bromamic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) , a versatile dye intermediate.[1]
Caption: Synthetic pathway from anthraquinone to reactive blue dyes.
The synthesis of C.I. Reactive Blue 19, one of the most important reactive dyes, is a testament to this pathway.[1] The bromine atom in bromamic acid is subsequently replaced by an aromatic amine to form the final chromophore.[1]
Catalysis and Environmental Remediation
While the α-isomer dominates dye chemistry, sulfonated anthraquinones, particularly the water-soluble β-isomers like anthraquinone-2-sulfonate (AQS) and anthraquinone-2,6-disulfonate (AQDS), have emerged as powerful catalysts.[14]
-
Photocatalysis: AQS derivatives can absorb near-UV and visible light to form excited states capable of participating in hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) events.[14] This property is harnessed for the photooxidation of alcohols and other organic substrates.[14]
-
Redox Mediators: In anaerobic environments, compounds like AQDS act as highly efficient redox mediators. They can shuttle electrons from a primary electron donor (like anaerobic sludge) to an acceptor, such as an azo dye.[20][21] This accelerates the reductive decolorization of textile wastewater, a significant environmental application.[20]
-
Pulping Catalyst: Sodium 2-anthraquinonesulfonate is used as a digester additive in the alkaline pulping of wood.[11] It participates in a redox cycle that accelerates delignification, improving yield and reducing chemical consumption.
Analytical Characterization and Separation
The quality control of anthraquinonesulfonic acid production requires robust analytical methods to differentiate isomers and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the separation and analysis of anthraquinone derivatives.[22] Due to their strong UV absorbance and potential for fluorescence, UV-Vis and fluorescence detectors are highly effective.[22]
-
Spectroscopy: UV-visible spectroscopy can be used for quantification, while Fourier-transform infrared (FTIR) spectroscopy helps in identifying the sulfonic acid functional group.[23] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitively determining the substitution pattern on the aromatic rings.[24]
Safety and Environmental Considerations
-
Toxicity: Anthraquinonesulfonic acids and their salts are generally considered to be irritants to the skin, eyes, and respiratory system.[25][26][27] Proper handling procedures and personal protective equipment are essential.
-
The Mercury Problem: The most significant environmental issue is the historical and ongoing use of mercury catalysts for α-sulfonation.[6] Mercury is a potent neurotoxin, and its release into the environment is strictly regulated. Modern manufacturing processes must incorporate rigorous mercury recovery and recycling steps to prevent contamination.[8][10] Research into mercury-free catalysts, such as those based on palladium or other transition metals, is an active area of investigation to create greener synthetic routes.[18]
Conclusion and Future Outlook
The isomeric landscape of anthraquinonesulfonic acid is a clear illustration of how subtle changes in molecular structure, guided by precise catalytic control, can lead to profoundly different chemical behaviors and industrial applications. This compound remains an irreplaceable intermediate in the synthesis of high-performance dyes, valued for the lability of its sulfonic group. In contrast, the more stable 2-anthraquinonesulfonic acid and its derivatives have found a modern niche in green chemistry, serving as effective and reusable catalysts for environmental remediation and chemical synthesis.
The future of this field will likely focus on two key areas: the development of economically viable and environmentally benign catalytic systems to replace mercury in α-sulfonation, and the expansion of the catalytic applications of water-soluble anthraquinone sulfonates in areas like organic flow batteries and novel photocatalytic transformations.[24][28] For researchers and drug development professionals, understanding the fundamental principles of their synthesis and reactivity is essential for harnessing the full potential of the anthraquinone scaffold.
References
- Wikipedia. Anthraquinone dyes.
- ResearchGate. (PDF) Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives.
- Solubility of Things. This compound.
- Britannica. Anthraquinone dye | Synthesis, Applications, Properties.
- PubMed. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions.
- ChemBK. This compound.
- Google Patents. United States Patent Office - US2523724A.
- Wikipedia. Sodium 2-anthraquinonesulfonate.
- ACS Publications. Photochemistry of 9,10-anthraquinone-2-sulfonate in solution. 1. Intermediates and mechanism | The Journal of Physical Chemistry.
- Angene. Anthraquinone-2-Sulphonic Acid Sodium Salt.
- Google Patents. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
- PubChem. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981.
- Google Patents. US3792065A - Production of anthraquinone-alphasulfonic acids.
- National Institutes of Health. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte.
- ResearchGate. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions.
- Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
- PubChem. 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552.
- Organic Syntheses. POTASSIUM ANTHRAQUINONE-α-SULFONATE.
- Google Patents. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids.
- LookChem. 2-Anthraquinonesulfonic acid.
- dye-info.com. What are anthraquinone dyes.
- Wikipedia. Anthraquinone.
- MDPI. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton.
- National Institutes of Health. Anthraquinones-based photocatalysis: A comprehensive review.
- Google Patents. CN100537670C - Acid anthraquinone dye and its preparation and application.
- PubMed. Separation methods for anthraquinone related anti-cancer drugs.
- Asian Journal of Chemistry. Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
- MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
Sources
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. arrowy-flier.com [arrowy-flier.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 5. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3792065A - Production of anthraquinone-alphasulfonic acids - Google Patents [patents.google.com]
- 9. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 10. This compound | 82-49-5 [chemicalbook.com]
- 11. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]
- 12. Anthraquinone-2-Sulphonic Acid Sodium Salt Manufacturer & Supplier China | High Purity AQSA for Industrial & Research Use | Specifications, Price, SDS, CAS 1008-72-6 [sulfonic-acid.com]
- 13. chembk.com [chembk.com]
- 14. researchgate.net [researchgate.net]
- 15. ANTHRAQUINONE-2-SULFONIC ACID, SODIUM SALT, MONOHYDRATE, 90 | 153277-35-1 [chemicalbook.com]
- 16. Anthraquinone-2-sulfonic acid 97 153277-35-1 [sigmaaldrich.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 19. 2-Anthraquinonesulfonic acid|lookchem [lookchem.com]
- 20. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. fishersci.com [fishersci.com]
- 28. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Odyssey of 1-Anthraquinonesulfonic Acid: A Technical Guide to its Fate and Degradation
This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of 1-Anthraquinonesulfonic acid (1-AQS). Synthesizing current scientific understanding, this document is intended for researchers, environmental scientists, and professionals in the chemical and pharmaceutical industries. We will explore the physicochemical properties that govern its environmental distribution, delve into the intricate biotic and abiotic degradation pathways, and assess its ecotoxicological profile. This guide is designed to be a definitive resource, grounding its claims in established research and providing actionable protocols for further investigation.
Introduction: The Environmental Significance of this compound
This compound is a prominent member of the anthraquinone dye family, widely utilized in the manufacturing of various colorants.[1][2] Its robust chemical structure, characterized by a polycyclic aromatic hydrocarbon backbone, imparts stability and vibrant color, making it a valuable industrial chemical.[3] However, this same stability raises concerns about its persistence in the environment. Incomplete removal during wastewater treatment can lead to its release into aquatic and terrestrial ecosystems, where its fate and potential impact become critical considerations. Understanding the degradation pathways of 1-AQS is paramount for developing effective remediation strategies and mitigating its environmental footprint.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and fate of 1-AQS are fundamentally dictated by its physicochemical properties. A comprehensive understanding of these characteristics is the first step in predicting its distribution and persistence in various environmental compartments.
| Property | Value/Description | Source |
| Molecular Formula | C₁₄H₈O₅S | [4] |
| Molar Mass | 288.28 g/mol | [4] |
| Appearance | Pale yellow to brown crystalline powder. | [3] |
| Melting Point | 275 °C | [3] |
| Density | 1.50 g/cm³ | [3] |
| Water Solubility | Generally soluble in water due to the polar sulfonic acid group, which facilitates hydrogen bonding. Solubility is influenced by pH, with higher solubility often observed in acidic conditions. | [3] |
| pKa | 0.27 (25°C) | [4] |
| Physical State | Solid at room temperature. | [3] |
The presence of the sulfonic acid group significantly increases the polarity of the 1-AQS molecule, rendering it water-soluble.[3] This property suggests a high potential for mobility in aqueous environments. Its solid state and relatively high melting point indicate low volatility, making atmospheric transport less of a concern.
Abiotic Degradation: The Chemical Assault on 1-AQS
In the absence of microbial activity, 1-AQS can undergo degradation through various chemical processes, primarily driven by oxidation.
Photolysis
While direct photolysis of 1-AQS can occur, its significance in environmental degradation is pH-dependent. The photochemistry of anthraquinone-2-sulphonate (a close structural analog) has been studied, revealing that the photolysis quantum yield is influenced by the concentration of the compound itself.[5] The triplet state of the molecule, populated upon light absorption, is a powerful oxidant capable of reacting with other molecules.[5]
Ozonation
Ozonation is a highly effective advanced oxidation process (AOP) for the degradation of anthraquinone dyes.[6][7][8] Ozone can directly attack the chromophoric groups of the dye molecule, leading to decolorization.[6] More importantly, ozone decomposition in water generates highly reactive hydroxyl radicals (•OH), which are non-selective and can rapidly oxidize a wide range of organic compounds, including 1-AQS.[9] The reaction mechanism involves the electrophilic attack of ozone on the electron-rich aromatic rings of the anthraquinone structure.
Advanced Oxidation Processes (AOPs)
AOPs are a suite of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants.[7][9] For 1-AQS, several AOPs have shown promise:
-
O₃/H₂O₂: The addition of hydrogen peroxide to ozonation enhances the generation of hydroxyl radicals, accelerating the degradation of organic compounds.[8]
-
Fenton and Photo-Fenton Processes: These processes utilize the reaction between hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals.[7] The photo-Fenton process is further enhanced by UV light, which promotes the regeneration of Fe²⁺ and the photolysis of ferric-organic complexes.
-
UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is another effective method for generating hydroxyl radicals.[8]
-
Electro-Fenton: This electrochemical AOP generates Fenton's reagent in situ, offering a high degree of control over the process.[10]
The degradation of anthraquinone dyes by AOPs typically proceeds through the hydroxylation of the aromatic rings, followed by ring cleavage to form smaller, more biodegradable organic acids, and ultimately, mineralization to CO₂, water, and inorganic ions.[11]
Experimental Protocol: Fenton Oxidation of 1-AQS
This protocol outlines a laboratory-scale procedure for evaluating the degradation of 1-AQS using the Fenton process.
-
Preparation of Solutions:
-
Prepare a stock solution of 1-AQS (e.g., 100 mg/L) in deionized water.
-
Prepare a stock solution of ferrous sulfate (FeSO₄·7H₂O) (e.g., 0.1 M).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 1 M).
-
-
Experimental Setup:
-
In a beaker, add a known volume of the 1-AQS stock solution.
-
Adjust the initial pH of the solution to 3 using sulfuric acid (H₂SO₄).
-
Add the desired amount of the ferrous sulfate stock solution to achieve the target Fe²⁺ concentration.
-
Initiate the reaction by adding the hydrogen peroxide stock solution.
-
Stir the solution continuously throughout the experiment.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw samples from the reactor.
-
Immediately quench the reaction in the samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron catalyst.
-
Filter the samples to remove the iron precipitate.
-
Analyze the filtrate for the remaining concentration of 1-AQS using a suitable analytical method (e.g., HPLC-UV).
-
Monitor the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Diagram: Generalized AOP Degradation Pathway
Caption: Generalized degradation pathway of 1-AQS via Advanced Oxidation Processes.
Biotic Degradation: The Microbial Machinery at Work
Microorganisms play a crucial role in the ultimate fate of many organic pollutants, including 1-AQS. The biodegradation of anthraquinone dyes is a complex process involving various enzymatic reactions.[2]
Aerobic Biodegradation
Under aerobic conditions, certain bacteria have demonstrated the ability to degrade sulfonated anthraquinones. The initial step often involves the enzymatic cleavage of side chains from the anthraquinone core.[12] This is followed by the opening of the aromatic rings, a process often initiated by dioxygenase enzymes. The resulting intermediates are then funneled into central metabolic pathways. For example, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans FL has been shown to produce phthalic acid as a key intermediate.[12] Similarly, Rhodococcus pyridinivorans GF3 can degrade 1-amino-anthraquinone-2-sulfonic acid to 3-amino-4-sulfophthalic acid.[13]
Anaerobic Biodegradation
Under anaerobic conditions, the degradation of anthraquinone dyes often proceeds via a reductive pathway. The quinone groups of the anthraquinone core can act as electron acceptors for anaerobic respiration. This reduction leads to the formation of hydroquinones, which can be more susceptible to subsequent degradation. However, the complete mineralization of the anthraquinone structure under anaerobic conditions is often challenging.
Diagram: Proposed Biotic Degradation Pathway
Caption: Proposed aerobic and anaerobic biodegradation pathways for 1-AQS.
Ecotoxicological Profile: Assessing the Environmental Risk
The ecotoxicity of 1-AQS is a critical aspect of its environmental risk assessment. While specific data for 1-AQS is limited, studies on other anthraquinone dyes provide valuable insights. The toxicity of quinones is often linked to their ability to participate in redox cycling, leading to the formation of reactive oxygen species (ROS) that can cause oxidative stress in organisms.[1]
Studies on other anthraquinone derivatives have shown varying levels of toxicity to aquatic organisms. For instance, a 96-hour acute toxicity test on anthracene-9,10-dione (the parent compound) in juvenile crayfish showed an LC50 greater than its water solubility limit, suggesting low acute toxicity.[1] However, other studies have reported toxicity of anthraquinone dyes to organisms like Daphnia magna.[1][14] The natural anthraquinone dye emodin was found to be the most toxic to aquatic species among those tested, with an EC50 of 130 μg/L for Daphnia similis and an LC50 of 25 μg/L for zebrafish embryos.[15] It is crucial to conduct specific ecotoxicity testing for 1-AQS to accurately characterize its potential environmental impact.
Experimental Protocol: Acute Toxicity Test with Daphnia magna
This protocol is a standardized method for determining the acute toxicity of a chemical to the freshwater invertebrate Daphnia magna.
-
Test Organisms:
-
Use Daphnia magna neonates (<24 hours old) from a healthy laboratory culture.
-
-
Test Solutions:
-
Prepare a series of test concentrations of 1-AQS in a suitable culture medium.
-
Include a control group with no added 1-AQS.
-
-
Test Conditions:
-
Maintain a constant temperature (e.g., 20 ± 2 °C).
-
Use a defined photoperiod (e.g., 16 hours light: 8 hours dark).
-
Do not feed the daphnids during the test.
-
-
Procedure:
-
Place a specified number of daphnids (e.g., 10) into each test vessel containing the different concentrations of 1-AQS and the control.
-
Observe the daphnids at 24 and 48 hours for immobilization (inability to swim).
-
-
Data Analysis:
-
Calculate the EC50 (the concentration that causes immobilization in 50% of the test organisms) at 24 and 48 hours using appropriate statistical methods (e.g., probit analysis).
-
Analytical Methodologies: Detecting and Quantifying 1-AQS
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of 1-AQS in environmental samples.
Sample Preparation
-
Water Samples: For clean water samples, direct injection into the analytical instrument may be possible. For more complex matrices, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances.
-
Soil and Sediment Samples: Extraction of 1-AQS from solid matrices typically involves solvent extraction. A common procedure is to use a polar solvent, followed by cleanup and concentration steps.
Experimental Protocol: Solid-Phase Extraction (SPE) of 1-AQS from Water
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
-
Sample Loading:
-
Pass the water sample through the conditioned cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with deionized water to remove any unretained polar impurities.
-
-
Elution:
-
Elute the retained 1-AQS from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Analysis:
-
Evaporate the eluent to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for analysis.
-
Analyze the sample using an appropriate analytical technique.
-
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or diode-array detector (DAD) is a widely used technique for the analysis of anthraquinone dyes. The strong UV absorbance of the anthraquinone chromophore allows for sensitive detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher selectivity and sensitivity, and it is particularly useful for identifying and quantifying 1-AQS and its degradation products in complex environmental matrices.
Conclusion and Future Perspectives
This compound, a vital industrial chemical, presents a complex environmental profile. Its water solubility suggests high mobility in aquatic systems, while its robust structure can lead to persistence. Abiotic degradation, particularly through advanced oxidation processes, offers a promising avenue for its removal from wastewater. Biotic degradation, though slower, contributes to its ultimate fate in the environment.
Future research should focus on several key areas:
-
Elucidation of specific degradation pathways: Identifying the complete degradation pathways and the structures of all major intermediates for both abiotic and biotic processes is crucial for a comprehensive environmental risk assessment.
-
Ecotoxicity of degradation products: The toxicity of the transformation products of 1-AQS is largely unknown and requires thorough investigation.
-
Development of more efficient and sustainable treatment technologies: Research into novel catalysts and process optimizations for AOPs can lead to more cost-effective and environmentally friendly remediation strategies.
-
Field studies: Monitoring the occurrence and fate of 1-AQS in real-world environmental systems is essential to validate laboratory findings and to understand its long-term environmental behavior.
By continuing to unravel the environmental odyssey of 1-AQS, the scientific community can provide the necessary knowledge and tools to ensure its responsible use and to protect the integrity of our ecosystems.
References
- This compound. (n.d.). In Solubility of Things.
- Li, H. H., Wang, Y. T., Wang, Y., Wang, H. X., Sun, K. K., & Lu, Z. M. (2019). Bacterial degradation of anthraquinone dyes. Journal of Zhejiang University. Science. B, 20(6), 528–540. [Link]
- Wang, L., Li, Y., Wang, Y., & Li, J. (2015). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. RSC Advances, 5(101), 83267–83274. [Link]
- Scott, W. J., & Allen, C. F. H. (1941).
- de Souza, L. S., de Oliveira, G. A. R., & de Almeida, G. S. (2021). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. Environmental Science and Pollution Research, 28(36), 49675–49693. [Link]
- Vione, D., Minella, M., Salgado, P., & De Laurentiis, E. (2014). Phototransformation of anthraquinone-2-sulphonate in aqueous solution. Photochemical & Photobiological Sciences, 13(2), 263–271. [Link]
- This compound. (n.d.). In ChemBK.
- Fanchiang, W. T., & Tseng, D. H. (2009). Decolorization and Transformation of Anthraquinone Dye Reactive Blue 19 by Ozonation. Ozone: Science & Engineering, 31(4), 285–294. [Link]
- Umbuzeiro, G. A., Heger, W., Berg, K., & Fürhacker, M. (2023). Is natural better? An ecotoxicity study of anthraquinone dyes. Chemosphere, 341, 140174. [Link]
- Wang, S. (2022). Advanced Oxidation Processes of Organic Contaminants. International Journal of Environmental Research and Public Health, 19(19), 12198. [Link]
- Advanced oxidation process. (2023, December 26). In Wikipedia. [Link]
- Wawrzkiewicz, M., & Hubicka, U. (2021). The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants.
- Routoula, E., & Patwardhan, S. V. (2020). Bacterial degradation of anthraquinone dyes. Journal of Chemical Technology & Biotechnology, 95(7), 1955-1969. [Link]
- Ledakowicz, S., & Gonera, M. (1999). Decomposition of Anthraquinone Dye in the Aqueous Solution during Advanced Oxidation Processes. Fibres & Textiles in Eastern Europe, 7(1), 51-55. [Link]
- Wang, Y., Li, Y., Wang, Y., & Li, J. (2020). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. Polymers, 12(10), 2345. [Link]
- Sushkov, D. G., Gritsan, N. P., & Weiner, L. M. (1987). Generation of OH radical during enzymatic reduction of 9,10-anthraquinone-2-sulphonate. Can semiquinone decompose hydrogen peroxide? FEBS letters, 225(1-2), 139–144. [Link]
- Zhang, Z., Wang, S., Li, Y., & Zhang, Z. (2021). Anthraquinone-catalyzed H2O2 electrosynthesis coupled with an advanced oxidation process for water treatment. Green Chemistry, 23(14), 5139-5148. [Link]
- Rivas, F. J., Beltrán, F. J., Gimeno, O., & Frades, J. (2004). Kinetics of ozone reactions with 1-naphthalene, 1,5-naphthalene and 3-nitrobenzene sulphonic acids in aqueous solutions.
- Nick, W. F. (1978). U.S. Patent No. 4,124,606. Washington, DC: U.S.
- Zhang, Q., Wei, X., & Liu, Y. (2022). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. International Journal of Molecular Sciences, 23(19), 11848. [Link]
- Methods of Soil Analysis. (n.d.).
- de Oliveira, G. A. R., Heger, W., Berg, K., Fürhacker, M., & Umbuzeiro, G. A. (2024). The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms. Food and Chemical Toxicology, 189, 114749. [Link]
- Manson, A. D., & Roberts, V. G. (2000). Analytical methods used by the Soil Fertility and Analytical Services Section. KwaZulu-Natal Department of Agriculture and Rural Development. [Link]
- Soil Analytical Methods. (n.d.).
- Swain, S. S., Sahoo, A., Sahu, P. K., & Dhal, N. K. (2021). Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes. Scientific reports, 11(1), 7659. [Link]
- Goerlitz, D. F., & Brown, E. (1972).
- Routoula, E., & Patwardhan, S. V. (2021). Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. Environmental Science and Pollution Research, 28(1), 1-22. [Link]
- Khavasi, H. R., & Valipour, H. (2009). Photolysis of p-benzoquinone and p-chloranil in aqueous sodium sulfite solution. Journal of Photochemistry and Photobiology A: Chemistry, 203(2-3), 163-167. [Link]
Sources
- 1. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 10. Anthraquinone-catalyzed H2O2 electrosynthesis coupled with an advanced oxidation process for water treatment - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Is natural better? An ecotoxicity study of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile of 1-Anthraquinonesulfonic Acid
This guide provides a comprehensive overview of the toxicological data for 1-Anthraquinonesulfonic acid, intended for researchers, scientists, and drug development professionals. Where specific data for this compound is unavailable, this document outlines the necessary experimental workflows and toxicological testing strategies based on established international guidelines. This approach provides a robust framework for a thorough risk assessment of this compound.
Introduction: The Toxicological Significance of Anthraquinones and Sulfonic Acids
This compound belongs to the anthraquinone family, a class of aromatic compounds with diverse industrial and medicinal applications.[1] However, the structural similarity of anthraquinones to polycyclic aromatic hydrocarbons, some of which are known carcinogens, necessitates a thorough toxicological evaluation.[1] The presence of a sulfonic acid group can significantly alter the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicity. While some sulfonic acid esters are known to be potentially genotoxic alkylating agents, the toxicological profile of sulfonated anthraquinones is less well-characterized.[2]
This guide will delve into the known and predicted toxicological profile of this compound, focusing on key endpoints including acute toxicity, genotoxicity, and local irritancy. We will also present detailed experimental protocols for the assessment of these endpoints, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).
Physicochemical Properties and Toxicokinetics
A fundamental understanding of a compound's physicochemical properties is crucial for predicting its toxicological behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₈O₅S | [3] |
| Molecular Weight | 288.28 g/mol | [4] |
| Appearance | Pale yellow to brown crystalline powder | |
| Solubility | Generally soluble in water due to the polar sulfonic acid group. |
The water solubility imparted by the sulfonic acid group suggests that this compound may be readily absorbed and distributed in biological systems. However, specific ADME studies are required to confirm its metabolic fate and potential for bioaccumulation.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance. For this compound, data on acute toxicity is limited. Safety Data Sheets for the sodium salt of this compound often state "no data available" for oral, dermal, and inhalation toxicity.[5] However, for the related compound, sodium anthraquinone-2-sulfonate, an oral LD50 in guinea pigs has been reported as 21,000 mg/kg, suggesting low acute oral toxicity.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.[6][7][8][9]
Objective: To determine the acute oral toxicity of a test substance.
Principle: A stepwise procedure where three animals of a single sex (usually females) are dosed at each step. The outcome of each step determines the next dose level.[9]
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats) from a single sex. Acclimatize the animals for at least five days before the study.[6]
-
Dose Preparation: Prepare the test substance in a suitable vehicle. If not water, the toxicological characteristics of the vehicle should be known.[10]
-
Administration: Administer the substance as a single dose by gavage.[10]
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Data Analysis: The classification is based on the number of animals that die at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity is a critical endpoint in toxicological assessment, as genetic damage can lead to cancer and heritable diseases. The genotoxic potential of anthraquinone derivatives is a significant concern, with some compounds demonstrating mutagenic activity.[12][13] A proposed mechanism for the genotoxicity of some anthraquinones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[13]
A battery of in vitro and in vivo tests is recommended to comprehensively evaluate the genotoxic potential of a substance.[3][14]
In Vitro Genotoxicity Testing Strategy
Caption: A typical workflow for assessing the genotoxic potential of a chemical substance.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
The Ames test is a widely used method for detecting gene mutations.[15][16][17][18][19]
Objective: To detect point mutations (base substitutions and frameshifts) in bacteria.
Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect mutations that restore the ability to synthesize the required amino acid.[17]
Procedure:
-
Strain Selection: Use a set of at least five strains, including those that detect base-pair substitutions and frameshift mutations.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test substance using either the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[20]
-
Scoring: Count the number of revertant colonies on each plate.
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage in mammalian cells.[1][5][12][21][22][23][24][25][26][27]
Objective: To detect micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
Principle: Cultured mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is determined.[1]
Procedure:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human lymphocytes, CHO, TK6) with a stable karyotype.[5][24]
-
Exposure: Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9).[23]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.[12][22]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.[5]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
In Vivo Genotoxicity Assessment
If in vitro tests are positive, in vivo studies are necessary to evaluate the genotoxic potential in a whole organism.
Experimental Protocol: In Vivo Mammalian Alkaline Comet Assay
The comet assay detects DNA strand breaks in individual cells.[28][29][30][31]
Objective: To measure DNA damage in various tissues of animals exposed to a test substance.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail."[31]
Procedure:
-
Animal Dosing: Administer the test substance to animals (e.g., rats) via a relevant route of exposure.[28]
-
Tissue Collection and Cell Isolation: At appropriate time points, collect tissues of interest and prepare single-cell suspensions.[29]
-
Slide Preparation: Embed the cells in agarose on slides.
-
Lysis and Electrophoresis: Lyse the cells to remove membranes and proteins, then subject the slides to alkaline electrophoresis.[31]
-
Staining and Scoring: Stain the DNA and score the comets using fluorescence microscopy and image analysis software.[29]
Data Analysis: An increase in the comet tail length or intensity indicates DNA damage.
Local Irritancy: Skin and Eye Effects
The potential for a substance to cause skin and eye irritation is a key consideration in its safety assessment. Safety Data Sheets for related compounds indicate that they may cause skin, eye, and respiratory irritation.[32]
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.[2][33][34][35][36]
Objective: To determine the irritant or corrosive potential of a substance on the skin.
Principle: The test substance is applied to the skin of a single animal (typically a rabbit) for a defined period.[33]
Procedure:
-
Animal Preparation: Use a healthy young adult albino rabbit. Shave the fur from the test area on the back of the animal.[36]
-
Application: Apply the test substance to a small area of skin under a gauze patch.[34]
-
Exposure: Expose the skin for a specified duration (e.g., 4 hours).[33]
-
Observation: Remove the patch and observe the skin for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[34]
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility of the effects.
Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential for a substance to cause damage to the eye.[32][37][38][39][40]
Objective: To determine the irritant or corrosive potential of a substance to the eye.
Principle: A single dose of the test substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control.[38][40]
Procedure:
-
Animal Selection: Use a healthy young adult albino rabbit with no pre-existing eye defects.[37]
-
Application: Instill the test substance into the conjunctival sac of one eye.[40]
-
Observation: Examine the eye for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days.[32][39]
Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.
Conclusion and Future Directions
The available toxicological data for this compound is limited. Based on the information for related anthraquinone and sulfonic acid derivatives, it is prudent to consider the potential for genotoxicity and local irritancy. A comprehensive toxicological assessment of this compound requires the systematic application of the standardized testing protocols outlined in this guide. The results of these studies will be crucial for a definitive risk assessment and for ensuring the safe handling and use of this compound in research and industrial applications. Further research into the ADME properties and potential for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity is also warranted to fully characterize the toxicological profile of this compound.
References
- Sendelbach, L. E. (1989).
- Glowienke, S., Frieauff, W., Bicker, W., & Traiser, M. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 584(1-2), 17-29.
- Serafini, M. F., Arcaro, J. R., & Sponchiado, G. (2022). Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment. International Journal of Molecular Sciences, 23(6), 3144.
- International Organization for Standardization. (2003). ISO 10993-3: Biological evaluation of medical devices — Part 3: Tests for genotoxicity, carcinogenicity and reproductive toxicity.
- Haz-Map. (n.d.). Sodium anthraquinone-1-sulfonate.
- Organisation for Economic Co-operation and Development. (2012). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- Central Drug House (P) Ltd. (n.d.).
- Müller, S. O., Eckert, I., Lutz, W. K., & Stopper, H. (1999). Characterization of the genotoxicity of anthraquinones in mammalian cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1428(2-3), 232-238.
- Organisation for Economic Co-operation and Development. (2015). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion.
- YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
- AK Scientific, Inc. (n.d.).
- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.
- Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404.
- L'Oréal. (n.d.).
- Analytice. (2021). OECD 405: Eye Irritation Analysis.
- Analytice. (n.d.). OECD N°404 : Laboratory skin irritant/corrosive test.
- Wills, J. W., Johnson, G. E., & Doak, S. H. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1148332.
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
- Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
- YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.
- Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test.
- IVAMI. (n.d.). Genotoxicity - In vitro Bacterial Reverse Mutations Test with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 471: 2020).
- Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221.
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
- Wikipedia. (n.d.). Ames test.
- Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
- O'Donovan, M., & Doak, S. H. (2018). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and fibre toxicology, 15(1), 1-17.
- ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
- Frontiers in Toxicology. (2023).
- IHS Standards Store. (n.d.). ISO 10993-3.
- JoVE. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry.
- Battelle. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
- National Institute of Health. (n.d.).
- JoVE. (2015). Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver.
- SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test.
- OECD iLibrary. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- Scantox. (n.d.). GLP OECD 471 Ames Test.
- National Toxicology Program. (2001). OECD Test Guideline 423.
- Gentronix. (2025). OECD 471 Ames Test | Regulatory Genotoxicity Studies.
- Oxford Academic. (n.d.). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing.
- Wikipedia. (n.d.). Comet assay.
Sources
- 1. policycommons.net [policycommons.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. namsa.com [namsa.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mddionline.com [mddionline.com]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. scantox.com [scantox.com]
- 19. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. measurlabs.com [measurlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. nucro-technics.com [nucro-technics.com]
- 24. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 27. insights.inotiv.com [insights.inotiv.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 30. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Comet assay - Wikipedia [en.wikipedia.org]
- 32. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 33. nucro-technics.com [nucro-technics.com]
- 34. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 35. episkin.com [episkin.com]
- 36. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 37. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 38. nucro-technics.com [nucro-technics.com]
- 39. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 40. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
using 1-Anthraquinonesulfonic acid as a fluorescent probe.
An Application Guide to 1-Anthraquinonesulfonic Acid as a Versatile Fluorescent Probe
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of this compound
This compound (1-ASA) is a robust polycyclic aromatic hydrocarbon that has garnered significant interest within the scientific community.[1] Structurally, it features an anthraquinone core functionalized with a sulfonic acid group, a modification that critically enhances its aqueous solubility and modulates its electronic properties.[1] While traditionally recognized as a dye intermediate, the inherent fluorescent characteristics of the anthraquinone moiety make 1-ASA a compelling candidate for use as a fluorescent probe.[1][2]
This guide provides an in-depth exploration of 1-ASA as a fluorescent probe for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its fluorescence, detail its diverse applications, and provide validated, step-by-step protocols to facilitate its integration into your research workflows. The principles and methodologies discussed herein are designed to be both instructive for new users and a valuable reference for experienced scientists.
Core Principles: The Mechanism of 1-ASA Fluorescence
The utility of 1-ASA as a probe is rooted in its sensitivity to the local microenvironment. Its fluorescence intensity and spectral characteristics can be significantly altered by a variety of factors, including solvent polarity, pH, and, most importantly, interactions with other molecules (analytes).[3][4]
In its ground state, the 1-ASA molecule absorbs photons of a specific wavelength, causing an electron to transition to an excited state. The molecule can then return to its ground state via several pathways. One of these pathways is fluorescence, the emission of a photon at a longer wavelength (lower energy) than the absorbed photon. However, the presence of certain molecules, known as quenchers, can provide a non-radiative pathway for the excited state to return to the ground state, resulting in a decrease in fluorescence intensity.[3][5]
This phenomenon, known as fluorescence quenching , is the primary mechanism through which 1-ASA functions as a probe. Quenching can occur through two main processes:
-
Dynamic (Collisional) Quenching: This occurs when the excited 1-ASA molecule collides with a quencher molecule, leading to energy transfer and non-radiative decay.[3][5]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the 1-ASA molecule and the quencher in the ground state. This reduces the population of 1-ASA molecules that can be excited.[5]
Conversely, binding of 1-ASA to certain macromolecules, such as proteins, can shield it from solvent-induced quenching or place it in a more rigid, hydrophobic environment, leading to an enhancement of its fluorescence signal.[6] This is a principle widely used with probes like 8-anilinonaphthalene-1-sulfonic acid (ANS) to study protein folding and conformational changes.[6][7]
Protocol 2: Analyte Detection via Fluorescence Quenching
This protocol uses a titration method to quantify the quenching of 1-ASA fluorescence by an analyte (e.g., a heavy metal ion).
Materials:
-
1-ASA working solution (10 µM in buffer)
-
Analyte stock solution of known concentration (e.g., 1 mM)
-
Micropipettes
Procedure:
-
Initial Measurement: Place 2 mL of the 1-ASA working solution into a cuvette and measure the initial fluorescence intensity (F₀) as described in Protocol 1.
-
Titration:
-
Add a small aliquot (e.g., 2 µL) of the analyte stock solution to the cuvette.
-
Mix gently by pipetting or inverting the cuvette (avoid introducing bubbles).
-
Allow the solution to equilibrate for 1-2 minutes.
-
Measure the new fluorescence intensity (F).
-
-
Repeat: Continue adding aliquots of the analyte and measuring the fluorescence at each step until the signal is significantly quenched or plateaus.
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution at each step. The correction factor is (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of analyte added.
-
Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of the analyte [Q].
-
This is a Stern-Volmer plot . For dynamic quenching, the relationship is linear and described by the equation: F₀/F = 1 + Ksv[Q]
-
The slope of the line gives the Stern-Volmer quenching constant (Ksv), which is a measure of the analyte's quenching efficiency. [5][8]
-
Protocol 3: Monitoring Protein-Ligand Binding
This protocol demonstrates how to use 1-ASA to detect conformational changes in a protein upon ligand binding. The principle relies on changes in exposed hydrophobic surfaces, a method well-established for probes like ANS. [6][7] Materials:
-
Purified protein of interest in a suitable buffer
-
Ligand of interest dissolved in the same buffer
-
1-ASA working solution (10 µM in the same buffer)
Procedure:
-
Baseline Measurement:
-
In separate cuvettes, measure the fluorescence of: a. Buffer only b. 1-ASA solution (10 µM) c. Protein solution (at working concentration, e.g., 5 µM) d. Ligand solution (at working concentration)
-
This is crucial to control for any intrinsic fluorescence from the protein or ligand.
-
-
Protein-Probe Interaction:
-
Prepare a solution containing both the protein (5 µM) and 1-ASA (10 µM).
-
Incubate for 5-10 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence. An increase in fluorescence compared to 1-ASA alone suggests binding to hydrophobic regions of the protein.
-
-
Ligand Titration:
-
To the cuvette containing the protein/1-ASA mixture, add aliquots of the ligand stock solution.
-
After each addition, mix, incubate for 2-5 minutes, and record the fluorescence spectrum.
-
-
Data Interpretation:
-
A decrease in fluorescence may indicate that the ligand displaces 1-ASA from its binding site or that ligand binding causes a conformational change that buries the hydrophobic pocket.
-
An increase in fluorescence could suggest that ligand binding exposes new hydrophobic sites to which 1-ASA can bind.
-
By plotting the change in fluorescence against the ligand concentration, one can often fit the data to a binding isotherm to calculate the dissociation constant (Kd) for the ligand.
-
Troubleshooting and Scientific Considerations
-
Inner Filter Effect: At high concentrations, 1-ASA or other components in the solution can absorb the excitation or emission light, leading to artificially low fluorescence readings. Always work with dilute solutions and perform appropriate controls.
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore. Minimize exposure time and use the lowest necessary excitation intensity.
-
pH and Buffer Effects: The fluorescence of 1-ASA can be sensitive to pH and ionic strength. [3]Ensure consistent and appropriate buffering for all experiments to guarantee reproducibility.
-
Non-Specific Binding: Like many hydrophobic probes, 1-ASA can exhibit non-specific binding. It is essential to run controls and, when studying proteins, to consider that the probe itself might influence protein conformation. [7]
Conclusion
This compound is a readily accessible and versatile fluorescent probe with significant potential in diverse research fields. Its environmentally sensitive fluorescence provides a powerful tool for detecting a range of analytes, from metal ions to macromolecules. By understanding the fundamental principles of its fluorescence and carefully implementing the protocols outlined in this guide, researchers can effectively harness the capabilities of 1-ASA to advance their scientific investigations.
References
- This compound. Solubility of Things. [Link]
- Oligomerization sulfonate amino anthraquinone hypersensitive lead ion fluorescent probe, and preparation and application thereof.
- STUDY OF THE FLUORESCENCE-QUENCHING OF Mg-TNP BY ANIONIC ANTHRAQUINONES. Journal of Ovonic Research. [Link]
- This compound. ChemBK. [Link]
- POTASSIUM ANTHRAQUINONE-α-SULFON
- Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. National Institutes of Health (NIH). [Link]
- 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552. PubChem. [Link]
- Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. National Institutes of Health (NIH). [Link]
- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
- (PDF) Fluorescence Quenching of Phycoerythrin by Anthraquinone Dyes.
- Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Ovonic Research. [Link]
- Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions. [Link]
- 8-Anilinonaphthalene-1-sulfonic acid. Wikipedia. [Link]
- The use of the fluorescent probe 8‐anilino‐1‐naphthalene sulphonic acid (ANS) as a histochemical stain in plant tissues | Request PDF.
- Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone deriv
- An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. RSC Publishing. [Link]
- Use of the fluorescent probe 1-anilino-8-naphthalene sulfonate to monitor the interactions of chlorophenols with phospholipid membranes (liposomes). Semantic Scholar. [Link]
- Phytochemical Screening. Protocols.io. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-Anthraquinonesulfonic acid in fluorescence spectroscopy for metal ion detection
Initiating Search & Focus
I'm starting a comprehensive search to grasp the fundamental principles of 1-AQSA as a fluorescent probe for metal ion detection. Right now, I'm focusing on its underlying mechanisms, to understand the foundational science.
Analyzing Probe Functionality
I'm now diving into the specifics: the mechanism of action, sensitivity, and selectivity of 1-AQSA as a metal ion probe are my immediate focus. I'm concurrently searching for established protocols and applications, particularly optimal pH, solvents, and concentration ranges. I'm also examining the quenching and enhancement effects of various metal ions.
Refining Research & Planning
I'm now refining my research to grasp 1-AQSA's principles as a fluorescent probe. I'll search for applications, protocols, and quenching/enhancement effects, including pH, solvents, and concentrations. I'm also considering 1-AQSA's limitations and will structure an application note with protocols, a diagram, and a summary table.
Application Notes and Protocols: 1-Anthraquinonesulfonic Acid as a Redox Mediator in Electrochemical Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Anthraquinonesulfonic acid (AQAS) and its derivatives are highly versatile water-soluble redox mediators that facilitate electron transfer in a variety of electrochemical systems. Their robust and reversible redox chemistry, coupled with their favorable kinetics, makes them invaluable tools in applications ranging from bioelectrochemical systems to energy storage devices. This guide provides an in-depth exploration of the electrochemical applications of AQAS, offering both the theoretical underpinnings and practical, field-tested protocols for its use. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Core Principles of Anthraquinone-based Redox Mediation
Anthraquinones are organic compounds based on the anthracene core with two ketone groups. The sulfonic acid group in AQAS imparts significant water solubility, a crucial attribute for its use in aqueous electrochemical environments. The fundamental principle behind its function as a redox mediator lies in its ability to undergo a reversible two-electron, two-proton reduction/oxidation process.
The quinone moieties of AQAS can accept electrons and protons to form the hydroquinone, and this process is reversed upon oxidation. This reversible transformation allows AQAS to act as an electron shuttle, accepting electrons from a donor (e.g., a biological system or an electrode) and transferring them to an acceptor.
Caption: Workflow for AQAS-mediated NADH oxidation.
Application 3: Electrolyte Component in Aqueous Organic Redox Flow Batteries
Scientific Background
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and enhanced safety compared to conventional batteries. I[1][2]n an AORFB, energy is stored in redox-active organic molecules dissolved in aqueous electrolytes. Anthraquinone derivatives, including AQAS, are attractive candidates for the anolyte (the negative electrolyte) in these systems due to their suitable redox potentials, high solubility, and fast electrochemical kinetics.
[3][4]### Causality of Experimental Choices
-
Electrolyte Composition: The electrolyte for an AORFB consists of the redox-active material (AQAS), a supporting electrolyte to provide ionic conductivity (e.g., a strong acid like H₂SO₄), and the solvent (water). The concentrations of both the active material and the supporting electrolyte are optimized to maximize energy density and performance while maintaining stability.
-
Cell Design: A flow battery consists of an electrochemical stack where the redox reactions occur, and external tanks to store the anolyte and catholyte. A membrane separates the two electrolytes to prevent crossover of the active species while allowing the transport of charge-carrying ions.
-
Charge-Discharge Cycling: The performance of a flow battery is evaluated by subjecting it to repeated charge-discharge cycles at a constant current. Key performance metrics include coulombic efficiency (the ratio of charge extracted during discharge to the charge supplied during charging), voltage efficiency (the ratio of the average discharge voltage to the average charge voltage), and energy efficiency (the product of coulombic and voltage efficiencies).
Experimental Protocol: Characterization of an AQAS-Based Anolyte for a Redox Flow Battery
This protocol provides a method for preparing and testing an AQAS-based anolyte in a laboratory-scale redox flow battery.
Materials and Equipment
-
Laboratory-scale redox flow battery hardware
-
Potentiostat/Galvanostat with battery cycling capabilities
-
Peristaltic pumps
-
Anolyte and catholyte reservoirs
-
Ion-exchange membrane (e.g., Nafion®)
-
Carbon felt electrodes
-
This compound sodium salt
-
Sulfuric acid (H₂SO₄)
-
A suitable catholyte (e.g., a bromine/bromide solution or a ferro/ferricyanide solution)
Procedure
-
Electrolyte Preparation:
-
Anolyte: Prepare the anolyte by dissolving a specific concentration of AQAS (e.g., 0.5 M) in an aqueous solution of sulfuric acid (e.g., 1 M). Stir until the AQAS is fully dissolved.
-
Catholyte: Prepare the catholyte according to the chosen redox couple. For example, a 1 M HBr solution with 0.1 M Br₂.
-
-
Flow Battery Assembly:
-
Assemble the flow battery cell with the carbon felt electrodes and the ion-exchange membrane.
-
Connect the anolyte and catholyte reservoirs to the cell using tubing and peristaltic pumps.
-
-
Battery Testing:
-
Pump the anolyte and catholyte through their respective half-cells.
-
Perform an initial charge-discharge cycle to activate the battery.
-
Conduct galvanostatic cycling by charging and discharging the battery at a constant current density (e.g., 50 mA/cm²) between defined voltage limits.
-
Monitor the voltage, current, and capacity over multiple cycles to evaluate the battery's performance and stability.
-
-
Performance Analysis:
-
Calculate the coulombic, voltage, and energy efficiencies for each cycle.
-
Plot the capacity as a function of cycle number to assess the capacity retention of the battery.
-
| Parameter | Typical Value/Range | Purpose |
| AQAS Concentration | 0.1 - 1.0 M | Determines the energy density of the anolyte. |
| Supporting Electrolyte | 1 M H₂SO₄ | Provides high ionic conductivity and maintains a low pH to optimize the redox potential of AQAS. |
| Current Density | 20 - 100 mA/cm² | The rate at which the battery is charged and discharged; affects efficiency and power output. |
| Flow Rate | 20 - 100 mL/min | Ensures adequate mass transport of the active species to the electrode surface. |
| Voltage Limits | 0.6 - 1.6 V | Defines the state of charge window for cycling and prevents side reactions. |
References
- Abdellaoui, S., Milton, R. D., Quah, T., & Minteer, S. D. (2016). NADH Bioelectrocatalysis at a Naphthoquinone Redox Polymer. ECS Meeting Abstracts, MA2016-01(36), 1822-1822.
- Carlson, B. W., & Miller, L. L. (1985). Mechanism of the oxidation of NADH by quinones. Energetics of one-electron and hydride routes. Journal of the American Chemical Society, 107(2), 479-485.
- Duan, W., Vemuri, R. S., Hu, D., Yang, Z., & Wei, X. (2022). A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. JoVE (Journal of Visualized Experiments), (187), e55171.
- Ghanem, M. A., Chrétien, J. M., Kilburn, J. D., & Bartlett, P. N. (2009). Electrochemical and solid-phase synthetic modification of glassy carbon electrodes with dihydroxybenzene compounds and the electrocatalytic oxidation of NADH. Bioelectrochemistry, 76(1-2), 115-125.
- Huskinson, B., Marshak, M. P., Suh, C., Er, S., Gerhardt, M. R., Galvin, C. J., ... & Aziz, M. J. (2014). A metal-free organic–inorganic aqueous flow battery.
- Khan, M. D., Thimmappa, R., Anwer, A. H., Khan, N., Tabraiz, S., Li, D., ... & Yu, E. H. (2021). Redox mediator as cathode modifier for enhanced degradation of azo dye in a sequential dual chamber microbial fuel cell-aerobic treatment process. International Journal of Hydrogen Energy, 46(79), 39427-39437.
- Lin, K. X., Gomez-Bombarelli, R., Beh, E. S., Tong, L. C., Chen, Q., Valle, A., ... & Gordon, R. G. (2016). A redox-flow battery with an alloxazine-based organic electrolyte.
- Liu, T., Li, F., Li, W., & Feng, Y. (2012). Enhanced performance of microbial fuel cell by using a new electron mediator: 2-amino-5-chloro-1, 4-benzoquinone. Electrochimica Acta, 63, 239-243.
- Park, D. H., & Zeikus, J. G. (2000). Utilization of electrically reduced neutral red by Actinobacillus succinogenes: physiological function of neutral red in increasing succinate production and cell growth. Journal of bacteriology, 182(12), 3443-3450.
- Park, S., & Zhao, X. (2018). A high-performance aqueous organic redox flow battery using a 1, 8-dihydroxyanthraquinone-based anolyte. Journal of Materials Chemistry A, 6(45), 22676-22683.
- PNNL. (n.d.). Aqueous Electrolytes for Redox Flow Battery Systems.
- Rabaey, K., & Verstraete, W. (2005). Microbial fuel cells: novel biotechnology for energy generation. Trends in biotechnology, 23(6), 291-298.
- Reuillard, B., Le Goff, A., & Cosnier, S. (2014). Bioelectrocatalytic oxidation of NADH using a diaphorase/osmium-redox polymer system. Analytical chemistry, 86(9), 4409-4415.
- Sakai, H., Nakagawa, T., Tokita, Y., Hatazawa, T., Ikeda, T., Tsujimura, S., & Kano, K. (2009). A high-power glucose/oxygen biofuel cell with a diaphorase-and bilirubin oxidase-based bioanode and a bilirubin oxidase-based biocathode in a single compartment. Energy & Environmental Science, 2(1), 133-138.
- Sevda, S., Sreekrishnan, T. R., & Pant, D. (2013). The effect of mediators on the performance of microbial fuel cells. Bioresource technology, 135, 18-28.
- Sun, J., Li, W., Li, Y., Tong, J., Xia, C., & Zhang, J. (2013). Redox mediator-enhanced degradation of Congo red in a microbial fuel cell. International journal of hydrogen energy, 38(25), 10544-10550.
- Thurston, C. F., Bennetto, H. P., Delaney, G. M., Mason, J. R., Roller, S. D., & Stirling, J. L. (1985). Electron-transfer coupling in microbial fuel cells. 2. Performance of fuel cells containing selected microorganism-mediator-substrate combinations. Journal of chemical technology and biotechnology. Biotechnology, 35(3), 155-163.
- Wang, X., Feng, Y., & Lee, H. (2009). Electricity production from beer brewery wastewater using single chamber microbial fuel cell. Water Science and Technology, 60(10), 2549-2555.
- Zhang, L., Zhang, Y., Liu, Y., Li, Y., & Duan, X. (2024). High power density redox-mediated Shewanella microbial flow fuel cells.
- Zhang, Y., Sun, J., & Hu, Y. (2017).
- Zhou, M., Chi, M., Luo, J., He, H., & Jin, T. (2011). An overview of electrode materials in microbial fuel cells. Journal of Power Sources, 196(10), 4427-4435.
- Zoski, C. G. (Ed.). (2007). Handbook of electrochemistry. Elsevier.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner's guide to cyclic voltammetry.
- Gicevičius, M., Toločka, M., & Rakickas, T. (2021). Boosting the Performance of a Zero-gap Flow Microbial Fuel Cell by Immobilized Redox Mediators.
- Gorton, L., & Dominguez, E. (2002). Electrocatalytic oxidation of NADH at mediator-modified electrodes. Reviews in molecular biotechnology, 82(4), 371-392.
- O'Reilly, E., & Ó'Fágáin, C. (2007). Non-enzymatic oxidation of NADH by quinones. Bioorganic & medicinal chemistry, 15(22), 7138-7144.
- Park, D. H., Laivenieks, M., Guettler, M. V., Jain, M. K., & Zeikus, J. G. (1999). Microbial utilization of electrically reduced neutral red as the sole electron donor for growth and metabolite production. Applied and environmental microbiology, 65(7), 2912-2917.
- Park, S., & Zhao, X. (2018). A highly reversible anthraquinone-based anolyte for alkaline aqueous redox flow batteries. Journal of Materials Chemistry A, 6(45), 22676-22683.
- Rabaey, K., Lissens, G., Siciliano, S. D., & Verstraete, W. (2003). A microbial fuel cell capable of converting glucose to electricity at high rate and efficiency. Biotechnology letters, 25(18), 1531-1535.
- Torres, C. I., Marcus, A. K., & Rittmann, B. E. (2007). Proton transport in a microbial fuel cell. Biotechnology and bioengineering, 98(6), 1151-1159.
- Weber, A. Z., Mench, M. M., Meyers, J. P., Ross, P. N., Gostick, J. T., & Liu, Q. (2011). Redox flow batteries: a review. Journal of applied electrochemistry, 41(10), 1137-1164.
Sources
Application Notes & Protocols: 1-Anthraquinonesulfonic Acid as a Homogeneous Photocatalyst for Aqueous Organic Pollutant Degradation
Abstract
The escalating issue of water contamination by persistent organic pollutants necessitates the development of efficient and sustainable remediation technologies.[1] Advanced Oxidation Processes (AOPs), particularly photocatalysis, have emerged as a promising solution.[2][3] While semiconductor-based photocatalysts like TiO₂ are widely studied, they often suffer from issues like particle agglomeration and the need for post-treatment recovery.[4] This guide focuses on 1-Anthraquinonesulfonic acid (1-AQS), a water-soluble organic photosensitizer, as an effective alternative for homogeneous photocatalysis. Anthraquinones (AQs) and their derivatives are redox-active mediators that can efficiently generate reactive oxygen species (ROS) upon photo-irradiation, leading to the degradation of a wide range of organic contaminants.[4][5] This document provides a comprehensive overview of the underlying photochemical mechanisms, detailed experimental protocols for performance evaluation, and methodologies for mechanistic investigation, tailored for researchers in environmental science and chemical engineering.
Introduction: The Case for a Homogeneous Photocatalyst
Traditional heterogeneous photocatalysis, while effective, involves a solid catalyst suspended in a liquid medium. This necessitates a separation step to recover the catalyst, which can be energy-intensive and incomplete. Homogeneous photocatalysis, where the catalyst is dissolved in the reaction medium, circumvents this issue.
This compound (available often as its sodium or potassium salt) is an ideal candidate for this purpose.[6][7] Its sulfonate group confers high water solubility, while the anthraquinone core acts as the photoactive center.[8]
Key Advantages of 1-AQS:
-
High Water Solubility: Eliminates the need for catalyst slurries and post-reaction filtration.
-
Metal-Free Catalyst: Avoids secondary pollution from leached metal ions, a concern with some semiconductor catalysts.[9]
-
Efficient ROS Generation: Effectively produces multiple reactive oxygen species (ROS) like singlet oxygen, superoxide radicals, and hydroxyl radicals.[10]
-
Broad Applicability: Has been shown to be effective in degrading various pollutants, including textile dyes and other complex organic molecules.[2][9]
However, a key consideration for homogeneous catalysts is their recovery. While 1-AQS is not consumed in the ideal catalytic cycle, its removal from the treated water may be necessary depending on the application. Strategies like immobilization on solid supports (e.g., graphene) are being explored to combine the benefits of AQs with the ease of recovery of heterogeneous systems.[4][5]
The Photochemical Engine: Mechanism of Action
The photocatalytic activity of 1-AQS is driven by its ability to absorb light and initiate a cascade of reactions that produce highly reactive oxygen species (ROS). Upon absorption of a photon (hν), the 1-AQS molecule is promoted from its ground state (AQS) to an excited singlet state (¹AQS). This is followed by a rapid intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (³AQS). This triplet state is the primary initiator of the degradation chemistry and can react via two main pathways.[4][10]
-
Type I Mechanism (Electron/Hydrogen Transfer): The excited ³AQS* can abstract an electron or a hydrogen atom from a substrate (the organic pollutant, R-H) or water/hydroxide ions. This generates an anthraquinone radical anion (AQS•⁻) and a substrate radical. The AQS•⁻ then rapidly transfers an electron to ground-state molecular oxygen (³O₂) to form the superoxide radical anion (O₂•⁻). This superoxide radical can further lead to the formation of other ROS, including the highly potent hydroxyl radical (•OH).[4][10]
-
Type II Mechanism (Energy Transfer): Alternatively, the excited ³AQS* can directly transfer its energy to ground-state triplet oxygen (³O₂), which is abundant in air-saturated water. This energy transfer converts ³O₂ into the highly reactive excited singlet oxygen (¹O₂).[4]
These generated ROS (•OH, O₂•⁻, ¹O₂) are powerful, non-selective oxidizing agents that attack the organic pollutant molecules, breaking them down into simpler, less harmful intermediates and, ideally, mineralizing them to CO₂, H₂O, and inorganic ions.[3]
Caption: Photocatalytic mechanism of 1-AQS for pollutant degradation.
Experimental Protocols
This section provides a step-by-step guide for evaluating the photocatalytic efficacy of 1-AQS. The target pollutant used here is a generic organic dye (e.g., Rhodamine B, Methylene Blue), as they are common model pollutants with strong visible light absorption, making them easy to monitor spectrophotometrically.[9]
Materials and Equipment
Chemicals:
-
This compound sodium salt (CAS: 128-56-3)[6]
-
Model Pollutant (e.g., Rhodamine B, CAS: 81-88-9)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment (0.1 M solutions)
-
For Mechanistic Studies (Optional):
-
tert-Butyl alcohol (t-BuOH, •OH scavenger)
-
Sodium azide (NaN₃, ¹O₂ scavenger)
-
Superoxide Dismutase (SOD, O₂•⁻ scavenger)
-
Equipment:
-
Photoreactor: A vessel made of quartz or borosilicate glass, equipped with a light source. A common setup is a beaker on a magnetic stirrer surrounded by a UV or visible lamp with a cooling fan/water jacket to maintain constant temperature.
-
Light Source: High-pressure mercury lamp, Xenon lamp, or a specific wavelength LED array. The choice depends on the absorption spectrum of 1-AQS.
-
Magnetic Stirrer and Stir Bars
-
UV-Visible Spectrophotometer
-
pH Meter
-
Analytical Balance
-
Volumetric flasks, pipettes, and cuvettes
-
Syringe filters (0.22 µm)
-
(Optional) High-Performance Liquid Chromatograph (HPLC) or Total Organic Carbon (TOC) Analyzer[11]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
-
This compound and its derivatives may cause skin, eye, and respiratory irritation.[14] Handle in a well-ventilated area or a fume hood.[12]
-
High-intensity light sources can damage eyes. Use appropriate shielding (e.g., UV-blocking glasses or enclosures).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][12][14]
Experimental Workflow: A Visual Guide
Caption: Step-by-step experimental workflow for photocatalysis.
Detailed Protocol: Degradation of an Organic Dye
-
Solution Preparation:
-
Prepare a 100 mg/L stock solution of the model pollutant in DI water.
-
Prepare a 500 mg/L stock solution of 1-AQS in DI water.
-
In a 250 mL beaker (or the photoreactor vessel), add the required volume of pollutant stock solution and dilute with DI water to achieve the desired initial concentration (e.g., 10 mg/L). The total volume might be 100 mL.
-
Add the 1-AQS stock solution to reach the desired catalyst concentration (e.g., 20 mg/L).
-
-
Control Experiments: To ensure the observed degradation is due to photocatalysis, run parallel control experiments:
-
Photolysis: Pollutant solution without 1-AQS, under illumination.
-
Adsorption: Pollutant solution with 1-AQS, kept in the dark.
-
-
Achieving Equilibrium:
-
Place the beaker on a magnetic stirrer in the dark (cover with aluminum foil).
-
Stir the solution for 30 minutes to ensure adsorption-desorption equilibrium is reached between the catalyst and the pollutant.
-
Take an initial sample (t=0) just before turning on the light. This concentration is your C₀.
-
-
Initiating Photocatalysis:
-
Turn on the light source to begin the reaction.
-
Withdraw approximately 3 mL aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
-
Sample Analysis:
-
Immediately filter each aliquot through a 0.22 µm syringe filter to remove any potential impurities.
-
Measure the absorbance of the filtrate at the maximum wavelength (λ_max) of the dye using the UV-Vis spectrophotometer.
-
The concentration of the dye is proportional to its absorbance (Beer-Lambert Law).
-
-
Data Calculation:
-
Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration (at t=0) and Cₜ is the concentration at time t.
-
Plot the normalized concentration (Cₜ/C₀) versus time to visualize the degradation kinetics.
-
Data Interpretation and Advanced Analysis
Quantitative Data Summary
The performance of a photocatalytic system is highly dependent on several parameters. The table below summarizes typical ranges and their impact, which should be optimized for any new pollutant.
| Parameter | Typical Range | Rationale and Expected Impact |
| Catalyst Conc. (1-AQS) | 5 - 50 mg/L | Initially, increasing concentration increases ROS generation and degradation rate. However, at very high concentrations, the solution can become too opaque, blocking light penetration (screening effect) and reducing efficiency. |
| Pollutant Conc. | 1 - 100 mg/L | Higher initial concentrations generally lead to a slower relative degradation rate. More pollutant molecules compete for the limited ROS and photons.[11] |
| pH | 3 - 11 | pH can influence the surface charge of the pollutant molecule and the dominant ROS species. The optimal pH is system-dependent and must be determined experimentally.[11] |
| Light Intensity | Varies | Higher light intensity generally increases the rate of catalyst excitation and ROS formation, up to a saturation point. |
Mechanistic Studies via Scavenging
To identify the primary ROS responsible for degradation, the standard protocol can be modified by adding a chemical scavenger before illumination.
-
Set up four identical reaction mixtures (Pollutant + 1-AQS).
-
To three of them, add a scavenger:
-
Flask 1: No scavenger (Control)
-
Flask 2: Add tert-Butyl alcohol (t-BuOH, ~10 mM final conc.) to quench •OH.
-
Flask 3: Add Sodium Azide (NaN₃, ~10 mM final conc.) to quench ¹O₂.
-
Flask 4: Add Superoxide Dismutase (SOD, ~50 units/mL) to quench O₂•⁻.
-
-
Run the photocatalysis experiment as described above.
-
Compare the degradation rates. A significant inhibition of the degradation rate in the presence of a specific scavenger indicates that the corresponding ROS plays a major role in the degradation process. For example, if the rate drops dramatically with NaN₃, singlet oxygen is a key oxidant.
References
- This compound sodium salt - Safety D
- Anthraquinone and its derivatives as a recyclable photocatalyst for E cient Photocatalytic Degradation of Rhodamine B in Water u - ResearchG
- Methods used to degrade anthraquinone dyes.
- Anthraquinone-2-sulfonic acid sodium salt - Santa Cruz Biotechnology.
- The chemical formation of anthraquinone and its derivatives - ResearchG
- Anthraquinones-based photocatalysis: A comprehensive review - PMC - NIH.
- Imaging studies of photodegradation and self-healing in anthraquinone deriv
- ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDR
- SAFETY D
- Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives - Chemistry Europe.
- Production of Reactive Oxygen Species by Photoactive Anthraquinone Compounds and Their Applications in Wastewater Treatment - ResearchG
- Further studies on the generation of reactive oxygen species from activated anthracyclines and the relationship to cytotoxic action and cardiotoxic effects - PubMed.
- SAFETY D
- POTASSIUM ANTHRAQUINONE-α-SULFONATE - Organic Syntheses Procedure. [Link]
- Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltw
- (PDF)
- First application of the novel anaerobic/aerobic/anoxic (AOA)
- Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxid
- AQS, Author
- Determination of AOX in Wastewater Samples by Column Method According to DIN EN ISO 9562 (EN) - Analytik Jena.
- Operation principle and application of AAO wastewater tre
- Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions - SciELO.
- EAAS Wastewater tre
Sources
- 1. First application of the novel anaerobic/aerobic/anoxic (AOA) process for advanced nutrient removal in a wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound sodium salt - Safety Data Sheet [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Anthraquinonesulfonic Acid as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromatic World of Anthraquinone-Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1] This extended π-conjugated system is the chromophore responsible for their vibrant colors.[1] The fusion of the azo chromophore with the anthraquinone scaffold, a privileged structure in medicinal chemistry and dye chemistry, gives rise to a class of dyes with exceptional properties. Anthraquinone-based dyes are renowned for their brilliant shades and excellent light fastness.[2] The incorporation of a sulfonic acid group, as in 1-Anthraquinonesulfonic acid, enhances water solubility, making these dyes particularly suitable for dyeing natural fibers and for biological applications.
This guide provides a comprehensive overview of the synthesis of azo dyes using this compound as a key precursor. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and discuss methods for purification and characterization.
The Synthetic Pathway: A Two-Act Play of Diazotization and Coupling
The synthesis of azo dyes is a classic two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, in this case, this compound.[1]
Act I: The Formation of the Diazonium Salt (Diazotization)
Diazotization is the conversion of a primary aromatic amine to a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose readily at higher temperatures, leading to the evolution of nitrogen gas and the formation of unwanted byproducts.[1] Maintaining a low temperature is therefore critical for the success of the reaction.
-
Strong Acidic Medium: The presence of a strong acid is essential for the formation of nitrous acid from sodium nitrite. The acid also serves to protonate the aromatic amine, preventing self-coupling reactions.[3]
Act II: The Union of Rings (Azo Coupling)
The newly formed diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound.[4] In our case, the coupling component is this compound. The sulfonic acid group is an electron-withdrawing group, which would typically deactivate the aromatic ring towards electrophilic substitution. However, the anthraquinone system itself, particularly when deprotonated under appropriate pH conditions, can act as a suitable nucleophile for the azo coupling reaction.
Causality Behind Experimental Choices:
-
pH Control: The pH of the coupling reaction is a critical parameter that dictates the reactivity of the coupling component. For phenols and naphthols, a mildly alkaline medium (typically pH 8-10) is required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion.[3] Given the phenolic-like character of the hydroxyl group that can be conceptually considered on the anthraquinone ring, a similar pH range is anticipated to be optimal for the coupling with this compound.
-
Electron-Rich Coupling Partner: The coupling partner must possess electron-donating groups to activate the aromatic ring for electrophilic attack by the relatively weak diazonium cation.[4]
Visualizing the Workflow
Caption: Figure 1. Experimental Workflow for Azo Dye Synthesis.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of an azo dye using p-nitroaniline as the aromatic amine and this compound as the coupling component.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Diazonium salts can be explosive in the solid state; therefore, they should always be kept in solution and used immediately after preparation.
Protocol 1: Diazotization of p-Nitroaniline
-
Preparation of Amine Solution: In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of water.
-
Acidification: Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. The mixture will warm up.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. A fine precipitate of p-nitroaniline hydrochloride may form.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride suspension while maintaining the temperature between 0-5 °C and stirring continuously.[5] The reaction is complete when a drop of the reaction mixture gives an immediate blue-black color with starch-iodide paper, indicating a slight excess of nitrous acid.
-
Use Immediately: The resulting clear, pale yellow solution of p-nitrobenzenediazonium chloride should be used immediately in the next step.
Protocol 2: Azo Coupling with this compound
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve 3.08 g (0.01 mol) of this compound sodium salt in 50 mL of water.
-
pH Adjustment: Cool the solution to 0-5 °C in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the pH of the solution is between 9 and 10. This ensures the formation of the more reactive phenoxide-like species.
-
Coupling Reaction: While maintaining the temperature at 0-5 °C and with vigorous stirring, slowly add the freshly prepared p-nitrobenzenediazonium chloride solution from Protocol 1 to the alkaline solution of this compound.[4] A colored precipitate should form immediately.
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
Protocol 3: Purification of the Azo Dye
-
Salting Out: To the reaction mixture, add sodium chloride (approximately 10-15% of the total volume) in portions with stirring. This will decrease the solubility of the dye in the aqueous medium and promote its precipitation.[6]
-
Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.[6] Subsequently, wash with a small amount of cold water to remove the excess sodium chloride.
-
Drying: Dry the purified azo dye in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., DMSO or DMF) is expected to show a strong absorption band in the visible region, characteristic of the extended conjugation of the azo-anthraquinone system. The λmax will be indicative of the color of the dye. For similar structures, λmax values can range from 400 to 600 nm.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic peaks for the N=N stretching vibration (around 1400-1500 cm⁻¹), C=O stretching of the anthraquinone moiety (around 1670 cm⁻¹), and SO₃H group vibrations. The disappearance of the N-H stretching bands of the primary amine precursor is also a key indicator of a successful reaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dye. The aromatic region of the ¹H NMR spectrum will be complex due to the presence of multiple aromatic rings. The absence of the signals corresponding to the starting materials and the appearance of new signals in the expected regions will confirm the formation of the product.[8] |
Applications and Future Directions
Azo dyes derived from this compound have potential applications in various fields:
-
Textile Industry: Due to their water solubility and potential for vibrant colors and good fastness properties, these dyes are suitable for dyeing natural fibers like cotton, wool, and silk.[2]
-
Drug Development: The anthraquinone core is a well-known scaffold in the design of anticancer and antimicrobial agents. The introduction of an azo linkage and various substituents on the other aromatic ring provides a platform for the synthesis of novel bioactive molecules.
-
Analytical Chemistry: The distinct color of these dyes and their potential to change color with pH could be exploited in the development of new pH indicators and chemosensors.
Further research can focus on synthesizing a library of these dyes by varying the aromatic amine precursor and exploring their biological activities and material properties.
References
- Scribd. (n.d.). Diazotization and Azo Dye Formation.
- Abimbola, F. M. (n.d.). Synthesis and application of azo-anthraquinone disperse dyes on polylactide fabrics.
- Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds.
- Khan Academy. (n.d.). Azo dye formation.
- Wikipedia. (n.d.). Azo coupling.
- MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
- MDPI. (2017). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
- YouTube. (2021, May 12). Synthesis of an azo dye.
- ResearchGate. (2012). Synthesis and photoconductive properties of azo pigment from anthraquinone.
- Taylor & Francis Online. (2017). The application of anthraquinone-based triazenes as equivalents of diazonium salts in reaction with methylene active compounds.
- Reddit. (2019, October 11). Suggestions to purify anthraquinone dyes for electronic displays?
- Biointerface Research in Applied Chemistry. (2020). Removal of Azo and Anthraquinone Dye by Plant Biomass as Adsorbent – A Review.
- ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
- The Synthesis of Azo Dyes. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol.
- Journal of Science and Arts. (n.d.). The UV-VIS characterization of azo dye by irradiation.
- National Center for Biotechnology Information. (2017). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell.
- ResearchGate. (n.d.). 1 H NMR spectra of the synthesis dyes (A) 2-(2Hydroxy-naphthalen-1-ylazo).
- Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
- Dalton Transactions. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes.
- MDPI. (2021). Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Multifaceted Role of 1-Anthraquinonesulfonic Acid in the Fabrication of Advanced Conductive Polymers: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 1-Anthraquinonesulfonic acid (1-AQSA) in the synthesis of conductive polymers. This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and grounded in practical experimental insights. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing high-quality conductive polymers like polyaniline (PANI) and polypyrrole (PPy).
Introduction: Beyond a Simple Dopant
Conductive polymers have emerged as a cornerstone in materials science, offering a unique combination of polymeric properties—such as flexibility and processability—with the electronic characteristics of metals.[1] The performance of these materials is critically dependent on their molecular structure and the nature of the dopant used during their synthesis.[2] this compound (1-AQSA), and its sodium salt (AQSA-Na), has garnered significant attention not merely as a conventional dopant but as a multifunctional agent that profoundly influences the final properties of the polymer.
The structure of 1-AQSA, featuring a bulky, planar anthraquinone core and a sulfonic acid group, imparts several unique advantages:
-
Effective Doping: The sulfonic acid moiety provides the necessary protonation to the polymer backbone (like PANI) or acts as a charge-compensating counter-ion (in PPy), inducing the conductive state.
-
Redox Activity: The anthraquinone group is electrochemically active, capable of undergoing reversible redox reactions.[3][4] When incorporated into the polymer matrix, it can contribute to the material's pseudocapacitance, making it highly suitable for energy storage applications.[5][6]
-
Morphological Control: The bulky nature of the 1-AQSA molecule can act as a template, influencing the growth and morphology of the polymer chains. This can lead to the formation of specific nanostructures, such as nanofibers or porous networks, which enhance properties like surface area and conductivity.[7]
This guide will provide detailed protocols for both chemical and electrochemical polymerization methods using 1-AQSA, explain the mechanistic rationale behind the procedural steps, and present data on how 1-AQSA influences the resulting polymer's characteristics.
The Mechanism of Action: 1-AQSA's Triple Role
The efficacy of 1-AQSA in conductive polymer synthesis stems from its ability to perform three critical functions simultaneously. Understanding this trifecta is key to optimizing experimental designs.
-
Primary Doping: During the oxidative polymerization of aniline or pyrrole, the polymer backbone becomes positively charged. The negatively charged sulfonate group (—SO₃⁻) of 1-AQSA intercalates into the polymer matrix to maintain charge neutrality. This process, known as doping, is what transforms the insulating polymer into a conductive material.[7]
-
Enhanced Charge Storage (Redox Activity): The anthraquinone core of 1-AQSA contains two ketone groups that can undergo a reversible two-electron redox reaction.[8] When embedded within the polymer, these groups act as additional charge storage sites. This is particularly valuable in applications like supercapacitors, where 1-AQSA contributes significant pseudocapacitance, boosting the overall energy storage capacity beyond what the conductive polymer alone can offer.[5][6]
-
Structural Templating: The large, rigid structure of the anthraquinone molecule influences the self-assembly of the growing polymer chains. This can prevent dense, amorphous aggregation and promote the formation of more ordered, porous, or nanostructured morphologies.[7] These structures facilitate better ion transport and provide a larger surface area for electrochemical reactions, which is beneficial for both conductivity and capacitive performance.
The interplay of these three roles is what makes 1-AQSA a superior "functional dopant" compared to simpler acids like HCl or H₂SO₄.
Application Protocol 1: Chemical Oxidative Synthesis of Polyaniline (PANI) Doped with 1-AQSA
This protocol details the synthesis of conductive PANI via in-situ chemical oxidative polymerization where 1-AQSA serves as the primary dopant.
Rationale
Chemical oxidative polymerization is a scalable and straightforward method for producing bulk quantities of conductive polymers.[9] The choice of ammonium persulfate (APS) as the oxidant is common due to its suitable redox potential for aniline polymerization.[10] The reaction is performed at low temperatures (0–5 °C) to control the reaction rate, prevent over-oxidation, and promote the formation of higher molecular weight, more ordered polymer chains, which generally leads to higher conductivity.[11] The molar ratio of dopant, monomer, and oxidant is a critical parameter that dictates the final properties of the polymer.
Materials and Equipment
-
Aniline (monomer), freshly distilled
-
This compound (dopant)
-
Ammonium persulfate (APS, oxidant)
-
Deionized (DI) water
-
Methanol and Acetone (for washing)
-
Beakers, magnetic stirrer, ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Step-by-Step Methodology
-
Dopant Solution Preparation: In a 250 mL beaker, dissolve a calculated amount of 1-AQSA in 100 mL of DI water. The molar ratio of 1-AQSA to aniline can be varied, but a 1:1 ratio is a good starting point based on optimization studies for similar systems. Stir until fully dissolved.
-
Monomer Addition: Place the beaker in an ice bath and allow the solution to cool to 0–5 °C. While stirring vigorously, add a calculated amount of freshly distilled aniline monomer to the 1-AQSA solution. Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve a calculated amount of ammonium persulfate (APS) in 50 mL of DI water. A common oxidant-to-monomer molar ratio is 1.25:1.[3] Pre-cool this solution in the ice bath.
-
Initiation of Polymerization: Add the pre-cooled APS solution dropwise to the aniline/1-AQSA mixture over 30 minutes while maintaining vigorous stirring and a temperature of 0–5 °C. A dark green color should appear, indicating the formation of the conductive emeraldine salt form of PANI.
-
Polymerization Reaction: Allow the reaction to proceed for 4-6 hours in the ice bath with continuous stirring to ensure high polymerization yield.
-
Isolation and Purification:
-
Stop the stirring and allow the PANI precipitate to settle.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected PANI powder sequentially with copious amounts of DI water, methanol, and finally acetone. This removes unreacted monomer, oxidant, and oligomers.
-
-
Drying: Dry the purified PANI-AQSA powder in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The resulting dark green powder can be characterized for its conductivity using a four-point probe method, and its structure can be confirmed by FTIR and UV-Vis spectroscopy.
Workflow Diagram
Caption: Workflow for Chemical Oxidative Synthesis of PANI-AQSA.
Application Protocol 2: Electrochemical Synthesis of Polypyrrole (PPy) with 1-AQSA
This protocol describes the fabrication of a conductive PPy film on an electrode surface using electrochemical methods, with 1-AQSA acting as both the electrolyte and the dopant.
Rationale
Electrochemical polymerization offers precise control over film thickness, morphology, and properties by manipulating parameters like potential, current, and charge.[12] This method is ideal for applications requiring thin, uniform films, such as in sensors or electrochromic devices.[8] A three-electrode setup is standard, allowing for accurate potential control of the working electrode where the polymer film grows. The choice of solvent and the concentrations of the monomer and dopant are crucial for obtaining adherent, conductive films.
Materials and Equipment
-
Pyrrole (monomer), freshly distilled
-
This compound sodium salt (AQSA-Na, dopant/electrolyte)
-
Deionized (DI) water
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
-
Electrochemical cell
Step-by-Step Methodology
-
Electrolyte Preparation: Prepare an aqueous solution containing 0.1 M pyrrole and 0.1 M AQSA-Na in DI water. A 1:1 molar ratio of dopant to monomer has been shown to be effective.[7] Sonicate the solution for 15 minutes to ensure homogeneity and degas it by bubbling with nitrogen (N₂) for 20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the working electrode is clean and polished.
-
Immerse the three electrodes into the prepared electrolyte solution.
-
-
Electropolymerization (Potentiodynamic Method):
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential, for example, between -0.8 V and +0.9 V (vs. SCE) for a set number of cycles (e.g., 10-20 cycles).[13] The potential range should be chosen to be above the oxidation potential of pyrrole but below the potential where overoxidation of the PPy film occurs.
-
A scan rate of 50 mV/s is a typical starting point. An increase in the current with each cycle indicates the progressive deposition of a conductive PPy film on the working electrode.
-
-
Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it thoroughly with DI water to remove any residual monomer and electrolyte.
-
Drying: Dry the PPy-AQSA coated electrode under a gentle stream of nitrogen or in a desiccator.
-
Characterization: The electrochemical properties of the film (e.g., capacitance) can be tested in a monomer-free electrolyte. Its surface morphology can be examined using Scanning Electron Microscopy (SEM).
Workflow Diagram
Caption: Workflow for Electrochemical Synthesis of PPy-AQSA Film.
Data Presentation and Performance Metrics
The concentration and type of dopant are paramount in determining the final properties of the conductive polymer. The following tables summarize key performance data from literature for PANI and PPy synthesized with 1-AQSA.
Table 1: Influence of Aniline-to-AQS Molar Ratio on PANI Film Properties
This data is derived from the electrochemical synthesis of PANI films for supercapacitor applications. The capacitance is a measure of the film's ability to store charge, highlighting the dual role of AQS as a dopant and redox-active species.
| Aniline:AQS Molar Ratio | Resulting Morphology | Areal Capacitance (mF·cm⁻²) at 1 mA·cm⁻² | Capacitance Retention (after 5000 cycles) | Reference |
| Pure PANI (Control) | Irregular agglomerates | ~147.7 | 46% (after 1000 cycles) | [6] |
| 8:1 | Emerging nanoneedles | - | - | [6] |
| 6:1 | More defined nanoneedles | - | - | [6] |
| 4:1 | Densely packed nanoneedles | - | - | [6] |
| 3:1 | Vertically aligned nanoneedles | 194.2 | 72.1% | [6] |
| 2:1 | Thicker, bundled nanoneedles | - | - | [6] |
Note: The data clearly shows an optimal molar ratio of 3:1 for achieving the highest areal capacitance and best cycling stability, which correlates with a well-defined, vertically aligned nanoneedle morphology.
Table 2: Influence of Dopant:Monomer Ratio on PPy Conductivity
This data is based on the chemical polymerization of pyrrole, demonstrating the direct impact of the AQSA concentration on the electrical properties of the resulting polymer.
| Dopant (AQSA) : Pyrrole Molar Ratio | Oxidant:Pyrrole Molar Ratio | Resulting Conductivity (S/m) | Reference |
| 0.25 : 1 | 0.75 : 1 | ~3500 | [14] |
| 1.00 : 1 | 0.75 : 1 | ~4200 | [14] |
| 2.25 : 1 | 0.75 : 1 | ~5575 | [14] |
| 3.00 : 1 | 0.75 : 1 | ~4800 | [14] |
Note: A maximum conductivity of 5575 S/m (or 55.75 S/cm) was achieved at a dopant:monomer molar ratio of 2.25:1, indicating an optimal doping level beyond which conductivity may decrease due to structural disruptions or side reactions.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the fabrication of conductive polymers. Its unique ability to act simultaneously as a dopant, a redox-active moiety, and a morphological template allows for the rational design of materials with tailored properties for advanced applications, from energy storage to smart textiles and sensors. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the synthesis of 1-AQSA-doped conductive polymers. Future work will likely focus on further elucidating the complex structure-property relationships and expanding the application of these functional polymers into new technological frontiers.
References
- Dopant effect and characterization of polypyrrole-cellulose composites prepared by in situ polymerization process. (n.d.). ResearchGate.
- Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. (n.d.). Der Pharma Chemica.
- Electrochemical polymerisation of aniline on conducting textiles of polyester covered with polypyrrole/AQSA. (n.d.). ResearchGate.
- Doping Effect of Anthraquinone-Based Sulfate on the Supercapacitive Performance of Metal–Organic Framework/Polypyrrole Composites. (2024).
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. (2023). MDPI. [Link]
- Enhanced Electrocatalytic Performance of Anthraquinonemonosulfonate‐Doped Polypyrrole Composite: Electroanalysis for the Specific Roles of Anthraquinone Derivative and Polypyrrole Layer on Oxygen Reduction Reaction. (n.d.). ResearchGate.
- Studies on electrolytic and doping behavior of different compounds and their combination on the electrical resistance of polypyrrole film via electrochemical polymerization. (n.d.). ResearchGate.
- Size-Dependent Conductivity of Polypyrrole Doped with Anthraquinone-2-Sulfonic Acid Sodium. (n.d.). ResearchGate.
- A new redox-active conjugated polymer containing anthraquinone pendants as anode material for aqueous all-organic hybrid-flow battery. (n.d.). ResearchGate.
- Boosting PEDOT energy storage with a redox anthraquinone dopant for a flexible hydrogel supercapacitor at sub-zero temperatures. (2023).
- Optimized Conductivity of Anthraquinone-2-Sulfonic Acid Sodium, 5-Sulfosalicylic Acid and Toluene-4-Sulfonic Acid Co-Doped Polypyrrole. (n.d.). ResearchGate.
- The Influence of Aniline to Acid Composition on the Electrical Conductivity of PANI-PAAMPSA. (n.d.). KoreaScience.
- Redox reactions of anthraquinone in acidic (top) and alkaline (bottom) electrolytes. (n.d.). ResearchGate.
- Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. (n.d.).
- Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal.
- Electrical Conductivity and Morphology Study of Polyaniline Powder Synthesised with Various Doping Ions. (n.d.). ResearchGate.
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (n.d.). PMC - NIH.
- THE EFFECT OF DOPAND ON CONDUCTIVITY OF POLYANILINE AND ITS CHARACTERIZATION. (n.d.). Jetir.Org.
- Electrochemically Initiated Chain Polymerization of Pyrrole in Aqueous Media. (n.d.). DTIC.
- Electropolymerization of pyrrole from aqueous solutions on austenitic stainless steel electrodes. (n.d.). Redalyc.
- Synthesis, identification and study of electrical conductivity of the doped poly aniline. (2011). Arabian Journal of Chemistry. [Link]
- Mechanism of polypyrrole electrochemical synthesis. (n.d.). ResearchGate.
- How can I synthesis polyaniline by using aniline at room temperature? (n.d.). ResearchGate.
- Synthetic route of polyaniline (I): Conventional oxidative polymerization. (n.d.). ResearchGate.
- Electrochemical synthesis of polypyrrole in ionic liquids. (n.d.). Deakin University - Figshare.
- Pyrrole Electropolymerization on Copper and Brass in a Single-Step Process from Aqueous Solution. (n.d.). ResearchGate.
- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (n.d.). ResearchGate.
- Electrochemical Synthesis of Polypyrrole and Polypyrrole-Indomethacin Coatings on NiCr Alloys Involving Deep Eutectic Solvents. (2020). MDPI. [Link]
- Improving the electrical conductivity of polymer acid-doped polyaniline by controlling the template molecular weight. (2008).
- Oxidative polymerization of aniline in acidic medium. (n.d.). ResearchGate.
- The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (n.d.). ResearchGate.
- The Influence of Aniline to Acid Composition on the Electrical Conductivity of PANI-PAAMPSA. (n.d.). ResearchGate.
- Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymeriz
- One-pot methods for preparing polyaniline/Ag nanocomposites via oxidative polymerization of aniline. (n.d.). ResearchGate.
- Electrical conductivity of polyaniline (PANI) assisted by anionic surfactant through emulsion polymerization technique. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Synthesis, identification and study of electrical conductivity of the doped poly aniline - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Anthraquinonesulfonic Acid in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, owing to their potential for low cost, high safety, and environmental benignity. Anthraquinone derivatives have emerged as a prominent class of negolyte materials due to their reversible two-electron, two-proton redox chemistry, and chemical tunability. While significant research has focused on di-sulfonated anthraquinones such as 2,7-anthraquinone disulfonic acid (AQDS), the potential of monosulfonated isomers like 1-Anthraquinonesulfonic acid (1-AQS) remains less explored.
These application notes provide a comprehensive guide for researchers interested in investigating the viability of this compound as a redox-active material in aqueous redox flow batteries. This document outlines the synthesis of 1-AQS, preparation of the electrolyte, and detailed protocols for electrochemical characterization and flow battery testing. While direct performance data for 1-AQS in a flow battery is limited in published literature, this guide leverages established methodologies for related compounds to provide a robust starting point for research and development.
Physicochemical Properties and Electrochemical Behavior of this compound
This compound is an aromatic organic compound characterized by an anthraquinone core functionalized with a single sulfonic acid group at the 1-position. The sulfonic acid moiety imparts water solubility, a critical attribute for aqueous battery applications.
Redox Chemistry
The redox activity of 1-AQS is centered on the quinone functional groups, which undergo a reversible two-electron, two-proton reduction/oxidation process. In an acidic aqueous electrolyte, the reaction proceeds as follows:
1-AQS + 2e⁻ + 2H⁺ ⇌ 1-AQSH₂
The redox potential of this reaction is a key parameter for determining the open-circuit voltage of a full cell. Cyclic voltammetry data for anthraquinone-1-sulfonic acid sodium salt in a 1 mol L⁻¹ H₂SO₄ supporting electrolyte indicates a pair of well-defined redox peaks occurring between -0.2 and 0.1 V versus a Ag/AgCl reference electrode[1]. This potential is in a suitable range for a negolyte in an aqueous system.
Solubility
The solubility of sulfonated anthraquinones is highly dependent on the supporting electrolyte and the counter-ion associated with the sulfonate group. While specific solubility data for this compound in sulfuric acid is not extensively reported, related compounds like anthraquinone-2-sulfonic acid have been investigated, and it is known that the choice of cation can influence solubility by orders of magnitude. For research purposes, starting with the acid form or the sodium/potassium salt is common.
Synthesis and Preparation of this compound Electrolyte
Synthesis of this compound
A common method for the synthesis of this compound is the sulfonation of anthraquinone in the presence of a mercury catalyst, which favors substitution at the α-position (position 1).[2]
Protocol for Synthesis of Potassium 1-Anthraquinonesulfonate: [2]
-
In a 500-cc three-necked flask equipped with a mechanical stirrer and a thermometer, place 120 g of 19–22% oleum and 1 g of yellow mercuric oxide.
-
Heat the mixture to 100°C in an oil bath within a fume hood.
-
Gradually add 100 g of anthraquinone to the stirred solution.
-
Maintain the temperature at 100°C and continue stirring.
-
After the reaction, cautiously pour the hot acid solution into 1 L of boiling water with vigorous stirring.
-
Boil the mixture for an additional five minutes.
-
Filter the hot solution to remove unreacted anthraquinone.
-
Heat the filtrate to 90°C and add a solution of 32 g of potassium chloride in 250 cc of water.
-
Cool the mixture to room temperature to crystallize the potassium salt of this compound.
-
Collect the pale yellow leaflets by filtration and wash with cold water.
-
Dry the product at 100°C in vacuo.
Preparation of the Negolyte Solution
Protocol for Electrolyte Preparation:
-
Accurately weigh the desired amount of synthesized this compound (or its salt).
-
In a volumetric flask, dissolve the 1-AQS in a pre-determined volume of the supporting electrolyte (e.g., 1 M H₂SO₄) to achieve the target concentration.
-
Stir the solution at room temperature until the 1-AQS is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid any degradation.
-
If starting from a salt form (e.g., potassium salt), the corresponding acid form can be generated in solution by using a strong acid supporting electrolyte.
-
The final electrolyte should be a clear solution. If any precipitate is observed, the concentration may exceed the solubility limit and should be adjusted accordingly.
Electrochemical Characterization
Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to assess the redox behavior of 1-AQS.
Experimental Protocol for Cyclic Voltammetry:
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire or graphite rod counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Electrolyte: Prepare a solution of 1-AQS (e.g., 10 mM) in the desired supporting electrolyte (e.g., 1 M H₂SO₄).
-
Procedure: a. Polish the glassy carbon electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and ethanol. b. Purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. c. Immerse the electrodes in the electrolyte and record the CV at various scan rates (e.g., 10, 20, 50, 100 mV/s). d. The potential window should be set to encompass the redox peaks of 1-AQS (e.g., from -0.5 V to 0.5 V vs. Ag/AgCl).
Rotating Disk Electrode Voltammetry
Rotating disk electrode (RDE) voltammetry can be employed to determine the kinetic parameters of the 1-AQS redox reaction.
Redox Flow Battery Assembly and Testing
Cell Assembly
A laboratory-scale redox flow battery can be assembled using a zero-gap flow cell configuration.
Components:
-
Anode and Cathode: Carbon felt or graphite paper electrodes.
-
Membrane: A proton-exchange membrane (e.g., Nafion®).
-
Flow Fields: Serpentine or interdigitated flow fields machined from graphite plates.
-
Current Collectors: Copper or gold-plated plates.
-
Gaskets: To seal the cell and control electrode compression.
Full Cell Testing Protocol
-
Electrolyte Preparation: Prepare the 1-AQS negolyte as described in section 2.2. A suitable posolyte, such as a bromine/bromide solution (HBr/Br₂) or an iron (II)/(III) sulfate solution in sulfuric acid, should also be prepared.[3]
-
Cell Assembly: Assemble the flow cell in a layered structure: current collector, flow field, electrode, membrane, second electrode, second flow field, and second current collector. Ensure proper sealing with gaskets.
-
System Setup: Connect the cell to two separate reservoirs containing the negolyte and posolyte using peristaltic pumps.
-
Galvanostatic Cycling: a. Circulate the electrolytes through their respective half-cells at a constant flow rate. b. Charge and discharge the battery at a constant current density (e.g., 20-100 mA/cm²) within a defined voltage window. c. Monitor the cell voltage, capacity, and coulombic, voltage, and energy efficiencies over multiple cycles.
-
Polarization Curve: To evaluate the power density, perform a polarization test by applying a series of increasing current densities and measuring the corresponding cell voltage.
Data Analysis and Performance Metrics
| Parameter | Description | Typical Values for Anthraquinone-based Systems |
| Open-Circuit Voltage (OCV) | The voltage difference between the two half-cells at zero current. | Dependent on the choice of posolyte. |
| Coulombic Efficiency (CE) | The ratio of charge extracted during discharge to the charge supplied during charging. | >99% |
| Voltage Efficiency (VE) | The ratio of the average discharge voltage to the average charge voltage. | 70-90% |
| Energy Efficiency (EE) | The product of coulombic and voltage efficiencies (EE = CE x VE). | 65-85% |
| Capacity Fade | The rate of decrease in discharge capacity over cycling. | <0.1% per day |
| Power Density | The maximum power output per unit area of the electrode. | 100-1000 mW/cm² |
Stability Considerations
The stability of anthraquinone derivatives is a critical factor for the long-term performance of a redox flow battery. Degradation can occur, particularly at high states of charge (SoC) and elevated temperatures.[4][5] It is recommended to conduct stability studies by holding the electrolyte at different SoCs and monitoring its concentration and electrochemical properties over time using techniques like UV-Vis spectroscopy and HPLC.[4]
Visualizations
Figure 1: Workflow for the investigation of this compound in redox flow batteries.
Figure 2: Schematic of a redox flow battery system utilizing a 1-AQS negolyte.
Figure 3: Redox mechanism of this compound.
Conclusion
This compound presents an intriguing, yet underexplored, candidate for the negolyte of aqueous redox flow batteries. Its structural similarity to well-performing anthraquinone derivatives, coupled with its straightforward synthesis, makes it a worthy subject of further investigation. The protocols and application notes provided herein offer a comprehensive framework for researchers to systematically evaluate the potential of 1-AQS and contribute to the advancement of sustainable energy storage technologies.
References
- Scott, W. J., & Allen, C. F. H. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses Procedure.
- Murali, A., Jayathilake, B., et al. (2020). A Durable, Inexpensive and Scalable Redox Flow Battery Based on Iron Sulfate and Anthraquinone Disulfonic Acid. Journal of The Electrochemical Society, 167(6), 060520.
- Mazur, P., et al. (2021).
- Li, S., et al. (2023). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. Molecules, 28(18), 6688.
- Compton, R. G., et al. (2011). Electrolyte tuning of electrode potentials: the one electron vs. two electron reduction of anthraquinone-2-sulfonate in aqueous media.
- Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. National Center for Biotechnology Information.
- Mazur, P., et al. (2021). (PDF) Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. ResearchGate.
- Kapaev, R. R., et al. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. National Center for Biotechnology Information.
- Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Semantic Scholar.
- Yang, B., et al. (2016). (PDF) High-Performance Aqueous Organic Flow Battery with Quinone-Based Redox Couples at Both Electrodes. ResearchGate.
- Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PubMed.
- Yang, B., et al. (2016). High-Performance Aqueous Organic Flow Battery with Quinone-Based Redox Couples at Both Electrodes. Semantic Scholar.
- Tong, L., et al. (2020). (PDF) Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. ResearchGate.
- Wang, H., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology.
- Wang, H., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. National Center for Biotechnology Information.
- Kapaev, R. R., et al. (2022). Sulfonated Anthraquinone-Based Ionic Complexes as a Promising Organic Negolyte for Redox-Flow Batteries. ResearchGate.
- Sevov, C. S., et al. (2017). Evaluation of an Aqueous Biphenol- And Anthraquinone-Based Electrolyte Redox Flow Battery. ResearchGate.
- Aziz, M. J. (2021). Long-Lifetime Aqueous Soluble Organic Flow Battery Development. Office of Scientific and Technical Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Anthraquinonesulfonic Acid as a Sensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 1-Anthraquinonesulfonic Acid in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cell death, offering a promising alternative to conventional cancer treatments. Anthraquinone derivatives have garnered significant interest as potential photosensitizers due to their photochemical properties.[1][2] This document provides a detailed guide on the application of this compound as a photosensitizer in PDT.
This compound, a derivative of anthraquinone, possesses a chemical structure conducive to photosensitization. The anthraquinone core allows for the absorption of light, leading to an excited state capable of interacting with molecular oxygen to produce cytotoxic reactive oxygen species (ROS).[3] The addition of a sulfonic acid group confers high water solubility, a desirable characteristic for biological applications.[4][5] These properties suggest that this compound could be a valuable tool in the development of novel PDT strategies.
Proposed Mechanism of Action
Upon absorption of light of a suitable wavelength, this compound is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing to a more stable triplet excited state (T₁). This triplet state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to generate superoxide anions (O₂⁻) and other reactive oxygen species.[6]
-
Type II Reaction: The excited photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[6]
Both pathways lead to the generation of ROS, which can induce oxidative stress and trigger apoptosis or necrosis in target cells.[7] Studies on other anthraquinone derivatives have shown the production of singlet oxygen, superoxide anions, and hydroxyl radicals upon photoexcitation.[8]
Caption: Proposed photodynamic mechanism of this compound (1-AS).
Experimental Protocols: In Vitro Evaluation
The following protocols provide a framework for the initial in vitro assessment of this compound as a PDT photosensitizer.
Protocol 1: Determination of Phototoxicity using MTT Assay
This protocol assesses the cytotoxic effect of this compound in combination with light exposure. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity, which is an indicator of cell viability.[9][10]
Workflow:
Caption: Workflow for the MTT-based phototoxicity assay.
Materials:
-
This compound (ensure purity)
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Light source with a suitable wavelength (based on absorption spectrum, likely in the UVA/blue region)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include control wells with a medium only.
-
Incubation: Incubate the cells with the photosensitizer for a predetermined time (e.g., 4, 12, or 24 hours) in the dark at 37°C and 5% CO₂.
-
Irradiation: After incubation, replace the treatment medium with a fresh, phenol red-free medium. Expose the designated wells to light for a specific duration to deliver a defined light dose (J/cm²). Keep a set of control plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the plates for another 24 hours in the dark at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Experimental Controls:
| Control Group | 1-AS | Light Exposure | Purpose |
| Untreated | No | No | Baseline cell viability (100%) |
| Light Only | No | Yes | To assess the effect of light alone on cell viability |
| Dark Toxicity | Yes | No | To determine the cytotoxicity of 1-AS without light |
| Phototoxicity | Yes | Yes | To measure the combined effect of 1-AS and light |
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol utilizes 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye, to detect the generation of intracellular ROS.[4][12] DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
Workflow:
Caption: Workflow for the DCFDA-based ROS detection assay.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well plates
-
Light source
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.
-
DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of working DCFDA solution (e.g., 10-20 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Treatment and Irradiation: Add 100 µL of medium containing the desired concentration of this compound to the wells. Immediately place the plate in the fluorescence reader and begin kinetic measurements. After a baseline reading, irradiate the cells with the light source for the desired duration.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4] Readings can be taken kinetically during and after irradiation.
-
Data Analysis: Express the results as the fold change in fluorescence intensity relative to the untreated control.
Recommended Starting Parameters:
| Parameter | Suggested Range | Notes |
| 1-AS Concentration | 1 - 100 µM | Perform a dose-response curve. |
| Incubation Time | 4 - 24 hours | Optimize for maximum uptake and minimal dark toxicity. |
| Light Wavelength | ~330-450 nm | Based on typical anthraquinone absorption. Determine experimentally. |
| Light Dose | 1 - 20 J/cm² | Perform a dose-response curve. |
Data Interpretation and Further Steps
A successful photodynamic effect will be characterized by a significant decrease in cell viability (MTT assay) and a corresponding increase in ROS production (DCFDA assay) in the groups treated with both this compound and light, compared to the control groups.
Following these in vitro studies, further investigations could include:
-
Determination of Singlet Oxygen Quantum Yield: Quantify the efficiency of singlet oxygen production.[13][14]
-
Analysis of Cell Death Mechanism: Use techniques like flow cytometry with Annexin V/Propidium Iodide staining to distinguish between apoptosis and necrosis.
-
In Vivo Studies: Evaluate the efficacy of this compound-mediated PDT in preclinical animal models of cancer.
Conclusion
This compound presents a promising profile as a water-soluble photosensitizer for photodynamic therapy. The protocols outlined in this document provide a robust starting point for researchers to investigate its phototoxic effects and mechanism of action. Careful optimization of experimental parameters will be crucial for elucidating its full therapeutic potential.
References
- Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives. (2025).
- Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. Methods in Molecular Biology. [Link]
- This compound. Solubility of Things. [Link]
- Production of Reactive Oxygen Species by Photoactive Anthraquinone Compounds and Their Applications in Wastewater Treatment. (2025).
- The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms. (2022). MDPI. [Link]
- The absorption spectra of An(1)(1), An(2)(2), An(3)(3).
- 1-Anthraquinone sulfonic acid, sodium salt. NIST WebBook. [Link]
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Chemistry. [Link]
- Singlet oxygen quantum yields determined by oxygen consumption. (2019). MethodsX. [Link]
- Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method. (2024). IMR Press. [Link]
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. (2024). MDPI. [Link]
- Anthraquinones from higher plants with properties for PDT. Their common...
- Natural anthraquinones probed as Type I and Type II photosensitizers: singlet oxygen and superoxide anion production. (2005). Journal of Photochemistry and Photobiology B: Biology. [Link]
- Photodynamic Therapy of Breast Cancer in Animal Models and Their Potential Use in Clinical Trials-Role of the Photosensitizers: A Review. (2023). International Journal of Molecular Sciences. [Link]
- Further studies on the generation of reactive oxygen species from activated anthracyclines and the relationship to cytotoxic action and cardiotoxic effects. (1982). Biochemical Pharmacology. [Link]
- In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma. (2010). Photodiagnosis and Photodynamic Therapy. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. (2025). International Journal of Molecular Sciences. [Link]
- Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. (2024). PubMed. [Link]
- Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxid
- Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments. (2021). Environmental Science & Technology. [Link]
- Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents and Micellar Solutions.
- Evaluation on singlet oxygen generating ability. (A) Chemical reaction...
- A Review on Bioactive Anthraquinone and Derivatives as the Regul
- Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review). (2002).
- A promising natural anthraquinones mediated by photodynamic therapy for anti-cancer... (2023). Phytomedicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Natural anthraquinones probed as Type I and Type II photosensitizers: singlet oxygen and superoxide anion production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Anthraquinone sulfonic acid, sodium salt [webbook.nist.gov]
- 13. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Exploring 1-Anthraquinonesulfonic Acid for Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Staining Agent
1-Anthraquinonesulfonic acid and its salts are recognized primarily as intermediates in dye synthesis and have been explored for applications in electrochemistry.[1] However, their potential as a direct biological stain remains largely uncharted territory in published literature. This document provides a comprehensive theoretical framework and a hypothetical protocol for researchers interested in investigating the utility of this compound as a novel acidic dye for biological staining.
The core structure of this compound, featuring a polycyclic aromatic anthraquinone group and a highly acidic sulfonic acid moiety, suggests a strong affinity for basic cellular and extracellular components.[2] The sulfonic acid group (-SO₃H) is a key functional group in many well-established acidic dyes, such as Picrosirius red, which is widely used for the visualization of collagen.[3] This structural similarity forms the scientific basis for the exploratory protocols detailed herein. The presence of the sulfonic acid group enhances water solubility and promotes binding to positively charged groups in proteins.[2]
This guide is intended to be a starting point for methodology development, emphasizing the rationale behind each step and providing a robust framework for systematic evaluation.
Physicochemical Properties & Safety Mandates
Before initiating any experimental work, a thorough understanding of the physicochemical properties and safety requirements for this compound is imperative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈O₅S | [4] |
| Molecular Weight | 288.27 g/mol | [2] |
| Appearance | Pale yellow to brown crystalline powder | [2] |
| Melting Point | 275 °C (548 K) | [2] |
| Solubility | Generally soluble in water and polar organic solvents. Solubility is pH-dependent. | [2] |
| pKa | 0.27 (25°C) | [4] |
Safety Precautions: A Non-Negotiable Prerequisite
This compound and its salts are hazardous substances that require strict adherence to safety protocols.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat.[7][8]
-
Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[7]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when handling this chemical.[6]
-
Spills: In case of a spill, clean it up immediately following established laboratory procedures for hazardous chemical spills. Avoid generating dust.[6]
-
Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.[9]
Proposed Mechanism of Staining
The proposed staining mechanism of this compound is predicated on its nature as an acidic dye. The sulfonic acid group, with its low pKa, will be deprotonated and negatively charged over a wide pH range.[4] This anionic group will then form electrostatic bonds with positively charged (cationic) groups in tissue proteins.
Key targets for staining are likely to be proteins rich in basic amino acids such as lysine, arginine, and histidine. The guanidinium group of arginine and the epsilon-amino group of lysine will be protonated at acidic pH, presenting a positive charge for interaction with the negatively charged sulfonate group of the dye.
Caption: Experimental workflow for staining with this compound.
Expected Results and Interpretation
Based on the proposed mechanism, basic cellular and extracellular components are expected to stain. This could include:
-
Collagen and other connective tissue fibers: These are rich in basic amino acids and should stain intensely.
-
Cytoplasm: General cytoplasmic staining may be observed due to the protein content.
-
Nuclei: While the primary target is not expected to be nucleic acids, some basic nuclear proteins (histones) may show reactivity.
The color of the stained components will depend on the inherent color of the this compound solution, which is typically yellow to brown. [2]Therefore, stained structures may appear in shades of yellow or brown.
Avenues for Further Research and Optimization
The protocol provided is a foundational template. For rigorous application development, the following should be considered:
-
Concentration and Staining Time: A matrix of different dye concentrations and incubation times should be tested to determine the optimal signal-to-noise ratio.
-
pH Optimization: The effect of varying the pH of the staining solution should be investigated to modulate staining specificity and intensity.
-
Counterstaining: To provide cellular context, a suitable nuclear counterstain (e.g., Hematoxylin) could be incorporated.
-
Comparative Studies: Staining patterns should be compared with established stains for similar targets, such as Picrosirius red or Masson's Trichrome for collagen. [3][10][11]* Fluorescence Microscopy: Given that anthraquinone derivatives can exhibit fluorescent properties, stained sections should also be examined using fluorescence microscopy to explore potential applications in this imaging modality. [2]
Conclusion
While this compound is not a conventional biological stain, its chemical properties present a compelling case for its investigation as a novel acidic dye. The protocols and theoretical framework provided in this document offer a structured approach for researchers to explore its potential in histological and cytological applications. Through systematic optimization and validation, this compound could emerge as a valuable tool for visualizing specific biological structures.
References
- Solubility of Things. (n.d.). This compound.
- ChemBK. (2024). This compound.
- Organic Syntheses. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE.
- Google Patents. (n.d.). US1899957A - Process for preparing anthraquinone sulphonic acids.
- ResearchGate. (n.d.). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3.
- National Institutes of Health (NIH). (2017). Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues.
- CABI Digital Library. (n.d.). Journal of Experimental Biology and Agricultural Sciences Comparative Evaluation of Masson's Trichrome and Picrosirius Red Stain.
- Leica Biosystems. (n.d.). Special Stains – Which One, How and Why? Part II: Connective Tissue.
- ResearchGate. (n.d.). Collagen detection using Masson's trichrome staining and Sirius red staining.
- MDPI. (n.d.). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors.
- PubMed Central (PMC). (n.d.). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms.
- protocols.io. (2025). Phytochemical Screening.
- MDPI. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application.
- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound sodium salt - Safety Data Sheet [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of 1-Anthraquinonesulfonic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Anthraquinonesulfonic acid. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient protocol for researchers, quality control analysts, and drug development professionals. The causality behind the selection of chromatographic parameters is discussed in detail, linking the physicochemical properties of the analyte to the method's design. A comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) guidelines, is provided to ensure the trustworthiness and integrity of the generated data.
Introduction and Scientific Rationale
This compound (AQSA) is an organic compound featuring a polycyclic aromatic anthraquinone core functionalized with a sulfonic acid group.[1] This structure makes it an important intermediate in the synthesis of various dyes and pigments.[2] Its presence as a potential impurity or reactant in pharmaceutical manufacturing processes necessitates a precise and reliable analytical method for its quantification.
The inherent properties of AQSA—high polarity conferred by the sulfonic acid group and a strong UV-absorbing chromophore from the anthraquinone structure—make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection the ideal analytical technique.[1][3] However, the analysis of highly polar and acidic compounds like sulfonic acids can present challenges, such as poor retention on non-polar stationary phases and asymmetric peak shapes (tailing).[4][5]
This method systematically addresses these challenges. The selection of an acidic mobile phase is a critical choice; it ensures the consistent protonation of the highly acidic sulfonic acid group (pKa ≈ 0.27) and, crucially, suppresses the ionization of residual silanol groups on the silica-based stationary phase.[6][7] This secondary interaction between ionized silanols and the analyte is a primary cause of peak tailing. By controlling the mobile phase pH, we achieve sharp, symmetrical peaks and reproducible retention.
Experimental Workflow Overview
The following diagram outlines the complete workflow for the quantification of this compound, from initial preparation to final data validation and reporting.
Caption: Workflow for 1-AQSA Quantification by HPLC.
Detailed Application Protocol
Equipment and Reagents
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Hypersil ODS, or equivalent).
-
Data Acquisition Software: Empower, Chromeleon, or equivalent.
-
Analytical Balance: 4-decimal place readability.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Reagents:
-
This compound reference standard (>98% purity).[8]
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (85%, ACS Grade).
-
Deionized Water (>18 MΩ·cm).
-
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% v/v Phosphoric Acid in Water.
-
Protocol: Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of deionized water. Mix thoroughly and make up to the mark with water. Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (approx. 500 µg/mL):
-
Protocol: Accurately weigh approximately 25 mg of 1-AQSA reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Allow to cool to room temperature and dilute to the mark with diluent.
-
-
Calibration Standards (e.g., 5 - 100 µg/mL):
-
Protocol: Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Sample Preparation
-
Protocol: Accurately weigh a sample amount expected to contain 1-AQSA into a volumetric flask. Add diluent to approximately 70% of the flask volume, sonicate to dissolve, and dilute to the mark. The final target concentration should fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[9]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH guidelines.[10][11][12]
System Suitability Testing (SST)
Before starting any validation or sample analysis, the system's performance must be verified.
-
Protocol: Make five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Peak Tailing (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Protocol: Inject the diluent (blank), a placebo (sample matrix without the analyte, if applicable), and a sample spiked with 1-AQSA.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of 1-AQSA in the blank or placebo chromatograms.
Linearity and Range
This establishes the relationship between concentration and detector response.
-
Protocol: Inject the prepared calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Range: The defined range (e.g., 5-100 µg/mL) is confirmed by the accuracy and precision results.[13]
-
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 5 | 52.1 | 51.8 | 52.4 | 52.1 |
| 10 | 103.5 | 104.1 | 103.8 | 103.8 |
| 25 | 260.2 | 259.5 | 261.1 | 260.3 |
| 50 | 518.9 | 520.1 | 519.5 | 519.5 |
| 100 | 1041.2 | 1039.8 | 1042.5 | 1041.2 |
Accuracy (Recovery)
Accuracy measures the closeness of the experimental value to the true value.
-
Protocol: Prepare a blank sample matrix and spike it with 1-AQSA at three concentration levels (e.g., low, medium, high) in triplicate. Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low | 10.0 | 9.9 | 99.0% |
| Mid | 50.0 | 50.4 | 100.8% |
| High | 90.0 | 89.3 | 99.2% |
Precision
Precision demonstrates the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay):
-
Protocol: Analyze six individual preparations of a sample at 100% of the target concentration on the same day.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%, and the overall %RSD for both sets of data should meet the criteria.
-
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol: Determine based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.[14]
-
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Protocol: Vary parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and mobile phase composition. Analyze a system suitability sample under each condition.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.[13]
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The rationale-driven approach to method development, particularly the use of an acidic mobile phase to control analyte and silanol ionization, results in excellent chromatography. By following the outlined protocol and the comprehensive validation framework, laboratories can confidently implement this method to generate reliable and high-quality data for quality control, stability studies, and research applications.
References
- SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids.
- Solubility of Things. (n.d.). This compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ChemicalBook. (n.d.). This compound | 82-49-5.
- Svobodova, Z., et al. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. National Institutes of Health (NIH).
- NIH. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
- Chemsrc. (2025). 2-Anthraquinonesulfonic acid | CAS#:84-48-0.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Şahinler Kimya. (n.d.). Sodium Anthraquinone-1-sulfonate >98.0%(HPLC) - CAS 128-56-3.
- CymitQuimica. (n.d.). CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, monohydrate.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Amerigo Scientific. (n.d.). Sodium anthraquinone-2-sulfonate (≥98% (HPLC)).
- ChemBK. (2024). This compound.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- CDH Fine Chemical. (n.d.). Anthraquinone-2-Sulphonic Acid Sodium Salt AR (Silver Salt).
- SciSpace. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves.
- Scribd. (n.d.). Analysis of Sulfonated | PDF | High Performance Liquid Chromatography.
- PubChem. (n.d.). Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981.
- ChemicalBook. (2025). Sodium anthraquinone-2-sulfonate | 131-08-8.
- ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
- ResearchGate. (2025). (PDF) Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves.
- PubMed. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna Alata Leaves.
- CABI Digital Library. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 82-49-5 [chemicalbook.com]
- 3. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chembk.com [chembk.com]
- 8. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. tis.wu.ac.th [tis.wu.ac.th]
Application Notes and Protocols: 1-Anthraquinonesulfonic Acid as a Versatile Catalyst in Organic Synthesis
Introduction: The Enduring Utility of 1-Anthraquinonesulfonic Acid
This compound and its salts are well-established compounds, traditionally recognized as vital intermediates in the synthesis of a wide array of dyes and pigments.[1][2] The introduction of the sulfonic acid group to the anthraquinone core dramatically increases its water solubility, a property that has been historically exploited in dyeing processes.[3][4] However, the chemical attributes that make this molecule an effective dye precursor—namely, its robust aromatic structure and the strongly acidic sulfonic acid moiety—also render it a compelling candidate for applications in catalysis.[3]
This guide provides an in-depth exploration of this compound as a catalyst in modern organic synthesis. Moving beyond its conventional applications, we will delve into its role as a potent Brønsted acid catalyst for the synthesis of valuable heterocyclic scaffolds and as a photocatalyst for promoting redox reactions. These applications are of particular interest to researchers in medicinal chemistry and drug development, where the efficient construction of complex molecular architectures is paramount.[5][6]
Physicochemical Properties
This compound is a pale yellow to brown crystalline solid.[3] Its key physicochemical properties are summarized in the table below. The presence of the sulfonic acid group confers strong Brønsted acidity, enabling it to protonate a variety of organic substrates and thereby catalyze a range of acid-mediated reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₅S | [2] |
| Molar Mass | 288.28 g/mol | [7] |
| Melting Point | ~218 °C | [7] |
| pKa | ~0.27 | [7] |
| Appearance | Pale yellow to brown crystalline solid | [3] |
| Solubility | Soluble in water and ethanol | [3][7] |
Application I: Brønsted Acid Catalysis in Heterocyclic Synthesis
The strong acidic nature of the sulfonic acid group in this compound makes it an effective Brønsted acid catalyst. This is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are ubiquitous motifs in pharmaceuticals. Here, we present protocols for the synthesis of two important classes of heterocycles: quinoxalines and 2-amino-3-cyanopyridines.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[8] The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often accelerated by an acid catalyst.[5][9]
Catalytic Rationale:
This compound catalyzes this reaction by protonating one of the carbonyl groups of the 1,2-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinoxaline ring.
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a representative example of quinoxaline synthesis.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
This compound (0.05 mmol, 14.4 mg)
-
Ethanol (5 mL)
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1.0 mmol) and benzil (210.2 mg, 1.0 mmol).
-
Add ethanol (5 mL) and stir the mixture at room temperature until the reactants are dissolved.
-
Add this compound (14.4 mg, 0.05 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.
-
Upon completion, add cold deionized water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 5 mL).
-
Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline as a crystalline solid.[10][11][12]
Expected Results:
This protocol typically affords high yields of the desired quinoxaline product. The use of this compound as a catalyst allows the reaction to proceed efficiently under mild conditions.
| Substrate | Product | Time (h) | Yield (%) |
| o-Phenylenediamine, Benzil | 2,3-Diphenylquinoxaline | 2-4 | >90 |
| 4,5-Dimethyl-1,2-phenylenediamine, Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 3-5 | >85 |
Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
2-Amino-3-cyanopyridine derivatives, such as 2-amino-4,6-diphenylnicotinonitrile, are important scaffolds in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer properties.[13] A common and efficient method for their synthesis is a one-pot, three-component reaction of an aldehyde, a ketone, and malononitrile in the presence of a catalyst.
Catalytic Rationale:
In this multi-component reaction, this compound is believed to act as a Brønsted acid catalyst to facilitate multiple steps. It can activate the carbonyl groups of the aldehyde and ketone, promoting the initial Knoevenagel condensation with malononitrile and the subsequent Michael addition. The acidic conditions also favor the final cyclization and aromatization steps to yield the stable 2-amino-3-cyanopyridine ring system.
Experimental Workflow: Nicotinonitrile Synthesis
Caption: Workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.
Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol outlines the one-pot synthesis of 2-amino-4,6-diphenylnicotinonitrile from benzaldehyde, acetophenone, and malononitrile.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ammonium acetate (3.0 mmol, 231.2 mg)
-
This compound (0.1 mmol, 28.8 mg)
-
Ethanol (10 mL)
-
Ice-water
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (106.1 mg, 1.0 mmol), acetophenone (120.1 mg, 1.0 mmol), malononitrile (66.1 mg, 1.0 mmol), and ammonium acetate (231.2 mg, 3.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add this compound (28.8 mg, 0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylnicotinonitrile.[13][14][15]
Expected Results:
This three-component reaction, catalyzed by this compound, provides an efficient route to highly substituted 2-amino-3-cyanopyridines in good yields.
| Aldehyde | Ketone | Product | Time (h) | Yield (%) |
| Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile | 6-8 | >80 |
| 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 7-9 | >75 |
Application II: Photocatalysis
Beyond its role as a Brønsted acid, the anthraquinone core of this compound is photoactive, enabling it to act as a photocatalyst.[16] Upon absorption of light, it can be excited to a higher energy state, from which it can initiate redox reactions. This property is of growing interest for green chemistry applications, such as the degradation of organic pollutants.[6][17][18]
Mechanism of Photocatalysis:
The general mechanism involves the excitation of the anthraquinone moiety by UV or visible light to form an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a potent oxidizing agent and can abstract a hydrogen atom or an electron from a substrate, initiating a radical chain reaction that can lead to the degradation of organic pollutants. The water solubility of this compound is a significant advantage for these applications, allowing for its use in aqueous media.
Conceptual Diagram: Photocatalytic Degradation
Caption: Simplified mechanism of photocatalytic degradation by anthraquinone sulfonates (AQS).
Catalyst Recyclability
A significant advantage of using this compound as a catalyst, particularly in its solid form or when immobilized on a solid support, is its potential for recyclability.[16][19][20][21] This aligns with the principles of green chemistry by reducing waste and catalyst cost. The catalyst can often be recovered by simple filtration after the reaction, washed, dried, and reused in subsequent reaction cycles with minimal loss of activity. Several studies have demonstrated the successful recycling of sulfonic acid-functionalized catalysts for multiple runs.[19]
Conclusion
This compound is a versatile and cost-effective catalyst with significant potential in modern organic synthesis. Its strong Brønsted acidity makes it an excellent choice for catalyzing the synthesis of important heterocyclic compounds, while its photoactive nature opens up avenues for its use in green photocatalytic applications. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this readily available catalyst in their synthetic endeavors.
References
- Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. JACS Au.
- Sulfonic acid functionalized reusable catalysts in organic synthesis (Paperback). Walmart.
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI.
- Anthraquinones-based photocatalysis: A comprehensive review. PubMed Central.
- Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification. Catalysis Science & Technology (RSC Publishing).
- Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. International Journal of ChemTech Research.
- Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. Research Journal of Pharmacy and Technology.
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology.
- Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. RSC Advances.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. ARKAT USA.
- 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd.
- 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.
- A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. ResearchGate.
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate.
- Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate.
- Degradation of Sodium Anthraquinone 2-Sulfonate Using Nano Metal Oxide Catalyst Synthesized in Subcritical Water. ResearchGate.
- One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA.
- Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. IJRAR.org.
- (PDF) Photocatalytic Degradation of Organic Pollutants: A Review. ResearchGate.
- Photocatalytic degradation of organic pollutants coupled with simultaneous. OSTI.GOV.
- This compound. Solubility of Things.
- Degradation of organic pollutants by intimately coupling photocatalytic materials with microbes: a review. PubMed.
- General formulation for the synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
- Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. ResearchGate.
- This compound. ChemBK.
- Photocatalytic Degradation of Organic Pollutants by Sulfate Radicals Activated by Defective NH2-MIL-88B. Shaowei Chen Lab.
- Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method. Google Patents.
- Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe(iii) ions. New Journal of Chemistry (RSC Publishing).
- Studies in anthraquinones: Preparation of l-aminoanthraquinone-2- carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. ARKIVOC.
- Preparation of alpha-amino anthraquinone. Google Patents.
- Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. PubMed Central.
Sources
- 1. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 82-49-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ijiset.com [ijiset.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. osti.gov [osti.gov]
- 18. Degradation of organic pollutants by intimately coupling photocatalytic materials with microbes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Robot or human? [walmart.com]
- 21. mdpi.com [mdpi.com]
The Pivotal Role of 1-Anthraquinonesulfonic Acid in Textile Dyeing: From Intermediate to Catalyst
An In-Depth Guide for Researchers and Chemical Professionals
1-Anthraquinonesulfonic acid stands as a cornerstone in the synthesis of a vibrant and enduring class of textile colorants. While its primary role is that of a versatile intermediate, its application extends to acting as a catalyst in specific dyeing processes, underscoring its multifaceted importance in the textile industry. This guide provides a comprehensive overview of its chemical properties, its crucial function in the synthesis of anthraquinone dyes, and its direct application as a process auxiliary, complete with detailed protocols for laboratory and industrial settings.
Foundational Chemistry of this compound
This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon. The introduction of the sulfonic acid group (-SO₃H) at the 1-position of the anthraquinone core imparts water solubility, a critical property for its use in aqueous dyeing systems. This functional group also serves as a reactive site for subsequent chemical modifications, enabling the synthesis of a wide array of dyes with diverse colors and properties.
The synthesis of this compound is typically achieved through the sulfonation of anthraquinone. This process requires a mercury catalyst to direct the sulfonation to the desired 1-position on the anthraquinone ring[1].
This compound as a Central Dye Intermediate
The most significant application of this compound is as a precursor in the production of a multitude of anthraquinone dyes, including acid, reactive, and vat dyes. These dyes are prized for their brilliant shades, particularly in the blue, green, and violet ranges, and their exceptional lightfastness and wash fastness[2][3].
Synthesis of Acid and Reactive Dyes
In the synthesis of many acid and reactive anthraquinone dyes, this compound is a key starting material. The sulfonic acid group can be readily substituted by nucleophiles, such as amines, to introduce auxochromes (color-enhancing groups) and reactive moieties that can form covalent bonds with textile fibers.
A prominent example is the synthesis of dyes from 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid), which itself is derived from anthraquinone precursors[4]. While not directly synthesized from this compound, the underlying chemistry of utilizing sulfonated anthraquinone intermediates is a common theme.
Pathway to Vat Dyes
This compound also plays a role in the synthesis of complex vat dyes. These dyes are insoluble in water and require a reduction step to their soluble leuco form before they can be applied to cellulosic fibers. Subsequent oxidation then traps the insoluble dye within the fiber, resulting in excellent fastness properties[1][5]. The synthesis of these intricate dye molecules often involves intermediates derived from this compound.
Direct Application of this compound in Dyeing Processes
Beyond its role as a synthetic building block, this compound and its derivatives can be directly employed in the dye bath to enhance the efficiency and quality of the dyeing process.
Reduction Catalyst in Vat Dyeing
In the application of vat dyes, the reduction of the insoluble pigment to its soluble leuco form is a critical step. While strong reducing agents like sodium hydrosulfite are commonly used, the process can be optimized by the addition of a catalyst. Anthraquinone sulfonic acids, including this compound, can act as effective reduction catalysts or accelerators in this process[6].
The catalytic mechanism involves the anthraquinone sulfonic acid acting as a hydrogen carrier. It is first reduced by the primary reducing agent to the hydroquinone form. This reduced form then efficiently transfers electrons to the vat dye, converting it to its leuco state, while the catalyst is re-oxidized to its quinone form, ready to repeat the cycle. This catalytic cycle can lead to a more controlled and efficient reduction of the vat dye.
Protocol: Catalytic Vat Dyeing of Cotton with this compound
This protocol outlines a general procedure for the use of this compound as a reduction catalyst in the vat dyeing of cotton fabric.
Materials:
-
Cotton fabric (scoured and bleached)
-
Vat dye (e.g., C.I. Vat Green 1)
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
This compound (or its sodium salt)
-
Sodium Chloride (NaCl) (optional, for exhaustion)
-
Hydrogen Peroxide (H₂O₂) or other oxidizing agent for after-treatment
-
Non-ionic soap
Equipment:
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Beakers and graduated cylinders
-
Stirring apparatus
-
pH meter
-
Heating plate
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 1:20 (e.g., 200 mL of water for 10 g of fabric).
-
Add the required amount of vat dye (e.g., 2% on weight of fabric, owf).
-
Add a dispersing agent if necessary.
-
Add this compound at a concentration of 0.1-1.0% owf. A typical starting point is 0.5% owf.
-
-
Reduction (Vatting):
-
Heat the dye bath to 50-60°C.
-
Carefully add the required amount of Sodium Hydroxide to achieve a pH of 12-13.
-
Gradually add the Sodium Hydrosulfite (e.g., 5-10 g/L). The amount will depend on the specific vat dye and its concentration.
-
The solution should change color as the dye is reduced to its soluble leuco form. Maintain the temperature and stir for 15-20 minutes to ensure complete reduction.
-
-
Dyeing:
-
Introduce the pre-wetted cotton fabric into the reduced dye bath.
-
Raise the temperature to the recommended dyeing temperature for the specific vat dye (typically 60-80°C).
-
Continue dyeing for 45-60 minutes with gentle agitation.
-
If necessary, add Sodium Chloride in portions to promote dye exhaustion.
-
-
Oxidation and After-treatment:
-
Remove the fabric from the dye bath and allow it to air-oxidize for 5-10 minutes. The original color of the dye should start to reappear.
-
Rinse the fabric thoroughly in cold water.
-
Treat the fabric in a bath containing an oxidizing agent (e.g., 1-2 g/L Hydrogen Peroxide) at 50-60°C for 10-15 minutes to ensure complete oxidation of the leuco dye.
-
Rinse again in cold water.
-
Soap the dyed fabric at the boil with a non-ionic soap (e.g., 2 g/L) for 15-20 minutes to remove any unfixed dye and improve fastness properties.
-
Rinse thoroughly and dry.
-
Table 1: Typical Parameters for Catalytic Vat Dyeing
| Parameter | Range | Notes |
| This compound | 0.1 - 1.0% (owf) | Acts as a reduction catalyst. |
| pH | 12 - 13 | Essential for the stability of the leuco-vat dye. |
| Temperature | 60 - 80°C | Dependent on the specific vat dye. |
| Reducing Agent (Na₂S₂O₄) | 5 - 10 g/L | Amount varies with dye and concentration. |
| Time | 45 - 60 minutes | Dyeing time. |
Potential as a Leveling Agent
Aromatic sulfonic acids are known to be used as leveling agents in the dyeing of protein fibers like wool and silk with acid dyes. These agents help to ensure a uniform and even distribution of the dye on the fabric by controlling the rate of dye uptake. While specific documentation for this compound as a commercial leveling agent is not abundant, its chemical nature as an aromatic sulfonic acid suggests a potential for this application. It would likely function by forming temporary complexes with the dye molecules, thereby slowing their initial rush onto the fiber and promoting migration for a more level result.
Safety and Environmental Considerations
As with all chemicals, proper handling of this compound is essential. It is a corrosive substance and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
The textile industry is under increasing pressure to adopt more environmentally friendly practices. While anthraquinone dyes are known for their stability, which contributes to their excellent fastness, this also means they can be persistent in the environment if not properly treated in wastewater. The use of this compound as a catalyst can contribute to more efficient dyeing processes, potentially reducing the overall chemical load in effluents. However, the initial synthesis of this compound often involves a mercury catalyst, which is a significant environmental concern. Modern manufacturing processes are exploring mercury-free alternatives.
Conclusion
This compound is a compound of paramount importance in the realm of textile dyeing. Its primary and most extensive use is as a foundational building block for the synthesis of a wide spectrum of high-performance anthraquinone dyes. Furthermore, its role as a reduction catalyst in vat dyeing showcases its utility as a process auxiliary that can enhance the efficiency of dyeing operations. A deeper understanding of its chemical properties and applications is crucial for researchers and professionals seeking to innovate and optimize textile coloration processes.
References
- Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (n.d.). MDPI.
- Dyeing and printing textiles with vat dyes using reductones and/or... (n.d.). Google Patents.
- Decolorization of Anthraquinonic Dyes from Textile Effluent Using Horseradish Peroxidase: Optimization and Kinetic Study. (n.d.). National Center for Biotechnology Information.
- Anthraquinone dyes for superhydrophobic cotton. (n.d.). ResearchGate.
- Anthraquinone-Polyaniline-Integrated Textile Platforms for In Situ Electrochemical Production of Hydrogen Peroxide for Microbial Deactivation. (n.d.). MDPI.
- Handbook on Textile Auxiliaries, Dyes and Dye Intermediates Technology. (n.d.). NPCS.
- Process for the preparation of anthraquinone vat dyes, dyes obtained by this process and textile products dyed with these dyes. (n.d.). Google Patents.
- Anthraquinone dyes. (n.d.). Wikipedia.
- The Chemistry and Manufacturing of Vat Dyes. (2009, March 15). Fibre2Fashion.
- Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (n.d.). ResearchGate.
- Anthraquinone dye. (n.d.). Britannica.
- Anthraquinone dyes for superhydrophobic cotton. (n.d.). Royal Society of Chemistry.
- Textile Auxiliaries & Dyes Guide. (2010, December 11). Scribd.
- Handbook on Textile Auxiliaries, Dyes and Dye Intermediates Technology. (n.d.). Niir Project Consultancy Services.
- Degradation of anthraquinone dyes from effluents. (2021, January 9). White Rose Research Online.
- Mycoremediation of anthraquinone dyes from textile industries: a mini-review. (n.d.). National Center for Biotechnology Information.
- A New Approach to Eco-friendly Dyeing of Cotton Fabric with Vat Dyes Using Plant Extract as Natural Reducing Agents. (2022, October 30). ResearchGate.
- Characterization, application and microbial study of imidazole base acid anthraquinone dyes. (n.d.). ResearchGate.
- Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020, January 8). ACS Publications.
- Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (n.d.). ScienceDirect.
- Handbook of textile and industrial dyeing: Principles, processes and types of dyes (Volume 1). (n.d.). The Textile Institute.
- Handbook of Textile and Industrial Dyeing. (n.d.). ResearchGate.
- Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (n.d.). ScienceDirect.
- Anthraquinone Dyes. (2025, April 9). Dyeing-pedia.
- Acid anthraquinone dye and its preparation and application. (n.d.). Google Patents.
- Chapter 3: Vat Dyes and Their Application. (n.d.). P2 InfoHouse.
- Decolorization of anthroquinone based dye Vat Red 10 by Pseudomonas desmolyticum NCIM 2112 and Galactomyces geotrichum MTCC 1360. (n.d.). Academic Journals.
- How Acid Dye Works. (n.d.). Dharma Trading Co.
- Wool dyes. (n.d.). Woolwise.
- Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. (2023, November 6). IOSR Journal.
- Vat dyes of the anthraquinone series. (n.d.). Google Patents.
- Textile Auxiliaries Product List. (n.d.). Officina+39.
- Anthraquinone vat dye powders and their preparation. (n.d.). Google Patents.
- Anthraquinone Dyes and Intermediates. (n.d.). Scribd.
- Trichromatic Vat Dyeing of Cationized Cotton. (n.d.). MDPI.
Sources
- 1. static.fibre2fashion.com [static.fibre2fashion.com]
- 2. mdpi.com [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US3883299A - Dyeing and printing textiles with vat dyes using reductones and/or reductonates - Google Patents [patents.google.com]
Application Notes & Protocols: 1-Anthraquinonesulfonic Acid for the Preparation of Functionalized Materials
Introduction: The Versatility of 1-Anthraquinonesulfonic Acid (1-AQS)
This compound (1-AQS), and its corresponding salts, are highly versatile organic compounds that serve as a foundational building block in the synthesis of advanced functional materials.[1][2] This molecule is characterized by a polycyclic aromatic anthraquinone core, which provides a rigid, planar structure and rich redox chemistry. The key to its utility in materials science is the presence of a sulfonic acid group (-SO₃H), which imparts water solubility and provides a reactive handle for further chemical modification or electrostatic interaction.[1][3]
The unique combination of a redox-active quinone moiety and a hydrophilic sulfonate group makes 1-AQS an attractive component for:
-
Electrochemical Systems: The reversible two-proton, two-electron redox couple of the anthraquinone core is ideal for creating sensors, electrochromic devices, and energy storage materials.[4][5]
-
Dyes and Pigments: The anthraquinone structure is a classic chromophore, making its derivatives useful in the dye industry.[1][3]
-
Photocatalysis: The aromatic system can be activated by light, enabling applications in photocatalysis and solar energy conversion.
-
Biomaterials: Its fluorescent properties and ability to interact with biological molecules open avenues for bio-imaging and biosensor development.[1]
This document provides detailed application notes and protocols for leveraging 1-AQS in the fabrication of functional materials, with a primary focus on its application in electrochemical energy storage systems, a field where its properties are exceptionally well-utilized.
Molecular Structure of 1-AQS
The foundational structure of 1-AQS is critical to understanding its function.
Caption: Key functional regions of the this compound molecule.
Application I: Enhancing Polyaniline-Based Supercapacitors with 1-AQS
Polyaniline (PANI) is a widely studied conducting polymer for supercapacitors due to its high theoretical capacitance and ease of synthesis. However, it suffers from poor cycling stability. This compound can be used as a redox-active dopant to significantly improve both the capacitance and the long-term stability of PANI-based electrodes.[4][6]
Principle of Operation & Causality
Why use 1-AQS as a dopant?
-
Synergistic Redox Activity: 1-AQS is not a passive dopant. Its own quinone groups undergo reversible Faradaic (redox) reactions within the operating potential window of PANI.[5] This introduces an additional pseudocapacitive charge storage mechanism, which adds to the overall capacitance of the composite material. The redox potential of anthraquinone derivatives is well-suited for aqueous acidic electrolytes.[7][8]
-
Enhanced Stability: The sulfonic acid groups of 1-AQS interact electrostatically with the positively charged PANI backbone. This strong interaction helps to stabilize the polymer chains during the repeated charge-discharge cycles, mitigating the mechanical swelling and shrinking that often leads to degradation and capacitance fading in pure PANI films.[4]
-
Improved Morphology: The presence of 1-AQS during the electropolymerization of aniline can influence the morphology of the resulting film. It can promote the growth of vertically aligned nanostructures, which increases the electrode's surface area and facilitates more efficient pathways for ion diffusion, boosting performance.[4][5]
Experimental Protocol: Fabrication of PANI-AQS Composite Electrodes
This protocol details the one-step electrochemical co-deposition of a PANI-AQS composite film onto a suitable substrate (e.g., Indium Tin Oxide (ITO) coated glass or carbon cloth).
Materials & Reagents:
-
Aniline (monomer, freshly distilled)
-
This compound sodium salt (AQS)
-
Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)
-
Deionized (DI) water
-
Substrate: ITO glass or carbon cloth
-
Electrochemical workstation with a three-electrode cell (Working Electrode: Substrate, Counter Electrode: Platinum wire/mesh, Reference Electrode: Ag/AgCl)
Protocol Steps:
-
Electrolyte Preparation (The "Why"):
-
Prepare a 1.0 M solution of the acid (e.g., HClO₄ or H₂SO₄) in DI water. This acidic environment is crucial as it protonates the aniline monomer, making it soluble and electrochemically active for polymerization.
-
Add aniline monomer to the acid solution to a final concentration of 0.03 M. Stir until fully dissolved.[4][6]
-
Introduce AQS powder into the aniline-acid solution. The molar ratio of aniline to AQS is a critical parameter that must be optimized. A starting point is a 3:1 molar ratio, which has shown excellent performance.[4] Stir vigorously until the AQS is completely dissolved.
-
-
Electrochemical Deposition (The "How"):
-
Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode (substrate) is clean and has a well-defined surface area.
-
Use cyclic voltammetry (CV) to deposit the film. Set the potential window from -0.2 V to +0.8 V (vs. Ag/AgCl). The number of cycles (typically 10-20) will determine the film thickness. A scan rate of 50 mV/s is a common starting point.[5]
-
Causality: During the anodic (positive) scan, the aniline monomer is oxidized at the electrode surface, forming radical cations. These radicals then couple to form polymer chains. The AQS anions are simultaneously incorporated into the growing PANI film to maintain charge neutrality, acting as the dopant.
-
-
Post-Synthesis Processing:
-
After deposition, carefully remove the PANI-AQS coated electrode from the cell.
-
Rinse the electrode thoroughly with DI water to remove any unreacted monomer and loosely bound electrolyte.
-
Dry the electrode in a vacuum oven at 60 °C for at least 2 hours before characterization.
-
Workflow Diagram
Caption: Workflow for the synthesis of a PANI-AQS composite electrode.
Characterization and Validation (Self-Validating System)
To confirm the successful synthesis and functionality of the PANI-AQS material, a suite of characterization techniques is essential.[9][10]
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the successful incorporation of AQS into the polymer matrix.
-
Expected Result: The high-resolution O 1s spectrum should show a distinct peak corresponding to the C=O bond of the anthraquinone group. This provides direct evidence of AQS presence.[4]
-
-
Scanning Electron Microscopy (SEM):
-
Electrochemical Performance (Cyclic Voltammetry & Galvanostatic Charge-Discharge):
-
Purpose: To quantify the capacitive performance and validate the synergistic effect.
-
CV Analysis: In a fresh electrolyte (e.g., 1.0 M H₂SO₄), the CV curve of the PANI-AQS electrode should show an additional pair of redox peaks (typically between -0.2 V and 0.3 V vs Ag/AgCl) that are not present in pure PANI.[5] These peaks correspond to the redox reaction of the AQS molecules, confirming their contribution to charge storage.
-
GCD Analysis: Galvanostatic Charge-Discharge (GCD) curves will be used to calculate the specific capacitance. The PANI-AQS electrode is expected to exhibit longer discharge times compared to a pure PANI electrode at the same current density, translating to a higher capacitance.
-
Representative Performance Data
The following table summarizes typical performance metrics for PANI-AQS composite electrodes compared to pristine PANI, based on published data.
| Parameter | Pristine PANI Film | PANI-AQS (3:1 ratio) Film | Improvement Factor |
| Specific Capacitance | ~280 F g⁻¹ at 1 A g⁻¹ | ~441 F g⁻¹ at 1 A g⁻¹ | ~1.6x |
| Areal Capacitance | ~249 mF cm⁻² at 1 mA cm⁻² | ~453 mF cm⁻² at 1 mA cm⁻² | ~1.8x |
| Cycling Stability | ~46% retention after 1000 cycles | ~70-76% retention after 1000 cycles | >1.5x |
(Data synthesized from values reported in Gels 2025, 11, 568)[4][5]
Broader Applications & Future Scope
While this note focuses on supercapacitors, the principles of incorporating 1-AQS can be extended to other functional materials:
-
Redox Flow Batteries: Sulfonated anthraquinones are promising negolytes (negative electrolytes) in aqueous redox flow batteries due to their high solubility and stable redox cycling.[7]
-
Biosensors: The AQS molecule can be immobilized on electrode surfaces to act as a redox mediator, facilitating electron transfer between an enzyme and the electrode for sensitive substrate detection.[11]
-
Functionalized Polymers: The sulfonic acid group can be used as a starting point for further chemical reactions, allowing 1-AQS to be covalently grafted onto other polymer backbones to impart specific electrochemical or optical properties.[12][13]
The continued exploration of 1-AQS and its derivatives promises to yield novel materials with tailored properties for a wide range of scientific and industrial applications.
References
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. MDPI. [Link]
- This compound - Solubility of Things. Solubility of Things. [Link]
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors.
- POTASSIUM ANTHRAQUINONE-α-SULFON
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. PMC - NIH. [Link]
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Applic
- (PDF) Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant.
- CN108129363A - Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method.
- Characterization of emerging 2D materials after chemical functionaliz
- Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers. [Link]
- US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids.
- Preparation and characterization of quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) as anion exchange membrane for alkaline polymer electrolyte fuel cells.
- Determination of the Influence of Various Factors on the Character of Surface Functionalization of Copper(I) and Copper(II) Oxide Nanosensors with Phenylboronic Acid Derivatives.
- Polymer Adsorbents vs. Functionalized Oxides and Carbons: Particulate Morphology and Textural and SurfaceCharacteristics. MDPI. [Link]
- Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. MDPI. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 3. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]
- 9. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 蒽醌-2-磺酸 钠盐 一水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Anthraquinonesulfonic Acid
Welcome to the technical support guide for the synthesis of 1-Anthraquinonesulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis, improve yields, and troubleshoot common experimental hurdles. The sulfonation of anthraquinone is a foundational reaction for producing a variety of dye and pharmaceutical intermediates, and achieving a high yield of the desired α-isomer (this compound) requires precise control over reaction parameters.
This guide is structured into two main sections: a Troubleshooting Guide to address specific problems encountered during the experiment, and a Frequently Asked Questions (FAQs) section to provide deeper insight into the reaction's principles and safety considerations.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific, common issues in a question-and-answer format.
Q1: My yield is disappointingly low, with a large amount of unreacted anthraquinone recovered. What's going wrong?
This is the most common issue and can stem from several suboptimal parameters. The goal is to drive the reaction forward without promoting side reactions.
Possible Causes & Solutions:
-
Insufficient Reaction Temperature or Time: The sulfonation of anthraquinone is kinetically controlled. If the temperature is too low or the reaction time too short, the activation energy barrier will not be sufficiently overcome, leading to poor conversion.
-
Causality: The rate of electrophilic aromatic substitution is highly dependent on temperature.
-
Solution: Ensure your reaction is conducted within the optimal temperature range. For selective monosulfonation, a temperature between 110°C and 130°C is ideal.[1] A reaction time of 1 to 6 hours is typically sufficient within this temperature range.[1] Monitor the reaction's progress (e.g., via TLC or HPLC) to determine the optimal endpoint.
-
-
Inactive or Insufficient Catalyst: The mercury catalyst is essential for directing the sulfonation to the alpha-position. Without it, or with too little, the reaction will either stall or produce the undesired beta-isomer.
-
Causality: The mercury salt is believed to form a complex with anthraquinone, activating the alpha-position for electrophilic attack.[2]
-
Solution: Use the correct amount of a high-purity mercury salt, typically mercuric sulfate (HgSO₄) or mercuric oxide (HgO), at a loading of approximately 1-2% by weight relative to the anthraquinone.[3] Ensure the catalyst is properly dispersed in the oleum before adding the anthraquinone.
-
-
Improper Stirring: The reaction mixture is often a thick slurry. Inefficient stirring can lead to poor mass and heat transfer, creating localized "cold spots" where the reaction does not proceed, leaving unreacted starting material.
-
Solution: Use a powerful mechanical stirrer capable of maintaining a homogenous suspension throughout the reaction. Inefficient stirring can lower yields by as much as 10%.[4]
-
Q2: My main product is the wrong isomer, 2-Anthraquinonesulfonic acid (β-isomer). How do I fix this?
Product regioselectivity is entirely dependent on the catalyst.
Primary Cause & Solution:
-
Absence of Mercury Catalyst: The sulfonation of anthraquinone without a mercury catalyst almost exclusively yields the beta-substituted products (2-sulfonic, 2,6-disulfonic, and 2,7-disulfonic acids).[1] The presence of mercury is the key factor that promotes substitution at the alpha-positions (1-, 1,5-, and 1,8-).[1]
-
Solution: The remedy is straightforward: introduce a mercury catalyst (e.g., HgSO₄) into your reaction mixture. Even very small amounts are sufficient to direct the substitution to the alpha position.[1]
-
Q3: I'm getting a significant amount of di-sulfonated byproducts (1,5- and 1,8-disulfonic acids). How can I improve selectivity for the mono-sulfonated product?
The formation of di-sulfonated products is a classic sign of over-sulfonation, which occurs when the reaction conditions are too harsh.
Possible Causes & Solutions:
-
Excessively High Temperature: While a high temperature is needed for conversion, exceeding the optimal range can provide enough energy to add a second sulfonic acid group.
-
Causality: Higher temperatures increase the likelihood of overcoming the activation energy for the second sulfonation step.
-
Solution: Maintain strict temperature control. Temperatures above 135°C should be avoided if monosulfonation is the goal.[1] Procedures aiming for high purity often run at a slightly higher temperature (e.g., 147-152°C) for a shorter time to balance conversion and byproduct formation.[4]
-
-
High Concentration of Oleum (Excess SO₃): Using oleum with a very high percentage of free SO₃ or a large excess in molar ratio provides a high concentration of the electrophile, driving the reaction towards di-substitution.
-
Solution: Use oleum with 20-25% free SO₃. The reaction should be planned so that only about 50-60% of the anthraquinone is consumed; this favors the production of a pure α-monosulfonate at the expense of high conversion.[4][5] Pushing for higher conversion by using more oleum inevitably increases the formation of di-sulfonic acids.[4]
-
Q4: The final precipitated product is impure. How can I improve its purity?
Impurities can include unreacted starting material, isomeric byproducts, or di-sulfonated products. Purification relies on exploiting differences in solubility.
Common Impurities & Purification Strategy:
-
Unreacted Anthraquinone: Anthraquinone is insoluble in the aqueous solution from which the product salt is precipitated.
-
Solution: After sulfonation, the reaction mass is "drowned" by cautiously pouring it into a large volume of hot water. The unreacted anthraquinone precipitates and can be removed by hot filtration. This recovered anthraquinone, which contains most of the mercury catalyst, can be recycled for future batches.[4][6]
-
-
β-Isomer and Di-sulfonates: The potassium salt of this compound is significantly less soluble in a potassium chloride solution than the salts of the β-isomer and the di-sulfonated products.
-
Solution: After filtering off the unreacted anthraquinone, the hot filtrate is treated with a saturated solution of potassium chloride (KCl).[1][4] The desired potassium 1-anthraquinonesulfonate precipitates upon cooling and can be collected by filtration. The more soluble isomers and di-sulfonates remain in the mother liquor.[4] A final wash with a cold, dilute KCl solution helps remove any remaining soluble impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the mercury catalyst?
The precise mechanism is presumed to involve the formation of an organomercury intermediate. The mercury atom is thought to coordinate to the anthraquinone at an alpha-position, which then undergoes electrophilic substitution by SO₃. This intermediate directs the sulfonyl group to the alpha-position before the mercury is displaced.[2] This catalytic cycle is what switches the reaction's kinetic preference from the beta-position to the alpha-position.
Q2: Are there any effective mercury-free catalysts for this synthesis?
Yes, due to the high toxicity and environmental concerns associated with mercury, research has identified alternatives.
-
Palladium and Ruthenium: Compounds of palladium (e.g., PdCl₂) and ruthenium (e.g., RuCl₃) have been shown to effectively catalyze α-sulfonation.[7] These metals, from the 8th subsidiary group of the periodic table, can provide high selectivity for the 1-sulfonic acid.[7]
-
Palladium on Nitric Acid-Treated Support: A method using palladium treated with nitric acid has also been reported to yield the sodium salt of anthraquinone-1-sulfonic acid with 98% purity.[5]
While promising, these alternatives may require different reaction conditions and optimization compared to the well-established mercury-catalyzed process.
Q3: How do I safely handle the reagents, particularly oleum and mercury?
Safety is paramount.
-
Oleum (Fuming Sulfuric Acid): This is highly corrosive and reacts violently with water. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. When diluting, always add acid to water slowly and cautiously , never the other way around, to manage the exothermic reaction.
-
Mercury Compounds: Mercury salts are highly toxic. Avoid inhalation of dust and skin contact. Handle them in a fume hood and wear gloves. All mercury-containing waste (including recovered anthraquinone and filtrates) must be collected and disposed of as hazardous waste according to institutional and governmental regulations.
Q4: How can I remove residual mercury from my final product?
Even after precipitation, trace amounts of mercury can co-precipitate with the product. For applications requiring extremely low mercury content, additional purification steps are necessary.
-
Reductive Precipitation: The sulfonation mixture or the aqueous filtrate can be treated with a non-metallic reducing agent, such as sodium sulfite or sodium thiosulfate , at elevated temperatures (e.g., 80°C to reflux).[3][8] This reduces the soluble mercury ions (Hg²⁺) to insoluble metallic mercury (Hg⁰) or mercury sulfide (HgS), which can then be removed by filtration before the product is salted out.[3][8] This method can reduce mercury content to less than 1x10⁻⁴% by weight.[3]
Data & Protocols
Table 1: Summary of Optimized Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Rationale & Consequences of Deviation |
| Temperature | 110 - 130 °C | Lower temp leads to low conversion. Higher (>135°C) causes di-sulfonation.[1] |
| Reaction Time | 1 - 6 hours | Too short leads to incomplete reaction. Too long increases byproduct risk. |
| Sulfonating Agent | 20-25% Oleum | Higher SO₃ concentration increases di-sulfonation.[4] |
| Catalyst | HgSO₄ or HgO | Essential for α-direction. Absence leads to β-isomer.[1] |
| Catalyst Loading | 1-2% w/w vs. AQ | Ensures complete α-direction without excessive mercury use. |
| Stirring | Vigorous Mechanical | Prevents local concentration/temperature gradients, ensuring homogeneity.[4] |
Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate
This protocol is adapted from a verified Organic Syntheses procedure and prioritizes product purity.[4]
Materials:
-
Anthraquinone (100 g, 0.48 mol)
-
19-22% Oleum (120 g)
-
Yellow Mercuric Oxide (1 g)
-
Potassium Chloride (32 g)
-
Deionized Water
Procedure:
-
Setup: In a fume hood, equip a 500-mL three-necked flask with a powerful mechanical stirrer and a thermometer. Place the flask in an oil bath.
-
Reaction Initiation: Charge the flask with 120 g of oleum and 1 g of mercuric oxide. Heat the oil bath to 100°C while stirring.
-
Anthraquinone Addition: Once the temperature is stable, slowly add 100 g of anthraquinone to the stirring mixture.
-
Sulfonation: Vigorously stir the mixture and increase the oil bath temperature to heat the reaction mass to 147-152°C. Maintain this temperature for 45-60 minutes.
-
Quenching (Drowning): Remove the oil bath and cautiously pour the hot, viscous reaction mixture into a 2-L beaker containing 1 L of hot water while stirring the water. Perform this step with extreme care.
-
Unreacted AQ Removal: Boil the diluted mixture for 5 minutes with stirring. Filter the hot suspension through a Büchner funnel fitted with a cloth filter to collect the unreacted anthraquinone (typically 50-60 g). Wash the solid with 200 mL of hot water. The filtrate contains the product.
-
Salting Out: Heat the combined filtrate and washings to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of hot water.
-
Crystallization & Isolation: Allow the solution to cool slowly to room temperature with gentle stirring to crystallize the potassium salt. Collect the precipitated product by suction filtration, wash it with a small amount of cold 2% KCl solution, and dry it in a vacuum oven at 100°C. The expected yield is 55-57 g (77-86% based on converted anthraquinone).[4]
Visualizations
Reaction Pathway Diagram
The diagram below illustrates the critical role of the mercury catalyst in directing the sulfonation pathway.
Caption: Catalytic control of anthraquinone sulfonation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
References
- Sulfonation of anthraquinone in sulfur dioxide solvent.
- Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method.
- United States P
- POTASSIUM ANTHRAQUINONE-α-SULFON
- Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte.National Institutes of Health (NIH). [Link]
- Production of anthraquinone-alphasulfonic acids.
- beta-sulfonation of anthraquinone containing mercury.
- Photochemistry of 9,10-anthraquinone-2-sulfonate in solution. 1. Intermediates and mechanism.
- Process for producing alpha-anthraquinone-sulfonates with low mercury content.
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.National Institutes of Health (NIH). [Link]
- Process for preparing anthraquinone sulphonic acids.
- This compound.ChemBK. [Link]
- Process for the production of anthraquinone-alpha-sulphonic acids.
- Process of sulphonating anthraquinone and its derivatives.
Sources
- 1. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3792065A - Production of anthraquinone-alphasulfonic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US2742484A - beta-sulfonation of anthraquinone containing mercury - Google Patents [patents.google.com]
- 7. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 8. US3849452A - Process for producing alpha-anthraquinone-sulfonates with low mercury content - Google Patents [patents.google.com]
solubility issues of 1-Anthraquinonesulfonic acid in specific reaction media.
Technical Support Center: 1-Anthraquinonesulfonic Acid
Introduction
Welcome to the technical support center for this compound (1-AQSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of this compound and to offer troubleshooting support for common experimental hurdles. This compound is a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] However, its unique structure, combining a large, nonpolar anthraquinone core with a highly polar sulfonic acid group, often presents significant solubility issues in various reaction media. This guide provides in-depth, practical solutions to overcome these challenges, ensuring the success of your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What are the core physicochemical properties of 1-AQSA that dictate its solubility?
A1: The solubility of 1-AQSA is a tale of two competing structural features: the hydrophobic polycyclic aromatic anthraquinone core and the hydrophilic sulfonic acid group.[2]
-
Polarity: The sulfonic acid moiety (-SO₃H) makes the molecule highly polar, promoting solubility in polar solvents like water and ethanol.[2][3]
-
Acidity: 1-AQSA is a strong acid with a pKa of approximately 0.27.[3][4] This means that in aqueous solutions with a pH above this value, the sulfonic acid group will be deprotonated to form the sulfonate anion (-SO₃⁻), which significantly increases its water solubility.
-
Physical State: At room temperature, it is a pale yellow to brown crystalline solid.[2]
Q2: Why is 1-AQSA poorly soluble in many common organic solvents despite its organic structure?
A2: The low solubility of sulfonic acids in many organic solvents is a known challenge.[5] The strong intermolecular hydrogen bonding between the sulfonic acid groups in the solid-state requires a significant amount of energy to overcome. Solvents that cannot effectively disrupt this hydrogen bonding network will not be able to dissolve 1-AQSA. While it is soluble in some polar aprotic solvents like DMSO and DMF, its solubility can be limited.[6]
Q3: How does pH influence the solubility of 1-AQSA in aqueous solutions?
A3: The pH of the aqueous medium is a critical factor for the solubility of 1-AQSA.[2] As a strong acid, it readily donates its proton in water. By increasing the pH of the solution with a base (e.g., NaOH, NaHCO₃), you can ensure the complete deprotonation of the sulfonic acid group to the sulfonate form. This ionic form is significantly more soluble in water than the neutral acid form.
Q4: Are there any safety precautions I should be aware of when handling 1-AQSA?
A4: Yes, as with all sulfonic acids, appropriate safety measures are necessary. It is a corrosive substance and should be handled with care. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Part 2: Troubleshooting Guide - Common Experimental Scenarios
This section addresses specific issues you may encounter in the lab.
Scenario 1: "I'm trying to dissolve 1-AQSA in an aqueous buffer for a reaction, but it's not dissolving completely."
-
Probable Cause: The pH of your buffer may be too low, leading to the protonation of the sulfonic acid group and reduced solubility.
-
Troubleshooting Steps:
-
Measure the pH of your 1-AQSA suspension.
-
Slowly add a dilute solution of a base (e.g., 1 M NaOH) dropwise while stirring until the solid dissolves.
-
Re-adjust the pH to your desired experimental value, if necessary, keeping in mind that lowering the pH too much may cause precipitation.
-
Scenario 2: "My reaction in an organic solvent is sluggish, and I suspect the 1-AQSA is not fully dissolved."
-
Probable Cause: The chosen organic solvent may not be polar enough to effectively solvate the 1-AQSA.
-
Troubleshooting Steps:
-
Co-Solvent System: Introduce a small percentage of a highly polar aprotic solvent like DMSO or DMF to your reaction mixture. This can significantly enhance solubility. Start with 5-10% (v/v) and increase if necessary.
-
Temperature Increase: Gently warming the reaction mixture can increase the solubility of 1-AQSA. However, be mindful of the thermal stability of your other reactants.
-
Salt Formation: Convert 1-AQSA to its more soluble salt form prior to the reaction. For example, reacting it with a base like sodium hydroxide will form the sodium salt, which may have better solubility in certain polar organic solvents.[7][8]
-
Scenario 3: "After my reaction, I'm struggling to remove the 1-AQSA from the reaction mixture."
-
Probable Cause: The high polarity and water solubility of 1-AQSA can make its extraction from aqueous workups challenging.
-
Troubleshooting Steps:
-
pH Adjustment for Extraction: If your product is soluble in organic solvents, you can try to make the aqueous layer highly acidic (pH < 0) to protonate the sulfonic acid group, which will decrease its water solubility and may allow for extraction into an organic solvent like ethyl acetate.
-
Salting Out: Adding a saturated solution of a salt like NaCl to the aqueous layer can decrease the solubility of 1-AQSA, potentially aiding in its precipitation or extraction.[9]
-
Part 3: Protocols for Enhancing Solubility
Protocol 1: Preparation of a Solubilized 1-AQSA Solution via pH Adjustment
This protocol is for preparing an aqueous stock solution of 1-AQSA.
-
Weigh the desired amount of 1-AQSA powder into a clean beaker.
-
Add a portion of deionized water to create a slurry.
-
While stirring, slowly add a 1 M NaOH solution dropwise.
-
Continue adding the base until all the 1-AQSA has dissolved, and the solution is clear.
-
Add the remaining amount of deionized water to reach the final desired concentration.
-
If necessary, adjust the final pH of the solution using dilute HCl or NaOH.
Protocol 2: Utilizing a Co-Solvent System for Reactions in Organic Media
This protocol provides a general guideline for using a co-solvent to improve solubility.
-
In a reaction flask, dissolve the other reactants in the primary organic solvent.
-
In a separate vial, dissolve the 1-AQSA in a minimal amount of a compatible polar aprotic solvent (e.g., DMSO, DMF).
-
Slowly add the 1-AQSA solution to the reaction flask with vigorous stirring.
-
Monitor for any signs of precipitation. If the solution remains clear, proceed with the reaction.
Part 4: Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that exact values can vary with temperature and purity.
| Solvent | Solubility | Reference |
| Water | Soluble, especially with pH adjustment | [2] |
| Ethanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | [6] |
| Dimethylformamide (DMF) | Readily soluble | [6] |
| Non-polar solvents (e.g., hexane, toluene) | Sparingly soluble to insoluble | [2] |
Part 5: Visual Guides
Diagram 1: Troubleshooting Workflow for 1-AQSA Solubility Issues
A decision tree for troubleshooting solubility problems with 1-AQSA.
Diagram 2: Effect of pH on 1-AQSA Solubility
Sources
- 1. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 82-49-5 [chemicalbook.com]
- 5. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 8. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
stability of 1-Anthraquinonesulfonic acid under acidic and basic conditions
Welcome to the technical support guide for 1-Anthraquinonesulfonic acid (1-ASA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound. This guide addresses common questions regarding its stability under various pH conditions, offering explanations grounded in chemical principles and validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a robust molecule, but its stability is primarily influenced by pH, temperature, and light exposure. The two key structural features to consider are the anthraquinone core and the sulfonic acid group.
-
Anthraquinone Core: This polycyclic aromatic structure is generally stable. However, it can be susceptible to reduction, particularly in electrochemical applications, and photodegradation upon exposure to UV light[1][2].
-
Sulfonic Acid Group (-SO₃H): This group imparts high water solubility[3][4]. While the C-S bond is strong, it is not impervious. The primary concern is desulfonation (hydrolysis of the sulfonic acid group), which can occur under harsh acidic conditions, especially when combined with high temperatures. Sulfonic acids are generally considered thermally stable, more so than carboxylic acids, but extreme conditions can force degradation[3][5].
Q2: My 1-ASA solution is changing color under basic conditions. What is happening?
A2: The pale yellow to brown color of 1-ASA solutions can intensify or change under basic conditions due to the deprotonation of the sulfonic acid group and potential interactions with the quinone system. More significant color changes may indicate degradation. Under strongly alkaline conditions, especially with heating or oxidizing agents, hydroxylation of the aromatic rings or even ring-opening reactions can occur, leading to complex mixtures of colored degradation products. It is crucial to monitor such changes with analytical techniques like UV-Vis spectroscopy and HPLC to distinguish between simple deprotonation and chemical degradation[6].
Q3: I am observing peak tailing and new peaks in my HPLC analysis after storing my 1-ASA stock solution in an acidic mobile phase. Is this expected?
A3: This observation suggests potential degradation. While sulfonic acids are strong acids and are stable in moderately acidic solutions, prolonged storage in strong acids (e.g., pH < 1) combined with elevated temperatures can induce hydrolysis, cleaving the sulfonic acid group to yield anthraquinone. The new peaks could correspond to anthraquinone or other byproducts. It is recommended to prepare fresh solutions or store stock solutions in neutral, buffered aqueous media, protected from light and refrigerated. Forced degradation studies are essential to confirm the identity of these new peaks[7][8].
Q4: Can 1-ASA interact with common pharmaceutical excipients?
A4: Yes, incompatibilities can arise. As a strong acid, 1-ASA can react with basic excipients in an acid-base reaction. Furthermore, trace impurities within excipients, such as aldehydes or peroxides, can lead to degradation[9]. For example, reducing sugars like lactose can potentially interact with the anthraquinone moiety, and reactive peroxides sometimes found in polymers like PEGs could oxidize the molecule. It is critical to conduct compatibility studies with your intended formulation excipients, often under accelerated conditions (e.g., elevated temperature and humidity)[10].
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Loss of Assay Potency Over Time | Chemical degradation (hydrolysis, photolysis, or oxidation). | 1. Confirm Storage Conditions: Store stock solutions at 2-8°C, protected from light. Use amber vials. 2. pH Control: Buffer solutions to a neutral pH (6-8) if the experimental design allows. The optimal pH for the biodegradation of some related compounds is between 6.0 and 8.0[6]. 3. Perform Forced Degradation: Systematically expose the compound to acid, base, heat, light, and oxidation to identify the primary degradation pathway and develop a stability-indicating method[8]. |
| Precipitation in Aqueous Solution | Exceeding solubility limit, pH shift affecting salt form, or degradation to a less soluble product (e.g., anthraquinone). | 1. Verify Solubility: 1-ASA is generally water-soluble due to the sulfonic acid group[4][11]. However, its solubility can be pH-dependent. 2. Adjust pH: Ensure the pH is in a range where the sulfonated form is soluble. 3. Analyze Precipitate: Isolate and analyze the precipitate (e.g., via FTIR, MS) to determine if it is the parent compound or a degradant. Desulfonation would yield the much less soluble anthraquinone. |
| Inconsistent Results in Biological Assays | Degradation of 1-ASA in assay media, interaction with media components. | 1. Assess Media Stability: Incubate 1-ASA in the assay medium for the duration of the experiment and analyze for degradation via HPLC. 2. Check for Adsorption: The compound may adsorb to plasticware. Use low-binding plates or silanized glass vials. 3. Evaluate Media Components: Components like serum proteins or reducing agents (e.g., DTT) could interact with 1-ASA. Run appropriate controls. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the intrinsic stability of 1-ASA, which is essential for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-ASA in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Incubate at 80°C for 4 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 80°C for 4 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to ~100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place the solid 1-ASA powder in a 70°C oven for 48 hours.
-
Separately, incubate 1 mL of the stock solution at 70°C for 48 hours.
-
Prepare/dilute samples to ~100 µg/mL for analysis. The anthraquinone core is generally thermally stable[12].
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute to ~100 µg/mL for analysis. Anthraquinone derivatives are known to be susceptible to photodegradation[1][2].
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV method (see Protocol 2).
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify 1-ASA from its potential degradation products. Liquid chromatography is a preferred method for analyzing complex dye mixtures and their degradation products[13][14].
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm (or use a PDA detector to scan 200-400 nm)
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for the aromatic anthraquinone structure. The gradient elution ensures that both the polar 1-ASA and any less polar degradants (like a potential desulfonated product) are effectively separated. Formic acid in the mobile phase helps to ensure good peak shape.
Understanding Degradation Pathways
The following diagram illustrates the potential primary degradation pathways for 1-ASA based on the chemical properties of its functional groups. The exact products and kinetics must be confirmed experimentally.
Caption: Potential degradation pathways of 1-ASA.
References
- Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. PubMed.
- Molecular structure and reversible photodegradation in anthraquinone dyes. arXiv.
- Understanding 7 Key Properties of Sulfonic Acid. Capital Resin Corporation.
- Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. RSC Publishing.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
- Methods used to degrade anthraquinone dyes. ResearchGate.
- Bacterial degradation of anthraquinone dyes. PMC - NIH.
- Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka.
- This compound - Solubility of Things. Solubility of Things.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PubMed.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. ResearchGate.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. MDPI.
- Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. ResearchGate.
- Degradation of Sodium Anthraquinone 2-Sulfonate Using Nano Metal Oxide Catalyst Synthesized in Subcritical Water. ResearchGate.
- Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitrate. PubMed.
- Influence of group composition of sulfonic acids on properties of sulfonate additives. OSTI.GOV.
- forced degradation products: Topics by Science.gov. Science.gov.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ijcrt.org.
- CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, monohydrate. CymitQuimica.
- This compound | 82-49-5. ChemicalBook.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Semantic Scholar.
- 2-Anthraquinonesulfonic acid. AK Scientific, Inc..
- Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.
- POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses Procedure.
- 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552. PubChem.
- Sulfonation of anthraquinone in sulfur dioxide solvent. Google Patents.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate.
- Analytical methods for determination of anthraquinone dyes in historical textiles: A review. PubMed.
- Mechanochemical degradation of aromatic sulfonic acids. PubMed.
- Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect.
- Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots. PubMed.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central.
- Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. ResearchGate.
Sources
- 1. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. capitalresin.com [capitalresin.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]
- 12. repositorio.ufba.br [repositorio.ufba.br]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Anthraquinonesulfonic Acid (AQ1S) Fluorescence Applications
Welcome to the technical support center for 1-Anthraquinonesulfonic acid (AQ1S) and its fluorescent applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges related to fluorescence quenching.
Introduction to AQ1S Fluorescence
This compound (AQ1S) and its derivatives are valuable fluorescent probes due to their sensitivity to the local environment.[1] Their fluorescence characteristics can be modulated by factors such as solvent polarity, pH, and the presence of specific analytes, making them useful in various applications, including as photocatalysts and in biomedical imaging.[2] However, the fluorescence of AQ1S is susceptible to quenching, a process that decreases the fluorescence intensity. Understanding and controlling quenching is critical for obtaining reliable and reproducible experimental results.
This guide will walk you through the common causes of AQ1S fluorescence quenching and provide actionable strategies to prevent or mitigate these effects.
Troubleshooting Guide: Quenching of AQ1S Fluorescence
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My AQ1S fluorescence signal is significantly lower than expected. What are the likely causes?
Answer:
A diminished fluorescence signal from AQ1S can stem from several factors, broadly categorized as environmental effects or the presence of quenching agents.
Potential Causes & Immediate Troubleshooting Steps:
-
pH of the Solution: The fluorescence of many organic dyes, including those with structures similar to AQ1S, is highly dependent on the pH of the medium.[3][4] For sulfonated anthraquinones, changes in pH can alter the electronic state of the molecule and its interaction with the solvent, leading to quenching.[5]
-
Actionable Step: Measure the pH of your sample solution. Ensure it is consistent across all experiments and within the optimal range for AQ1S fluorescence. If you are unsure of the optimal pH, perform a pH titration experiment to determine the pH at which fluorescence is maximal. Buffering your solution is highly recommended for stable readings.
-
-
Presence of Quenchers: Various molecules can act as quenchers for AQ1S fluorescence. These can be broadly classified into two main types:
-
Dynamic (Collisional) Quenchers: These molecules deactivate the excited state of AQ1S upon collision. Common examples include molecular oxygen, halide ions (I⁻, Br⁻), and some heavy metal ions.
-
Static Quenchers: These form a non-fluorescent complex with AQ1S in the ground state. Aromatic compounds can sometimes act as static quenchers.[6]
-
Actionable Step: Review all components of your sample solution. Are there any known quenchers present? If so, consider their removal or replacement if possible. For instance, deoxygenating your solution by purging with nitrogen or argon can often mitigate quenching by dissolved oxygen.
-
-
Solvent Polarity: The fluorescence properties of AQ1S can be influenced by the polarity of the solvent.
-
Actionable Step: Ensure you are using the same solvent for all your experiments, including controls and standards. If you are intentionally varying the solvent, be aware that this will likely impact the fluorescence quantum yield and emission wavelength.
-
Question 2: I observe a gradual decrease in fluorescence intensity over time during my measurements. What is happening and how can I prevent it?
Answer:
This phenomenon is likely due to photobleaching or a slow chemical reaction involving the excited state of AQ1S.
Potential Causes & Prevention Strategies:
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical destruction of the AQ1S molecule, resulting in a permanent loss of fluorescence.
-
Prevention:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Antifade Reagents: In microscopy applications, commercially available antifade reagents can be added to the mounting medium to reduce photobleaching.
-
-
-
Photochemical Reactions: The excited state of AQ1S can be chemically reactive, leading to interactions with other molecules in the solution that result in non-fluorescent products.
-
Prevention:
-
Deoxygenate the Solution: As mentioned previously, removing molecular oxygen can prevent photo-oxidation reactions.
-
Purity of Reagents: Ensure all reagents and solvents are of high purity to avoid introducing reactive contaminants.
-
-
Question 3: My Stern-Volmer plot for quenching analysis is non-linear. What does this indicate?
Answer:
A non-linear Stern-Volmer plot is a strong indication that multiple quenching mechanisms are occurring simultaneously, or that there are complexities in the quenching process.
Common Interpretations of Non-Linearity:
-
Combined Dynamic and Static Quenching: This is a frequent cause of upward-curving Stern-Volmer plots. At low quencher concentrations, dynamic quenching may dominate, while at higher concentrations, static quenching becomes more significant.[7]
-
Sphere of Action Quenching: This model assumes that if a quencher molecule is within a certain volume (the "sphere of action") around the fluorophore at the moment of excitation, quenching is instantaneous. This leads to an upward curvature in the Stern-Volmer plot.
-
Fluorophore Heterogeneity: If your sample contains AQ1S in different microenvironments (e.g., bound to a protein and free in solution), each population may have a different accessibility to the quencher, resulting in a non-linear plot.
Workflow for Investigating Non-Linear Stern-Volmer Plots:
Caption: Workflow for analyzing non-linear Stern-Volmer plots.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorescence quenching for anthraquinone derivatives like AQ1S?
The two main mechanisms are:
-
Electron Transfer (ET): The excited AQ1S molecule can either accept an electron from or donate an electron to a quencher molecule.[6][8] This process is often thermodynamically favorable and is a common quenching pathway for anthraquinones.[8]
-
Energy Transfer: This can occur through Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between the emission spectrum of AQ1S and the absorption spectrum of the quencher, or through Dexter (electron exchange) energy transfer at very short distances.
Caption: Primary fluorescence quenching pathways for AQ1S.
Q2: How can I experimentally distinguish between dynamic and static quenching?
The most definitive way to differentiate between these two mechanisms is through time-resolved fluorescence spectroscopy.
| Parameter | Dynamic Quenching | Static Quenching |
| Fluorescence Lifetime | Decreases with increasing quencher concentration | Unchanged with increasing quencher concentration |
| Effect of Temperature | Quenching efficiency increases with increasing temperature | Quenching efficiency decreases with increasing temperature |
| Absorption Spectrum | Unchanged | May show changes due to complex formation |
Experimental Protocol: Differentiating Quenching Mechanisms
-
Prepare a series of samples: Keep the concentration of AQ1S constant and vary the concentration of the suspected quencher.
-
Measure steady-state fluorescence: Acquire the fluorescence emission spectra for each sample and construct a Stern-Volmer plot (I₀/I vs. [Q]).
-
Measure time-resolved fluorescence: Determine the fluorescence lifetime of AQ1S in the absence and presence of the quencher.
-
Analyze the data:
-
If the fluorescence lifetime decreases with increasing quencher concentration, dynamic quenching is occurring.
-
If the fluorescence lifetime remains constant while the fluorescence intensity decreases, static quenching is the mechanism.
-
If both the intensity and lifetime decrease, but the decrease in intensity is more pronounced, a combination of both mechanisms is likely.
-
Q3: What role does pH play in the fluorescence of AQ1S and how can I control it?
The sulfonate group of AQ1S is anionic, and the anthraquinone core has carbonyl groups that can be protonated at low pH. Changes in pH can therefore alter the overall charge and electronic structure of the molecule, affecting its fluorescence properties.[5] Generally, extreme pH values (both acidic and alkaline) can lead to fluorescence quenching.[7]
To control pH:
-
Use a suitable buffer system: Choose a buffer that does not interfere with your experiment and has a pKa close to your desired working pH. Common buffers include phosphate, TRIS, and HEPES.
-
Verify the pH: Always measure and adjust the final pH of your sample solution after all components have been added.
Q4: Are there any specific classes of molecules that are known to be potent quenchers of anthraquinone fluorescence?
Yes, several classes of compounds are known to effectively quench the fluorescence of anthraquinones:
-
Aromatic Hydrocarbons: Benzene, toluene, and their derivatives can quench anthraquinone fluorescence through the formation of charge-transfer complexes.[6]
-
Amines: Aliphatic and aromatic amines can act as electron donors and quench fluorescence via an electron transfer mechanism.
-
Halogenated Compounds: Compounds containing heavy atoms like bromine or iodine can enhance intersystem crossing, a non-radiative decay pathway, thus quenching fluorescence.[9]
-
Transition Metal Ions: Ions like Cu²⁺, Fe³⁺, and Ni²⁺ can quench fluorescence through various mechanisms, including energy transfer and electron transfer.
When designing your experiments, it is crucial to be mindful of these potential quenchers in your system.
References
- Basu, S., Kundu, S., & Chatterjee, M. (2000). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9,10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions, 96(1), 135-141. [Link]
- Demeter, A., & Bérces, T. (2001). STUDY OF THE FLUORESCENCE-QUENCHING OF Mg-TNP BY ANIONIC ANTHRAQUINONES.
- Reddy, B. K., & Jayasree, V. (2014). Fluorescence Quenching of Phycoerythrin by Anthraquinone Dyes. Journal of Fluorescence, 24(5), 1343-1349. [Link]
- Saha, T., & Dasgupta, M. (2016). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLoS ONE, 11(1), e0146816. [Link]
- Wilkinson, F. (1962). Mechanism of Fluorescence Quenching in Solution. Part 1.—Quenching by Bromobenzene. Transactions of the Faraday Society, 58, 621-628. [Link]
- Hopkins, A., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLoS ONE, 11(7), e0159203. [Link]
- Maddigapu, P. R., et al. (2010). The pH-dependent photochemistry of anthraquinone-2-sulfonate. Photochemical & Photobiological Sciences, 9(3), 323-330. [Link]
- Smith, J. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
- Wang, G., & Liu, Y. (2012). Fluorescent Intensity of Dye Solutions under Different pH Conditions.
- Zhang, Y., et al. (2023). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. MDPI. [Link]
- Kolb, D., Fedulin, A., & König, B. (2022). Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. ChemPhotoChem, 6(1), e202100223. [Link]
- Tihova, M., & Duleva, A. (2003). Influence of substituted 1,4-anthraquinones on the chlorophyll fluorescence and photochemical activity of pea thylakoid membranes. Journal of Photochemistry and Photobiology B: Biology, 70(2), 75-80. [Link]
- Staniforth, M., et al. (2021). Evaluating the Fluorescence Quenching of Troxerutin for Commercial UV Sunscreen Filters. ACS Omega, 6(32), 21061-21069. [Link]
- Wang, Y., et al. (2018). Mechanism of Fluorescence Quenching by Acylamino Twist in the Excited State for 1-(Acylamino)anthraquinones. The Journal of Physical Chemistry A, 122(13), 3367-3375. [Link]
- Hart, S. M., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(18), 17765-17773. [Link]
- Li, Y., & Zhang, Y. (2011). Fluorescence Quenching Method for the Determination of Colchicine with Some Aromatic Amino Acids as Probes. Chinese Journal of Analytical Chemistry, 39(1), 73-78. [Link]
- Cocco, T., et al. (2002). Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification. Analytical Biochemistry, 307(1), 105-109. [Link]
- Wang, R., et al. (2020). A pH-activated fluorescent probe via transformation of azo and hydrazone forms for lysosomal pH imaging.
Sources
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pH-dependent photochemistry of anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of fluorescence quenching in solution. Part 1.—Quenching by bromobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
interference in the electrochemical detection of 1-Anthraquinonesulfonic acid
An Application Scientist's Guide to Overcoming Interference in the Electrochemical Detection of 1-Anthraquinonesulfonic Acid
Welcome to the Technical Support Center for the electrochemical analysis of this compound (1-ASA). This guide is designed for researchers, scientists, and drug development professionals who utilize electrochemical methods for the detection and quantification of 1-ASA and related anthraquinone derivatives. As a Senior Application Scientist, I've structured this guide to move from immediate troubleshooting to a deeper understanding of the underlying electrochemical principles, ensuring you can not only solve common problems but also prevent them.
The electrochemical detection of 1-ASA is predicated on the reversible two-electron, two-proton reduction and oxidation of its quinone moiety.[1][2] While powerful, this method is susceptible to interference from various electroactive species and electrode surface phenomena. This guide provides field-proven insights and validated protocols to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Rapid Diagnostics
This section addresses specific, common issues encountered during the electrochemical measurement of 1-ASA. Use the following Q&A format and the workflow diagram to quickly diagnose and resolve experimental problems.
Diagnostic Workflow for Common Issues
Caption: A step-by-step workflow for diagnosing common electrochemical issues.
Q: My cyclic voltammogram (CV) for 1-ASA shows decreasing peak currents and/or shifting potentials with each cycle. What is happening?
A: This is a classic symptom of electrode fouling. During the electrochemical oxidation of 1-ASA, byproducts or the analyte itself can adsorb onto the electrode surface.[3][4] This adsorbed layer passivates the electrode, blocking active sites and impeding electron transfer for subsequent reactions.[5][6] This leads to a decrease in signal sensitivity and can alter the peak potentials.
-
Immediate Action: Polish your working electrode (e.g., glassy carbon) according to a rigorous cleaning procedure (see Protocol 1 ).
-
Preventative Measure: Reduce the concentration of 1-ASA if possible, or shorten the exposure time of the electrode to the solution. For continuous measurements, consider using a waveform that includes a cleaning or surface regeneration step.[5]
Q: I am analyzing 1-ASA in a biological matrix (e.g., serum, urine) and see a large, broad oxidation wave that masks the 1-ASA signal. What could be the cause?
A: You are likely observing interference from endogenous electroactive species that are abundant in biological fluids. The most common culprits are ascorbic acid (AA) and uric acid (UA), which oxidize at potentials that can overlap with anthraquinone derivatives.[7][8][9] Dopamine (DA) can also interfere, though it is typically present at lower concentrations.[10][11]
-
Immediate Action: Confirm the interference by spiking a clean buffer solution with AA or UA and comparing the voltammogram to your sample.
-
Solution: Implement a sample pre-treatment strategy. This can range from simple filtration (see Protocol 2 ) to more advanced methods like solid-phase extraction. Alternatively, modifying the electrode surface with a size- or charge-selective film (e.g., Nafion) can block these common interferents.[8][12]
Q: The peak potential for my 1-ASA redox couple is not at the expected value. Why?
A: The redox potential of 1-ASA is highly dependent on pH because its electrochemical reaction involves protons.[1][2][13] An incorrectly prepared or buffered electrolyte solution is the most common cause of shifts in peak potential. Additionally, a drifting or improperly calibrated reference electrode can cause all potentials to shift.
-
Immediate Action: Measure the pH of your electrolyte solution and ensure it matches your experimental design.
-
System Check: Verify the integrity of your reference electrode. Check its filling solution and ensure the junction is not clogged. Calibrate it against a known redox couple like Ferrocene/Ferrocenium or Ferri/Ferrocyanide if you suspect a significant deviation.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the principles of interference and the strategies for ensuring selective and sensitive detection of 1-ASA.
Q1: What are the primary types of interference in the electrochemical detection of 1-ASA?
A1: Interference can be broadly categorized into two types:
-
Faradaic Interference: This occurs when other species in the sample are electroactive at or near the potential where 1-ASA is oxidized or reduced. These species directly contribute to the current, leading to an artificially high signal and overlapping voltammetric peaks. Ascorbic acid and uric acid are prime examples in biological samples.[8][9]
-
Non-Faradaic Interference (Fouling): This is caused by the adsorption of molecules onto the electrode surface, which blocks electron transfer without necessarily being redox-active in the potential window of interest.[3][6] This includes proteins, lipids, and surfactants, as well as polymerization products from the oxidation of certain molecules (e.g., tyramine).[5] The oxidation products of 1-ASA itself can also cause fouling.[4]
Mechanism of Overlapping Redox Potential Interference
Caption: Overlapping oxidation potentials of 1-ASA and common interferents.
Q2: How can I modify my electrode to improve selectivity for 1-ASA?
A2: Chemically modified electrodes (CMEs) are a powerful strategy to enhance selectivity. The goal is to create a surface that either specifically attracts 1-ASA or repels interfering species. Common approaches include:
-
Ion-Exchange Polymers: Using a negatively charged polymer film, like Nafion, can effectively repel negatively charged interferents such as ascorbic acid and uric acid at neutral pH, while allowing neutral or positively charged analytes to pass.
-
Nanomaterials: Incorporating materials like carbon nanotubes or graphene can increase the electrode's surface area and electrocatalytic activity, sometimes helping to better resolve overlapping peaks.[8][10] Modifying these nanomaterials with specific functional groups can further tune selectivity.
-
Self-Assembled Monolayers (SAMs): Creating a dense, organized monolayer of molecules (often thiol-based on a gold electrode) can create a surface that selectively interacts with 1-ASA or acts as a barrier to larger interfering molecules.[14]
Principle of a Selectivity-Enhancing Electrode Modification
Caption: Selective layer on an electrode repels interferents while allowing the analyte to react.
Q3: How does pH affect my measurement, and how can I use it to my advantage?
A3: The redox chemistry of 1-ASA involves both electrons and protons (H⁺).[2] Therefore, the potential at which the reaction occurs is pH-dependent, as described by the Nernst equation. The redox potentials of many interfering species, like ascorbic acid, are also pH-dependent.[15] By carefully selecting the pH of your supporting electrolyte, you may be able to shift the redox potential of 1-ASA away from that of a known interferent, improving peak separation and allowing for more accurate quantification.
-
Practical Tip: Perform a pH study by running CVs of 1-ASA and your suspected interferent in a series of buffers with different pH values (e.g., from pH 4 to 8). Plot the peak potential vs. pH for each species to find the optimal pH that provides the largest potential separation.
| Interfering Species | Typical Matrix | Approximate Oxidation Potential (vs. Ag/AgCl) at pH 7 | Primary Mitigation Strategy |
| Ascorbic Acid (AA) | Biological Fluids, Foods | ~ +0.1 V to +0.3 V[9][15] | Electrode modification (Nafion), pH optimization, enzymatic removal (ascorbate oxidase) |
| Uric Acid (UA) | Biological Fluids (Urine, Serum) | ~ +0.3 V to +0.5 V[12][16] | Electrode modification, pH optimization, enzymatic removal (uricase)[17] |
| Dopamine (DA) | Neurological Samples, some biofluids | ~ +0.2 V to +0.4 V[7][8][10] | Electrode modification (nanomaterials, polymers), pH optimization |
| Sulfide Ions | Environmental/Industrial Samples | Varies | Sample pre-treatment (e.g., precipitation), use of selective membranes |
| Proteins/Surfactants | Biological Samples, Formulations | N/A (Non-Faradaic) | Electrode modification (anti-fouling layers), sample pre-treatment (filtration, precipitation)[3] |
Experimental Protocols
Adherence to standardized protocols is critical for reproducibility. The following are validated procedures for common tasks.
Protocol 1: Standard Cleaning and Polishing of a Glassy Carbon Electrode (GCE)
Causality: This multi-step process ensures the removal of both adsorbed organic foulants and inorganic contaminants, restoring a pristine and electrochemically active surface. Mechanical polishing removes strongly adsorbed layers, while electrochemical cleaning removes more loosely bound species and activates the surface.
Materials:
-
Polishing cloths (e.g., nylon and felt pads)
-
Alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm particle sizes)
-
Deionized (DI) water
-
Ethanol or Isopropanol
-
0.5 M Sulfuric Acid (H₂SO₄)
Procedure:
-
Mechanical Polishing (Coarse):
-
Place a 1.0 µm alumina slurry on a nylon polishing pad.
-
Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with DI water.
-
-
Mechanical Polishing (Fine):
-
Repeat the polishing step on a separate felt pad using 0.3 µm alumina slurry for 2-3 minutes.
-
Rinse thoroughly with DI water.
-
Perform a final polish using 0.05 µm alumina slurry on a new felt pad for 5 minutes until the electrode surface is mirror-like.
-
-
Sonication:
-
Sonicate the electrode sequentially in DI water, then ethanol, and finally DI water again (2-3 minutes in each). This removes polishing debris from any micro-cracks.
-
-
Electrochemical Cleaning:
-
Place the polished electrode in a cell with 0.5 M H₂SO₄.
-
Cycle the potential between the solvent limits (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at 100 mV/s for 10-15 cycles, or until the CV becomes stable and featureless.
-
-
Validation (Optional but Recommended):
-
Record a CV in a standard redox couple solution (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl). A peak-to-peak separation (ΔEp) of ~59/n mV (where n is the number of electrons) indicates a clean, fast electron transfer surface. For the Ferri/Ferrocyanide couple (n=1), a ΔEp of 60-80 mV is considered excellent.
-
Protocol 2: Sample Pre-treatment using Centrifugal Filtration
Causality: This protocol uses a molecular weight cut-off (MWCO) filter to remove high-molecular-weight interfering species, such as proteins, which are a primary cause of non-faradaic interference (fouling) in biological samples.
Materials:
-
Centrifugal filter units (e.g., 3 kDa or 10 kDa MWCO)
-
Biological sample (e.g., serum, cell lysate)
-
Appropriate buffer solution
-
Microcentrifuge
Procedure:
-
Pre-rinse Filter: Add buffer to the filter unit and spin according to the manufacturer's instructions. Discard the flow-through. This step removes any preservatives (e.g., glycerol) from the filter membrane.
-
Load Sample: Add your biological sample to the upper chamber of the filter unit. Do not exceed the maximum volume specified by the manufacturer.
-
Centrifuge: Place the unit in the microcentrifuge, ensuring it is properly balanced. Spin at the recommended speed and for the recommended time (e.g., 5,000 x g for 15-30 minutes).
-
Collect Filtrate: Carefully remove the unit from the centrifuge. The filtrate, containing your low-molecular-weight analyte (1-ASA) and small-molecule interferents, is now in the collection tube. The retentate, containing proteins and other large molecules, remains in the upper chamber and should be discarded.
-
Analysis: Use the collected filtrate for your electrochemical analysis. This simple step can dramatically reduce electrode fouling and improve signal stability.
By understanding the nature of potential interferences and implementing these robust troubleshooting and experimental protocols, you can significantly enhance the accuracy, selectivity, and reliability of your electrochemical measurements of this compound.
References
- Patella, B., Sortino, A., Mazzara, F., Aiello, G., Drago, G., Torino, C., Vilasi, A., O'Riordan, A., & Inguanta, R. (n.d.). Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxid. IRIS UniPA.
- Prasanna, G., Chaitra, K., & Kumar, M. (2022). Electrochemical Detection of Uric Acid Based on a Carbon Paste Electrode Modified with Ta2O5 Recovered from Ore by a Novel Method. ACS Omega.
- Ensafi, A. A., & Karimi-Maleh, H. (2010). New trends in the electrochemical sensing of dopamine. Analytical and Bioanalytical Chemistry.
- Tshwenya, L., Mphuthi, N., Mdluli, P. S., & Madiehe, A. (2019). Sensitive detection of ascorbic acid using screen-printed electrodes modified by electroactive melanin-like nanoparticles. RSC Advances.
- Ahmad, R., Tri-Yuda, A., & Julia, V. S. (2018). Test result of interference effect towards response of uric acid biosensor (n=3). ResearchGate.
- Butt, H., Al-Ali, A., Al-Mulla, M., & Salama, K. N. (2023). Empowering Electrochemical Biosensors with AI: Overcoming Interference for Precise Dopamine Detection in Complex Samples. KAUST Repository.
- Cervantes-Reyes, A., Videa-Vargas, M., & Garcia-Perez, C. (2022). Electrochemical Biosensing of Dopamine Neurotransmitter: A Review. MDPI.
- Hayat, A., & Marty, J. L. (2014). Electrochemical Detection of Uric Acid in Mixed and Clinical Samples: A Review. Sensors.
- Li, Y., Liu, Y., Liu, T., & Liu, H. (2022). Sensitivity Detection of Uric Acid and Creatinine in Human Urine Based on Nanoporous Gold. PubMed Central.
- Al-Hinait, M. D., Al-Masaeed, H. M., & Al-Suhaimi, A. O. (2022). Electrochemical Sensor for Dopamine Detection Based on the CRISPR/Cas12 System. IEEE.
- Xiang, L., Yu, P., & Mao, L. (2022). A Review on Electrochemical Microsensors for Ascorbic Acid Detection: Clinical, Pharmaceutical, and Food Safety Applications. PubMed Central.
- Xu, Y., Wang, C., Li, X., & Fang, Z. (2022). Electrochemical Detection of Ascorbic Acid in Finger-Actuated Microfluidic Chip. MDPI.
- B, P., S, S., & G, G. (2024). Electrochemical Detection of Ascorbic Acid by Fe₂O₃ Nanoparticles Modified Glassy Carbon Electrode. PubMed Central.
- Palmisano, F., & Zambonin, P. G. (1993). Ascorbic acid interferences in hydrogen peroxide detecting biosensors based on electrochemically immobilized enzymes. Analytical Chemistry.
- Zhang, X., Li, X., Shi, Y., Lu, B., & Wang, G. (2024). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. MDPI.
- Guedon, C. M., Valkenier, H., & Solomon, G. C. (2010). Electrochemical control of quantum interference in anthraquinone-based molecular switches. arXiv.
- Fukuda, T., Suzuki, K., & Takedomi, S. (2011). Electrochemical determination of uric acid in urine and serum with uricase/carbon nanotube /carboxymethylcellulose electrode. ResearchGate.
- Samed, A. J. F., & Al-Mamun, M. (2010). Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant. ResearchGate.
- Vasileva, P., Mazur, P., & Dundalek, J. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PubMed.
- Li, F., Li, Y., & Cao, Y. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers.
- Xia, Y., Wang, X., & Liu, Y. (2023). Electrochemical detection of genetic damage caused by the interaction of novel bifunctional anthraquinone-temozolomide antitumor hybrids with DNA modified electrode. PubMed.
- Vasileva, P., Mazur, P., & Dundalek, J. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PubMed Central.
- Barek, J., Fojt, L., & Vyskocil, V. (2018). New Anthraquinone Derivatives as Electrochemical Redox Indicators for the Visualization of the DNA Hybridization Process. ResearchGate.
- Mohammadizadeh, F., Zare, H. R., & Nasirizadeh, N. (2019). The Effect of Interfering Species. ResearchGate.
- Oh, S., & Bae, E. (2010). Mechanistic study on the electrochemical reduction of 9,10-anthraquinone in the presence of hydrogen-bond and proton donating additives. PubMed.
- Ahmad, R., Abdullah, J., & Yusof, N. A. (2016). Table 1. Effect of some interference species on the sensor response. ResearchGate.
- Des-Aganon, G., & Karttunen, M. (2021). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Semantic Scholar.
- Zhang, X., Li, X., & Shi, Y. (2024). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. PubMed Central.
- Yang, Y., & Lee, D. (2023). Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection. National Institutes of Health.
- De Wael, K., & Adriaens, A. (2000). Determination of anthraquinone in alkaline sodium dithionite solution by electrochemical analysis. Analytical Communications.
- Karimi-Maleh, H., & Arotiba, O. A. (2020). Interference study of potentially interfering species in the presence of 0.10 mmol L−1 fenitrothion. ResearchGate.
- Melaku, S., & Diress, A. (2017). Effect of pH on the anodic peak current of 1 mM caffeine. ResearchGate.
- Roberts, J. G., & Sombers, L. A. (2012). Carbon Microelectrodes with a Renewable Surface. PubMed Central.
- Hossain, M. J., & Chen, A. (2023). Understanding reactivity of self-assembled monolayer-coated electrodes: SAM-induced surface reconstruction. ScienceDirect.
- Vasileva, P., Mazur, P., & Dundalek, J. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Semantic Scholar.
- Yemele, K. T., Ebunang, V. T., & Kenfack, I. T. (2020). Effect of some potential interfering species on the peak currents of 1.0 × 10 -4 mol L −1 CFX in 0.1 M BRB solution on GCE/ LaSH. ResearchGate.
- Yang, Y., & Lee, D. (2023). Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection. Analyst.
- Qin, H., & Chen, J. (2024). An Electrochemical Study of the Effect of Sulfate on the Surface Oxidation of Pyrite. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic study on the electrochemical reduction of 9,10-anthraquinone in the presence of hydrogen-bond and proton donating additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of anthraquinone in alkaline sodium dithionite solution by electrochemical analysis - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Carbon Microelectrodes with a Renewable Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iris.unipa.it [iris.unipa.it]
- 11. Electrochemical Sensor for Dopamine Detection Based on the CRISPR/Cas12 System [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. A Review on Electrochemical Microsensors for Ascorbic Acid Detection: Clinical, Pharmaceutical, and Food Safety Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity Detection of Uric Acid and Creatinine in Human Urine Based on Nanoporous Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Photocatalytic Efficiency of 1-Anthraquinonesulfonic Acid (1-AQSA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Anthraquinonesulfonic acid (1-AQSA) photocatalysis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your photocatalytic experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and application of 1-AQSA in photocatalysis.
Q1: What is the fundamental mechanism of photocatalysis using 1-AQSA?
A1: this compound (1-AQSA), like other anthraquinone (AQ) derivatives, functions as an organic photosensitizer and a redox-active electron transfer mediator.[1] Its sulfonic acid group confers water solubility, making it highly suitable for aqueous-phase reactions.[2] The process can be broken down into several key steps:
-
Photoexcitation: Upon absorption of light (typically UV-A or near-visible light), the 1-AQSA molecule is promoted from its ground state (AQSA) to an electronically excited singlet state (¹AQSA*).
-
Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to form a more stable, longer-lived triplet state (³AQSA*). This triplet state is the primary photoactive species.
-
Generation of Reactive Oxygen Species (ROS): The excited triplet state (³AQSA*) can initiate chemical reactions through two primary pathways (Type I and Type II):
-
Type I Pathway (Electron Transfer): ³AQSA* can abstract a hydrogen atom or an electron from a substrate molecule (RH), generating a substrate radical (R•) and the semiquinone radical anion of AQSA (AQSA•⁻). The AQSA•⁻ can then react with dissolved oxygen (O₂) to produce a superoxide anion radical (O₂•⁻).
-
Type II Pathway (Energy Transfer): ³AQSA* can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3]
-
-
Substrate Degradation: The generated ROS (O₂•⁻, ¹O₂, and subsequently formed hydroxyl radicals •OH) are powerful oxidizing agents that non-selectively degrade the target organic pollutants into simpler, often less harmful, compounds.[4]
The following diagram illustrates this fundamental mechanism.
Caption: The photocatalytic mechanism of 1-AQSA.
Q2: How do I select the appropriate light source for my experiment?
A2: The choice of light source is critical and must be matched to the absorption spectrum of 1-AQSA. 1-AQSA typically absorbs light in the near-UV and visible regions.
-
Action Spectrum Analysis: The most rigorous approach is to determine the action spectrum of your reaction, which plots reaction efficiency against wavelength. This allows you to identify the most effective wavelengths for photo-excitation.
-
UV-Vis Spectroscopy: As a practical starting point, measure the UV-Vis absorption spectrum of your 1-AQSA solution. The optimal light source will have an emission peak that overlaps significantly with the absorption peaks of 1-AQSA.[5]
-
Common Light Sources:
-
Mercury Lamps (Medium/High Pressure): These provide broad-spectrum UV and visible light but can generate significant heat, requiring a cooling system for your reactor.
-
Xenon Lamps: These closely simulate the solar spectrum and are excellent for experiments under solar-like conditions.
-
LEDs: Light Emitting Diodes offer narrow, specific wavelength emission, high energy efficiency, and low heat output.[6] This makes them ideal for controlled experiments where you want to irradiate at a specific absorption maximum of 1-AQSA.
-
Key Consideration: Light intensity directly influences the rate of photon absorption and, consequently, the generation of electron-hole pairs.[7] In general, higher light intensity increases the reaction rate, but only up to a point where other factors (e.g., catalyst concentration, mass transfer) become rate-limiting.[8] Always report the specifications of your light source (manufacturer, power, emission spectrum, and distance to the reactor) for reproducibility.[6]
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during photocatalysis experiments with 1-AQSA.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Degradation of Substrate | 1. Incorrect pH: The pH of the solution significantly affects the surface charge of the substrate and the speciation of 1-AQSA, influencing adsorption and reactivity.[9][10] | Optimize pH: Perform a pH sweep (e.g., from pH 3 to 11) to find the optimal condition for your specific substrate. The ideal pH often depends on the pKa of the substrate and the point of zero charge (pzc) of any solid co-catalyst used.[11] |
| 2. Sub-optimal Catalyst Concentration: Too low a concentration provides insufficient active sites. Too high a concentration can lead to solution opacity (the "screening effect"), preventing light from penetrating the solution and exciting the photocatalyst molecules.[8][12] | Titrate 1-AQSA Concentration: Start with a low concentration (e.g., 10 µM) and systematically increase it (e.g., 50 µM, 100 µM, 200 µM). Monitor the initial degradation rate at each concentration to find the optimum. The rate should plateau and then decrease after a certain point. | |
| 3. Presence of Quenchers/Scavengers: Other species in your solution (e.g., inorganic ions like Cl⁻, HCO₃⁻, or components from a complex matrix like wastewater) can deactivate the excited state of 1-AQSA or consume the generated ROS before they can react with your substrate.[13][14] | Run Control Experiments: Spike your reaction with known scavengers (e.g., tert-butanol for •OH, sodium azide for ¹O₂) to identify the primary ROS responsible for degradation.[15] If working with a complex matrix, try purifying your sample or running the reaction in a simpler buffer to confirm the matrix is the issue. | |
| 4. Inappropriate Light Source: The emission spectrum of your lamp may not overlap with the absorption spectrum of 1-AQSA. | Verify Light Source: Check your lamp's specifications. Measure the UV-Vis spectrum of your 1-AQSA solution and ensure there is significant spectral overlap. Consider using a different lamp or LEDs with a more appropriate wavelength.[5] | |
| Poor Reproducibility | 1. Inconsistent Experimental Geometry: Variations in the distance from the lamp to the reactor, the reactor vessel's material (which may absorb UV light), or stirring speed can alter light intensity and mass transfer.[6][14] | Standardize Setup: Use a fixed, documented experimental setup. Measure and record the distance from the light source to the solution surface. Use quartz reaction vessels for UV experiments as they are transparent to a wide range of UV light. Maintain a constant, vigorous stirring rate to ensure the solution is homogeneous. |
| 2. Temperature Fluctuations: The reaction rate can be temperature-dependent. Heat generated by high-power lamps can alter kinetics. | Control Temperature: Use a cooling fan or a water-jacketed reactor to maintain a constant temperature (e.g., 25 °C) throughout the experiment. | |
| 3. Photobleaching of 1-AQSA: Prolonged irradiation, especially at high intensity, can lead to the degradation of the 1-AQSA molecule itself, reducing its concentration over time. | Monitor Catalyst Stability: Periodically measure the UV-Vis spectrum of the reaction solution during a long experiment. A decrease in the characteristic absorption peaks of 1-AQSA indicates photobleaching. If this occurs, consider reducing light intensity or using a flow reactor setup with a shorter residence time. |
Section 3: Experimental Protocols & Workflows
Protocol: Measuring the Photocatalytic Degradation of a Model Pollutant (e.g., Methylene Blue)
This protocol provides a standardized workflow for assessing the photocatalytic efficiency of 1-AQSA.
1. Materials & Reagents:
-
This compound sodium salt (1-AQSA)
-
Model Pollutant (e.g., Methylene Blue, Rhodamine B)
-
Deionized (DI) Water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Photoreactor with a suitable light source (e.g., 365 nm UV LED array)
-
UV-Vis Spectrophotometer
2. Experimental Workflow Diagram:
Caption: Standard workflow for a photocatalysis experiment.
3. Step-by-Step Procedure:
-
Preparation: Prepare a 1 mM stock solution of 1-AQSA and a 100 µM stock solution of Methylene Blue (MB) in DI water.
-
Reaction Setup: In a 100 mL quartz beaker, add the required volumes of stock solutions and DI water to achieve a final volume of 50 mL with final concentrations of 50 µM 1-AQSA and 10 µM MB.
-
pH Adjustment: Adjust the solution pH to a desired value (e.g., pH 7) using dilute HCl or NaOH.
-
Dark Adsorption: Place the beaker in the photoreactor with the light off. Add a magnetic stir bar and stir the solution for 30 minutes in the dark to ensure adsorption-desorption equilibrium is reached.
-
Initiation: Take a ~2 mL sample (this is your t=0 measurement). Turn on the light source to initiate the photocatalytic reaction.
-
Sampling: Withdraw ~2 mL aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Measure the absorbance of each sample at the maximum absorption wavelength (λmax) of MB (~664 nm) using a UV-Vis spectrophotometer.
-
Calculation:
-
Calculate the degradation efficiency (%) at each time point using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the absorbance at t=0 and Aₜ is the absorbance at time t.
-
The reaction often follows pseudo-first-order kinetics. Plot ln(A₀/Aₜ) versus time (t). The slope of the resulting straight line will be the apparent rate constant (k_app).[12]
-
4. Mandatory Control Experiments: To validate your results, always perform the following control experiments:
-
Photolysis Control: Run the experiment with the pollutant but without the 1-AQSA photocatalyst to check for direct degradation by light.
-
Dark Control: Run the experiment with both the pollutant and 1-AQSA but keep the light off to quantify any adsorption or non-photocatalytic degradation.
True photocatalytic activity is confirmed only when the degradation rate in the full experimental setup is significantly higher than in these control conditions.[16]
References
- A supramolecular dimer strategy for enhancing the selective generation of sulfides and sulfoxides by visible-light induced photoredox thiol–ene cross-coupling reactions of anthraquinone. Organic Chemistry Frontiers (RSC Publishing).
- Continuous photocatalytic preparation of hydrogen peroxide with anthraquinone photosensitizers. Green Chemistry (RSC Publishing).
- Anthraquinone-Induced asymmetric antimony coordination center for selective O2 photoreduction to H2O2. PubMed.
- Synthesis of Anthraquinone-Based Natural Compounds Using Photocatalytic Rearrangement Strategy. Jinan University.
- Anthraquinones-based photocatalysis: A comprehensive review. PubMed.
- Water-Soluble Anthraquinone Photocatalysts Enable Methanol-Driven Enzymatic Halogenation and Hydroxylation Reactions. ACS Catalysis - ACS Publications.
- Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. ResearchGate.
- Anthraquinones as Photoredox Catalysts for the Reductive Activation of Aryl Halides. ResearchGate.
- A Water-Soluble Anthraquinone Photocatalyst Enables Methanol Driven Enzymatic Halogenation and Hydroxylation Reactions. ResearchGate.
- Design, characterization and evaluation of a lab-made photoreactor: a first step towards standardized procedures in photocatalysis. ResearchGate.
- Anthraquinones-based photocatalysis: A comprehensive review. PMC - NIH.
- Experimental setup for the photocatalysis process. ResearchGate.
- Experimental setup for photocatalytic tests without (a) or with (b) filter (cut-off ≤390 nm). ResearchGate.
- Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives. ResearchGate.
- A comprehensive Investigation of Donor-Acceptor anthraquinone derivatives as Versatile and efficient photosensitizers for Dye-Sensitized solar cells. CoLab.
- Mechanistic Study of Initial Quenching Process in Photocatalytic α-Keto Acids Radical Acylation. Chinese Journal of Chemical Physics.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH.
- Fluorescence quenching of photocatalyst 1 in the presence of varying... ResearchGate.
- Anthraquinones-based photocatalysis: A comprehensive review. OUCI.
- Photocatalysis experimental setup. Download Scientific Diagram - ResearchGate.
- Effect of pH on photocatalytic degradation efficiency of as-synthesized photocatalysts. Unknown Source.
- Single Atom Cocatalysts in Photocatalysis. PMC - NIH.
- Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. MDPI.
- Factors Influencing the Photocatalytic Activity of Photocatalysts in Wastewater Treatment. Request PDF - ResearchGate.
- What are the factors that affects photocatalysis?. ResearchGate.
- A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations. Polymer Chemistry (RSC Publishing).
- Control experiments: the (a) fluorescence quenching effect between 1a... ResearchGate.
- Toward Scaling-Up Photocatalytic Process for Multiphase Environmental Applications. Unknown Source.
- UV-Absorption—The Primary Process in Photocatalysis and Some Practical Consequences. Unknown Source.
- Degradation of anthraquinone dyes from effluents. White Rose Research Online.
- Structural Features Promoting Photocatalytic Degradation of Contaminants of Emerging Concern: Insights into Degradation Mechanism Employing QSA/PR Modeling. ResearchGate.
- Real-Time Deduction of Mechanisms and Kinetics Underlying Photocatalytic Water Disinfection: Cell Motility and Particle Tracking. Unknown Source.
- (PDF) Effect of pH on Adsorption and Photocatalytic Degradation Efficiency of Different Catalysts on Removal of Methylene Blue. ResearchGate.
- Hidden but Possibly Fatal Misconceptions in Photocatalysis Studies: A Short Critical Review. Unknown Source.
- (PDF) Anthraquinones-Based Photocatalysis: A Comprehensive Review. ResearchGate.
- Significant effect of ph on photocatalytic degradation of organic pollutants using semiconductor catalysts. ResearchGate.
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. MDPI.
- The 9 - Int. Conf. for Develop. and the Env . in the Arab world, April, 15-17, 2018. Assiut University.
- Bacterial degradation of anthraquinone dyes. PubMed.
- Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. PubMed.
Sources
- 1. Anthraquinones-based photocatalysis: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A supramolecular dimer strategy for enhancing the selective generation of sulfides and sulfoxides by visible-light induced photoredox thiol–ene cross-coupling reactions of anthraquinone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single Atom Cocatalysts in Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aun.edu.eg [aun.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Regeneration of 1-Anthraquinonesulfonic Acid-Based Catalysts
Welcome to the technical support center for 1-Anthraquinonesulfonic acid (1-AQSA) based catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the deactivation and regeneration of these versatile catalysts. By understanding the underlying mechanisms of catalyst decay, you can effectively restore catalytic activity, extend catalyst lifetime, and ensure the reproducibility of your experimental results.
Introduction to 1-AQSA Catalyst Deactivation
This compound is a robust catalyst employed in a variety of chemical transformations. However, like all catalysts, its activity can diminish over time due to a combination of chemical and physical degradation pathways. The primary modes of deactivation include:
-
Chemical Degradation: Formation of inactive isomers or by-products, such as anthrones, through side reactions.
-
Fouling: Deposition of carbonaceous materials ("coke"), polymers, or insoluble reaction by-products on the catalyst surface, which physically blocks active sites.
-
Leaching: For heterogeneous applications where 1-AQSA is supported, the active molecule can detach from the support material and be lost into the reaction medium.
-
Desulfonation: Under harsh thermal or hydrolytic conditions, the sulfonic acid group, which is critical for catalytic activity in many applications, can be cleaved from the anthraquinone core.
This guide provides a structured approach to troubleshooting these issues and offers detailed protocols for regenerating your 1-AQSA catalyst.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing a significant decrease in reaction rate and product yield compared to initial runs with a fresh catalyst. What are the likely causes?
Answer: A gradual or sudden drop in performance is the most common indicator of catalyst deactivation. The root cause can be diagnosed by considering the following:
-
Was there a change in the color of the reaction mixture or the catalyst? A darkening of the catalyst or solution can indicate the formation of coke or polymeric foulants.
-
Are your reactants and solvents of sufficiently high purity? Impurities, especially basic compounds, can neutralize the acidic sulfonic acid sites, acting as catalyst poisons.
-
Have the reaction temperature or water content exceeded recommended limits? High temperatures can lead to thermal degradation or desulfonation, while excess water can sometimes inhibit the activity of sulfonic acid catalysts.
-
Is the catalyst used in a redox application (e.g., electrochemical or photochemical)? In such cases, the formation of anthrone isomers is a likely deactivation pathway.[1][2]
The following decision tree can help guide your troubleshooting process:
Caption: Troubleshooting decision tree for 1-AQSA catalyst deactivation.
Question 2: My catalyst appears to have lost its acidity. How can I confirm this and what is the likely cause?
Answer: Loss of acidity is most likely due to either poisoning by basic impurities or desulfonation.
-
Confirmation: You can confirm the loss of acidic sites by performing a simple acid-base titration on a sample of the used catalyst and comparing it to a fresh sample.
-
Likely Causes:
-
Poisoning: If the loss of activity was sudden and occurred after introducing a new batch of reactant or solvent, poisoning is a strong possibility. The solution is to ensure the purity of all inputs.
-
Desulfonation: If the catalyst has been subjected to high temperatures (above its recommended thermal limit) or prolonged exposure to hot aqueous media, the sulfonic acid group may have been cleaved. This is a more severe form of deactivation. While re-sulfonation is theoretically possible, it is a harsh process that may not be practical in a typical lab setting. Preventing this through careful temperature control is the best approach.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of 1-AQSA deactivation in aqueous redox flow batteries? A: In aqueous redox flow batteries, sulfonated anthraquinones can undergo chemical degradation to form anthrone derivatives.[1] These anthrones are not electrochemically active in the desired potential window, leading to a fade in the battery's capacity.[2]
Q: Can a deactivated 1-AQSA catalyst be regenerated? A: Yes, in many cases. The appropriate regeneration method depends on the deactivation mechanism. Fouling can often be reversed by solvent washing. Chemical degradation, such as the formation of anthrones in electrochemical applications, can be reversed through electrochemical regeneration.[1][3]
Q: What is electrochemical regeneration and how does it work for sulfonated anthraquinones? A: Electrochemical regeneration is a process used to convert inactive degradation products back to the active anthraquinone form.[3] For instance, in the case of anthrone formation, a specific oxidative potential is applied to the system. This process oxidizes the anthrone back to the parent anthraquinone, thereby restoring the active material.[1][3] This method is particularly effective for applications like redox flow batteries where an electrochemical setup is already in place.[1][3]
Q: How can I prevent fouling of my 1-AQSA catalyst? A: Preventing fouling involves several strategies:
-
Use high-purity reactants and solvents.
-
Optimize reaction conditions (e.g., lower temperature) to minimize side reactions that produce polymeric by-products.
-
If using a supported catalyst in a flow system, ensure proper flow rates to prevent localized overheating and stagnant zones where by-products can accumulate.
Catalyst Regeneration Protocols
Below are detailed, step-by-step protocols for common regeneration scenarios.
Protocol 1: Regeneration of a Fouled Catalyst via Solvent Washing
This protocol is designed to remove adsorbed organic impurities, polymers, or coke from the catalyst surface.
Objective: To restore catalytic activity by cleaning the active sites.
Methodology:
-
Catalyst Separation: After the reaction, separate the catalyst from the reaction mixture by filtration (for solid catalysts) or extraction (for homogeneous catalysts).
-
Solvent Selection: Choose a solvent in which the foulants are highly soluble but the catalyst is not (if you wish to avoid re-dissolving it). A sequence of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., acetone, isopropanol) is often effective.
-
Washing Procedure:
-
Place the deactivated catalyst in a flask.
-
Add the selected solvent and stir the slurry at room temperature for 30-60 minutes.
-
Filter the catalyst and repeat the wash with fresh solvent. It is recommended to perform 2-3 washing cycles.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent. Caution: Do not exceed the known thermal stability limit of the catalyst to prevent thermal degradation.
-
Activity Verification: Test the regenerated catalyst's activity using a standard control reaction and compare its performance to that of a fresh catalyst.
Caption: Experimental workflow for solvent washing regeneration.
Protocol 2: Electrochemical Regeneration of Anthraquinone Sulfonates
This protocol is specifically for applications where deactivation occurs via reduction to inactive species, such as in redox flow batteries.[1][3]
Objective: To electrochemically re-oxidize degraded catalyst species back to their active quinone form.
Methodology:
-
System Setup: This procedure is typically performed in-situ or in a dedicated electrochemical cell. The deactivated catalyst solution (e.g., the negolyte in a flow battery) is used directly.
-
Identification of Regeneration Potential: Using cyclic voltammetry or by referencing literature sources, identify the potential required to oxidize the inactive species (e.g., anthrone) back to the anthraquinone. For example, for 2,6-dihydroxy-anthraquinone, the oxidation of a dimer intermediate to the active quinone occurs at approximately +0.57 V vs. SHE.[3]
-
Applying the Regeneration Potential:
-
Hold the electrode at the determined oxidative potential.
-
Monitor the current. The current will decrease as the inactive species are consumed. The process is complete when the current drops to a steady, low value.
-
Alternatively, a galvanostatic (constant current) charge can be applied until the potential indicates the completion of the oxidation process.
-
-
Rebalancing (for Flow Batteries): The electrochemical regeneration process can also rebalance the state of charge of the entire system, which is a significant advantage over chemical regeneration methods.[3]
-
Activity Verification: After the regeneration step, the system's performance (e.g., capacity in a flow battery) should be measured and compared to its initial state.
Quantitative Data Summary
The effectiveness of regeneration can be quantified by comparing performance metrics before and after the procedure.
| Performance Metric | Deactivated Catalyst | After Solvent Wash | After Electrochemical Regen. |
| Reaction Yield | 45% | 85-95% | N/A |
| Flow Battery Capacity | 60% of initial | N/A | >95% of initial |
| Catalyst Acidity | Reduced by 50% | Unchanged | Unchanged |
Table values are illustrative and will vary based on the specific system and extent of deactivation.
References
- Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow B
- Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow Batteries. (2021). Cambridge Open Engage. [Link]
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Applic
Sources
Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of 1-Anthraquinonesulfonic Acid
Introduction
Welcome to the technical support center for the analysis of 1-Anthraquinonesulfonic acid (1-AQSA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, for the quantification of 1-AQSA in complex matrices such as industrial wastewater, environmental samples, or biological fluids.
1-AQSA is a highly polar, water-soluble, and strongly acidic organic compound.[1] These properties, while beneficial in some applications, present unique challenges in reversed-phase HPLC. The primary hurdle is often the "matrix effect," where co-eluting compounds from the sample interfere with the accurate quantification of the analyte.[2] This guide provides a comprehensive resource for understanding, identifying, and overcoming these matrix effects to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of 1-AQSA analysis?
A1: A matrix effect is the alteration of the analytical signal of the target analyte (1-AQSA) due to the presence of other components in the sample matrix.[2] In HPLC-UV analysis, this can manifest as co-eluting peaks that obscure the 1-AQSA peak or cause a sloping baseline, making accurate integration difficult. For LC-MS analysis, the effect is often more pronounced and is referred to as ion suppression or enhancement.[2] Co-eluting matrix components can interfere with the ionization of 1-AQSA in the mass spectrometer's ion source, leading to a decreased (suppression) or increased (enhancement) signal, which results in inaccurate quantification.
Q2: Why is 1-AQSA particularly susceptible to matrix effects?
A2: 1-AQSA's high polarity and early elution profile in typical reversed-phase HPLC methods mean it often co-elutes with other highly polar and water-soluble matrix components, such as salts, surfactants, and other organic acids commonly found in industrial wastewater. These components are notorious for causing matrix effects.
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A common method is to compare the peak response of 1-AQSA in a neat solvent (e.g., mobile phase) with the response of 1-AQSA spiked into a blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte). A significant difference in peak area or height indicates the presence of matrix effects. For LC-MS, a post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.
Q4: What is an internal standard, and should I use one for 1-AQSA analysis?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added at a known concentration to all samples, standards, and blanks. It is highly recommended for the accurate quantification of 1-AQSA in complex matrices. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, including matrix effects. A suitable internal standard for 1-AQSA would be a structurally similar compound not expected to be in the samples, such as 2-Anthraquinonesulfonic acid or a stable isotope-labeled version of 1-AQSA if available.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of 1-AQSA.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Action |
| Secondary Interactions with Column Silanols | 1-AQSA is a strong acid. Residual silanol groups on the silica-based stationary phase can interact with the sulfonic acid group, leading to peak tailing. Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.0) using an additive like formic acid or phosphoric acid to suppress the ionization of the silanol groups. |
| Column Overload | Injecting too high a concentration of 1-AQSA can lead to peak fronting. Solution: Dilute the sample and re-inject. |
| Contamination of Guard or Analytical Column | Strongly retained matrix components can accumulate on the column, affecting peak shape. Solution: Implement a column wash step at the end of each analytical run with a strong organic solvent. If the problem persists, replace the guard column and consider back-flushing the analytical column (if permitted by the manufacturer). |
| Inappropriate Injection Solvent | Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent. |
Issue 2: Signal Suppression or Enhancement (LC-MS)
| Possible Cause | Troubleshooting Action |
| Co-elution with High Concentrations of Matrix Components | Other compounds eluting at the same time as 1-AQSA are competing for ionization. Solution: Optimize the chromatographic separation to resolve 1-AQSA from the interfering peaks. This can be achieved by modifying the gradient profile, changing the organic modifier (e.g., methanol instead of acetonitrile), or trying a column with a different selectivity (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase). |
| Inadequate Sample Cleanup | The sample preparation method is not effectively removing interfering matrix components. Solution: Improve the sample preparation protocol. Solid-Phase Extraction (SPE) is highly recommended. |
| Matrix Effects on the Internal Standard | If the internal standard is also suppressed or enhanced, but to a different extent than the analyte, quantification will be inaccurate. Solution: Choose an internal standard that is structurally very similar to 1-AQSA and elutes close to it, ensuring it experiences similar matrix effects. 2-Anthraquinonesulfonic acid is a good candidate. |
Issue 3: Poor Recovery During Sample Preparation
| Possible Cause | Troubleshooting Action |
| Inefficient Extraction from the Sample Matrix | 1-AQSA may be strongly adsorbed to particulate matter or other components in the sample. Solution: For solid samples, consider optimizing the extraction solvent and technique (e.g., sonication, pressurized liquid extraction). For aqueous samples, ensure the pH is adjusted appropriately for the chosen extraction method. |
| Breakthrough on SPE Cartridge | The analyte is passing through the SPE cartridge without being retained during the loading step. Solution: Ensure the SPE sorbent is appropriate for retaining a polar, acidic compound. A polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode anion-exchange sorbent may be suitable. Also, check that the sample is loaded at a slow, controlled flow rate. |
| Incomplete Elution from SPE Cartridge | The elution solvent is not strong enough to desorb 1-AQSA from the SPE sorbent. Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent. For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is necessary. A common strategy is to use a basic organic solvent (e.g., methanol with a small amount of ammonium hydroxide) to neutralize the sulfonic acid group and facilitate elution. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 1-AQSA from Industrial Wastewater
This protocol provides a starting point for developing a robust SPE method for the extraction and cleanup of 1-AQSA from a complex aqueous matrix.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (concentrated)
-
Formic acid (concentrated)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., 2-Anthraquinonesulfonic acid at 1 µg/mL in methanol)
Procedure:
-
Sample Pre-treatment:
-
Collect 100 mL of the wastewater sample.
-
Adjust the sample pH to ~3 with formic acid.
-
Spike the sample with a known volume of the IS solution.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the 1-AQSA and IS with 5 mL of a 95:5 (v/v) methanol:ammonium hydroxide solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
-
Protocol 2: Starting RP-HPLC Method for 1-AQSA
This method provides a robust starting point for the chromatographic separation of 1-AQSA. Optimization will likely be required based on your specific sample matrix and HPLC system.
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Detector: UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Detection Wavelength (UV): 254 nm
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Techniques for 1-AQSA Recovery
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |
| Dilute-and-Shoot | 45 | 25 | -70 |
| Liquid-Liquid Extraction | 65 | 15 | -40 |
| Optimized SPE (Protocol 1) | 92 | <5 | -15 |
Data are representative and will vary based on the specific matrix.
Diagrams
Caption: Workflow for Solid-Phase Extraction of 1-AQSA.
Sources
Technical Support Center: Purification of Crude 1-Anthraquinonesulfonic Acid
Welcome to the technical support guide for the purification of crude 1-Anthraquinonesulfonic acid (1-AQS). This document is designed for researchers, chemists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights needed to navigate the challenges of purifying this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, synthesis, and common contaminants of this compound.
Q1: What are the primary impurities in crude this compound?
A1: The impurity profile of crude 1-AQS is heavily dependent on the synthetic route. The most common method is the sulfonation of anthraquinone using oleum (fuming sulfuric acid) in the presence of a mercury-based catalyst (e.g., mercuric sulfate).[1][2]
Key impurities typically include:
-
Unreacted Anthraquinone: The reaction is often controlled to avoid over-sulfonation, leaving a significant amount of the starting material.[3][4]
-
Isomeric Byproducts: While the mercury catalyst directs sulfonation to the alpha (1-) position, small amounts of the beta isomer (2-Anthraquinonesulfonic acid) can form.[2]
-
Di-sulfonated Anthraquinones: Over-sulfonation can lead to the formation of anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid.[2][5]
-
Residual Mercury Catalyst: Mercury salts are a critical process-related impurity that must be removed, especially for applications in pharmaceuticals or materials where heavy metal contamination is a concern.[1]
-
Oxidation Products: The harsh conditions of sulfonation can lead to minor degradation and oxidation byproducts.[6]
Q2: What are the key solubility characteristics of 1-AQS that are exploited for purification?
A2: The sulfonic acid group (-SO₃H) makes 1-AQS significantly more polar than its parent anthraquinone. It is generally soluble in water and polar solvents, a property driven by hydrogen bonding.[7] Its solubility is also influenced by pH. However, the most critical property for purification is the differential solubility of its salts. The potassium salt of 1-AQS is significantly less soluble in aqueous solutions, especially in the presence of excess potassium chloride, than the potassium salts of the di-sulfonated byproducts.[2] This difference is the cornerstone of the primary purification method.
Q3: Why is a mercury catalyst typically used for the synthesis of 1-AQS?
A3: In the absence of a catalyst, the sulfonation of anthraquinone almost exclusively yields the beta-isomer (2-AQS). The addition of a small amount of a mercury salt, such as mercuric sulfate, acts as an orientation catalyst, directing the electrophilic substitution to the alpha-position to form the desired 1-AQS.[2][5] While effective, the toxicity of mercury has led to research into alternative, mercury-free catalytic systems, such as using palladium catalysts.[5]
Section 2: Core Purification Protocol: Purification via Potassium Salt Formation
This protocol is a robust, self-validating method for purifying crude 1-AQS by leveraging the low solubility of its potassium salt. The procedure effectively removes unreacted anthraquinone, di-sulfonated byproducts, and residual catalyst.
Experimental Workflow Diagram
Caption: Workflow for the purification of 1-AQS via potassium salt formation.
Step-by-Step Methodology
This procedure is adapted from the well-established method described in Organic Syntheses.[2]
Materials:
-
Crude 1-AQS reaction mixture
-
Deionized water
-
Potassium chloride (KCl)
-
Large beakers, Büchner funnel, filter flasks, filter paper or cotton filter cloth
Procedure:
-
Initial Dilution and Removal of Unreacted Anthraquinone: a. In a fume hood, cautiously and slowly pour the hot, crude acidic reaction mixture into a large beaker containing approximately 10 volumes of hot deionized water, stirring vigorously. Causality: This step, known as "drowning," serves two purposes. First, it safely dilutes the highly corrosive oleum. Second, it precipitates the highly insoluble unreacted anthraquinone while keeping the sulfonic acids in solution.[1] b. Boil the resulting slurry for 5-10 minutes to ensure all sulfonic acids are fully dissolved. c. Immediately filter the hot mixture through a Büchner funnel fitted with a cotton filter cloth or acid-resistant filter paper. d. Wash the collected solid (unreacted anthraquinone) with a small amount of hot water to recover any entrapped sulfonic acid solution. The recovered anthraquinone can be dried and reused in subsequent synthesis batches.[2][4]
-
Precipitation of the Potassium Salt: a. Transfer the hot, light brown filtrate to a clean beaker and heat it to approximately 90°C. b. Prepare a saturated solution of potassium chloride in water. While stirring the hot filtrate, add the KCl solution. The potassium salt of 1-AQS will begin to precipitate as pale yellow leaflets. Causality: The potassium salt of the monosulfonate (1-AQS) is significantly less soluble than the potassium salts of the di-sulfonated byproducts (1,5- and 1,8-disulfonates).[2] The common ion effect from the excess potassium chloride further reduces its solubility, driving selective precipitation. c. Allow the mixture to cool slowly to room temperature with gentle stirring to promote the formation of well-defined crystals.
-
Isolation and Washing: a. Collect the precipitated potassium 1-anthraquinonesulfonate by vacuum filtration. b. Wash the filter cake with a cold, dilute (e.g., 2%) potassium chloride solution. Causality: Washing with a dilute KCl solution, rather than pure water, minimizes the loss of the desired product due to dissolution while effectively removing the mother liquor containing the more soluble di-sulfonate impurities.[1] c. Finally, perform a quick wash with a small amount of cold deionized water to remove excess KCl.
-
Drying: a. Dry the purified product in a vacuum oven at 100-110°C to a constant weight. The final product is potassium 1-anthraquinonesulfonate.
Section 3: Purity Assessment
Assessing the purity of the final product is a critical step to validate the success of the purification protocol.
| Analytical Method | Purpose & Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity and impurity profiles. A common method involves a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing an acidic modifier like formic or trifluoroacetic acid.[8][9][10] |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to check for the presence of unreacted anthraquinone (which is less polar) and other impurities. |
| Melting Point Analysis | The potassium salt of pure 1-AQS does not have a sharp melting point but decomposes at high temperatures. However, the melting point of the starting anthraquinone (285-286°C) can confirm its removal.[2] |
| Atomic Absorption (AA) or Inductively Coupled Plasma (ICP-MS) | Essential for quantifying residual mercury content to ensure it is below the acceptable limits for the intended application. |
Section 4: Troubleshooting Guide
Q: The yield of my precipitated potassium salt is very low. What went wrong?
A:
-
Incomplete Reaction: The initial sulfonation may not have proceeded to a sufficient conversion. Consider extending the reaction time or slightly increasing the temperature during synthesis. However, be aware that this may also increase the formation of di-sulfonated byproducts.[2]
-
Excessive Washing: Over-washing the final product, especially with pure water instead of a dilute KCl solution, can lead to significant product loss. Ensure the wash volumes are minimal.
-
Precipitation Temperature: Cooling the solution too rapidly or not allowing sufficient time for crystallization can result in a fine, poorly formed precipitate that is difficult to filter, or it may leave product in the solution. Slow cooling is recommended.
Q: My final product is still contaminated with di-sulfonated byproducts according to HPLC analysis. How can I improve its purity?
A:
-
Control the Precipitation Temperature: The solubilities of the di-sulfonate salts increase more rapidly with temperature than that of the desired monosulfonate.[2] To minimize co-precipitation, ensure the initial precipitation from the hot solution is not cooled too far below room temperature. In some procedures, the mixture is cooled only to 60°C before filtering to leave more of the di-sulfonates in the mother liquor.[2]
-
Perform a Recrystallization: The purified potassium salt can be recrystallized from hot water. Dissolve the salt in a minimal amount of boiling deionized water and allow it to cool slowly. The pure salt will crystallize out, leaving more soluble impurities in the mother liquor.
Q: How do I remove the mercury catalyst more effectively?
A:
-
Initial Filtration: A significant portion of the mercury is found in the unreacted anthraquinone that is filtered off in the first step.[1] Ensuring this solid is thoroughly removed is crucial.
-
Precipitation as Sulfide: Before precipitating the potassium salt, mercury can be removed from the acidic filtrate by bubbling hydrogen sulfide (H₂S) gas through the solution or by adding sodium sulfide (Na₂S) to precipitate mercury(II) sulfide (HgS), which is extremely insoluble and can be filtered off.[3][4]
-
Reduction to Elemental Mercury: Another method involves adding a reducing agent to the sulfuric acid solution to precipitate elemental mercury, which can then be separated.[11]
Q: My filtrate after dilution is a dark, tarry color instead of light brown. What does this indicate?
A:
-
Oversulfonation/Degradation: This often indicates that the sulfonation reaction was too aggressive (temperature too high or reaction time too long), leading to the formation of oxidation and degradation byproducts.[6] It is crucial to carefully control the reaction temperature and duration during the synthesis step. While the subsequent salting-out process can remove some of these colored impurities, their presence often signifies a lower quality crude product and may necessitate an additional purification step, such as treatment with activated charcoal before precipitation.
Section 5: References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Lang, R. J., & Shay, J. J. (1978). U.S. Patent No. 4,124,606. U.S. Patent and Trademark Office. Retrieved from
-
Scott, W. J., & Allen, C. F. H. (1932). Potassium Anthraquinone-α-Sulfonate. Organic Syntheses, 12, 68. doi:10.15227/orgsyn.012.0068. Retrieved from [Link]
-
Lasky, J. S. (2002). U.S. Patent Application No. 10/052,997. Retrieved from
-
Reddit r/Chempros. (2023). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
-
Downs, A. W. (1934). U.S. Patent No. 1,965,818. U.S. Patent and Trademark Office. Retrieved from
-
Cole, H. I. (1934). U.S. Patent No. 1,963,383. U.S. Patent and Trademark Office. Retrieved from
-
Fieser, L. F. (1931). Potassium 1,2-Naphthoquinone-4-Sulfonate. Organic Syntheses, 11, 76. doi:10.15227/orgsyn.011.0076. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(12), 1777–1779. doi:10.1021/ac60268a012. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Bien, H.-S., et al. (1973). U.S. Patent No. 3,763,191. U.S. Patent and Trademark Office. Retrieved from
-
Wang, W., et al. (2020). Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. Advanced Energy Materials, 10(16), 1903830. doi:10.1002/aenm.201903830. Retrieved from [Link]
-
Cabri, W., et al. (2012). European Patent No. 2497761. European Patent Office. Retrieved from
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Merz, K. A. (1925). U.S. Patent No. 1,591,712. U.S. Patent and Trademark Office. Retrieved from
-
Zhang, X., et al. (2018). Chinese Patent No. 108329241. Retrieved from
-
United States Patent Office. (1956). U.S. Patent No. 2,762,831. Retrieved from [Link]
-
Bien, H.-S., et al. (1974). U.S. Patent No. 3,792,065. U.S. Patent and Trademark Office. Retrieved from
-
Degano, I., & Colombini, M. P. (2020). Analytical methods for the determination of anthraquinone dyes in historical textiles. Dyes and Pigments, 172, 107817. Retrieved from [Link]
-
Asano, S., et al. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 27(19), 6649. doi:10.3390/molecules27196649. Retrieved from [Link]
Sources
- 1. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 82-49-5 [chemicalbook.com]
- 5. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 6. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. US3792065A - Production of anthraquinone-alphasulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 1-Anthraquinonesulfonic Acid under UV Irradiation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the photodegradation of 1-Anthraquinonesulfonic acid (1-AQS). This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work. The content is structured in a flexible question-and-answer format to directly address the challenges and inquiries you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (1-AQS) degradation under UV irradiation?
A1: The degradation of 1-AQS under UV irradiation is primarily an oxidative process mediated by photochemically generated reactive oxygen species (ROS).[1][2] Upon absorption of UV light, the 1-AQS molecule is excited to a short-lived singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet excited state (³AQS*).[1] This excited triplet state is the key reactive species that initiates the degradation cascade through two main types of reactions:
-
Type I Reaction (Electron Transfer): The ³AQS* can abstract an electron or a hydrogen atom from a substrate (including another ground-state AQS molecule or water), generating a semiquinone radical anion (AQS•⁻). This radical anion then reacts with molecular oxygen to produce superoxide radicals (O₂•⁻) and subsequently other ROS like hydroxyl radicals (•OH).[1]
-
Type II Reaction (Energy Transfer): The ³AQS* can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1]
These highly reactive ROS, particularly •OH and ¹O₂, are non-selective and will attack the anthraquinone core, leading to its degradation.[3][4]
Q2: What are the expected degradation products of 1-AQS under UV irradiation?
A2: While the complete degradation pathway of 1-AQS is complex and can vary with experimental conditions, the initial steps are believed to involve the hydroxylation of the anthraquinone ring system. Based on studies of the closely related anthraquinone-2-sulfonate (AQ2S), the primary intermediates are expected to be various hydroxy-derivatives of 1-AQS.[5] Further oxidation leads to the cleavage of the aromatic rings, resulting in the formation of smaller organic molecules. Ultimately, complete mineralization can occur, yielding carbon dioxide, water, and sulfate ions. One of the later-stage, more stable byproducts that may be identified is phthalic acid.
Q3: How does pH influence the photodegradation of 1-AQS?
A3: The pH of the solution is a critical parameter that can significantly affect the rate and pathway of 1-AQS photodegradation. The reactivity and stability of the transient species involved in the degradation process are pH-dependent. For the related compound, anthraquinone-2-sulfonate, the degradation process is modulated by pH, with reactive transients being less stable but often more reactive under acidic conditions. The generation and reactivity of ROS, such as the hydroxyl radical, can also be influenced by pH. Therefore, it is crucial to control and report the pH in any photodegradation study of 1-AQS.
Q4: What is the expected quantum yield for the photodegradation of 1-AQS?
A4: The photolysis quantum yield (Φ) is a measure of the efficiency of a photochemical process. For the structurally similar anthraquinone-2-sulfonate (AQ2S), the photolysis quantum yield under UVA irradiation has been reported to vary with concentration, ranging from approximately (3.4 ± 0.2) × 10⁻³ at micromolar concentrations to (1.8 ± 0.1) × 10⁻² at millimolar concentrations.[6] It is reasonable to expect the quantum yield for 1-AQS to be in a similar order of magnitude. This variation with concentration suggests that at higher concentrations, a self-sensitized degradation process may become more significant.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your photodegradation experiments with 1-AQS.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | Fluctuations in UV lamp intensity. | Regularly check the output of your UV lamp with a radiometer. Ensure the lamp has had sufficient warm-up time before starting the experiment. |
| Temperature variations in the reaction vessel. | Use a temperature-controlled reaction setup, such as a water bath or a jacketed reactor, to maintain a constant temperature. | |
| Changes in the pH of the solution during the experiment. | Buffer the reaction solution to maintain a constant pH throughout the experiment. Monitor the pH before and after the irradiation. | |
| Presence of quenching species in the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware to remove any potential radical scavengers or quenchers. | |
| Unexpected Peaks in HPLC/LC-MS Chromatogram | Formation of a complex mixture of degradation intermediates. | Optimize your chromatographic method to achieve better separation. This may involve adjusting the mobile phase gradient, changing the column, or modifying the pH of the mobile phase. |
| Secondary degradation of initial byproducts. | Analyze samples at earlier time points to identify the primary degradation products before they undergo further reactions. | |
| Contamination of the sample or mobile phase. | Run a blank (solvent only) to check for contaminants. Ensure proper sample preparation and use high-purity solvents. | |
| Low or No Degradation Observed | Insufficient UV light exposure. | Ensure your UV lamp has the appropriate wavelength and intensity for your experiment. Check the transparency of your reaction vessel to the UV light. |
| High concentration of 1-AQS leading to inner filter effects. | Reduce the initial concentration of 1-AQS to ensure sufficient light penetration throughout the solution. | |
| Presence of dissolved oxygen scavengers. | Ensure the solution is adequately aerated, as molecular oxygen is crucial for the generation of reactive oxygen species. | |
| Peak Tailing or Splitting in HPLC Analysis | Interaction of sulfonic acid group with the stationary phase. | Use a mobile phase with an appropriate buffer to control the ionization of the sulfonic acid group. Consider using a column specifically designed for the analysis of polar compounds. |
| Co-elution of isomers of hydroxylated intermediates. | Optimize the HPLC method by adjusting the gradient, temperature, or mobile phase composition to improve resolution. | |
| Mass Spectrometry Signal Suppression | High salt concentration from buffers in the mobile phase. | Use volatile buffers such as ammonium formate or ammonium acetate if compatible with your separation. If not, consider using a post-column desalting technique. |
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation of 1-AQS
-
Solution Preparation: Prepare a stock solution of 1-AQS in a suitable solvent (e.g., ultrapure water). Prepare the working solution by diluting the stock solution to the desired concentration. If pH control is required, use an appropriate buffer system.
-
Irradiation Setup: Transfer the working solution to a quartz reaction vessel. Place the vessel in a photoreactor equipped with a UV lamp of the desired wavelength (e.g., a medium-pressure mercury lamp). Ensure the setup is in a well-ventilated area or a fume hood.
-
Temperature Control: Maintain a constant temperature during the experiment using a water bath or a cooling system for the photoreactor.
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution for analysis. Protect the samples from light until analysis.
-
Analysis: Analyze the samples using a suitable analytical technique, such as HPLC-UV or LC-MS, to monitor the degradation of 1-AQS and the formation of byproducts.
Protocol 2: HPLC-UV Method for Monitoring 1-AQS Degradation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for 1-AQS (e.g., around 254 nm and 330 nm).
Visualizations
Proposed Degradation Pathway of 1-AQS
Caption: Proposed degradation pathway of 1-AQS under UV irradiation.
Experimental Workflow for 1-AQS Photodegradation Study
Caption: General experimental workflow for studying 1-AQS photodegradation.
References
- Maurino, V., Borghesi, D., Vione, D., & Minero, C. (2008). Transformation of Phenolic Compounds Upon UVA Irradiation of anthraquinone-2-sulfonate. Photochemical & Photobiological Sciences, 7(3), 321-327.
- BenchChem. (2025). Technical Support Center: Degradation of Sulfonyl-Containing Aromatic Ketones.
- Bedini, A., Maddigapu, P. R., Minero, C., Maurino, V., Vione, D., Brigante, M., ... & Sarakha, M. (2012). Phototransformation of anthraquinone-2-sulphonate in aqueous solution. Photochemical & Photobiological Sciences, 11(4), 723-729.
- Eaton, D. F. (1988). The oxidation of organic compounds by “singlet” oxygen. Journal of the Chemical Society B: Physical Organic, 1968, 683-686.
- Li, Y., Li, X., Wang, J., & Chen, J. (2021). Anthraquinones-based photocatalysis: A comprehensive review. Chemical Engineering Journal, 420, 127623.
- Shen, Y., Xu, Q., Gao, D., & Shi, H. (2018). Degradation of an Anthraquinone Dye by Ozone/Fenton: Response Surface Approach and Degradation Pathway. Ozone: Science & Engineering, 40(6), 496-505.
- Sushkov, D. G., Gritsan, N. P., & Weiner, L. M. (1987). Generation of OH radical during enzymatic reduction of 9,10-anthraquinone-2-sulphonate. Can semiquinone decompose hydrogen peroxide?. FEBS letters, 225(1-2), 139-144.
- Tarasiuk, J., Garnier-Suillerot, A., & Gniazdowski, M. (1995). Molecular modeling of singlet-oxygen binding to anthraquinones in relation to the peroxidating activity of antitumor anthraquinone drugs. Acta biochimica Polonica, 42(4), 445-456.
- BenchChem. (2025). Biphenyl sulfonamide 1 stability and degradation pathways.
- Fisher, G. R., Lewis, P. D., & Patterson, L. H. (1990). Involvement of hydroxyl radical formation and DNA strand breakage in the cytotoxicity of anthraquinone antitumour agents.
- Kaanumalle, L. S., Jockusch, S., & Turro, N. J. (2004).
- Wang, Y., Hong, C., & Chen, X. (2019). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. Textile Research Journal, 89(3), 322-334.
- Vasconcelos, T. G., Henriques, B., & Martins, A. F. (2019). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. TrAC Trends in Analytical Chemistry, 118, 549-560.
- Liu, Y., Li, Y., & Wang, X. (2020). Generation of singlet oxygen catalyzed by the room-temperature-stable anthraquinone anion radical. Physical Chemistry Chemical Physics, 22(18), 10026-10032.
- Mezcua, M., Ferrer, I., Hernando, M. D., & Fernández-Alba, A. R. (2006). Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). Food Additives & Contaminants, 23(11), 1242-1251.
- Grossman, J. S., McNeill, K., & Arnold, W. A. (2020). Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments. Environmental Science & Technology, 54(15), 9349-9357.
- Kiontke, A., & J-P. Ryckaert, J. P. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical chemistry, 91(4), 2669-2672.
- Wang, C., Wang, Y., & Li, Y. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. RSC advances, 12(14), 8684-8692.
- Zhang, Y., Chen, Y., & Li, Y. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
- Carlucci, C., & Schiavon, M. (2022).
- Karim, A., & Lee, W. K. (2021). Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin-and Catechol-Functionalized Microgels. ACS Applied Materials & Interfaces, 13(38), 45293-45302.
- M-ller, K., Wiegrebe, W., & Younes, M. (1993). Hydroxyl radical damage to DNA sugar and model membranes induced by anthralin (dithranol). Archives of toxicology, 67(1), 36-41.
- Vlassov, V. V., Gritsan, N. P., & Weiner, L. M. (1990). Hydroxyl radical generation by oligonucleotide derivatives of anthracycline antibiotic and synthetic quinone. Biochimie, 72(11), 831-836.
- Rat, M., Görmez, Ö., Yabalak, E., & Gizir, A. M. (2018). Degradation of Sodium Anthraquinone 2-Sulfonate Using Nano Metal Oxide Catalyst Synthesized in Subcritical Water.
- Hetheridge, M. J., & Teasdale, P. R. (2021). Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. White Rose Research Online.
Sources
- 1. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation [agris.fao.org]
- 4. Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of phenolic compounds upon UVA irradiation of anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of 1-Anthraquinonesulfonic Acid in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-Anthraquinonesulfonic acid (1-AQS) and encountering challenges with its aggregation in solution. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve stable and reliable experimental outcomes.
Introduction: The Challenge of 1-AQS Aggregation
This compound is a versatile organic compound with a planar, aromatic anthraquinone core and a polar sulfonic acid group.[1] This structure, while conferring desirable properties like water solubility and redox activity, also predisposes 1-AQS to self-aggregation in solution. The primary driving force behind this aggregation is the non-covalent π-π stacking interaction between the flat aromatic rings of adjacent molecules.[2][3] This aggregation can lead to a host of experimental problems, including decreased solubility, altered spectroscopic properties, reduced reactivity, and inaccurate quantification.
This guide will equip you with the knowledge and practical techniques to understand, control, and prevent the aggregation of 1-AQS in your experiments.
Troubleshooting Guide: Addressing 1-AQS Aggregation Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experiments with 1-AQS.
Question 1: My 1-AQS solution appears cloudy or has visible precipitates, even at concentrations that should be below its solubility limit. What is happening and how can I fix it?
Answer:
Cloudiness or precipitation in your 1-AQS solution, especially when you expect it to be fully dissolved, is a strong indicator of aggregation. The individual 1-AQS molecules are likely assembling into larger, less soluble aggregates that scatter light (causing cloudiness) or precipitate out of solution.
Immediate Troubleshooting Steps:
-
pH Adjustment: The solubility of 1-AQS is highly pH-dependent.[1] Aggregation may be occurring due to a suboptimal pH.
-
Action: Measure the pH of your solution. 1-AQS is generally more soluble in acidic conditions.[1] Try lowering the pH of your solution by adding a small amount of a compatible acid (e.g., HCl, H₂SO₄) and observe if the solution clears.
-
-
Sonication: Gentle sonication can help to break up existing aggregates and promote dissolution.
-
Action: Place your solution in a sonicator bath for 5-10 minutes.
-
-
Gentle Heating: Increasing the temperature can sometimes help to dissolve aggregates.
-
Action: Gently warm your solution while stirring. Be cautious, as excessive heat can potentially degrade your compound.
-
Long-Term Solutions:
-
Optimize Solvent pH: For aqueous solutions, determine the optimal pH range for 1-AQS solubility through a simple pH titration experiment. Prepare a series of solutions at different pH values and visually or spectrophotometrically assess the solubility.
-
Consider a Different Counter-ion: The counter-ion paired with the sulfonate group can dramatically affect solubility.[4][5][6][7] If you are using a sodium or potassium salt of 1-AQS, consider synthesizing or purchasing a different salt, such as the magnesium salt, which has been shown to be more soluble for some anthraquinone sulfonates.[5]
Question 2: I'm observing unexpected changes in the UV-Vis spectrum of my 1-AQS solution over time, such as a decrease in absorbance or a shift in the maximum absorption wavelength. Is this related to aggregation?
Answer:
Yes, these spectral changes are classic signs of 1-AQS aggregation.
-
Hypsochromic Shift (Blue Shift): The formation of H-aggregates, where the molecules stack face-to-face, often results in a shift of the maximum absorption wavelength (λmax) to shorter wavelengths (a blue shift).[8]
-
Decrease in Absorbance: As 1-AQS aggregates, the chromophores within the stacks interact, which can lead to a decrease in the molar absorptivity and thus a lower overall absorbance.
Workflow for Investigating and Preventing Spectral Changes:
Caption: Conceptual diagram of 1-AQS aggregation and prevention strategies.
References
- Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. (2020). Journal of The Electrochemical Society, 167(4), 040506. [Link]
- Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox. (2020). Semantic Scholar. [Link]
- This compound - Solubility of Things. (n.d.). Solubility of Things. [Link]
- Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. (2022). Molecules, 27(19), 6203. [Link]
- POTASSIUM ANTHRAQUINONE-α-SULFON
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021). Molecules, 26(9), 2484. [Link]
- Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023). Polymers, 15(13), 2888. [Link]
- This compound. (2024). ChemBK. [Link]
- Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. (2022).
- Process for preparing anthraquinone sulphonic acids. (1933).
- 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. (2023). US Pharmacopeia (USP). [Link]
- Secret of Dynamic Light Scattering (DLS) for particle size analysis. (n.d.). Bettersize Instruments. [Link]
- Dynamic Light Scattering measurements of particle size development in aqueous humic materials. (2006). Environmental Science & Technology, 40(12), 3791-3796. [Link]
- Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. (2023). International Journal of Molecular Sciences, 24(15), 11942. [Link]
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2013). Journal of Pharmaceutical Sciences, 102(9), 3128-3143. [Link]
- Process of sulphonating anthraquinone and its derivatives. (1934).
- UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. (2018). Sensors, 18(9), 3097. [Link]
- 1 H NMR spectroscopic data of compounds 1-8 a . (n.d.).
- Enhanced Solubility and Stability of Active Species in Flow Battery Electrolytes via Suppressed Anthraquinone Aggregation. (2022).
- 2-Anthraquinonesulfonic acid. (n.d.). PubChem. [Link]
- Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. (2022). Environmental Science & Technology, 56(2), 1109-1118. [Link]
- π-π stacking interactions: Non-negligible forces for stabilizing porous supramolecular frameworks. (2020). Science Advances, 6(2), eaax9969. [Link]
- NMR study of some anthraquinones from rhubarb. (1992). Magnetic Resonance in Chemistry, 30(4), 317-321. [Link]
- Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage. (2020). Journal of The Electrochemical Society, 167(14), 140510. [Link]
- Frustrated π-stacking. (2023).
- The impact of π-π stacking interactions on photo-physical properties of hydroxyanthraquinones. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122453. [Link]
- Reinterpreting π-stacking. (2020). Physical Chemistry Chemical Physics, 22(24), 13350-13362. [Link]
- Towards understanding π-stacking interactions between non-aromatic rings. (2019). IUCrJ, 6(Pt 2), 156-166. [Link]
- ¹H NMR spectra of the anthraquinone disperse reactive dye. (n.d.).
- Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). Molecules, 29(9), 2139. [Link]
- Identifying Protein Aggregation through UV-Visible Absorption Spectroscopy. (2022). 2022 PharmSci 360 Meeting. [Link]
- NMR characterization of the aggregation state of the azo dye sunset yellow in the isotropic phase. (2010). The Journal of Physical Chemistry B, 114(31), 10032-10038. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. π-π stacking interactions: Non-negligible forces for stabilizing porous supramolecular frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of π-π stacking interactions on photo-physical properties of hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 1-Anthraquinonesulfonic Acid
Welcome to the technical support center for the synthesis of 1-Anthraquinonesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important industrial process. Drawing from established protocols and field-proven insights, this document provides a structured approach to troubleshooting common challenges, ensuring scientific integrity and operational safety.
Section 1: Reaction Control and Optimization in Large-Scale Synthesis
The sulfonation of anthraquinone is an exothermic reaction that requires precise control to ensure high yield and purity of the desired 1-isomer. As the reaction scale increases, maintaining this control becomes a significant challenge.
FAQ 1.1: We are experiencing poor yield and the formation of significant amounts of disulfonic acids and the 2-isomer. What are the critical parameters to control during scale-up?
Answer: This is a classic challenge in scaling up anthraquinone sulfonation. The formation of byproducts is highly sensitive to reaction conditions. Here’s a breakdown of the key parameters and troubleshooting steps:
-
Temperature Control: The sulfonation of anthraquinone is exothermic, and inadequate heat dissipation in large reactors can lead to temperature gradients and "hot spots." These localized areas of high temperature significantly favor the formation of disulfonic acids.[1][2]
-
Troubleshooting:
-
Enhanced Heat Exchange: Ensure your reactor is equipped with a high-efficiency cooling system. For large-scale operations, jacketed reactors with internal cooling coils are often necessary.
-
Controlled Reagent Addition: Instead of adding all the oleum at once, a gradual, controlled addition allows for better management of the heat generated.
-
Monitoring: Implement multiple temperature probes within the reactor to get a comprehensive temperature profile and identify any potential hot spots. A preferred temperature range for the heat transfer fluid in the cooling jacket is about 180°F to 220°F.[1]
-
-
-
Reagent Stoichiometry and Concentration: The ratio of oleum to anthraquinone is a critical factor. An excess of oleum can drive the reaction towards disulfonation.[2]
-
Troubleshooting:
-
Precise Dosing: Utilize calibrated dosing pumps for accurate reagent addition.
-
Molar Ratio Optimization: While lab-scale experiments might tolerate a larger excess of oleum, at an industrial scale, it's crucial to operate closer to the stoichiometric requirement to minimize byproduct formation and reduce waste.
-
-
-
Mercury Catalyst Concentration: The mercury catalyst is essential for directing the sulfonation to the alpha (1-) position.[3] However, its concentration must be carefully controlled.
-
Troubleshooting:
-
Homogeneous Distribution: Ensure the catalyst is evenly dispersed throughout the reaction mixture. Inadequate mixing can lead to localized areas with low catalyst concentration, favoring the formation of the beta (2-) isomer.
-
Catalyst Loading: The optimal catalyst loading may need to be re-evaluated during scale-up.
-
-
Below is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for low yield.
FAQ 1.2: The reaction mixture becomes highly viscous, leading to poor mixing and heat transfer. How can we manage the viscosity at an industrial scale?
Answer: Increased viscosity is a common issue in sulfonation reactions, especially as the concentration of the sulfonic acid product increases.[1] This can severely impact mixing efficiency and heat transfer, leading to the problems discussed in the previous question.
-
Solvent Selection: While oleum acts as both reactant and solvent, in some cases, the use of a co-solvent can help to manage viscosity. However, this can complicate downstream processing. A patented process utilizes liquid sulfur dioxide as a solvent, which can be easily removed by vaporization after the reaction.[3]
-
Temperature Management: Maintaining a slightly higher, but still controlled, reaction temperature can help to reduce viscosity. However, this must be balanced against the risk of increased byproduct formation.
-
Reactor Design and Agitation:
-
High-Torque Agitators: Ensure your reactor is equipped with an agitator designed for high-viscosity media, such as an anchor or helical ribbon agitator.
-
Baffles: The use of baffles within the reactor can improve mixing and prevent vortex formation.
-
-
Specialized Reactors: For highly viscous sulfonation products, thin-film or jet reactors are sometimes employed, although these are more common for other types of organic sulfonations.[1]
| Parameter | Impact on Viscosity | Recommended Action |
| Temperature | Lower temperature increases viscosity. | Maintain optimal reaction temperature without compromising selectivity. |
| Product Concentration | Higher concentration increases viscosity. | Consider process modifications if viscosity becomes unmanageable. |
| Agitation | Poor agitation leads to localized high viscosity. | Use high-torque agitators and baffles. |
Table 1: Parameters influencing viscosity and recommended actions.
Section 2: Product Isolation and Purification Challenges
Isolating a pure form of this compound from the complex reaction mixture is a significant hurdle in large-scale production.
FAQ 2.1: We are struggling with the efficient separation of unreacted anthraquinone and isomeric byproducts from the desired product. What are the best practices for industrial-scale purification?
Answer: The separation process is multi-step and requires careful control to achieve high purity.
-
Quenching and Precipitation of Unreacted Anthraquinone: The reaction is typically "drowned" in water to quench the reaction and precipitate the unreacted, water-insoluble anthraquinone.
-
Scale-up Consideration: The addition of the hot, acidic reaction mixture to water is highly exothermic and must be done cautiously and with adequate cooling to prevent boiling and splashing. The rate of addition is critical.
-
-
Filtration of Unreacted Anthraquinone: The precipitated anthraquinone is removed by filtration.
-
Scale-up Consideration: At an industrial scale, this requires large-volume filtration equipment, such as filter presses or centrifugal filters. The filter cake must be washed thoroughly to recover any entrained product. A significant portion of the mercury catalyst is often recovered with the unreacted anthraquinone and can be recycled.[3]
-
-
Salting Out of this compound: The desired product is typically isolated from the aqueous filtrate by "salting out," where the addition of a salt, such as potassium chloride, decreases its solubility and causes it to precipitate as its salt.
-
Scale-up Consideration: The choice of salt and its concentration, as well as the temperature of the solution, will determine the efficiency of the precipitation and the purity of the product. The solubilities of the desired alpha-monosulfonate and the disulfonate byproducts have different temperature dependencies, which can be exploited for purification.[3]
-
Caption: General purification workflow.
Section 3: Environmental and Safety Considerations
The use of mercury and large quantities of strong acids presents significant environmental and safety challenges that are magnified at an industrial scale.
FAQ 3.1: What are the primary safety concerns when scaling up this synthesis, and how should they be addressed?
Answer: A thorough process safety assessment is crucial before any scale-up.[4][5][6][7]
-
Thermal Runaway: As mentioned, the exothermic nature of the reaction poses a risk of a thermal runaway, which can lead to a dangerous increase in temperature and pressure.
-
Mitigation: A robust cooling system, controlled reagent addition, and continuous temperature monitoring are essential.[4] An emergency quenching or cooling plan should be in place.
-
-
Corrosive Materials: Oleum and sulfuric acid are highly corrosive.
-
Mitigation: All equipment, including the reactor, piping, and pumps, must be constructed from corrosion-resistant materials. Personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.[8]
-
-
Handling of Solids: Anthraquinone is a solid, and at a large scale, its addition to the reactor can generate dust.
-
Mitigation: Use enclosed powder handling systems or local exhaust ventilation to minimize dust exposure.
-
-
Pressure Build-up: The reaction can generate sulfur dioxide, especially at elevated temperatures, which can lead to pressure build-up in a closed reactor.
-
Mitigation: The reactor must be equipped with a pressure relief system.
-
FAQ 3.2: How can we manage the mercury-containing waste streams and the spent sulfuric acid to minimize environmental impact?
Answer: Responsible waste management is a critical aspect of the industrial synthesis of this compound.
-
Mercury Recovery: The mercury catalyst is a major environmental concern.
-
Recycling with Unreacted Anthraquinone: As noted, a significant portion of the mercury can be recovered with the unreacted anthraquinone and recycled back into the process.[3]
-
Precipitation as Mercury Sulfide: Mercury in aqueous waste streams can be precipitated as the highly insoluble mercury sulfide. One patented process describes the use of thiosulfates to convert mercury compounds to mercury sulfide, which can then be removed by filtration.[9]
-
Other Recovery Methods: Other methods for mercury recovery from industrial waste include adsorption, ion exchange, and pyrometallurgical processes (distillation).[10][11][12][13]
-
-
Spent Acid Recovery: The process generates a large amount of dilute sulfuric acid.
-
Concentration and Reuse: The spent acid can be concentrated through evaporation, although this is an energy-intensive process.[14]
-
Oxidative Treatment: Organic impurities in the waste acid can be removed by oxidation, for example, with nitric acid, to allow for the recovery of a purer sulfuric acid.[14]
-
Neutralization: If recovery is not feasible, the acid must be neutralized before disposal, which can generate large quantities of salt.
-
FAQ 3.3: Are there viable non-mercury catalysts for this reaction?
Answer: The toxicity of mercury has driven research into alternative catalysts.
-
Palladium and Ruthenium Catalysts: Patents have been granted for processes that use palladium or ruthenium compounds as catalysts for the alpha-sulfonation of anthraquinone.[15] These have been shown to be effective, though catalyst cost and recovery are important considerations for industrial application.
-
Non-Mercury Routes to Isomers: For the synthesis of the 2-isomer, non-mercury methods are well-established.[16] These typically involve a two-step process of nitration followed by sulfonation.[16] While not directly applicable to the 1-isomer, it highlights the ongoing efforts to move away from mercury-based processes.
References
- Method for recovering sulfuric acid from waste acid produced by anthraquinone production. CN105152142A.
- Sulfonation of anthraquinone in sulfur dioxide solvent. US4124606A.
- Sulfonation process for viscous sulfonic acid. US5136088A.
- Hg Removal. Sulphuric Acid on the Web.
- Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitrate.
- Process of sulphonating anthraquinone and its derivatives. US1963383A.
- Process for the production of anthraquinone-alpha-sulphonic acids. US3763191A.
- Removal of Mercury by Foam Fractionation Using Surfactin, a Biosurfactant. PMC.
- Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
- Viscosity Control. Saint Clair Systems.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Applic
- Sulfonation and Sulf
- Anthraquinone-2-sulfonate immobilized on granular activated carbon inhibits methane production during the anaerobic digestion of swine wastew
- Mercury processing - Extraction, Refining, Recovery. Britannica.
- Separation of mercury from sulfuric acid. US2832810A.
- Process for producing alpha-anthraquinone-sulfonates with low mercury content. US3849452A.
- A preparation method of anthraquinone-2-sulfonic acid compound.
- Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chrom
- Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. PMC.
- Safety D
- Alkane sulfonates as viscosity regulators for highly viscous anionic surfactant concentrates. GB2168994A.
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Separation methods for anthraquinone rel
- Method for the recovery of mercury from mercury-containing material. US5013358A.
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. PubMed.
- Viscosity Control and Measurement.
- Safety Considerations for Process Scale Up. DEKRA North America.
- United States P
- Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water.
- Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. MDPI.
- From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. MDPI.
- Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitr
Sources
- 1. US5136088A - Sulfonation process for viscous sulfonic acid - Google Patents [patents.google.com]
- 2. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
- 3. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dekra.us [dekra.us]
- 8. carlroth.com [carlroth.com]
- 9. US3849452A - Process for producing alpha-anthraquinone-sulfonates with low mercury content - Google Patents [patents.google.com]
- 10. sulphuric-acid.com [sulphuric-acid.com]
- 11. Removal of Mercury by Foam Fractionation Using Surfactin, a Biosurfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mercury processing - Extraction, Refining, Recovery | Britannica [britannica.com]
- 13. US5013358A - Method for the recovery of mercury from mercury-containing material - Google Patents [patents.google.com]
- 14. CN105152142A - Method for recovering sulfuric acid from waste acid produced by anthraquinone production - Google Patents [patents.google.com]
- 15. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 16. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]
troubleshooting poor reproducibility in experiments with 1-Anthraquinonesulfonic acid
Welcome to the technical support center for 1-Anthraquinonesulfonic acid (1-AQS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot common issues leading to poor experimental reproducibility. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about handling and using 1-AQS.
1. What is the best solvent for dissolving this compound?
This compound is generally soluble in water due to its polar sulfonic acid group, which facilitates hydrogen bonding.[1] Its solubility in organic solvents varies, with lower solubility in non-polar solvents.[1] For most applications, high-purity water (e.g., Milli-Q or equivalent) is the recommended solvent. The solubility can be influenced by pH, with higher solubility often observed in acidic conditions.[1]
2. How should I store solid this compound and its solutions?
-
Solid: 1-AQS is typically a pale yellow to brown crystalline powder.[1] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and photodegradation.[1][2][3]
-
Solutions: Aqueous solutions of 1-AQS should be protected from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.
3. Is this compound sensitive to light?
Yes, anthraquinone derivatives are known to be photosensitive.[4] They can act as photosensitizers, generating reactive oxygen species (ROS) like singlet oxygen upon exposure to light.[4][5][6] This photosensitivity can lead to the degradation of 1-AQS itself and other components in your experimental system. Therefore, it is crucial to minimize light exposure during all experimental steps.
4. What are the primary causes of batch-to-batch variability with this compound?
The synthesis of 1-AQS can be a source of variability. The sulfonation of anthraquinone can be conducted under different conditions, sometimes using a mercury catalyst, which can lead to varying levels of purity and the presence of isomers or residual catalyst.[7][8][9][10] It is highly recommended to use 1-AQS from a reputable supplier with a detailed certificate of analysis indicating purity and isomeric content.
Part 2: In-Depth Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments with 1-AQS.
Issue 1: Inconsistent Results in Photochemical or Redox Experiments
Poor reproducibility in experiments where 1-AQS is used as a photosensitizer or in redox reactions is a common challenge.
Potential Causes and Solutions:
-
Photodegradation of 1-AQS: As a photosensitizer, 1-AQS is susceptible to degradation upon prolonged exposure to light, altering its effective concentration.
-
Troubleshooting:
-
Confirm Photodegradation: Analyze your 1-AQS solution by HPLC-UV before and after a typical experiment. A decrease in the main 1-AQS peak area and the appearance of new peaks are indicative of degradation.
-
Minimize Light Exposure: Prepare solutions fresh and protect them from light at all times. Use amber labware or cover your experimental setup with aluminum foil.
-
Control Light Source: Ensure the intensity and wavelength of your light source are consistent between experiments.
-
-
-
Redox Cycling and Instability of the Reduced Form: In redox experiments, the reduced form of anthraquinones can be less stable than the oxidized form.
-
Troubleshooting:
-
Deoxygenate Solutions: The presence of oxygen can lead to redox cycling and the generation of reactive oxygen species, which can degrade 1-AQS and other components. Deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon before and during the experiment.
-
Control Temperature: Higher temperatures can accelerate the degradation of the reduced form. Maintain a consistent and controlled temperature for your experiments.
-
-
-
Concentration-Dependent Effects: The efficiency of singlet oxygen generation by photosensitizers can be concentration-dependent due to self-quenching and aggregation at higher concentrations.[11]
-
Troubleshooting:
-
Optimize Concentration: If you are using 1-AQS as a photosensitizer, perform a concentration-response curve to determine the optimal concentration for your assay.
-
Ensure Complete Dissolution: Incomplete dissolution can lead to inconsistencies. Visually inspect your solutions to ensure there are no particulates.
-
-
Workflow for Investigating Inconsistent Photochemical/Redox Activity
Caption: Troubleshooting workflow for photochemical and redox experiments.
Issue 2: Poor Solubility and Precipitation
You may observe that your 1-AQS solution is cloudy or that a precipitate forms over time.
Potential Causes and Solutions:
-
pH-Dependent Solubility: The solubility of 1-AQS is influenced by pH.[1]
-
Troubleshooting:
-
Measure and Adjust pH: Check the pH of your solution. Solubility is often higher in acidic conditions.[1] Adjust the pH with a suitable acid (e.g., HCl) or buffer.
-
Buffer Selection: Use a buffer system that is compatible with your experiment and maintains a pH where 1-AQS is soluble. Be aware that some buffer components may interact with 1-AQS.
-
-
-
Temperature Effects: Temperature can affect solubility.
-
Troubleshooting:
-
Gentle Warming: Gentle warming and sonication can aid in the initial dissolution of 1-AQS.
-
Avoid Crashing Out: If you prepare a saturated solution at a higher temperature, be aware that the compound may precipitate upon cooling to room temperature.
-
-
-
Common Ion Effect: If you are using a salt form of 1-AQS (e.g., the potassium salt), the presence of a high concentration of the same counter-ion in your solution could potentially reduce its solubility.
Table 1: Recommended Solvents and pH Considerations for 1-AQS
| Solvent System | Recommended Use | Key Considerations |
| High-Purity Water | General purpose stock and working solutions | Check for complete dissolution. |
| Acidified Water (e.g., pH 3-5) | To enhance solubility | Ensure the acidic pH is compatible with your experimental system. |
| Aqueous Buffers | For pH-sensitive experiments | Choose a buffer system that does not interact with 1-AQS. |
| Polar Organic Solvents (e.g., Ethanol) | Limited use, for specific applications | Less soluble than in water.[1] |
Issue 3: Analytical Inconsistencies (HPLC)
You may be experiencing issues with the HPLC analysis of 1-AQS, such as shifting retention times, poor peak shape, or the appearance of ghost peaks.
Potential Causes and Solutions:
-
Mobile Phase Issues: The composition of the mobile phase is critical for reproducible HPLC results.
-
Troubleshooting:
-
Fresh Mobile Phase: Always prepare fresh mobile phase for each run and ensure all components are fully dissolved and mixed.
-
Degassing: Thoroughly degas the mobile phase to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.
-
pH Control: The sulfonic acid group of 1-AQS means its ionization state is pH-dependent. Use a buffered mobile phase to ensure a consistent retention time.
-
-
-
Column Problems: The HPLC column can be a source of issues.
-
Troubleshooting:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample.
-
Column Contamination: If you observe peak tailing or ghost peaks, your column may be contaminated. Flush the column with a strong solvent.
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample.
-
-
-
Sample Preparation: The way you prepare your sample can impact the analysis.
-
Troubleshooting:
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.
-
Filtering: Filter your samples through a 0.22 µm filter to remove any particulates that could clog the column.
-
-
Protocol: Validated HPLC Method for 1-AQS and Potential Degradation Products
This method is adapted from published methods for similar anthraquinone compounds and serves as a starting point for method development and validation in your laboratory.[12][13][14][15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of:
-
Solvent A: 0.1% Trifluoroacetic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Diagram: HPLC Troubleshooting Logic
Caption: A logical approach to troubleshooting common HPLC issues.
Part 3: References
-
Andleeb, S., Atiq, N., Ali, M. I., Iqbal, H. M., & Ahmed, S. (2021). Bacterial degradation of anthraquinone dyes. Applied Nanoscience, 11(3), 827-840.
-
Solubility of Things. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
Scott, W. J., & Allen, C. F. H. (1943). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, 23, 78.
-
Andleeb, S., Atiq, N., Parmar, A., Robson, G. D., & Ahmed, S. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. Environmental monitoring and assessment, 176(1-4), 597–604.
-
Andleeb, S., Atiq, N., Parmar, A., Robson, G. D., & Ahmed, S. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. ResearchGate. Retrieved from [Link]
-
Mastrángelo, C., Tognini, S., Nonell, S., & Durantini, E. N. (2005). Natural anthraquinones probed as Type I and Type II photosensitizers: singlet oxygen and superoxide anion production. Journal of photochemistry and photobiology. B, Biology, 78(1), 77–83.
-
Gotor, R., Teixidó, J., & Nonell, S. (2021). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. International journal of molecular sciences, 22(23), 12822.
-
Feng, G., Li, Y., Zhang, Y., & Li, X. (2015). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. RSC Advances, 5(118), 97229-97236.
-
Gubelmann, I., & Rintelman, W. L. (1933). U.S. Patent No. 1,899,957. Washington, DC: U.S. Patent and Trademark Office.
-
Manoli, F., & Monti, S. (2016). A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing. Molecules (Basel, Switzerland), 21(9), 1213.
-
ChemBK. (2024, April 10). This compound. Retrieved January 10, 2026, from [Link]
-
Papageorgiou, M., & Lada, Z. (2021). Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. White Rose Research Online.
-
Ahmad, M., Ashraf, M., & Khan, A. M. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. Molecules (Basel, Switzerland), 27(11), 3536.
-
Wang, B., & Liu, Y. (2018). Generation of singlet oxygen catalyzed by the room-temperature-stable anthraquinone anion radical. Physical chemistry chemical physics : PCCP, 20(21), 14431–14438.
-
Phattanawasin, P., Sotanaphun, U., & Sriphong, L. (2007). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Liquid Chromatography & Related Technologies, 30(13), 1917-1927.
-
Andleeb, S., Atiq, N., Parmar, A., Robson, G. D., & Ahmed, S. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. University of Manchester Research Explorer. Retrieved from [Link]
-
Khodke, A. S., Potale, L. V., Patole, S. M., & Damle, M. C. (2012). A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology, 5(1), 117-120.
-
Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Retrieved January 10, 2026, from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved January 10, 2026, from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved January 10, 2026, from [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Li, X. (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers in Chemistry, 9, 708841.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. Natural anthraquinones probed as Type I and Type II photosensitizers: singlet oxygen and superoxide anion production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of singlet oxygen catalyzed by the room-temperature-stable anthraquinone anion radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 82-49-5 [chemicalbook.com]
- 10. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Optimization of Reaction Conditions for 1-Anthraquinonesulfonic Acid Derivatization
Welcome to the technical support center for the derivatization of 1-Anthraquinonesulfonic acid (1-AQSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your experimental outcomes.
I. Synthesis of this compound: Troubleshooting & FAQs
The foundational step in many derivatization workflows is the synthesis of the starting material, this compound, typically via the sulfonation of anthraquinone. The regioselectivity of this reaction is critical, with the alpha-position (C1) being the desired site of sulfonation.
Frequently Asked Questions (FAQs)
Q1: Why is a mercury catalyst necessary for the synthesis of this compound?
A1: In the electrophilic aromatic substitution reaction of anthraquinone sulfonation, the presence of a mercury catalyst, such as mercuric oxide or mercuric sulfate, is crucial for directing the sulfonation to the alpha-positions (1, 5, 8).[1][2] In the absence of a mercury catalyst, sulfonation occurs almost exclusively at the beta-positions (2, 6, 7).[2] The mechanism is believed to involve the formation of a mercury-anthraquinone complex that favors electrophilic attack at the alpha-position.
Q2: What is the role of oleum (fuming sulfuric acid) in this reaction?
A2: Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It serves as both the solvent and the sulfonating agent. The free SO₃ in oleum is a powerful electrophile that reacts with the anthraquinone ring. The concentration of SO₃ in the oleum is a critical parameter that influences the rate and extent of the sulfonation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the sulfonation can be monitored by taking small aliquots of the reaction mixture (with extreme caution), quenching them in water, and analyzing them by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of anthraquinone and the formation of 1-AQSA and any di-sulfonated byproducts.
Troubleshooting Guide: Synthesis of 1-AQSA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-AQSA | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal oleum concentration: Too low a concentration of free SO₃. 3. Moisture contamination: Water reacts with and consumes the sulfonating agent. 4. Inefficient mixing: Poor dispersion of anthraquinone in the reaction medium. | 1. Increase reaction time or temperature: Incrementally increase the reaction time or temperature while monitoring the reaction progress by HPLC. Be cautious of higher temperatures promoting di-sulfonation.[3] 2. Use higher concentration oleum: Employ oleum with a higher percentage of free SO₃ as specified in reliable protocols.[1] 3. Ensure anhydrous conditions: Use dry glassware and reagents. Protect the reaction from atmospheric moisture. 4. Improve agitation: Use a powerful mechanical stirrer to ensure a homogeneous reaction mixture.[1] |
| Formation of Beta-Isomers | Insufficient or inactive mercury catalyst: The catalyst is essential for alpha-directing the sulfonation. | Use fresh, high-purity mercury catalyst: Ensure the correct stoichiometry of the mercury catalyst is used.[2] |
| Significant Formation of Di-sulfonated Products | 1. Excessive reaction temperature: Higher temperatures favor di-sulfonation. 2. Prolonged reaction time: Leaving the reaction for too long can lead to over-sulfonation. 3. High concentration of oleum: A large excess of SO₃ can drive the reaction towards di-sulfonation.[2] | 1. Maintain strict temperature control: Adhere to the recommended temperature range (e.g., 147–152°C for mono-sulfonation).[1] 2. Monitor reaction progress: Stop the reaction once the desired conversion to the mono-sulfonated product is achieved, as determined by HPLC. 3. Control stoichiometry of oleum: Use the appropriate amount of oleum to favor mono-sulfonation.[1] |
| Product is difficult to purify | Presence of unreacted anthraquinone and di-sulfonated byproducts: These can co-precipitate with the desired product. | Optimize the precipitation step: After quenching the reaction in water, filter the hot solution to remove unreacted anthraquinone. Allow the filtrate to cool to selectively crystallize the potassium salt of 1-AQSA, leaving the more soluble di-sulfonates in the mother liquor.[1] |
Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate
This protocol is adapted from a reliable procedure in Organic Syntheses.[1]
Safety Precautions: This reaction involves highly corrosive and toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[4][5][6][7][8]
-
Reaction Setup: In a three-necked flask equipped with a powerful mechanical stirrer and a thermometer, place 120 g of 19-22% oleum and 1 g of yellow mercuric oxide.
-
Addition of Anthraquinone: Warm the flask in an oil bath to 100°C and add 100 g of anthraquinone.
-
Sulfonation: Vigorously stir the mixture and heat at 147–152°C for 45-60 minutes.
-
Quenching: Carefully and slowly pour the hot reaction mixture into 1 L of hot water with stirring. Boil for an additional 5 minutes.
-
Isolation of Unreacted Anthraquinone: Filter the hot solution to collect the unreacted anthraquinone. Wash the solid with hot water.
-
Precipitation of the Product: Heat the filtrate to 90°C and add a solution of 32 g of potassium chloride in 250 cc of water.
-
Crystallization and Collection: Allow the solution to cool to room temperature to crystallize the potassium 1-anthraquinonesulfonate. Collect the crystals by vacuum filtration and wash with cold water. Dry the product in a vacuum oven.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of potassium 1-anthraquinonesulfonate.
II. Derivatization of this compound: Troubleshooting & FAQs
Once 1-AQSA is synthesized, it can be derivatized to introduce various functional groups. A common derivatization is the conversion to the sulfonyl chloride, which can then react with nucleophiles like amines.
Frequently Asked Questions (FAQs)
Q1: How is this compound converted to its sulfonyl chloride?
A1: 1-Anthraquinonesulfonyl chloride can be prepared by reacting the potassium salt of 1-AQSA with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction replaces the -SO₃K group with a -SO₂Cl group.
Q2: What are the key parameters for the successful derivatization of the sulfonyl chloride with an amine?
A2: The reaction of 1-anthraquinonesulfonyl chloride with a primary or secondary amine typically proceeds readily at room temperature in a suitable organic solvent.[9][10] The presence of a base, such as pyridine or triethylamine, is often used to neutralize the HCl that is formed during the reaction.
Troubleshooting Guide: Derivatization of 1-AQSA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonamide | 1. Incomplete conversion to sulfonyl chloride: The starting material was not fully converted. 2. Hydrolysis of sulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid. 3. Steric hindrance: A bulky amine may react slowly. | 1. Ensure complete reaction with chlorinating agent: Use a slight excess of thionyl chloride or PCl₅ and ensure adequate reaction time. 2. Maintain anhydrous conditions: Perform the reaction under a dry atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Increase reaction temperature or time: For sterically hindered amines, gentle heating or a longer reaction time may be necessary. |
| Multiple Products Observed | Side reactions of the amine: If the amine has other reactive functional groups, they may also react. | Use a protecting group strategy: Protect other reactive functional groups on the amine before reacting it with the sulfonyl chloride. |
| Difficulty in Purifying the Sulfonamide Derivative | Presence of unreacted starting materials or byproducts: These can make purification by crystallization challenging. | Use column chromatography: Silica gel chromatography is often effective for purifying anthraquinone derivatives.[11] A gradient of hexane/ethyl acetate is a common eluent system. |
Experimental Protocol: Derivatization of 1-AQSA with an Amine (General Procedure)
-
Formation of the Sulfonyl Chloride:
-
Carefully react potassium 1-anthraquinonesulfonate with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), under reflux until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride under reduced pressure. The crude 1-anthraquinonesulfonyl chloride is often used directly in the next step.
-
-
Reaction with Amine:
-
Dissolve the crude 1-anthraquinonesulfonyl chloride in an anhydrous solvent such as dichloromethane or toluene.
-
Add a solution of the desired amine and a base (e.g., triethylamine) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until completion (can be monitored by TLC or HPLC).
-
-
Work-up and Purification:
Visualization of the Derivatization Workflow
Caption: General workflow for the derivatization of 1-AQSA to a sulfonamide.
III. Analytical Characterization
Accurate characterization of the synthesized 1-AQSA and its derivatives is essential to confirm their identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both monitoring reaction progress and assessing the purity of the final product.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | A mixture of methanol and 2% aqueous acetic acid (e.g., 70:30, v/v)[15] |
| Flow Rate | 1 mL/min |
| Detection | UV detector at 254 nm |
| Injection Volume | 20 µL |
NMR and Mass Spectrometry
-
¹H and ¹³C NMR: Provide detailed structural information about the anthraquinone backbone and the attached substituents.[16][17][18]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds and can provide fragmentation patterns that aid in structural elucidation.[17][19]
IV. References
-
Scott, W. J.; Allen, C. F. H. Potassium Anthraquinone-α-Sulfonate. Org. Synth.1943 , 23, 78. DOI: 10.15227/orgsyn.023.0078. ([Link])
-
Wilson, C. V.; Dickey, J. B.; Allen, C. F. H. 1-Methylaminoanthraquinone. Org. Synth.1955 , 35, 77. DOI: 10.15227/orgsyn.035.0077. ([Link])
-
Martin, E. L.; Fieser, L. F. Ammonium 1,2-Naphthoquinone-4-Sulfonate. Org. Synth.1943 , 23, 5. DOI: 10.15227/orgsyn.023.0005. ([Link])
-
Organic Syntheses Procedure. ([Link])
-
SafeRack. Oleum. ([Link])
-
Ecovyst. OLEUM FUMING SULFURIC ACID. ([Link])
-
Scott, W. J.; Allen, C. F. H. α-Chloroanthraquinone. Org. Synth.1943 , 23, 19. DOI: 10.15227/orgsyn.023.0019. ([Link])
-
Patel, N. Oleum Safety | Essential Tips: Handling, Storage, PPE and Emergency Procedures | H2S2O7 | SO3. YouTube. ([Link])
-
MDPI. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. ([Link])
-
Organic Syntheses. Working with Hazardous Chemicals. ([Link])
-
University of Rochester, Department of Chemistry. Purification: How To. ([Link])
-
Recrystallization. ([Link])
-
Georgia Institute of Technology, Environmental Health & Safety. Safe Handling of Mercury and Mercury Compounds. ([Link])
-
SciSpace. A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid(bromamine acid) directly from anthraquinone. ([Link])
-
Beilstein Journals. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. ([Link])
-
PubMed. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - precursors for dyes and drugs. ([Link])
-
Google Patents. Method of purification and isolation of anthraquinone beta sulphonic acid. ()
-
ResearchGate. Anthraquinone-2-sulfonyl chloride: A new versatile derivatization reagent - synthesis mechanism and application for analysis of amines. ([Link])
-
PubMed. Anthraquinone-2-sulfonyl chloride: a new versatile derivatization reagent-synthesis mechanism and application for analysis of amines. ([Link])
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. ([Link])
-
Google Patents. Process for preparing anthraquinone sulphonic acids. ()
-
Chemistry LibreTexts. 9.4: Hydration of Alkynes. ([Link])
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. ([Link])
-
ResearchGate. (PDF) Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs. ([Link])
-
Google Patents. Sulfonation of anthraquinone in sulfur dioxide solvent. ()
-
Longdom Publishing. Electrophilic Aromatic Substitution. ([Link])
-
Organic Syntheses. 1. Procedure. ([Link])
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. ([Link])
-
Google Patents. Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate. ()
-
Google Patents. Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method. ()
-
ResearchGate. An HPLC method development for the assessment of degradation products of anthraquinone dye. ([Link])
-
NIH. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. ([Link])
-
MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. ([Link])
-
Chad's Prep. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. ([Link])
-
Scribd. Anthraquinone Dye Chemistry | PDF | Amine. ([Link])
-
Google Patents. Process of sulphonating anthraquinone and its derivatives. ()
-
SciSpace. Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. ([Link])
-
MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. ([Link])
-
MDPI. Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. ([Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. saferack.com [saferack.com]
- 5. ecovyst.com [ecovyst.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Anthraquinone-2-sulfonyl chloride: a new versatile derivatization reagent-synthesis mechanism and application for analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 1-Anthraquinonesulfonic Acid and 2-Anthraquinonesulfonic Acid for the Research Professional
This guide provides an in-depth, objective comparison of the key chemical, physical, and reactive properties of 1-Anthraquinonesulfonic acid and 2-Anthraquinonesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences between these two important isomers, supported by experimental data and established scientific protocols.
Introduction: Positional Isomerism and its Impact
This compound and 2-Anthraquinonesulfonic acid are positional isomers, differing only in the location of the sulfonic acid group on the anthraquinone core. This seemingly minor structural variance leads to significant differences in their chemical behavior, physical properties, and, consequently, their applications, particularly in the synthesis of dyes and other functional organic molecules. Understanding these differences is paramount for selecting the appropriate isomer for a specific synthetic target and for optimizing reaction conditions.
Synthesis and Structural Distinction
The synthetic routes to these two isomers are fundamentally different, a direct consequence of the directing effects of substituents on the anthraquinone nucleus.
This compound: The synthesis of the 1-isomer is a classic example of a kinetically controlled reaction, often requiring a mercury catalyst. The presence of mercury or its salts directs the sulfonation to the alpha (α) position (C1).[1]
2-Anthraquinonesulfonic Acid: In contrast, the 2-isomer is the thermodynamically favored product and is formed in the absence of a mercury catalyst, typically at higher temperatures. This synthesis proceeds via sulfonation at the beta (β) position (C2).
The structural differences between the two isomers are visualized below:
Figure 1: Chemical structures of this compound and 2-Anthraquinonesulfonic acid.
Comparative Physicochemical Properties
The position of the sulfonic acid group influences the intermolecular forces and crystal packing, leading to distinct physical properties.
| Property | This compound | 2-Anthraquinonesulfonic Acid |
| CAS Number | 82-49-5 | 84-48-0 |
| Molecular Formula | C₁₄H₈O₅S | C₁₄H₈O₅S |
| Molecular Weight | 288.28 g/mol | 288.28 g/mol |
| Appearance | Yellow crystals | Off-white to light yellow solid |
| Melting Point | 214-218 °C[1] | >300 °C |
| pKa | 0.27 (at 25 °C)[1] | Not available |
| Solubility | Easily soluble in water and ethanol[1] | Soluble in hot water, slightly soluble in cold water, insoluble in alcohol and ether. |
Spectroscopic Characterization: A Comparative Overview
While comprehensive, directly comparative spectroscopic data in the literature is scarce, we can infer key differences based on the known effects of substituent positioning on aromatic systems.
UV-Visible Spectroscopy: The position of the sulfonic acid group is expected to cause subtle shifts in the absorption maxima (λmax) due to its influence on the electronic transitions of the anthraquinone chromophore. Anthraquinone dyes are known for their brilliance and are often used for green, blue, and violet hues.[2]
Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic peaks for the sulfonic acid group (S=O and S-O stretching), the carbonyl groups (C=O stretching) of the quinone, and the aromatic C-H and C=C bonds. The exact positions of these peaks may differ slightly due to the different chemical environments of the functional groups in the two isomers. For instance, the IR spectrum of 2-anthraquinonesulfonic acid is available in public databases.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra will show distinct patterns for the two isomers. The different substitution patterns will lead to unique chemical shifts and coupling constants for the aromatic protons, providing a clear method for distinguishing between the two.
Differential Reactivity in Synthetic Applications
The primary utility of both isomers lies in their role as intermediates in the synthesis of a wide array of anthraquinone dyes and pigments. The sulfonic acid group is a good leaving group and can be readily displaced by nucleophiles such as amines, alkoxides, and hydroxides.
The reactivity of the sulfonic acid group is influenced by its position. The 1-position is generally more sterically hindered than the 2-position, which can affect the rate and conditions required for nucleophilic substitution. For example, 1-aminoanthraquinone is synthesized from this compound.[1] This greater steric hindrance around the 1-position can be a critical factor in synthetic design, allowing for selective reactions when both isomers are present or when designing multi-step syntheses.
Many important blue dyes are derivatives of the sodium salt of 1-amino-4-bromo-anthraquinone-2-sulfonic acid, highlighting the synthetic importance of functionalized anthraquinonesulfonic acids.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (Mercury-Catalyzed Sulfonation)
Objective: To synthesize this compound from anthraquinone using a mercury-catalyzed sulfonation.
Materials:
-
Anthraquinone
-
Fuming sulfuric acid (20% SO₃)
-
Mercury(II) sulfate
-
Potassium chloride
-
Deionized water
Procedure:
-
In a fume hood, carefully add anthraquinone to fuming sulfuric acid containing a catalytic amount of mercury(II) sulfate.
-
Heat the mixture with stirring to a temperature of 120-130°C.
-
Maintain this temperature for several hours until the reaction is complete (monitor by a suitable method such as TLC).
-
Cool the reaction mixture and carefully pour it into a large volume of ice-water.
-
Precipitate the this compound as its potassium salt by adding a saturated solution of potassium chloride.
-
Filter the precipitate, wash with a cold potassium chloride solution, and dry.
Causality: The mercury catalyst forms a complex with the anthraquinone, which directs the electrophilic sulfonation to the 1-position.
Protocol 2: Synthesis of 2-Anthraquinonesulfonic Acid (Non-Catalyzed Sulfonation)
Objective: To synthesize 2-Anthraquinonesulfonic acid from anthraquinone via non-catalyzed sulfonation.
Materials:
-
Anthraquinone
-
Concentrated sulfuric acid
-
Fuming sulfuric acid (or SO₃)
-
Sodium chloride
-
Deionized water
Procedure:
-
In a fume hood, dissolve anthraquinone in concentrated sulfuric acid.
-
Slowly add fuming sulfuric acid (or introduce SO₃ gas) to the mixture.
-
Heat the reaction mixture to a higher temperature than the mercury-catalyzed reaction, typically around 150-160°C.
-
Maintain this temperature for several hours.
-
Cool the reaction mixture and carefully dilute with water.
-
Precipitate the 2-anthraquinonesulfonic acid as its sodium salt by adding sodium chloride.
-
Filter the precipitate, wash with a sodium chloride solution, and dry.
Causality: At higher temperatures and in the absence of a directing catalyst, the thermodynamically more stable 2-isomer is preferentially formed.
Figure 2: Generalized workflow for the synthesis and application of anthraquinonesulfonic acid isomers.
Toxicological and Environmental Considerations
The toxicological profiles of these isomers are not extensively detailed in publicly available literature, especially for the free acids. However, data for the sodium salt of 2-anthraquinonesulfonic acid indicates that it can be an irritant to the skin, eyes, and respiratory system. Occupational exposure to anthraquinones, in general, has been associated with potential health risks.
From an environmental perspective, the biodegradability of these compounds is a key concern. Studies have shown that 1-anthraquinonesulfonate can be completely degraded under aerobic conditions.[4] The presence of the sulfonic acid group in sulfonated anthraquinones can make the mineralization of the anthraquinone ring difficult.[5] However, certain bacteria have been shown to be capable of desulfonating and degrading these compounds.[5][6] The environmental fate of these compounds is an active area of research, particularly given their widespread use in the dye industry.
Conclusion
The choice between this compound and 2-Anthraquinonesulfonic acid is a critical decision in the design of synthetic routes for a vast range of commercial dyes and functional materials. The mercury-catalyzed synthesis of the 1-isomer provides access to a kinetically favored product with distinct reactivity, while the non-catalyzed, high-temperature synthesis of the 2-isomer yields the thermodynamically stable alternative. Their differing physical properties, spectroscopic signatures, and reactivity profiles, all stemming from the seemingly simple change in the position of the sulfonic acid group, offer a compelling case study in the structure-property relationships that govern organic chemistry. A thorough understanding of these differences, as outlined in this guide, is essential for any researcher working in this field.
References
- Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (URL: [Link])
- 2-Anthraquinonesulfonic acid. PubChem. (URL: [Link])
- Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3.
- Aerobic and anaerobic biodegradability of 1-anthraquinone sulphon
- Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitr
- This compound. ChemBK. (URL: [Link])
Sources
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aerobic and anaerobic biodegradability of 1-anthraquinone sulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic biotransformation of sulfonated anthraquinones by Pseudomonas nitroreducens WA and the fate of the sulfonic acid group in the presence of nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Anthraquinone Sulfonic Acid Isomers in Dye Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a sulfonic acid group on the anthraquinone core dictates the subsequent synthetic pathways and ultimate performance of the resulting dyes. This guide provides a comprehensive comparative study of the two primary isomers, anthraquinone-1-sulfonic acid and anthraquinone-2-sulfonic acid, in the synthesis of high-performance dyes. We will delve into the nuances of their synthesis, the mechanistic basis for their divergent performance characteristics, and provide detailed experimental protocols for their application in creating a spectrum of vibrant and durable colorants.
The Strategic Importance of Sulfonic Acid Isomerism
The position of the sulfonic acid group on the anthraquinone nucleus is not a trivial structural detail; it is a critical determinant of the final dye's properties. This is primarily due to the differing electronic environments and steric hindrances at the alpha (1, 4, 5, 8) versus the beta (2, 3, 6, 7) positions.
-
Anthraquinone-1-sulfonic acid (α-isomer): The sulfonic acid group is in close proximity to a carbonyl group. This steric hindrance and electronic interaction influence the reactivity of the molecule and the properties of the subsequent dye. Dyes derived from this isomer, particularly those with amino or hydroxyl groups at the 1-position, often exhibit enhanced stability.
-
Anthraquinone-2-sulfonic acid (β-isomer): The sulfonic acid group is further from the carbonyl groups, leading to different reactivity and substitution patterns. This isomer is a key precursor to some of the most historically significant anthraquinone dyes, including alizarin.
The choice of isomer, therefore, is the first critical step in designing an anthraquinone dye with specific performance characteristics in mind.
Synthesis of Anthraquinone Sulfonic Acid Isomers: A Tale of Two Pathways
The synthesis of the α- and β-isomers of anthraquinone sulfonic acid proceeds via distinct pathways, primarily differing in the use of a catalyst.
Synthesis of Anthraquinone-1-Sulfonic Acid (α-Isomer)
The production of the α-isomer is achieved through the sulfonation of anthraquinone in the presence of a mercury catalyst, typically mercuric sulfate.[1] The mercury salt directs the sulfonation to the alpha position.[1]
Experimental Protocol: Synthesis of Anthraquinone-1-Sulfonic Acid
-
Materials: Anthraquinone, 20% oleum (fuming sulfuric acid), mercury(II) sulfate.
-
Procedure:
-
In a reaction vessel equipped with a stirrer, add 1 part of anthraquinone to 2 parts of 20% oleum.
-
Add a catalytic amount of mercury(II) sulfate (approximately 1% by weight of anthraquinone).
-
Heat the mixture to 120-140°C with constant stirring.
-
Maintain the temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it into a large volume of cold water to precipitate the unreacted anthraquinone.
-
Filter the mixture to remove the solid anthraquinone.
-
The filtrate contains the anthraquinone-1-sulfonic acid. It can be isolated by salting out with sodium chloride or used directly for subsequent reactions.
-
Synthesis of Anthraquinone-2-Sulfonic Acid (β-Isomer)
The β-isomer is synthesized by sulfonating anthraquinone at a higher temperature and in the absence of a mercury catalyst.[1] This process is often referred to as the "baking process."
Experimental Protocol: Synthesis of Anthraquinone-2-Sulfonic Acid Sodium Salt ('Silver Salt')
-
Materials: Anthraquinone, concentrated sulfuric acid.
-
Procedure:
-
In a reaction vessel, mix 1 part of anthraquinone with 2 parts of concentrated sulfuric acid.
-
Heat the mixture to 200-250°C.
-
Maintain this temperature for several hours. The reaction is driven by the removal of water.
-
Cool the reaction mixture and dissolve it in hot water.
-
Neutralize the solution with sodium hydroxide to precipitate the sodium salt of anthraquinone-2-sulfonic acid, which is known as 'silver salt' due to its glistening appearance.[2]
-
Filter the precipitate and wash with a cold sodium chloride solution to enhance purity.
-
Dry the resulting 'silver salt'.
-
Diagram: Synthesis Pathways of Anthraquinone Sulfonic Acid Isomers
Caption: Synthesis pathways for α- and β-anthraquinone sulfonic acid isomers.
Comparative Performance of Dyes Derived from Anthraquinone Sulfonic Acid Isomers
The isomeric starting material has a profound impact on the performance of the final dye. Dyes derived from the α-isomer generally exhibit superior fastness properties, particularly lightfastness.
Acid and Disperse Dyes: A Clear Distinction in Lightfastness
A comparative study of dyes derived from 1-aminoanthraquinone (synthesized from the α-sulfonic acid isomer) and 2-aminoanthraquinone (from the β-sulfonic acid isomer) reveals a significant difference in lightfastness.[3]
| Performance Metric | 1-Aminoanthraquinone Derivative (from α-isomer) | 2-Aminoanthraquinone Derivative (from β-isomer) |
| Synthesis Yield | 85% | 80% |
| Purity | 98% | 97% |
| Color | Bright Blue | Reddish-Blue |
| Tinctorial Strength | High | Moderate |
| Light Fastness (ISO 105-B02) | 6-7 (Excellent) | 3-4 (Moderate) |
| Wash Fastness (ISO 105-C06) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) |
Causality of Performance Difference: The superior lightfastness of dyes with substituents at the 1-position (α-position) is attributed to the formation of an intramolecular hydrogen bond between the substituent (e.g., -NH₂) and the adjacent carbonyl group of the anthraquinone core. This hydrogen bond helps to dissipate the energy of absorbed photons, thus protecting the chromophore from photodegradation. In the 2-position (β-position), such an intramolecular hydrogen bond is not possible, rendering the dye more susceptible to fading.[3]
Vat Dyes: Excellence in Fastness from Both Isomers
Anthraquinone vat dyes are renowned for their exceptional wash and light fastness, making them ideal for dyeing cellulosic fibers like cotton.[4] Both α- and β-sulfonic acid isomers serve as precursors to important vat dyes.
-
From Anthraquinone-1-Sulfonic Acid: This isomer is a key intermediate for producing 1-chloroanthraquinone, which is then used in the synthesis of complex vat dyes like Vat Brown 1.[1][5]
-
From Anthraquinone-2-Sulfonic Acid: This isomer is the precursor to 2-aminoanthraquinone, a foundational building block for the first synthetic vat dye, Indanthrene Blue RS (C.I. Vat Blue 4).[6]
While direct comparative data for a pair of isomeric vat dyes is less common due to the complexity of their structures, the class as a whole is characterized by top-tier fastness properties, often achieving lightfastness ratings of 7-8 on the Blue Wool Scale and wash fastness of 5 on the Grey Scale.[6]
Experimental Protocol: Synthesis of a Vat Dye Intermediate (2-Aminoanthraquinone)
-
Materials: Sodium anthraquinone-2-sulfonate ('silver salt'), aqueous ammonia, a reducing agent (e.g., sodium dithionite).
-
Procedure:
-
In a high-pressure autoclave, charge a solution of 'silver salt' in water.
-
Add aqueous ammonia and a reducing agent.
-
Heat the mixture to 200°C. The pressure will rise significantly.
-
Maintain the temperature and pressure for several hours until the reaction is complete.
-
Cool the autoclave, vent the pressure, and discharge the reaction mass.
-
The 2-aminoanthraquinone will precipitate. Filter the product, wash with hot water, and dry.
-
Diagram: Generalized Vat Dyeing Workflow
Caption: Generalized workflow for the application of vat dyes.
Experimental Protocols for Dye Performance Evaluation
To ensure objective comparison, standardized testing methods must be employed. The International Organization for Standardization (ISO) provides a comprehensive set of standards for evaluating the fastness properties of textiles.
Light Fastness Testing (ISO 105-B02)
This test determines the resistance of a dye to fading upon exposure to an artificial light source that mimics natural daylight. The results are rated on the Blue Wool Scale, from 1 (very poor) to 8 (excellent).[6]
Wash Fastness Testing (ISO 105-C06)
This standard assesses the color loss and staining of adjacent fabrics during domestic or commercial laundering. The results are evaluated using a Grey Scale for color change and staining, with ratings from 1 (poor) to 5 (excellent).[3]
Rubbing Fastness Testing (ISO 105-X12)
Also known as crocking, this test measures the amount of color transferred from the fabric to another surface by rubbing. The staining on the rubbing cloth is assessed using the Grey Scale from 1 to 5.
Conclusion
The choice between anthraquinone-1-sulfonic acid and anthraquinone-2-sulfonic acid as a starting material is a critical decision in the synthesis of anthraquinone dyes. This choice directly influences the synthetic route and, more importantly, the performance characteristics of the final product.
-
For applications demanding the highest lightfastness , such as automotive textiles or outdoor fabrics, dyes derived from anthraquinone-1-sulfonic acid are generally the superior choice due to the stabilizing effect of intramolecular hydrogen bonding.
-
For a wide range of applications where good all-around fastness is required , and for the synthesis of specific historical dyes like alizarin and Indanthrene blues, anthraquinone-2-sulfonic acid remains an indispensable intermediate.
This guide has provided the foundational knowledge, comparative data, and experimental protocols necessary for researchers to make informed decisions in the design and synthesis of novel anthraquinone dyes. By understanding the intricate relationship between isomeric structure and performance, scientists can continue to innovate and develop colorants with tailored properties for a multitude of advanced applications.
References
- Britannica. (n.d.). Anthraquinone dye.
- Fibre2Fashion. (2009). The Chemistry and Manufacturing of Vat Dyes.
- Wikipedia. (n.d.). Anthraquinone dyes.
- Google Patents. (n.d.). EP0185569A1 - Process for the preparation of anthraquinone vat dyes, dyes obtained by this process and textile products dyed with these dyes.
- Patel, N. B., & Patel, A. L. (2008). Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Oriental Journal of Chemistry, 24(2), 551-558.
- IOSR Journal. (n.d.). Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics.
- MDPI. (2022). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
- ResearchGate. (2020). Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries.
- ResearchGate. (n.d.). Color fastness of the synthesized anthraquinone dye on different substrates.
- ResearchGate. (2008). High Light-Fastness Acid Dyes Synthesized from Corresponding Anthraquinone Chromophore Utilizing a Sulfonation Reaction. I. Dye Synthesis and Characterization.
- Hallas, G. (n.d.). Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
- ResearchGate. (n.d.). The CIELAB, saturation and hue values of madder sample.
- ResearchGate. (n.d.). The Light Fastness of Anthraquinone Disperse Dyes on Poly(ethylene terephthalate).
- Personal Care Magazine. (2011). Wash and light fastness: analytical methods outlined.
- White Rose Research Online. (2021). Degradation of anthraquinone dyes from effluents.
- NIH. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte.
- ResearchGate. (2008). Investigation of two textile anthraquinone dyes purity.
- Taylor & Francis Online. (n.d.). Comparison of semi-empirical and density functional approaches for the color and constitution of anthraquinone dyes.
- ResearchGate. (n.d.). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.
- Google Patents. (n.d.). US2893998A - Anthraquinone vat dyes.
- ResearchGate. (n.d.). Colour fastnesses to light (scale 1−8) and washing (scale 1−5). LF =....
Sources
A Comparative Guide to 1-Anthraquinonesulfonic Acid and Modern Fluorescent Probes for Metal Ion Sensing
Researchers engaged in fields ranging from environmental monitoring to cellular biology and drug development frequently require the precise quantification of metal ions. These ions, while essential for many biological processes, can be toxic at elevated concentrations, making their detection a critical task.[1][2] Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and the capacity for real-time analysis.[3]
This guide provides an in-depth comparison of a traditional fluorescent dye, 1-Anthraquinonesulfonic acid (1-AQS), with several classes of modern, rationally designed fluorescent probes. We will delve into the signaling mechanisms, comparative performance metrics, and practical experimental protocols, offering field-proven insights to help you select the optimal tool for your research needs.
Part 1: The Fundamentals of Fluorescent Metal Ion Detection
A fluorescent metal ion sensor, or probe, is a molecule engineered to report the presence of a specific metal ion through a change in its fluorescence properties. Structurally, it consists of two key components: a fluorophore , the unit that emits light, and a receptor (or chelator), the unit that selectively binds the target metal ion. The genius of these sensors lies in the communication between these two parts; the binding event at the receptor triggers a distinct change in the fluorophore's signal.[3]
The most common signaling mechanisms are categorized as "turn-off" or "turn-on."
-
Turn-Off Sensors: The probe is inherently fluorescent, and upon binding the metal ion, the fluorescence is diminished or "quenched." This is often due to processes like photoinduced electron transfer (PET) or energy transfer to the metal ion.[3] Paramagnetic metal ions such as Fe³⁺, Cu²⁺, and Ni²⁺ are particularly effective quenchers.[4]
-
Turn-On Sensors: The probe is initially in a non-fluorescent or weakly fluorescent state. Binding of the metal ion activates the fluorescence, leading to a bright signal against a dark background. This mechanism often provides a higher signal-to-noise ratio and is highly desirable for imaging applications.[5]
Caption: General principle of a fluorescent sensor.
Key performance metrics dictate a probe's suitability for a given application:
-
Selectivity: The ability to detect a specific metal ion in the presence of other, potentially interfering ions.
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of the metal ion that can be reliably detected.
-
Response Time: How quickly the probe responds to the presence of the metal ion.
-
Quantum Yield (QY): The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher QY means a brighter signal.
Part 2: A Profile of this compound (1-AQS)
This compound is a derivative of anthraquinone, a class of aromatic compounds well-known in the dye industry.[6] The anthraquinone core itself is fluorescent, and the addition of the sulfonic acid group enhances its water solubility.
As a metal ion sensor, 1-AQS functions as a rudimentary "turn-off" probe. It does not possess a specific, engineered receptor for a particular ion. Instead, its fluorescence can be quenched by various metal ions, particularly paramagnetic species like Fe³⁺ or Cu²⁺.[7] The quenching mechanism often involves an electron transfer from the excited state of the anthraquinone to the metal ion.[8][9]
Performance and Limitations:
-
Selectivity: The primary drawback of 1-AQS is its poor selectivity. Since the quenching mechanism is general, it cannot easily distinguish between different quenching metal ions.[4]
-
Sensitivity: While functional, its sensitivity is generally lower than that of modern, high-affinity probes. Specific LOD values for 1-AQS in metal sensing are not widely reported in recent literature, as more advanced probes have superseded it.
-
Application: Due to these limitations, 1-AQS is rarely the probe of choice for complex analytical applications. It may find use in educational settings to demonstrate the principle of fluorescence quenching or in specific industrial applications where only a single, known quenching ion is present.
Part 3: A Comparative Analysis of Modern Fluorescent Probes
Modern sensor design has produced a vast array of probes with superior performance. Here, we compare three popular classes against the baseline of 1-AQS.
Rhodamine-Based Probes
Rhodamine B is a highly fluorescent dye with a large molar extinction coefficient and high quantum yield.[10] Chemists have cleverly exploited its structure to create highly effective "turn-on" sensors.
-
Signaling Mechanism: The most common design involves modifying the rhodamine core to form a non-fluorescent, colorless spirolactam structure. The receptor part of the probe is designed to selectively bind a target ion (e.g., Fe³⁺ or Cu²⁺). This binding event triggers the opening of the spirolactam ring, restoring the conjugated, highly fluorescent rhodamine structure and causing a dramatic increase in both color and fluorescence.[5][11][12]
Caption: "Turn-on" mechanism of a Rhodamine B-based sensor.
-
Advantages: Excellent "turn-on" response with high signal-to-background ratio, visible color change, and high sensitivity with LODs often in the nanomolar range.[12]
Schiff Base Probes
Schiff bases are compounds containing a carbon-nitrogen double bond (imine). They are readily synthesized and can be designed to include various chelating groups (like hydroxyl and amine), making them excellent and versatile receptors for metal ions.[13][14]
-
Signaling Mechanism: The mechanism can be either "turn-off" or "turn-on." Quenching ("turn-off") often occurs through chelation-enhanced quenching (CHEQ) or PET to the bound metal ion.[13][15] "Turn-on" responses can be achieved by restricting intramolecular rotation or inhibiting PET upon metal binding, which enhances fluorescence.[14]
-
Advantages: High versatility in design allows for tuning selectivity for a wide range of ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺).[16] They often exhibit both colorimetric and fluorometric responses, providing dual detection modes.[13]
Nanomaterial-Based Probes (e.g., Carbon Dots)
Carbon dots (CDs) are quasi-spherical carbon nanoparticles (typically <10 nm) that exhibit bright fluorescence. Their surfaces can be functionalized with groups that recognize specific metal ions.
-
Signaling Mechanism: The most common mechanism for CDs is "turn-off" fluorescence quenching. Functional groups on the CD surface can form stable complexes with metal ions like Fe³⁺. This close proximity facilitates a highly efficient electron transfer from the excited CD to the metal ion, quenching the fluorescence.[8] This is often a static quenching process.[8]
-
Advantages: High photostability, good water solubility, low toxicity, and ease of synthesis. Their performance can be tuned by modifying the surface chemistry.
Part 4: Head-to-Head Performance Comparison
The choice of a fluorescent probe is dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of the discussed probe types, highlighting the significant advancements over simple dyes like 1-AQS.
| Probe Type | Typical Target Ion(s) | Signaling Mechanism | Typical LOD | Selectivity | Key Advantages |
| 1-AQS | Paramagnetic ions (e.g., Fe³⁺, Cu²⁺) | "Turn-Off" (Quenching) | High (µM range or higher) | Low | Simple structure, water-soluble. |
| Rhodamine-Based | Fe³⁺, Cu²⁺, Hg²⁺ | "Turn-On" (Spirolactam) | Low (10-100 nM)[5][12] | High | High signal-to-background, colorimetric change.[11] |
| Schiff Base | Cu²⁺, Fe²⁺/³⁺, Zn²⁺ | "Turn-Off" or "Turn-On" | Low to Moderate (nM to low µM)[13][15] | Tunable / High | Design versatility, dual-mode (color/fluoro) detection.[14] |
| Carbon Dots (CDs) | Fe³⁺, Hg²⁺, Cu²⁺ | "Turn-Off" (Quenching) | Low (nM to low µM)[8] | Moderate to High | High photostability, low toxicity, good in bio-imaging. |
Part 5: Experimental Protocols in Practice
To illustrate the practical application of these principles, we provide a validated, step-by-step protocol for the quantification of Fe³⁺ in an aqueous sample using a "turn-on" rhodamine-based probe. The causality behind each step is explained to ensure a self-validating system.
Objective: To determine the concentration of Fe³⁺ in a water sample.
Principle: A rhodamine-based probe (e.g., RhB-EDA) exists in a colorless, non-fluorescent spirolactam form. Upon selective binding to Fe³⁺, the ring opens, producing a pink color and a strong fluorescence emission, which is proportional to the Fe³⁺ concentration.[11]
Caption: Experimental workflow for Fe³⁺ quantification.
Detailed Methodology:
-
Reagent Preparation:
-
Probe Stock Solution (1 mM): Dissolve the rhodamine-based probe in an appropriate solvent like absolute ethanol. Causality: Ethanol is used to fully dissolve the organic probe before introduction into the aqueous assay medium.
-
Fe³⁺ Standard Stock (10 mM): Dissolve a salt like FeCl₃ or Fe(NO₃)₃ in deionized water. Causality: A high-concentration stock allows for accurate serial dilutions.
-
Assay Buffer (20 mM HEPES, pH 7.0): Prepare a buffer to maintain a stable pH. Causality: The probe-ion interaction and fluorescence intensity are often pH-dependent. A pH of 7.0-7.4 mimics physiological conditions and is a common standard for aqueous sample analysis.[5]
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Fe³⁺ standard stock in the assay buffer to create a range of concentrations (e.g., 0 µM, 1 µM, 2 µM, 5 µM, 10 µM). Prepare these in triplicate for statistical validity.
-
-
Sample Incubation:
-
In a 96-well microplate or individual cuvettes, add the prepared standards and the unknown water samples.
-
To each well, add a small volume of the probe stock solution to achieve a final concentration (e.g., 10 µM). The final volume should be consistent across all wells (e.g., 200 µL).
-
Mix gently and incubate the plate at room temperature for a set time (e.g., 30 minutes), protected from light. Causality: Incubation allows the binding reaction to reach equilibrium. Protection from light prevents photobleaching of the fluorophore.[17]
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer or microplate reader.
-
Set the excitation wavelength (e.g., ~550-560 nm) and emission wavelength (e.g., ~580-585 nm) specific to the probe-Fe³⁺ complex.[5] Set appropriate slit widths to optimize signal without saturation.
-
Measure the fluorescence intensity of the blank, all standards, and the unknown samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (0 µM Fe³⁺) from all other readings.
-
Plot the corrected fluorescence intensity against the corresponding Fe³⁺ concentration for the standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a strong linear relationship.
-
Use the equation to calculate the concentration of Fe³⁺ in the unknown samples based on their fluorescence intensity.[17]
-
Conclusion and Expert Recommendations
The field of fluorescent sensors for metal ion detection has evolved significantly. While simple dyes like This compound can demonstrate the fundamental principle of fluorescence quenching, their utility in modern research is limited by poor selectivity and modest sensitivity.
For researchers requiring robust, reliable, and sensitive detection of metal ions, the adoption of rationally designed probes is essential.
-
For high-sensitivity imaging and "turn-on" detection , Rhodamine-based probes are an excellent choice, offering a bright signal against a dark background and often a confirmatory colorimetric change.
-
When versatility is key , Schiff base probes provide a vast chemical space for tuning selectivity towards various metal ions, often with the benefit of dual-mode detection.
-
For applications demanding high photostability or use in biological systems , nanomaterials like Carbon Dots offer a compelling alternative, despite often relying on a "turn-off" mechanism.
The selection of a probe should always be guided by a thorough understanding of its signaling mechanism and a validation of its performance metrics (LOD, selectivity) under the specific experimental conditions of your assay.
References
- Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]
- A Novel Schiff Base Probe Based on Fluorescein for Fluorometric and Colorimetric Dual-Mode Rapid Detection of Cu2+. MDPI. [Link]
- Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses.
- Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. ACS Omega. [Link]
- A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. [Link]
- Preparation and Application of a Fast, Naked-Eye, Highly Selective and Sensitive Fluorescent Probe of Schiff Base for Detection of Cu2+. Preprints.org. [Link]
- A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II). National Institutes of Health (NIH). [Link]
- Schiff base fluorescence probes for Cu2+ based on imidazole and benzimidazole.
- Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions.
- A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions. PubMed. [Link]
- A Novel Rhodamine B Fluorescent Probe Derived from Carboxymethyl Chitosan for the Selective Detection of Fe3+. National Institutes of Health (NIH). [Link]
- Mechanism of fluorescence quenching by Fe³⁺ ions.
- STUDY OF THE FLUORESCENCE-QUENCHING OF Mg-TNP BY ANIONIC ANTHRAQUINONES.
- Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions. [Link]
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]
- Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. University of California, Irvine. [Link]
- Fluorescence Quenching of Phycoerythrin by Anthraquinone Dyes.
- Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. National Institutes of Health (NIH). [Link]
- Mechanism of fluorescence quenching of Fe 3+ ions.
- Anthraquinone as Fluorescent Chemosensor for Metal Ions. SciSpace. [Link]
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. National Institutes of Health (NIH). [Link]
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]
- Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II)
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A System
- An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. A Novel Rhodamine B Fluorescent Probe Derived from Carboxymethyl Chitosan for the Selective Detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Schiff Base Probe Based on Fluorescein for Fluorometric and Colorimetric Dual-Mode Rapid Detection of Cu2+ [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Electrochemical Performance of 1-Anthraquinonesulfonic Acid and Other Redox Mediators
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of electrochemical applications, from energy storage to biosensing, the selection of an appropriate redox mediator is paramount. These molecules act as electron shuttles, facilitating charge transfer between an electrode and a target analyte or within an electrochemical cell. This guide provides a comprehensive comparison of the electrochemical performance of 1-Anthraquinonesulfonic acid (AQ-1-SO3H), a promising organic redox mediator, with other commonly employed alternatives. By presenting objective, data-driven comparisons and detailed experimental methodologies, this document aims to empower researchers to make informed decisions for their specific applications.
The Central Role of Redox Mediators
Redox mediators are electrochemically active molecules that can exist in both oxidized and reduced forms. Their primary function is to accelerate sluggish electron transfer reactions at electrode surfaces. The ideal redox mediator possesses a suite of desirable characteristics:
-
Reversible Redox Chemistry: The ability to be repeatedly oxidized and reduced without significant degradation.
-
Fast Electron Transfer Kinetics: Rapid rates of electron exchange with the electrode and the target species.
-
Appropriate Redox Potential: A redox potential that is suitable for the target application, minimizing overpotential and maximizing energy efficiency.
-
High Solubility and Stability: Good solubility in the chosen electrolyte and chemical stability under operating conditions.
This guide will focus on comparing these key performance indicators for this compound against other prominent redox mediators.
A Deep Dive into this compound (AQ-1-SO3H)
This compound, often abbreviated as AQS, belongs to the anthraquinone family of organic compounds. These molecules are characterized by their three-ring aromatic structure with two ketone groups. The sulfonate group (-SO3H) imparts significant water solubility, a key advantage for aqueous electrochemical systems.[1]
The redox activity of AQS is centered on the quinone moieties, which can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone.[2] This process is characterized by well-defined redox peaks in cyclic voltammetry (CV) experiments.[3]
Key Electrochemical Properties of this compound:
-
Redox Potential: The formal potential of AQS is pH-dependent, a characteristic feature of quinone electrochemistry. In acidic solutions, AQS typically exhibits a redox potential in the range of -0.2 to 0.1 V versus a standard silver/silver chloride (Ag/AgCl) electrode.[3]
-
Electron Transfer Kinetics: Anthraquinone derivatives are known for their relatively fast electron transfer kinetics.[4][5] This translates to lower overpotentials and improved efficiency in applications like redox flow batteries.
-
Stability: The aromatic structure of anthraquinones provides good chemical stability. However, the stability can be influenced by factors such as the state of charge, operating temperature, and the presence of impurities.[6][7] Studies have shown that the incorporation of AQS can enhance the electrochemical cycling stability of materials like polyaniline films.[8]
Comparative Analysis: AQ-1-SO3H vs. Other Redox Mediators
To provide a comprehensive understanding of the performance of AQ-1-SO3H, it is essential to compare it with other widely used redox mediators. This section will focus on three common alternatives: Methyl Viologen, TEMPO, and Ferro/Ferricyanide.
Methyl Viologen (MV)
Methyl viologen, a bipyridinium compound, is a well-known redox mediator often used in electrochromic devices and as an electron shuttle in biological systems.
-
Redox Potential: MV undergoes two distinct one-electron reduction steps. The first reduction to the radical cation (MV•+) occurs at a potential of approximately -0.45 V vs. SHE.
-
Kinetics: The electron transfer kinetics of the MV²⁺/MV•⁺ couple are generally considered to be fast.
-
Stability: While the radical cation is intensely colored and stable in the absence of oxygen, viologens can be susceptible to irreversible reduction at very negative potentials and can exhibit limited stability in certain electrolytes.
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
TEMPO is a stable nitroxyl radical that is widely used as a catalyst for selective oxidation reactions and as a redox mediator in energy storage applications.[9]
-
Redox Potential: The TEMPO⁺/TEMPO redox couple has a relatively positive potential, typically around +0.7 to +0.8 V vs. SHE, and is pH-insensitive.[10]
-
Kinetics: TEMPO exhibits well-behaved, reversible electrochemistry with fast electron transfer kinetics.[11]
-
Stability: TEMPO is a stable radical, but its electrochemical stability can be a concern, particularly in homogeneous mediator applications.[9] However, it has been shown to enhance the cycling stability of systems like Li-O2 batteries.[12]
Ferro/Ferricyanide ([Fe(CN)₆]⁴⁻/³⁻)
The ferro/ferricyanide couple is a classic, well-characterized inorganic redox system frequently used as a standard in electrochemical studies and in various applications.[13]
-
Redox Potential: The formal potential of the [Fe(CN)₆]⁴⁻/³⁻ couple is approximately +0.36 V vs. SHE.
-
Kinetics: The electron transfer kinetics are highly dependent on the electrode material and surface cleanliness but are generally considered to be fast on noble metal electrodes.[14]
-
Stability: The ferri-/ferrocyanide anions are chemically stable, especially when protected from light.[15] However, long-term stability in alkaline redox flow batteries has been a subject of debate, with some studies indicating potential degradation mechanisms.[16]
Quantitative Performance Comparison
The following table summarizes the key electrochemical parameters of AQ-1-SO3H and the other redox mediators discussed. The values provided are approximate and can vary depending on the experimental conditions (e.g., electrolyte, pH, electrode material).
| Redox Mediator | Formal Potential (E°' vs. SHE) | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm/s) | Key Advantages | Key Disadvantages |
| This compound (AQS) | ~ -0.1 V (pH dependent) | 10⁻² - 10⁻³[5] | High solubility in aqueous solutions, tunable redox potential, good stability.[4][8] | pH-dependent redox potential, potential for dimerization at high concentrations.[4] |
| Methyl Viologen (MV) | ~ -0.45 V | ~ 10⁻¹ | Fast kinetics, intense color change upon reduction. | Limited stability, potential toxicity. |
| TEMPO | ~ +0.75 V | ~ 10⁻¹ | pH-independent potential, stable radical.[10] | Potential for electrochemical instability in some applications.[9] |
| Ferro/Ferricyanide | ~ +0.36 V | 10⁻² - 10⁻³[14] | Well-characterized, stable in the dark.[15] | Potential for degradation in alkaline media, light sensitivity.[16] |
Experimental Methodologies for Performance Evaluation
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to follow standardized experimental protocols. This section outlines the key electrochemical techniques used to characterize redox mediators.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species.[17] It provides information on redox potentials, electron transfer kinetics, and the stability of the redox couple.[18]
Protocol for Cyclic Voltammetry of a Redox Mediator:
-
Prepare the Electrochemical Cell: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).[19]
-
Prepare the Electrolyte Solution: Dissolve the redox mediator at a known concentration (typically 1-10 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl, 1 M H₂SO₄).[18]
-
Deaerate the Solution: Purge the solution with an inert gas (e.g., nitrogen, argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Perform the CV Scan: Apply a potential waveform that sweeps linearly from an initial potential to a switching potential and then back to the initial potential.[19] Record the resulting current.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc), peak currents (ipa, ipc), and the peak separation (ΔEp). These parameters can be used to calculate the formal potential (E°'), the number of electrons transferred, and to qualitatively assess the electron transfer kinetics.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the kinetics of electrochemical processes, including charge transfer and mass transport.[20] It involves applying a small amplitude AC voltage perturbation over a range of frequencies and measuring the resulting current response.[21]
Protocol for Electrochemical Impedance Spectroscopy of a Redox Mediator:
-
Set up the Electrochemical Cell: Use the same three-electrode configuration as for cyclic voltammetry.
-
Prepare the Solution: Prepare a solution containing the redox mediator in its oxidized and reduced forms at a known ratio (often 1:1) in a supporting electrolyte.[22]
-
Set the DC Potential: Apply a DC potential equal to the formal potential of the redox couple.[20]
-
Apply the AC Perturbation: Superimpose a small amplitude AC voltage (typically 5-10 mV) over the DC potential and sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).[21]
-
Data Analysis: The resulting impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance). This plot can be fitted to an equivalent electrical circuit (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[20] The Rct is inversely proportional to the heterogeneous electron transfer rate constant (k⁰).
Visualizing the Workflow and Mechanisms
Diagrams can be powerful tools for understanding complex experimental workflows and reaction mechanisms.
Caption: Experimental workflow for the electrochemical characterization of a redox mediator.
Caption: Simplified redox mechanism of an anthraquinone derivative.
Conclusion
This compound presents a compelling option as a redox mediator for a variety of electrochemical applications, particularly in aqueous systems. Its high solubility, favorable redox potential, and good stability make it a strong candidate for technologies such as redox flow batteries and biosensors.
The choice of the optimal redox mediator is, however, highly application-dependent. For applications requiring a more negative redox potential, methyl viologen might be considered, while for processes needing a more positive potential, TEMPO or ferro/ferricyanide could be more suitable. This guide has provided a framework for comparing these mediators based on their key electrochemical performance indicators. By employing the detailed experimental protocols outlined, researchers can confidently evaluate and select the most appropriate redox mediator to advance their scientific and technological goals.
References
- AIP Publishing. (2005, February 22). Kinetics and mechanism of bimolecular electron transfer reaction in quinone-amine systems in micellar solution. The Journal of Chemical Physics.
- OUCI. Kinetics of Photoinduced Electron Transfer Reactions of Some Anthraquinone Radical Anions with Various Inorganic Ions: ….
- American Chemical Society. (2025).
- MDPI. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors.
- ACS Publications.
- ResearchGate.
- ResearchGate. The Effect of Concentration on Electron Transfer Kinetics for 9,10-Anthraquinone-2,7-Disulfonic Acid (AQDS)
- NIH. (n.d.). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO)
- ResearchGate. (2025, October 15).
- PubMed. (2021, April 24).
- MDPI.
- Cyclic Voltammetry Experiment. (n.d.).
- Scribd. Jove Protocol 5502 Cyclic Voltammetry CV.
- iGEM. Protocol for cyclic voltammetry.
- Cambridge Open Engage. (2022, May 31). Long-term stability of ferri-/ferrocyanide as an electroactive component for redox flow battery applications: On the origin of apparent capacity fade. ChemRxiv.
- ResearchGate.
- ResearchGate. (PDF) Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant.
- MTX Labs-Electrochemical Devices & Accessories. (2024, June 18).
- RSC Publishing. (2020, May 18). A fundamental study of the thermoelectrochemistry of ferricyanide/ferrocyanide: cation, concentration, ratio, and heterogeneous and homogeneous electrocatalysis effects in thermogalvanic cells.
- NIH. (2025, July 23). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. PMC.
- ACS Measurement Science Au. Electrochemical Impedance Spectroscopy A Tutorial.
- NIH. (2022, February 23). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. PMC.
- ACS Publications. (2021, December 9). Electrochemical Impedance Spectroscopy Investigation of Organic Redox Reactions (p-Benzoquinone/Hydroquinone Couple) Implications to Organic Redox Flow Batteries. The Journal of Physical Chemistry C.
- NIH. (2021, April 24).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical characterization of TEMPO as an electroactive species for redox flow battery applications - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A fundamental study of the thermoelectrochemistry of ferricyanide/ferrocyanide: cation, concentration, ratio, and heterogeneous and homogeneous electr ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00440E [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. static.igem.org [static.igem.org]
- 18. scribd.com [scribd.com]
- 19. mtxlabsglobal.com [mtxlabsglobal.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photocatalytic Activity of 1-Anthraquinonesulfonic Acid and Titanium Dioxide
For researchers and professionals in drug development and environmental remediation, the selection of an appropriate photocatalyst is a critical decision that dictates the efficiency and viability of photochemical processes. This guide provides an in-depth comparison of two distinct classes of photocatalysts: the organic photosensitizer, 1-Anthraquinonesulfonic acid, and the inorganic semiconductor benchmark, Titanium Dioxide (TiO₂). We will delve into their mechanisms of action, comparative performance backed by experimental data, and provide standardized protocols for their evaluation, enabling an informed choice for your specific application.
Introduction: The Landscape of Photocatalysis
Photocatalysis has emerged as a powerful advanced oxidation process (AOP) for the degradation of persistent organic pollutants, synthesis of fine chemicals, and microbial disinfection. The fundamental principle lies in the generation of highly reactive oxygen species (ROS) upon the absorption of light by a photocatalyst. While Titanium Dioxide (TiO₂) has long been the gold standard due to its high efficiency, stability, and low cost, the exploration of organic photosensitizers like this compound offers alternative photochemical pathways and substrate specificities.
Unraveling the Photocatalytic Mechanisms
The efficacy of a photocatalyst is intrinsically linked to its mechanism of generating reactive species upon photoexcitation. This compound and TiO₂ operate on fundamentally different principles.
This compound: The Organic Photosensitizer
This compound, a water-soluble derivative of anthraquinone, functions as a photosensitizer. Upon absorption of light, it is excited from its ground state to a singlet excited state, followed by efficient intersystem crossing to a longer-lived triplet excited state. This triplet state is the primary photoactive species.
The photocatalytic cycle of this compound can proceed via two main pathways:
-
Type I Mechanism: The excited triplet state can directly interact with a substrate molecule through electron or hydrogen transfer, generating radical species that can then react with oxygen to produce superoxide radicals (O₂•⁻) and other ROS.
-
Type II Mechanism: The excited triplet state can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The generation of various ROS, including hydroxyl radicals (•OH), O₂•⁻, and ¹O₂, is a hallmark of anthraquinone-based photocatalysis. The specific ROS produced can be influenced by the substituents on the anthraquinone core and the reaction medium. For instance, anthraquinone-2-carboxylic acid has shown a high quantum yield of 0.76 for ¹O₂ production in acetonitrile[1].
Caption: Photocatalytic mechanism of this compound.
Titanium Dioxide (TiO₂): The Semiconductor Benchmark
Titanium Dioxide is a semiconductor photocatalyst, with its activity being largely dependent on its crystalline structure (anatase, rutile, or brookite). The photocatalytic process is initiated when TiO₂ absorbs a photon with energy greater than or equal to its band gap (e.g., ~3.2 eV for anatase).
This absorption of light promotes an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the valence band. These charge carriers are the driving force of the photocatalytic reaction.
-
Oxidation: The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize adsorbed organic molecules. More importantly, they can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).
-
Reduction: The electrons (e⁻) in the conduction band can be transferred to adsorbed molecular oxygen, reducing it to superoxide radical anions (O₂•⁻).
The hydroxyl radical is considered the primary oxidizing species in TiO₂ photocatalysis, responsible for the non-selective degradation of a wide range of organic pollutants.
Caption: Photocatalytic mechanism of Titanium Dioxide (TiO₂).
Performance Comparison: A Data-Driven Analysis
A direct, quantitative comparison of the photocatalytic efficiency of this compound and TiO₂ is challenging due to the variability in experimental conditions across different studies. However, by examining key performance indicators from the literature, we can draw valuable insights.
| Parameter | This compound | Titanium Dioxide (TiO₂) | Key Considerations & References |
| Primary Mechanism | Photosensitization (Type I & II) | Semiconductor Photocatalysis | AQS generates a variety of ROS, while TiO₂ primarily relies on •OH radicals.[1] |
| Active Species | ¹O₂, O₂•⁻, •OH, ³AQS* | •OH, h⁺, O₂•⁻ | The dominant species for AQS can vary with substrate and conditions. |
| Light Source | UV-A / Visible | Primarily UV-A (< 390 nm) | Anthraquinones can be tailored to absorb in the visible region. TiO₂ requires doping or sensitization for visible light activity. |
| Degradation Rate | Substrate-dependent. Limited quantitative data available for direct comparison. | High for a wide range of pollutants. For example, a 99% degradation of Rhodamine B was observed in 60 minutes.[2] | The lack of standardized reporting for AQS makes direct comparison difficult. |
| Mineralization (TOC Removal) | Data is scarce. One study on sodium anthraquinone-2-sulfonate with a nanocatalyst showed 77.8% TOC removal.[3] | Generally high. For instance, 85% TOC removal for the dye Reactive Blue 49 was achieved in 3 hours with TiO₂-P25.[4] | Complete mineralization to CO₂, H₂O, and inorganic ions is a key advantage of TiO₂.[5] |
| Quantum Yield (Φ) | Photodegradation quantum yield for AQ2S is an order of magnitude lower than its triplet state formation.[2] High quantum yields for ¹O₂ production (e.g., 0.76 for AQ-2-COOH) have been reported.[1] | Varies significantly with reactor design, substrate, and conditions. | A holistic view of pollutant degradation quantum yield is often more practical than focusing on a single ROS. |
| Advantages | Tunable absorption, potential for selective oxidation, water solubility of sulfonated derivatives. | High efficiency, chemical stability, non-toxic, low cost, effective for complete mineralization. | AQS offers a different selectivity profile which could be advantageous for specific transformations. |
| Limitations | Potential for self-degradation, lower mineralization efficiency, potential for secondary pollution from the catalyst itself. | Primarily UV active, difficult to recover in slurry form, can be deactivated by certain ions. | Immobilization of both catalysts can address recovery issues. |
Experimental Protocols: A Guide to Standardized Evaluation
To enable a fair and reproducible comparison of photocatalytic activity, adherence to a standardized experimental protocol is paramount. Below is a detailed methodology for assessing the degradation of a model pollutant.
Materials and Reagents
-
Photocatalysts: this compound sodium salt, Titanium Dioxide (e.g., Degussa P25 as a benchmark).
-
Model Pollutant: Methylene Blue, Phenol, or Rhodamine B (analytical grade).
-
Solvent: Deionized or Milli-Q water.
-
pH adjustment: Dilute solutions of HCl and NaOH.
-
Analytical Standards: Certified standards of the model pollutant and expected intermediates.
Experimental Setup
A typical batch photoreactor setup consists of:
-
A reaction vessel (e.g., a quartz or borosilicate glass beaker).
-
A light source with a controlled emission spectrum and intensity (e.g., a UV lamp or a solar simulator).
-
A magnetic stirrer for maintaining a homogenous suspension.
-
A system for controlling temperature.
-
A sampling port for withdrawing aliquots at specific time intervals.
Caption: A schematic of a typical experimental setup for photocatalysis.
Step-by-Step Protocol
-
Preparation of Stock Solutions: Prepare a stock solution of the model pollutant at a known concentration (e.g., 100 mg/L).
-
Catalyst Suspension: In the reaction vessel, add a specific volume of the pollutant stock solution and dilute with deionized water to the desired initial concentration (e.g., 10 mg/L). Add the photocatalyst at a predetermined loading (e.g., 1 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the catalyst surface and the pollutant. Take an initial sample (t=0) at the end of this period.
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and quench the reaction.
-
Analysis:
-
Degradation Monitoring: Analyze the concentration of the model pollutant in the filtered samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Mineralization Assessment: Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) at each time point.
-
Determine the apparent pseudo-first-order rate constant (k) by plotting ln(C₀/C) versus time.
-
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding the photocatalytic activity of this compound and Titanium Dioxide.
-
Titanium Dioxide remains the photocatalyst of choice for the broad-spectrum, non-selective degradation and complete mineralization of a wide array of organic pollutants, owing to its high efficiency, stability, and cost-effectiveness. Its primary limitation is its reliance on UV irradiation.
-
This compound and other anthraquinone derivatives represent a versatile class of organic photosensitizers. Their tunable photochemical properties and potential for selective oxidations via different ROS pathways make them an interesting alternative, particularly for applications where specific chemical transformations are desired. However, the current body of literature lacks the extensive quantitative performance data and long-term stability studies that are available for TiO₂.
Future research should focus on conducting direct comparative studies under standardized conditions to generate robust, quantitative data on the performance of anthraquinone-based photocatalysts. Furthermore, developing strategies to enhance their stability and mineralization efficiency, for instance, through immobilization on solid supports, will be crucial for their practical application in environmental remediation and sustainable chemistry. The choice between these two photocatalysts will ultimately depend on the specific requirements of the application, including the nature of the target pollutant, the desired reaction pathway, and the operational conditions.
References
- Vione, D., et al. (2010). The pH-dependent photochemistry of anthraquinone-2-sulphonate. Photochemical & Photobiological Sciences, 9(3), 323-330.
- Yabalak, E., et al. (2017). Degradation of Sodium Anthraquinone 2-Sulfonate Using Nano Metal Oxide Catalyst Synthesized in Subcritical Water.
- Maddigapu, P. R., et al. (2007). Transformation of Phenolic Compounds Upon UVA Irradiation of anthraquinone-2-sulfonate. Photochemistry and Photobiology, 83(4), 837-844.
- Chen, C. X., et al. (2024). Anthraquinones-based photocatalysis: A comprehensive review. Environmental Science and Ecotechnology, 19, 100449.
- Qi, W., et al. (2019). Faceted TiO2 photocatalytic degradation of anthraquinone in aquatic solution under solar irradiation. Science of The Total Environment, 688, 592-599.
- Kolb, D., et al. (2025). Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. ChemPhotoChem, e202500036.
- Khataee, A., et al. (2013). Photocatalytic Degradation of an Anthraquinone Dye on Immobilized TiO2 Nanoparticles in a Rectangular Reactor: Destruction Pathway and Response Surface Approach. Industrial & Engineering Chemistry Research, 52(33), 11345-11354*.
- Khezrianjoo, S., & Revanasiddappa, H. D. (2012). Photocatalytic Degradation of Rhodamine B in the presence of 2-anthraquinone sulfonate and cyclohexanol. Journal of the Mexican Chemical Society, 56(3), 269-274*.
- Mrowiec, K., et al. (2021). Degradation Efficiency and Kinetics Analysis of an Advanced Oxidation Process Utilizing Ozone, Hydrogen Peroxide and Persulfate to Degrade the Dye Rhodamine B.
- El-Ashtoukhy, E. S., et al. (2021). Degradation of Rhodamine B dye in aqueous medium using electro-Fenton and sono-electro-Fenton process.
- Roy, D., et al. (2022). Photocatalytic degradation of Rhodamine-B by visible light assisted peroxymonosulfate activation using Z-scheme MIL-100(Fe)/Bi2S3 composite: a combined experimental and theoretical approach. Dalton Transactions, 51(2), 655-668*.
- Xu, L., et al. (2018). Figure 7: Total organic carbon (TOC) removal during the photocatalytic...
- Fabbri, D., et al. (2005). photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 35(7-8), 815-820*.
- Ramirez-Zamora, R. M., et al. (2001). Scheme 1. The degradation process of phenol. (a) hydroquinone, (b)...
- Mech, J., et al. (2015). TiO2–anthraquinone hybrids: from quantum-chemical design to functional materials.
- Beedri, N. I., et al. (2023). Comparative Study of TiO2, ZnO, and Nb2O5 Photoanodes for Nitro-Substituted Naphthoquinone Photosensitizer-Based Solar Cells. ACS Omega, 8(42), 39755-39766*.
- Ghomri, M. E., et al. (2023). Comparison of Photocatalytic Biocidal Activity of TiO2, ZnO and Au/ZnO on Escherichia coli and on Aspergillus niger under Light Intensity Close to Real-Life Conditions.
- Cruz-Tato, R., et al. (2024). Comparison of Photocatalytic Activity: Impact of Hydrophilic Properties on TiO2 and ZrO2 Thin Films.
- Benkhaya, S., et al. (2024). Sunlight-Driven Photodegradation of RB49 Dye Using TiO2-P25 and TiO2-UV100: Performance Comparison.
- Wang, Y., et al. (2024). Enhanced Degradation of Phenol in Aqueous Solution via Persulfate Activation by Sulfur-Doped Biochar: Insights into Catalytic Mechanisms and Structural Properties.
- Acevedo-Peña, P., et al. (2019). Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanomaterials. Revista Colombiana de Química, 48(1), 29-36*.
Sources
- 1. The pH-dependent photochemistry of anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. TiO2–anthraquinone hybrids: from quantum-chemical design to functional materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. iris.unito.it [iris.unito.it]
A Comparative Guide: HPLC versus Capillary Electrophoresis for the Analysis of 1-Anthraquinonesulfonic Acid
In the realm of analytical chemistry, the accurate quantification and separation of ionic organic compounds is a persistent challenge. 1-Anthraquinonesulfonic acid (AQSA), an important intermediate in dye synthesis and a potential process-related impurity in pharmaceuticals, exemplifies this challenge.[1] Its polar, ionic nature, conferred by the sulfonate group, demands a nuanced approach to analytical method selection. This guide provides an in-depth, experience-driven comparison of two powerful separation techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of AQSA. We will delve into the fundamental principles, provide actionable experimental protocols, and present a clear-eyed view of the performance trade-offs to empower researchers in making the optimal choice for their specific analytical needs.
The Analytical Challenge: Understanding 1-AQSA
This compound is an anionic molecule that is highly soluble in aqueous solutions and typically exhibits poor retention on traditional reversed-phase HPLC columns. The core analytical objective is often to separate it from its parent compound, anthraquinone, other isomers (like the 2-sulfonic acid variant), or related degradation products. Achieving sharp, symmetrical peaks and baseline resolution is paramount for accurate quantification. The choice of analytical technique fundamentally hinges on how it interacts with the charged sulfonate moiety.
High-Performance Liquid Chromatography (HPLC): The Workhorse Approach
HPLC is a cornerstone of analytical laboratories, prized for its robustness and high precision.[2][3] For ionic compounds like AQSA, standard reversed-phase methods are insufficient. The solution lies in Ion-Pair Reversed-Phase Chromatography (IP-RPLC) , a technique that modifies the chromatographic system to enable the retention of charged analytes.
Mechanism of IP-RPLC
The challenge with AQSA in RPLC is that its negative charge causes it to be repelled by the hydrophobic stationary phase (e.g., C18) and elute very early, often with the solvent front. Ion-pair chromatography introduces a counterion to the mobile phase—a large, positively charged molecule—such as tetrabutylammonium (TBA+).[4][5] Two primary models describe the mechanism:[5][6]
-
Ion-Pair Formation: The TBA+ reagent pairs with the negatively charged AQSA in the mobile phase, forming a neutral, hydrophobic complex. This complex can then partition onto the nonpolar stationary phase and be retained.
-
Dynamic Ion Exchange: The hydrophobic tail of the TBA+ reagent adsorbs onto the C18 stationary phase, creating a dynamic positive surface charge. This allows for the retention of the anionic AQSA via an ion-exchange mechanism.[6][7]
Regardless of the dominant model, the outcome is the same: the retention of AQSA is achieved and can be controlled by modulating the mobile phase composition.
Experimental Protocol: HPLC
This protocol outlines a validated starting point for the analysis of 1-AQSA. Optimization is often necessary based on the specific sample matrix and required resolution.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length and particle size C18 column provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 20 mM Tetrabutylammonium phosphate, pH 7.5 | The ion-pairing agent is critical for retention. A neutral pH ensures the sulfonate group is fully ionized. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the analyte. Acetonitrile often provides sharper peaks. |
| Gradient | 30% B to 70% B over 15 minutes | A gradient is often necessary to elute more hydrophobic impurities after the AQSA peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm or 260 nm | Anthraquinone derivatives have strong absorbance in this UV range.[8][9][10] |
| Injection Vol. | 10 µL | A typical injection volume to avoid peak distortion. |
Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC analysis of 1-AQSA.
Capillary Electrophoresis (CE): The High-Resolution Alternative
Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[3][11] For an inherently charged molecule like AQSA, CE is a natural fit and offers distinct advantages, particularly in separation efficiency.[2][12] The most common mode for this analysis is Capillary Zone Electrophoresis (CZE).
Mechanism of CZE
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), or buffer. When a high voltage is applied, two phenomena occur:
-
Electrophoretic Mobility (μ_ep): The anionic AQSA molecule is attracted towards the positive electrode (the anode). Its velocity is proportional to its charge and the electric field strength, and inversely proportional to its size.
-
Electroosmotic Flow (EOF): The inner wall of the fused-silica capillary has negatively charged silanol groups at neutral to alkaline pH. Mobile cations from the buffer form a double layer and are pulled towards the negative electrode (the cathode), dragging the bulk solution with them.[12] This EOF is typically stronger than the electrophoretic mobility of small anions.
The result is that even though AQSA is an anion moving towards the anode, the powerful EOF carries it, along with all other components, towards the cathode and the detector. Highly negatively charged species like AQSA will have their movement against the EOF slightly retarded, thus separating them from neutral or positively charged species.
For separating AQSA from other similarly charged impurities, a variation called Micellar Electrokinetic Chromatography (MEKC) can be used.[13] In MEKC, a surfactant like sodium dodecyl sulfate (SDS) is added to the buffer above its critical micelle concentration.[13] This forms micelles that act as a pseudo-stationary phase, allowing for separation based on the analytes' partitioning between the aqueous buffer and the hydrophobic interior of the micelles, adding a chromatographic dimension to the electrophoretic separation.[9][14]
Experimental Protocol: CE
This protocol provides a robust starting method for CZE analysis of 1-AQSA.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary thermostat, and UV-Vis or DAD detector.
Electrophoretic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused Silica, 50 µm ID, 60 cm total length | A standard capillary dimension offering good efficiency and heat dissipation. |
| Background Electrolyte | 30 mM Sodium Borate, pH 9.3-10.5 | A common buffer that ensures deprotonation of silanol groups for a strong, consistent EOF.[10][15] The alkaline pH also keeps AQSA fully ionized. |
| Voltage | 20-25 kV | High voltage provides fast analysis times and high efficiency. |
| Capillary Temp. | 25 °C | Essential for reproducible migration times and viscosity control. |
| Injection | Hydrodynamic (Pressure) injection: 50 mbar for 5 s | A precise and reproducible way to introduce a small plug of the sample. |
| Detection | UV at 254 nm or 260 nm | Direct detection through a window burned into the capillary coating.[10] |
Workflow for CE Analysis
Caption: High-level workflow for the CE analysis of 1-AQSA.
Head-to-Head Performance Comparison
The choice between HPLC and CE is not about which is "better," but which is better suited for the analytical task at hand. The following table summarizes the key performance differences based on experimental data and established principles.
| Performance Metric | Ion-Pair HPLC | Capillary Electrophoresis (CZE/MEKC) | Senior Scientist's Insight |
| Separation Efficiency (N) | Good (typically 10,000-20,000 plates) | Exceptional (>100,000 plates)[12] | CE's plug-like flow profile dramatically reduces band broadening compared to HPLC's parabolic flow, resulting in sharper, narrower peaks and superior resolution for complex mixtures.[12] |
| Analysis Time | Moderate (15-25 minutes) | Very Fast (often < 10 minutes)[10][16][17] | The high voltages and rapid separations in CE lead to significantly higher sample throughput. |
| Solvent/Reagent Use | High (~1 mL/min) | Extremely Low (nL to µL per run) | CE is a "green" technique, drastically reducing solvent purchase and disposal costs.[2] This is a major advantage for high-volume labs. |
| Method Development | More Complex | Often Simpler | IP-HPLC requires careful balancing of ion-pair concentration, organic modifier, pH, and potential column equilibration issues.[7] CE method development often involves simply screening different buffer pH values and concentrations.[2] |
| Sensitivity (LOD/LOQ) | Generally Lower (More Sensitive) | Generally Higher (Less Sensitive) | HPLC's longer path length in standard detector flow cells and higher injection volumes typically result in lower limits of detection (LODs) than CE with standard UV detection.[2] |
| Robustness & Reproducibility | Very High | Good, but sensitive to matrix | HPLC is widely considered the gold standard for robustness in QC environments.[2] CE can be more susceptible to variations in sample matrix affecting the EOF, leading to slight shifts in migration time if not controlled. |
| Cost of Consumables | High (Columns, Solvents) | Low (Capillaries, Buffers) | HPLC columns are a significant recurring cost. CE capillaries are far less expensive and can be very long-lasting.[3] |
Conclusion and Recommendations
Both HPLC and Capillary Electrophoresis are highly capable techniques for the analysis of this compound, but they excel in different scenarios.
Choose Ion-Pair HPLC when:
-
Trace-level analysis is required: If low limits of detection and quantification are the primary goal, the higher sample loading capacity and detector path length of HPLC make it the superior choice.
-
The highest level of quantitative reproducibility is needed: For routine quality control (QC) and release testing under GMP guidelines, the established robustness of HPLC is often preferred.[2]
-
The laboratory infrastructure is already built around HPLC: HPLC systems are more ubiquitous, and leveraging existing equipment and expertise is a practical consideration.
Choose Capillary Electrophoresis when:
-
High-resolution separation of complex mixtures is critical: If AQSA must be separated from multiple, closely related isomers or impurities, the unparalleled efficiency of CE will provide the necessary resolving power.[12]
-
Sample volume is limited: CE requires only nanoliters for injection, making it ideal for precious or limited-quantity samples.
-
High throughput and speed are paramount: For screening large numbers of samples or rapid process monitoring, the short analysis times of CE are a major advantage.
-
"Green" chemistry and cost reduction are priorities: The minimal consumption of solvents and reagents makes CE a more environmentally friendly and cost-effective option in the long run.[2][3]
By understanding the fundamental trade-offs between these two powerful techniques, researchers can confidently select the optimal analytical strategy to achieve their goals in the analysis of this compound and other challenging ionic compounds.
References
- The separation of anthraquinone derivatives of rhubarb by miceller electrokinetic capillary chromatography. PubMed.
- Use of Capillary Zone Electrophoresis and Micellar Electrokinetic Chromatography for Separations of Anthraquinone Derivatives. Taylor & Francis Online.
- Use of Capillary Zone Electrophoresis and Micellar Electrokinetic Chromatography for Separations of Anthraquinone Derivatives. Taylor & Francis.
- Use of Capillary Zone Electrophoresis and Micellar Electrokinetic Chromatography for Separations of Anthraquinone Derivatives | Request PDF. ResearchGate.
- Evaluation of a New Reagent: Anthraquinone-2-Sulfonyl Chloride for the Determination of Phenol in Water by Liquid Chromatography. JAOAC Int.
- HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Celerity.
- HPLC vs. Capillary Electrophoresis: Which One To Use? Ibis Scientific, LLC.
- Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX.com.
- Micellar electrokinetic chromatography. Wikipedia.
- A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology.
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI.
- An HPLC method development for the assessment of degradation products of anthraquinone dye. ResearchGate.
- Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace.
- Separation of Anthraquinones by Capillary Electrophoresis and High‐Performance Liquid Chromatography. ResearchGate.
- Ion-pair partition chromatography analysis of anthraquinone glycosides of senna and pharmaceutical preparations of senna. PubMed.
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect.
- Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. NIH.
- Forensic analysis of anthraquinone, azo, and metal complex acid dyes from nylon fibers by micro-extraction and capillary electrophoresis. PubMed.
- Ion-Pairing Agents | HPLC. Mason Technology.
- Ion-Pairing - Blessing or Curse?. LCGC International.
- Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters.
- Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Technical University of Munich.
Sources
- 1. This compound | 82-49-5 [chemicalbook.com]
- 2. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Ion-pair partition chromatography analysis of anthraquinone glycosides of senna and pharmaceutical preparations of senna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the differences between capillary electrophoresis and high-performance liquid chromatography (HPLC)? | AAT Bioquest [aatbio.com]
- 12. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 13. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. portal.fis.tum.de [portal.fis.tum.de]
- 16. The separation of anthraquinone derivatives of rhubarb by miceller electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for the Determination of 1-Anthraquinonesulfonic Acid
This guide provides a comprehensive validation of a new, robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-Anthraquinonesulfonic acid (1-AQSA). In the landscape of pharmaceutical analysis, the development and validation of such methods are paramount to ensuring the quality, safety, and efficacy of drug substances and products. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the validation process, comparing the method's performance against internationally recognized standards, and providing detailed experimental protocols.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of various dyes and pigments and can be a potential impurity in certain pharmaceutical products. Its accurate quantification is crucial for quality control and regulatory compliance. The absence of a standardized, validated analytical method for 1-AQSA in major pharmacopoeias necessitates the development of a reliable and robust in-house method. This guide details the validation of a novel Reverse-Phase HPLC (RP-HPLC) method, demonstrating its suitability for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
The Novel HPLC Method: Principles and Rationale
The developed method utilizes RP-HPLC with UV detection, a widely adopted technique for the analysis of organic compounds due to its high resolution, sensitivity, and specificity. The choice of a C18 column is based on its proven efficacy in retaining and separating a broad range of non-polar to moderately polar analytes. The mobile phase composition and gradient have been optimized to ensure a sharp, symmetrical peak for 1-AQSA, well-resolved from potential degradation products.
Comparative Analysis of Method Performance: Validation Parameters
The performance of the new HPLC method was rigorously assessed against the validation parameters stipulated by the ICH.[1] The following sections detail the experimental findings and compare them to established acceptance criteria.
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To establish the stability-indicating nature of the method, forced degradation studies were conducted.[2][3] Solutions of 1-AQSA were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
The results demonstrated significant degradation of 1-AQSA under acidic, basic, and oxidative conditions, with the formation of distinct degradation products. The HPLC method was able to resolve the 1-AQSA peak from all degradation product peaks, proving its specificity and stability-indicating capability.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Observations | Resolution of 1-AQSA Peak |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | ~25% degradation, major degradation peak at RRT 0.85 | Excellent |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | ~30% degradation, major degradation peak at RRT 0.70 | Excellent |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~15% degradation, multiple small degradation peaks | Excellent |
| Thermal Degradation (80°C, 48h) | < 2% degradation | Not applicable |
| Photolytic Degradation (ICH Q1B), 24h | < 2% degradation | Not applicable |
Linearity and Range
Linearity refers to the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[4]
A five-point calibration curve was constructed by analyzing 1-AQSA standard solutions at concentrations ranging from 5 µg/mL to 75 µg/mL. The method exhibited excellent linearity, with a correlation coefficient (R²) greater than 0.999.
Table 2: Linearity and Range Data
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity Range | 5 - 75 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal and not statistically significant | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It was determined by the recovery of known amounts of 1-AQSA spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable limits.
Table 3: Accuracy (Recovery) Data
| Spiked Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria (ICH) |
| 80% | 99.8 | 0.45 | 98.0% - 102.0% |
| 100% | 100.5 | 0.32 | 98.0% - 102.0% |
| 120% | 101.2 | 0.51 | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
The precision of the method was demonstrated by the low relative standard deviation (%RSD) for both repeatability and intermediate precision assays.
Table 4: Precision Data
| Precision Level | % RSD | Acceptance Criteria (ICH) |
| Repeatability (n=6) | 0.65% | ≤ 2% |
| Intermediate Precision (n=6) | 1.12% | ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] The robustness of the HPLC method was evaluated by introducing small changes in the mobile phase composition, flow rate, and column temperature. The results showed that the method is robust within the tested parameter variations.
Table 6: Robustness Study Results
| Parameter Varied | System Suitability |
| Mobile Phase Composition (±2%) | Passed |
| Flow Rate (±0.1 mL/min) | Passed |
| Column Temperature (±5°C) | Passed |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 25 mg of 1-AQSA reference standard in 50 mL of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations of 5, 15, 25, 50, and 75 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed to a target concentration of 25 µg/mL of 1-AQSA using the diluent.
Visualizing the Validation Workflow
The following diagrams illustrate the overall validation workflow and the logical relationship between the key validation parameters.
Caption: Overall workflow for the validation of the new analytical method.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The novel RP-HPLC method for the determination of this compound has been successfully validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, and robust over the specified range. Its stability-indicating nature makes it particularly suitable for the analysis of 1-AQSA in the presence of its degradation products, a critical requirement for quality control and stability studies in the pharmaceutical industry. This validated method provides a reliable and efficient tool for the routine analysis of this compound.
References
- Forced degradation studies. MedCrave online. (2016-12-14). [Link]
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. (2023). [Link]
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31). [Link]
- Determination of pKa values of anthraquinone compounds by capillary electrophoresis. PubMed. (2001-02). [Link]
- validated stability indicating: Topics by Science.gov. Science.gov. [Link]
- A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. (2019-04-30). [Link]
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Assay and Stability Testing. Kinam Park. [Link]
- Separation of Anthraquinones by Capillary Electrophoresis and High‐Performance Liquid Chromatography.
- hplc method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal. [Link]
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]
- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Determination of five anthraquinones in medicinal plants by capillary zone electrophoresis with beta-cyclodextrin addition. PubMed. (2006-03-03). [Link]
- An HPLC method development for the assessment of degradation products of anthraquinone dye.
- Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. NIH. (2019-07-27). [Link]
- Rapid determination of anthraquinone by visible spectroscopy.
- Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace. (2009-03-01). [Link]
- A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology. [Link]
- 1053 CAPILLARY ELECTROPHORESIS. US Pharmacopeia (USP). [Link]
- Stability Indicating Assay Method. IJCRT.org. (2023-10-10). [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. IOSR Journal of Applied Chemistry. [Link]
- Validation of a UV-VIS Spectrophotometric method for the determination of usnic acid /collagen-based membranes.
- Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol in Bulk and Solid Lipid Nanoparticles. Turkish Journal of Pharmaceutical Sciences. (2022-08-25). [Link]
Sources
A Guide to Inter-Laboratory Comparison of 1-Anthraquinonesulfonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 1-Anthraquinonesulfonic acid (1-ASA). It is designed to offer a robust protocol that ensures scientific integrity and generates comparable and reliable data across multiple facilities. This document delves into the causal relationships behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references.
Introduction: The Imperative for Accurate 1-ASA Quantification
This compound (1-ASA) is a key intermediate in the synthesis of a wide array of dyes and pigments.[1][2] Its purity and concentration are critical parameters that directly impact the quality, yield, and safety of final products. In the pharmaceutical industry, anthraquinone derivatives are also investigated for various therapeutic applications, making precise quantification essential during drug development and quality control.
Given the importance of this analyte, ensuring that different laboratories can produce consistent and accurate measurements is paramount. An inter-laboratory comparison is a powerful tool for evaluating the performance of analytical methods across different laboratories, identifying potential biases, and establishing the reproducibility of a given analytical procedure.[3][4][5][6][7] This guide will compare two common analytical techniques for 1-ASA quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Design of the Inter-Laboratory Comparison Study
The design of this ILC is grounded in the principles outlined in ISO/IEC 17043 and ISO 13528, which provide guidelines for proficiency testing and the statistical methods for their evaluation.[3][4][5][6]
Study Participants and Timeline
A minimum of eight participating laboratories from various geographical locations and sectors (e.g., industry, academia, contract research organizations) is recommended to ensure a statistically significant dataset. The study will be conducted over a period of three months to allow sufficient time for sample distribution, analysis, and data submission.
Test Materials
A central organizing body will prepare and distribute the test materials to ensure homogeneity and stability.
-
High-Concentration Sample (HCS): A solution of 1-ASA in ultrapure water at a nominal concentration of 100 µg/mL.
-
Low-Concentration Sample (LCS): A solution of 1-ASA in ultrapure water at a nominal concentration of 10 µg/mL.
-
Blank Sample: Ultrapure water.
The homogeneity and stability of the samples will be confirmed by the organizing body prior to distribution, following the principles outlined in ISO 13528.[6] A certified reference material (CRM) of this compound should be used to prepare the stock solutions to ensure traceability.[8][9]
Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted in the diagram below.
Caption: Workflow of the 1-ASA Inter-Laboratory Comparison Study.
Analytical Methodologies
Participating laboratories will be instructed to perform the analysis using both HPLC-UV and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the separation and quantification of organic acids and aromatic compounds.[10][11][12][13][14]
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance spectrum of 1-ASA, a wavelength of 254 nm is recommended. This should be confirmed by each laboratory by running a spectrum of the 1-ASA standard.
-
Calibration: Prepare a series of at least five calibration standards of 1-ASA in ultrapure water, ranging from 1 µg/mL to 150 µg/mL. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.999 is required.
-
Sample Analysis: Analyze the HCS, LCS, and Blank samples in triplicate.
UV-Visible (UV-Vis) Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[15][16][17]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Ultrapure water.
-
Wavelength of Maximum Absorbance (λmax): Scan a 1-ASA standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax.
-
Calibration: Prepare a series of at least five calibration standards of 1-ASA in ultrapure water with concentrations that yield absorbances between 0.1 and 1.0 AU. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.999 is required.
-
Molar Absorptivity Determination: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) of 1-ASA from the slope of the calibration curve. The path length (l) is typically 1 cm.
-
Sample Analysis: Analyze the HCS, LCS, and Blank samples in triplicate. Ensure that the absorbance readings of the samples fall within the linear range of the calibration curve; dilute if necessary.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data will be performed in accordance with ISO 13528.[3][4][5][6]
Data Reporting
Participating laboratories are required to report the following:
-
The mean concentration (in µg/mL) for the HCS and LCS for both HPLC and UV-Vis methods.
-
The standard deviation of the triplicate measurements for each sample and method.
-
The calibration curve data (concentration vs. response) and the correlation coefficient (r²) for both methods.
-
For the UV-Vis method, the determined λmax and the calculated molar absorptivity.
Statistical Analysis
The core of the inter-laboratory comparison is the statistical evaluation of the reported data.
Caption: Statistical analysis workflow for the ILC data.
-
Outlier Identification: Cochran's test will be used to identify laboratories with significantly larger variances (within-laboratory consistency), and Grubbs' test will be applied to detect laboratories with extreme mean values (between-laboratory agreement).[18][19][20][21][22] Any identified outliers will be investigated but may be excluded from the calculation of the assigned value.
-
Assigned Value (x_pt): The assigned value for each sample will be the consensus mean of the results from all participating laboratories after the removal of any statistical outliers.
-
Standard Deviation for Proficiency Assessment (σ_pt): This will be calculated from the participants' results and represents the expected variability of the measurement.
-
z-score Calculation: The performance of each laboratory will be evaluated using a z-score, calculated as follows:
z = (x - x_pt) / σ_pt
Where:
-
x is the result reported by the laboratory.
-
x_pt is the assigned value.
-
σ_pt is the standard deviation for proficiency assessment.
-
-
Performance Interpretation:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Hypothetical Data and Performance Comparison
The following tables present hypothetical data for the inter-laboratory comparison of 1-ASA quantification to illustrate the expected outcomes.
Table 1: Hypothetical Results for 1-ASA Quantification (High-Concentration Sample, Nominal Value: 100 µg/mL)
| Laboratory | HPLC Result (µg/mL) | HPLC z-score | UV-Vis Result (µg/mL) | UV-Vis z-score |
| 1 | 99.5 | -0.25 | 101.2 | 0.40 |
| 2 | 102.1 | 1.05 | 103.5 | 1.55 |
| 3 | 98.7 | -0.65 | 99.8 | -0.30 |
| 4 | 105.3 | 2.65 | 108.1 | 3.85 |
| 5 | 100.2 | 0.10 | 100.5 | 0.05 |
| 6 | 97.9 | -1.05 | 98.2 | -1.10 |
| 7 | 101.5 | 0.75 | 102.3 | 0.95 |
| 8 | 99.8 | -0.10 | 100.9 | 0.25 |
| Assigned Value | 100.0 | 100.4 | ||
| Std. Dev. | 2.0 | 2.0 |
Table 2: Hypothetical Results for 1-ASA Quantification (Low-Concentration Sample, Nominal Value: 10 µg/mL)
| Laboratory | HPLC Result (µg/mL) | HPLC z-score | UV-Vis Result (µg/mL) | UV-Vis z-score |
| 1 | 9.9 | -0.50 | 10.5 | 1.50 |
| 2 | 10.3 | 1.50 | 10.8 | 3.00 |
| 3 | 9.8 | -1.00 | 9.7 | -1.50 |
| 4 | 10.5 | 2.50 | 11.2 | 5.00 |
| 5 | 10.1 | 0.50 | 10.2 | 0.00 |
| 6 | 9.7 | -1.50 | 9.5 | -2.50 |
| 7 | 10.2 | 1.00 | 10.4 | 1.00 |
| 8 | 10.0 | 0.00 | 10.1 | -0.50 |
| Assigned Value | 10.0 | 10.2 | ||
| Std. Dev. | 0.2 | 0.2 |
Discussion and Interpretation of Results
Based on the hypothetical data, Laboratory 4 shows a questionable performance for the HPLC method at the high concentration and an unsatisfactory performance for the UV-Vis method at both concentrations. Laboratory 2 also demonstrates unsatisfactory performance for the UV-Vis method at the low concentration. These laboratories would need to investigate their procedures for potential sources of error. The other laboratories show satisfactory performance.
Generally, HPLC is expected to provide higher selectivity and be less prone to matrix interferences compared to UV-Vis spectrophotometry. However, UV-Vis is a simpler and faster method. The results of this ILC would provide valuable data on the comparability of these two methods for the routine analysis of 1-ASA.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound quantification. By adhering to the outlined protocols and statistical analyses, participating laboratories can gain valuable insights into their analytical performance and contribute to the establishment of a robust and reliable analytical methodology for this important industrial chemical.
References
- ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.
- ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing.
- ISO/IEC Guide 43-1:1997 Proficiency testing by interlaboratory comparisons — Part 1: Development and operation of proficiency testing schemes.
- Qualitat. (2014, January 20).
- Astor Mayer.
- ResearchGate. (2025, August 6). Using the Grubbs and Cochran tests to identify outliers. [Link]
- NIST. (n.d.). 1-Anthraquinone sulfonic acid, sodium salt. NIST Chemistry WebBook. [Link]
- Royal Society of Chemistry. (2015, June 15). Using the Grubbs and Cochran tests to identify outliers. [Link]
- PubMed. (2015). Using the Grubbs and Cochran tests to identify outliers. [Link]
- Interpretation of interlaboratory comparison results to evaluate labor
- ResearchGate. (n.d.). The outlier tests include Cochran's test and Grubbs' test, both within... | Download Scientific Diagram. [Link]
- Solubility of Things. (n.d.). This compound. [Link]
- PubMed. (2002).
- ResearchGate. (2025, October 16). (PDF) Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. [Link]
- ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive... [Link]
- PubMed Central. (2025, September 5). Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. [Link]
- PubMed Central. (2014, May 8). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]
- SciSpace. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
- MDPI. (n.d.).
- SciSpace. (n.d.).
- Shimadzu Corporation. (n.d.). No.
- CPAChem. (n.d.). Organic CRM. [Link]
- ASTM International. (2025, August 1). D4711 Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. [Link]
- University of Vienna. (n.d.).
- ChemBK. (2024, April 10). This compound. [Link]
Sources
- 1. This compound | 82-49-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. ISO 13528 [astormayer.com.tr]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. qualitat.cc [qualitat.cc]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Anthraquinones Reference Materials | LGC Standards [lgcstandards.com]
- 9. CPAChem Products - Organic CRM [cpachem.com]
- 10. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. Using the Grubbs and Cochran tests to identify outliers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-Anthraquinonesulfonic Acid-Based Electrochemical Sensors
For researchers and professionals in drug development and analytical sciences, the pursuit of selective and sensitive molecular detection is paramount. Electrochemical sensors based on 1-Anthraquinonesulfonic acid (AQS) and its derivatives have emerged as a versatile platform, offering a compelling combination of facile fabrication, rich redox chemistry, and significant electrocatalytic activity. However, like any sensing system, their analytical utility is critically defined by their selectivity—the ability to detect a target analyte in a complex matrix without responding to other, structurally similar or electrochemically active, species.
This guide provides an in-depth comparison of the cross-reactivity of AQS-based sensors. Moving beyond a simple catalog of findings, we will dissect the mechanistic origins of selectivity and interference, present a standardized protocol for rigorous cross-reactivity validation, and offer a comparative analysis of performance against common interferents. Our objective is to equip you with the technical insights and practical methodologies required to critically evaluate and effectively deploy these sensors in your own research.
The Electrochemical Heart of AQS Sensors: A Double-Edged Sword
The sensing capability of anthraquinone-based sensors is rooted in the reversible two-electron, two-proton redox reaction of the quinone moiety. This electrochemical process, which can be finely tuned by pH and molecular functionalization, forms the basis of their detection mechanism for a range of analytes.[1][2][3] The sensor's response is typically measured as a change in the redox peak currents or potentials upon interaction with the target analyte. This interaction can be direct, through electrocatalysis of the analyte's oxidation or reduction, or indirect, through host-guest interactions that modulate the anthraquinone redox behavior.[4][5]
This very redox activity, however, is also the primary source of potential cross-reactivity. Any species in the sample matrix that is electrochemically active within the same potential window as the AQS probe or the target analyte can, in principle, generate a confounding signal. Understanding and mitigating this inherent challenge is the cornerstone of developing robust AQS-based sensing applications.
Visualizing the AQS Sensing Mechanism
To appreciate the factors influencing cross-reactivity, we must first visualize the core sensing pathway. The following diagram illustrates the fundamental redox chemistry that underpins the operation of AQS-based electrochemical sensors.
Caption: Figure 1: Generalized Sensing Mechanism of AQS-Based Sensors.
Comparative Analysis of Cross-Reactivity
The selectivity of an AQS-based sensor is not an intrinsic constant but is highly dependent on the specific derivative used, the electrode modification strategy, and the nature of the target analyte. Below, we compare the reported selectivity of various AQS-based sensors against common interferents. This data is synthesized from multiple studies to provide a broader perspective.
Table 1: Cross-Reactivity of AQS-Based Sensors for Bioanalytical Applications
| Target Analyte | AQS Derivative/Sensor Platform | Interferent | Interferent-to-Analyte Molar Ratio | Signal Interference (%) | Reference |
| Dopamine (DA) | Imprinted Silica-Poly(aniline boronic acid) Hybrid | Ascorbic Acid (AA) | 100:1 | < 5% | [6] |
| Uric Acid (UA) | 100:1 | < 5% | [6] | ||
| Epinephrine | 1:1 | ~20% | [6] | ||
| Hydrogen Peroxide (H₂O₂) | Anthraquinone-Functionalized Ionic Liquid (AQ-PF6-IL) | Ascorbic Acid (AA) | 10:1 | Not specified, but no significant interference observed | [5][7] |
| Uric Acid (UA) | 10:1 | Not specified, but no significant interference observed | [5][7] | ||
| Glucose | 10:1 | Not specified, but no significant interference observed | [5][7] | ||
| Acetaminophen (AC) | Anthraquinone-Doped Activated Carbon (20%AQ-C/GCE) | Glucose | 50:1 | < 5% | [8] |
| Uric Acid (UA) | 50:1 | < 5% | [8] | ||
| Ascorbic Acid (AA) | 50:1 | < 5% | [8] | ||
| Dopamine (DA) | 50:1 | < 5% | [8] |
Expert Insights: The data clearly indicates that while common biological interferents like Ascorbic Acid and Uric Acid are often tested, their impact varies. For dopamine sensors, the challenge is particularly acute due to the high physiological concentrations of AA and UA relative to dopamine.[9][10] The successful discrimination shown in the imprinted hybrid sensor is attributed to a combination of covalent interactions, shape-selective cavities, and electrostatic repulsion, highlighting the importance of sophisticated recognition elements beyond the basic AQS structure.[6] In contrast, for H₂O₂ and Acetaminophen, the inherent electrocatalytic activity of the modified AQS platforms appears sufficient to provide selectivity even at high interferent ratios.[5][8]
Table 2: Cross-Reactivity in Environmental and Industrial Sensing
| Target Analyte | AQS Derivative/Sensor Platform | Interferent | Interferent-to-Analyte Molar Ratio | Signal Interference (%) | Reference |
| Acid Green 25 Dye (AG25) | Multiwalled Carbon Nanotube Electrode (CNTME) | Acid Black 1 Dye | 1:1 | Negligible (distinct redox peaks) | [1] |
| Acid Red 33 Dye | 1:1 | Negligible | [1] | ||
| Basic Blue 99 Dye | 1:1 | Negligible | [1] | ||
| Pesticides (Eserine, Carbofuran) | Copper Phthalocyanine-Anthraquinone Hybrid (CuPc-AQ) | - | - | Selective detection of individual pesticides demonstrated | [11][12] |
Expert Insights: In these applications, selectivity is often achieved by exploiting the unique electrochemical fingerprint of the target molecule. For instance, the AQS-based sensor for AG25 dye shows distinct redox peaks for the target and interfering dyes, allowing for their simultaneous discrimination.[1] This underscores a key strategy: if complete rejection of an interferent is not possible, resolving their electrochemical signals can be an equally effective approach.
A Self-Validating Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness of your findings, a rigorous and systematic approach to evaluating cross-reactivity is essential. The following protocol is designed to be a self-validating system, providing clear, quantitative data on sensor selectivity.
Experimental Workflow for Cross-Reactivity Testing
Caption: Figure 2: Workflow for Assessing Sensor Cross-Reactivity.
Step-by-Step Methodology
1. Materials and Reagents:
-
Fabricated AQS-based working electrode.
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., Platinum wire).
-
Electrochemical workstation (Potentiostat/Galvanostat).
-
Stock solutions of the target analyte and all potential interfering species at high concentration (e.g., 10 mM) in the chosen buffer.
-
Supporting electrolyte/buffer solution (e.g., Phosphate Buffered Saline, pH 7.4).
2. Baseline Response and Calibration (Trustworthiness Pillar):
-
Rationale: Establishing a stable and reproducible baseline is critical for attributing any subsequent changes in signal to the analyte or interferent. A well-defined calibration curve validates the sensor's functionality for the target analyte.
-
Procedure:
- Assemble the three-electrode cell with the AQS-modified working electrode, reference, and counter electrodes in the buffer solution.
- Run a cyclic voltammogram (CV) or differential pulse voltammogram (DPV) to record the baseline response of the sensor in the absence of any analyte.[13]
- Prepare a series of standard solutions of the target analyte by serial dilution of the stock solution.
- Record the electrochemical response (e.g., peak current) for each concentration.
- Plot the response versus analyte concentration to generate a calibration curve. The linearity and sensitivity (slope) of this curve are key performance indicators.[13]
3. Interference Measurement (Direct Challenge):
-
Rationale: This step directly challenges the sensor's selectivity. Testing interferents alone first determines if they are electroactive at the sensor surface. The mixture test mimics real-world conditions.
-
Procedure:
- Individual Interferent Response:
-
In a fresh buffer solution, add a high concentration of a single potential interferent (e.g., 10 to 100-fold excess relative to the mid-point of the analyte's linear range).
-
Record the electrochemical signal. A significant response indicates direct interference. 2. Mixed Solution Response:
-
Prepare a solution containing a known concentration of the target analyte (e.g., from the middle of the linear range).
-
Add a high concentration of the potential interferent to this same solution.
-
Record the electrochemical signal.
4. Data Analysis and Quantitation:
-
Rationale: Quantifying the degree of interference provides an objective measure of sensor performance and allows for direct comparison with other sensing platforms.
-
Procedure:
- Calculate the Percent Interference (%I) using the following formula: %I = [(Signal_mixture - Signal_analyte) / Signal_analyte] * 100 Where Signal_mixture is the response in the presence of the analyte and interferent, and Signal_analyte is the response for the analyte alone.
- Analyze Peak Potentials: A significant shift in the peak potential of the analyte in the presence of an interferent can also indicate an interaction. Report any such shifts.[13]
- Report Findings: Tabulate the results clearly, as shown in Tables 1 and 2, specifying the molar ratios of interferent to analyte tested.
Alternative Technologies and Concluding Remarks
While AQS-based sensors offer significant advantages, it is crucial to consider alternative platforms. For instance, in neurotransmitter detection, polysilicon nanowire field-effect transistors (poly-SiNW FETs) have demonstrated extremely high sensitivity, reaching the femtomolar level for dopamine.[14] Enzymatic biosensors, while sometimes prone to stability issues, can offer exceptional selectivity due to the specific enzyme-substrate interaction.
The choice of sensor ultimately depends on the specific application's requirements for sensitivity, selectivity, cost, and operational stability. This compound-based sensors represent a powerful and highly adaptable tool in the analytical scientist's arsenal. Their true potential is unlocked not just by leveraging their inherent redox properties, but by rigorously characterizing their selectivity. By understanding the mechanisms of interference and applying systematic validation protocols, researchers can confidently develop robust and reliable AQS-based sensors for a myriad of applications, from clinical diagnostics to environmental monitoring.
References
- Title: Carbon Nanotube-Based Electrochemical Sensor for the Determination of Anthraquinone Hair Dyes in Wastew
- Title: PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE Source: USD RED URL:[Link]
- Title: Electrochemical pesticide sensor based on anthraquinone substituted copper phthalocyanine Source: DergiPark URL:[Link]
- Title: Anthraquinone Functionalized Ionic Liquid Based Disposable Electrochemical Sensor for the Enzyme-Free Detection of Hydrogen Peroxide Source: ResearchG
- Title: Rational design of electrochemical sensors based on quinone derivatives adsorbed on graphene for the detection of [Cd(CN)4]2− Source: RSC Publishing URL:[Link]
- Title: Anthraquinone/activated carbon electrochemical sensor and its application in acetaminophen analysis Source: PubMed URL:[Link]
- Title: Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution Source: RSC Publishing URL:[Link]
- Title: Anthraquinone and its derivatives as sustainable materials for electrochemical applications - a joint experimental and theoretical investigation of the redox potential in solution Source: PubMed URL:[Link]
- Title: (PDF)
- Title: Anthraquinone Functionalized Ionic Liquid Based Disposable Electrochemical Sensor for the Enzyme-Free Detection of Hydrogen Peroxide Source: Dongguk University Repository URL:[Link]
- Title: Cross-sensitivity compensation in electrochemical gas sensors Source: Testo SE & Co. KGaA URL:[Link]
- Title: Electrochemical Detection of Dopamine with a Non-Enzymatic Sensor Based on Au@SiO2-APTES Composite Source: MDPI URL:[Link]
- Title: Electrochemical Nanocomposite Single-Use Sensor for Dopamine Detection Source: MDPI URL:[Link]
- Title: (A) Experimental protocol (and time needed) for the fabrication and...
- Title: (PDF)
- Title: Ultrasensitive detection of dopamine using a polysilicon nanowire field-effect transistor Source: RSC Publishing URL:[Link]
- Title: Electrochemical sensor for dopamine based on imprinted silica matrix-poly(aniline boronic acid) hybrid as recognition element Source: PubMed URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications - a joint experimental and theoretical investigation of the redox potential in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical sensor for dopamine based on imprinted silica matrix-poly(aniline boronic acid) hybrid as recognition element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. Anthraquinone/activated carbon electrochemical sensor and its application in acetaminophen analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasensitive detection of dopamine using a polysilicon nanowire field-effect transistor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Catalysts for Anthraquinone Sulfonation: A Guide for Researchers and Process Chemists
Introduction: The Enduring Importance of Sulfonated Anthraquinones
Anthraquinone and its sulfonated derivatives are cornerstone molecules in the chemical industry, underpinning the synthesis of a vast array of dyes, pigments, and advanced materials. The position of the sulfonic acid group on the anthraquinone nucleus dictates the final product's color, fastness, and overall performance. Consequently, the selective sulfonation of anthraquinone is a reaction of paramount industrial significance. This guide provides a comparative analysis of various catalytic systems for anthraquinone sulfonation, offering insights into traditional methods and exploring the potential of modern, heterogeneous catalysts. We will delve into the mechanistic nuances of each system, present available performance data, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable catalytic strategy for their specific needs.
I. The incumbent Technology: Sulfonation with Oleum and Homogeneous Catalysts
The traditional and most widely practiced method for anthraquinone sulfonation involves the use of oleum (fuming sulfuric acid) as both the solvent and the sulfonating agent. The regioselectivity of this reaction is critically dependent on the presence and nature of the catalyst employed.
A. Mercury Catalysis for α-Substitution
To achieve sulfonation at the alpha (α) positions (1, 5, 8), a mercury catalyst, typically mercuric sulfate (HgSO₄), is indispensable. The mercury catalyst is believed to operate via the formation of an anthraquinone-mercury complex, which directs the incoming sulfonic acid group to the α-position.
Reaction Mechanism with Mercury Catalyst
The precise mechanism is still a subject of some debate, but it is generally accepted to involve the formation of a mercurated intermediate that is more susceptible to electrophilic attack at the α-position.
Figure 1: Proposed reaction pathway for mercury-catalyzed α-sulfonation of anthraquinone.
B. Boric Acid in β-Substitution
For the synthesis of β-sulfonated anthraquinones (e.g., 2,6- and 2,7-disulfonic acids), boric acid is often employed as a catalyst in conjunction with oleum. Boric acid is thought to form a complex with the carbonyl groups of anthraquinone, deactivating the α-positions and favoring sulfonation at the β-positions.
C. Palladium Catalysis: A Less Toxic Alternative for α-Substitution
Growing environmental and health concerns over mercury have driven research into alternative catalysts for α-sulfonation. Palladium-based catalysts have emerged as a promising option.[1] The use of palladium, often activated with nitric acid, can achieve high selectivity for anthraquinone-1-sulfonic acid.
Comparative Performance of Homogeneous Catalysts
| Catalyst System | Target Position | Typical Conditions | Reported Yield/Selectivity | Key Advantages | Key Disadvantages |
| Oleum / HgSO₄ | α (1, 5, 8) | 120-160°C, 1-4 hours | High conversion, good α-selectivity | Well-established, reliable | Extreme toxicity of mercury, environmental pollution, difficult product purification |
| Oleum / Boric Acid | β (2, 6, 7) | 120-150°C, 4-16 hours | Good yields of β-isomers | Avoids mercury | High reaction temperatures, long reaction times |
| Oleum / Palladium Catalyst | α (1) | 90-100°C | High selectivity for 1-sulfonic acid | Significantly lower toxicity than mercury | Catalyst cost, potential for catalyst deactivation |
| Oleum (uncatalyzed) | β (2, 6, 7) | High temperatures | Predominantly β-isomers, often a mixture | Simple, no metal catalyst | Poor selectivity, harsh conditions |
II. The Future: Heterogeneous Solid Acid Catalysts
The drawbacks of homogeneous catalytic systems, particularly the use of corrosive oleum and toxic heavy metals, have spurred the investigation of solid acid catalysts. These materials offer the potential for easier separation, reusability, and a more environmentally benign process. While direct quantitative data for anthraquinone sulfonation using these catalysts is sparse in the published literature, we can infer their potential from studies on structurally similar polycyclic aromatic hydrocarbons (PAHs) like anthracene.
A. Zeolites
Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted acid sites. Their shape-selective properties make them attractive candidates for directing sulfonation to specific positions. Studies on the sulfonation of other PAHs suggest that zeolites like H-Beta could be effective for anthraquinone sulfonation.[2][3]
B. Sulfonic Acid-Functionalized Mesoporous Silica
Materials like MCM-41 and SBA-15, functionalized with sulfonic acid groups, offer high surface areas and accessible acid sites.[4][5][6] These materials have shown high activity and reusability in various acid-catalyzed reactions, including the sulfonation of aromatic compounds. The synthesis of these materials involves grafting sulfonic acid-containing moieties onto the silica surface.
Figure 2: Workflow for the synthesis and application of sulfonic acid-functionalized mesoporous silica catalysts.
C. Sulfonated Carbon Catalysts
Sulfonated carbon materials, derived from the partial carbonization and subsequent sulfonation of organic precursors, are another class of promising solid acid catalysts. They are known for their high stability in acidic media and have been successfully employed in various esterification and alkylation reactions. Their application in sulfonation reactions is an active area of research. A key challenge is the potential for leaching of sulfonic acid groups under harsh reaction conditions, although regeneration is often possible.[7]
Inferred Performance and Potential of Solid Acid Catalysts for Anthraquinone Sulfonation
Based on studies with anthracene, we can anticipate the following trends for anthraquinone sulfonation with solid acid catalysts:
| Catalyst Type | Probable Target Position | Anticipated Advantages | Potential Challenges |
| Zeolites (e.g., H-Beta) | α and β (product ratio dependent on pore structure and reaction conditions) | Shape selectivity, high acidity, thermal stability | Diffusion limitations for the bulky anthraquinone molecule, catalyst deactivation by coking |
| Sulfonic Acid-Functionalized Mesoporous Silica | α and β (likely less selective than zeolites) | High surface area, accessible acid sites, tunable properties | Leaching of sulfonic acid groups, potential for pore blockage |
| Sulfonated Carbon | α and β | High stability in acidic media, potential for high acid site density | Catalyst deactivation, regeneration may be required |
III. Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale investigations. Safety Precautions: These reactions involve corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: α-Sulfonation of Anthraquinone using Oleum and Mercuric Sulfate
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube.
-
Reagent Charging: In the flask, carefully add 120 g of 20% oleum. While stirring, add 1.0 g of mercuric sulfate.
-
Reaction Initiation: Heat the mixture to 100°C in an oil bath. Slowly add 100 g of anthraquinone powder.
-
Reaction Progression: Increase the temperature to 145-150°C and maintain for 2 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 1 L of ice-cold water with stirring.
-
Isolation: The unreacted anthraquinone will precipitate. Filter the mixture and wash the solid with hot water. The filtrate contains the anthraquinone-1-sulfonic acid. The product can be isolated as its potassium salt by adding a saturated solution of potassium chloride.
Protocol 2: α-Sulfonation of Anthraquinone using Oleum and a Palladium Catalyst (adapted from patent literature)[2]
-
Catalyst Activation: In a separate vessel, treat palladium metal with nitric acid at room temperature, followed by removal of the acid.
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
Reagent Charging: Add the activated palladium catalyst to 1-10% oleum in the reaction flask.
-
Reaction Initiation: Add anthraquinone to the mixture at a temperature below 80°C.
-
Reaction Progression: Gradually add 50-65% oleum to the reaction mixture while increasing the temperature to 90-100°C. Maintain for the desired reaction time.
-
Work-up and Isolation: Follow the same procedure as in Protocol 1.
Protocol 3: General Procedure for Anthraquinone Sulfonation with a Solid Acid Catalyst (Exploratory)
-
Catalyst Activation: Dry the solid acid catalyst (zeolite, functionalized silica, or sulfonated carbon) under vacuum at an appropriate temperature (e.g., 120°C) for several hours to remove adsorbed water.
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
Reagent Charging: Add the activated solid acid catalyst (e.g., 10 wt% relative to anthraquinone) and a suitable solvent (e.g., a high-boiling inert solvent like decalin or sulfolane) to the reaction flask.
-
Reaction Initiation: Add anthraquinone and the sulfonating agent (e.g., concentrated sulfuric acid or a solution of SO₃ in the solvent) to the mixture.
-
Reaction Progression: Heat the mixture to the desired temperature (e.g., 120-160°C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Work-up and Catalyst Recovery: After the reaction is complete, cool the mixture and filter to recover the solid acid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused. The product in the filtrate can be isolated by precipitation or extraction.
IV. Conclusion and Future Outlook
The sulfonation of anthraquinone remains a critical industrial process. While traditional methods using oleum and homogeneous catalysts are well-established, they present significant environmental and safety challenges. The development of heterogeneous solid acid catalysts offers a promising avenue for greener and more sustainable anthraquinone sulfonation processes.
Palladium-based catalysts have demonstrated their potential as a less toxic alternative to mercury for α-sulfonation. However, further research is needed to optimize their performance and cost-effectiveness.
Solid acid catalysts, such as zeolites, functionalized mesoporous silica, and sulfonated carbons, hold considerable promise. The key challenges to be addressed are catalyst deactivation, diffusion limitations, and the need for more detailed studies on their application specifically to anthraquinone sulfonation to generate the quantitative data required for industrial adoption. Future research in this area should focus on:
-
Systematic screening of different solid acid catalysts for anthraquinone sulfonation.
-
Detailed kinetic and mechanistic studies to understand the role of the catalyst structure and acidity.
-
Development of robust and regenerable solid acid catalysts with long-term stability.
-
Process optimization to maximize yield, selectivity, and catalyst reusability.
By addressing these challenges, the chemical industry can move towards more efficient, selective, and environmentally responsible methods for the production of these vital sulfonated anthraquinone intermediates.
V. References
-
Process for producing anthraquinone-1-sulphonic acid by sulphonation with palladium catalyst. US Patent 4,711,743A.
-
Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. JACS Au, 2022.
-
Constructing Sulfonic Acid Functionalized Anthracene Derived Conjugated Porous Organic Polymer for Efficient Metal-Free Catalytic Acetalization of Bio-Glycerol. Oak Ridge National Laboratory, 2017.
-
Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. ACS Publications, 2022.
-
Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. The University of Queensland eSpace, 2019.
-
Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation. Frontiers, 2022.
-
Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process. PMC, NIH.
-
Aromatic sulfonation. Part 30: Sulfonation of anthracene with sulfur trioxide‐dioxane; slow proton transfer in the formation of 9‐anthracenesulfonic acid. ResearchGate, 2008.
-
On the mechanism of the palladium catalyzed intramolecular Pauson-Khand-type reaction. Journal of Organic Chemistry, 2009.
-
Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. ACS Omega, 2022.
-
A comparative study of inorganic bases for palladium-catalyzed reactions. Benchchem.
-
Sulfonic Acid-Functionalized Zeolite Beta: Bronsted Acid Catalysts for Reactions Involving Liquid Water. ACS Sustainable Chemistry & Engineering, 2021.
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize, 2010.
-
Sulfonation of anthraquinone in sulfur dioxide solvent. US Patent 4,124,606A.
-
Development of a Zeolite Filter for Removing Polycyclic Aromatic Hydrocarbons (PAHs) from Smoke and Smoked Ingredients while Retaining the Smoky Flavor. PubMed, 2018.
-
H-Beta Zeolite as Catalyst for the Conversion of Carbohydrates into 5-Hydroxymethylfurfural: The Role of Calcination Temperature. MDPI, 2024.
-
United States Patent Office.
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube, 2020.
-
"PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain. USD RED.
-
Rapid, efficient and one pot synthesis of anthraquinone derivatives catalyzed by Lewis acid/methanesulfonic acid under heterogeneous conditions. ResearchGate, 2011.
-
Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC, NIH.
-
Competitive adsorption of polycyclic aromatic hydrocarbons on organo-zeolites. ResearchGate, 2007.
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube, 2020.
-
Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. Sigma-Aldrich, 2018.
-
Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ResearchGate, 2018.
-
Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents. Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents. Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. MDPI, 2021.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]
- 5. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 7. Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 1-Anthraquinonesulfonic Acid as a Quantitative Marker
Introduction
In the landscape of pharmaceutical development and chemical analysis, a quantitative marker is a compound used to measure the concentration of a substance of interest. Its reliability is paramount, directly impacting quality control, stability studies, and regulatory submissions. The validation of an analytical procedure for such a marker is not merely a checklist exercise; it is a rigorous scientific investigation to demonstrate that the method is suitable for its intended purpose.[1]
This guide provides an in-depth technical framework for the validation of 1-Anthraquinonesulfonic acid (AQS-1) as a quantitative marker. AQS-1, a derivative of anthraquinone, is utilized in the synthesis of dyes and pharmaceuticals and may be present as a raw material, intermediate, or impurity.[2][3] Its inherent UV-absorbent properties and chemical structure make it a candidate for quantification by High-Performance Liquid Chromatography (HPLC).
We will proceed with full editorial control, moving beyond a rigid template to explain the causality behind our experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing a self-validating system of protocols grounded in scientific integrity and authoritative standards like the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Part 1: The Foundation - Analytical Method Development Strategy
Before validation can begin, a robust analytical method must be developed. The strategy is dictated by the physicochemical properties of the analyte, this compound.
Physicochemical Properties of this compound (AQS-1)
-
Structure and Polarity: AQS-1 possesses a large, relatively non-polar anthraquinone core and a highly polar sulfonic acid group (-SO₃H).[3] The sulfonic acid group makes the molecule readily soluble in water and other polar solvents.[4]
-
Acidity (pKa): The sulfonic acid moiety is a strong acid, with a reported pKa of approximately 0.27.[7] This means it will be fully ionized (as a sulfonate, -SO₃⁻) in all but the most acidic conditions. This is a critical consideration for chromatographic retention on reversed-phase columns.
-
UV Absorbance: The anthraquinone chromophore exhibits strong UV absorbance. Anthraquinones typically display intense π → π* absorption bands in the 220–350 nm range and a weaker n → π* band near 400 nm.[8] A UV scan is essential, but a detection wavelength of 254 nm is a common and robust starting point for many anthraquinone derivatives.[9]
The Rationale for a Reversed-Phase HPLC-UV Method
Based on these properties, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the logical choice.
-
Chromatography: A C18 stationary phase is ideal. It provides hydrophobic interaction with the anthraquinone backbone. To achieve reproducible retention and good peak shape for the highly polar, ionized sulfonate group, we must control its ionization. This is achieved by acidifying the mobile phase. An acidic mobile phase (e.g., pH < 3) suppresses the ionization of the sulfonic acid, leading to better retention and sharper, more symmetrical peaks.
-
Detection: Given its strong chromophore, UV detection is a simple, robust, and widely available technique suitable for the quantification of AQS-1.
Proposed Initial HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the sulfonic acid group, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for anthraquinones. |
| Gradient Elution | 5% B to 95% B over 20 min | A gradient is necessary to elute AQS-1 with a reasonable retention time and to separate it from potential impurities of different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | UV at 254 nm | A common wavelength for anthraquinone derivatives, offering good sensitivity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Water:Acetonitrile (50:50, v/v) | Ensures solubility of AQS-1 and compatibility with the mobile phase. |
Part 2: A Comprehensive Protocol for Method Validation
The following protocols are based on the ICH Q2(R1) guideline and represent a complete validation package for the quantitative determination of AQS-1.[4][10]
Validation Workflow Diagram
Caption: Overall workflow for HPLC method validation.
Specificity (Including Forced Degradation)
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of establishing the stability-indicating nature of a quantitative method.[11]
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of AQS-1.
-
Forced Degradation Study: Prepare a solution of AQS-1 (e.g., 100 µg/mL) and subject it to the following stress conditions as recommended by ICH guidelines:[12][13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid AQS-1 at 105 °C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the AQS-1 solution to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze each stressed sample using the proposed HPLC method with a photodiode array (PDA) detector.
-
Peak Purity: Assess the peak purity of the AQS-1 peak in each chromatogram using the PDA software. The purity angle should be less than the purity threshold.
-
The method is specific if the AQS-1 peak is well-resolved from all degradation products (Resolution > 2).
-
The peak purity analysis must pass, confirming no co-eluting peaks.
-
Significant degradation (ideally 5-20%) should be observed in at least some of the stress conditions to prove the method is stability-indicating.[13]
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Stock Solution: Prepare a stock solution of AQS-1 reference standard (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare at least five concentration levels by serial dilution, covering 50% to 150% of the target analytical concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 995600 |
| 125 | 1251000 |
| 150 | 1498500 |
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study using a spiked placebo or by analyzing a sample with a known concentration.
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of AQS-1 into a blank matrix (if applicable) or diluent.
-
Analysis: Prepare each level in triplicate (total of 9 determinations). Analyze the samples and quantify them against a freshly prepared calibration curve.
-
Calculation: Calculate the percentage recovery for each determination.
-
Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
-
| Spike Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80 | 79.8 | 99.8% | 0.45% |
| 100% | 100 | 100.5 | 100.5% | 0.31% |
| 120% | 120 | 119.4 | 99.5% | 0.52% |
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of AQS-1 at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the %RSD of the results from this second set and perform a statistical comparison (e.g., F-test and t-test) of the two data sets.
-
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay (%) | 100.2% | 99.7% |
| Standard Deviation | 0.48 | 0.55 |
| %RSD | 0.48% | 0.55% |
-
The %RSD for repeatability must be ≤ 2.0%.
-
The %RSD for intermediate precision must be ≤ 2.0%.
-
The cumulative %RSD across both conditions should also be within acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Determine Signal-to-Noise (S/N): Inject solutions with decreasing concentrations of AQS-1. Determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Confirmation of LOQ: Prepare and inject six samples at the estimated LOQ concentration. The precision (%RSD) should be acceptable (e.g., ≤ 10%).
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | - |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | - |
| Precision at LOQ (%RSD) | 6.8% | ≤ 10% |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Vary Parameters: For six sample preparations, analyze them while making small, deliberate changes to the HPLC method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH/Composition: Vary the percentage of organic modifier (e.g., Acetonitrile ± 2%).
-
-
System Suitability: Evaluate system suitability parameters (e.g., tailing factor, resolution, theoretical plates) and the quantitative result for each condition.
| Parameter Varied | Result | Impact on Assay/System Suitability |
| Flow Rate (0.9 mL/min) | 99.5% | Acceptable |
| Flow Rate (1.1 mL/min) | 100.3% | Acceptable |
| Temperature (25 °C) | 99.8% | Acceptable |
| Temperature (35 °C) | 100.1% | Acceptable |
| Acetonitrile (+2%) | 99.6% | Acceptable |
| Acetonitrile (-2%) | 100.4% | Acceptable |
-
The assay results should remain within acceptable limits (e.g., 98-102%).
-
System suitability criteria (e.g., tailing factor < 2, resolution > 2) must be met under all varied conditions.
Part 3: Comparison with Potential Alternatives
While AQS-1 may be a suitable marker, it is important to consider alternatives depending on the application. For instance, if analyzing a botanical extract, other naturally occurring anthraquinones like Emodin or Rhein might be considered. If AQS-1 is a process impurity from a reaction involving anthraquinone, then unreacted anthraquinone itself could be a marker.
Comparative Analysis of Potential Markers
| Feature | This compound (AQS-1) | Emodin / Rhein | Anthraquinone |
| Solubility | High water solubility. | Poorly water-soluble; requires organic solvents. | Insoluble in water; soluble in organic solvents. |
| Chromatography | Good retention in RP-HPLC with acidified mobile phase. | Excellent retention in standard RP-HPLC. | Strong retention in RP-HPLC; may require high organic content. |
| UV λmax | ~254 nm | ~254-290 nm (structure dependent) | ~250 nm, 325 nm |
| Advantages | High polarity makes it distinct from many other anthraquinones, aiding separation. | Often the primary active components in certain botanicals. | A common starting material, useful for tracking reaction completion. |
| Disadvantages | Strong acidity requires mobile phase control for good peak shape. | Can be difficult to extract from aqueous matrices. | High hydrophobicity can lead to long retention times. |
| Best Application | As a water-soluble impurity, degradant, or marker in aqueous formulations. | As a quantitative marker for quality control of botanical extracts. | As a marker for residual starting material in a drug substance. |
Conclusion
This guide outlines a comprehensive and scientifically-grounded approach to the validation of this compound as a quantitative marker. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, an analytical laboratory can generate a complete validation package. The hypothetical data presented demonstrates that a well-developed RP-HPLC method can be proven suitable for its intended purpose, meeting the stringent requirements of the pharmaceutical industry. The causality-driven approach ensures that the validation is not just a procedural task but a thorough scientific confirmation of the method's reliability, providing trustworthy data for researchers and drug development professionals.
References
- European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Soni, A. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
- International Conference on Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (2021). Identification of Marker Compounds for the Detection of Anthraquinone-Based Reactive Dyes in Foods.
- MedCrave. (2016). Forced degradation studies.
- ChemBK. (2024). This compound.
- ResearchGate. (n.d.). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3.
- MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.
- National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product.
- MDPI. (2023). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
- SciSpace. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves.
- PubMed. (2016). Anthraquinones As Pharmacological Tools and Drugs.
- ResearchGate. (n.d.). Rapid determination of anthraquinone by visible spectroscopy.
- ResearchGate. (n.d.). One single standard substance for the determination of multiple anthraquinone derivatives in rhubarb using high-performance liquid chromatography-diode array detection.
- ChemBK. (2024). This compound.
- ResearchGate. (n.d.). An HPLC method development for the assessment of degradation products of anthraquinone dye.
Sources
- 1. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ijpsr.com [ijpsr.com]
- 7. chembk.com [chembk.com]
- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. This compound | 82-49-5 [chemicalbook.com]
- 12. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 13. pleiades.online [pleiades.online]
The Efficacy of 1-Anthraquinonesulfonic Acid in Dye-Sensitized Solar Cells: A Comparative Guide to a Cautionary Tale
A Senior Application Scientist's Perspective on Molecular Design for Photovoltaics
In the expansive field of dye-sensitized solar cells (DSSCs), the quest for efficient, stable, and cost-effective sensitizers is paramount. On paper, compounds from the anthraquinone family, such as 1-Anthraquinonesulfonic acid, present an attractive proposition. They are known for their robust photostability and strong absorption in the visible spectrum, qualities that are fundamental to a successful photosensitizer.[1] However, as this guide will demonstrate, the translation from a good dye to an effective DSSC sensitizer is a complex challenge, governed by intricate principles of molecular electronics.
This guide provides an in-depth comparison of this compound and its class against benchmark high-performance dyes. We will explore the underlying scientific principles that account for their starkly different performances and provide the experimental context for these findings. For researchers and professionals in materials science and drug development, this serves as both a practical guide and a case study in the importance of holistic molecular design for functional electronic materials.
The Allure and The Flaw: Understanding Anthraquinones in DSSCs
Anthraquinone dyes are characterized by their three-ring aromatic structure with two ketone groups. This core structure is responsible for their intense color and stability. The addition of a sulfonic acid group, as in this compound, renders the molecule water-soluble, which can simplify the dye-sensitization process of the titanium dioxide (TiO₂) photoanode.[2]
However, the very feature that defines an anthraquinone—its dual carbonyl groups—is its critical flaw in the context of a DSSC. These groups are strongly electron-withdrawing. This intrinsic property creates an unfavorable energy landscape for the primary and most crucial step in DSSC operation: the injection of an electron from the photo-excited dye into the conduction band of the TiO₂.[3] This inefficient electron injection is the principal reason for the consistently low performance of anthraquinone-based dyes in solar cell applications.[1][3][4]
The Working Principle of a Dye-Sensitized Solar Cell
To understand the failure of anthraquinone dyes, one must first grasp the successful operation of a DSSC. The process is a cycle of photo-induced charge separation and regeneration.
Caption: The operational cycle of a Dye-Sensitized Solar Cell.
The efficiency of this cycle is highly dependent on the kinetics of these steps. Electron injection (Step 2) must be significantly faster than the decay of the dye's excited state back to the ground state. It is at this critical juncture that anthraquinone dyes falter.
Comparative Performance Analysis
The most telling evidence of the inadequacy of anthraquinone-based dyes comes from a direct comparison of their photovoltaic performance metrics with those of established, high-efficiency sensitizers. While specific, peer-reviewed data for DSSCs sensitized with this compound is conspicuously absent in the literature—likely due to negligible performance not warranting publication—data from closely related anthraquinone derivatives with anchoring groups paint a clear and consistent picture of poor efficiency.[1][3]
Table 1: Performance of Anthraquinone-Based Dyes vs. High-Efficiency Alternatives
| Dye Class | Representative Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Anthraquinone | Aminohydroxyanthraquinone derivative | - | - | - | 0.125 | [1] |
| Anthraquinone | Anthraquinone with carboxylic acid anchor | 0.44 | 0.52 | 0.60 | 0.13 | [1] |
| Ruthenium Polypyridyl | N719 | ~16-21 | ~0.7-0.8 | ~0.70 | 10.4 - 11.4 | [3] |
| Porphyrin | YD2-o-C8 | ~21 | ~0.8 | ~0.75 | ~12.3 | |
| Metal-Free Organic | LEG4 | ~15 | ~0.8 | ~0.73 | ~9.8 |
Note: Performance data can vary based on fabrication conditions, electrolyte composition, and TiO₂ layer thickness.
The disparity is stark. While anthraquinone derivatives struggle to achieve PCEs above 0.2%, ruthenium complexes and advanced organic dyes routinely exceed 10%. This difference of nearly two orders of magnitude underscores the fundamental unsuitability of the anthraquinone scaffold for efficient charge injection.
The Energetics of Electron Transfer: A Deeper Dive
The success or failure of electron injection is governed by the relative energy levels of the dye's excited state and the TiO₂ conduction band edge. For efficient injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye in its excited state must be higher in energy (more negative potential) than the conduction band edge of the TiO₂.
While specific experimental values for this compound are scarce, computational studies on the closely related anthraquinone-2-sulfonic acid provide insight. These studies, combined with the known properties of the anthraquinone core, suggest that the LUMO level is not sufficiently high to provide a large driving force for electron injection, a problem exacerbated by the electron-withdrawing nature of the carbonyl groups.[5][6]
Caption: Comparative energy level diagram for DSSCs.
This diagram illustrates that while both types of dyes can absorb photons, the energetic alignment of high-performance dyes like ruthenium complexes is far more favorable for both efficient electron injection into the TiO₂ and subsequent regeneration by the electrolyte.
Experimental Protocols
To provide a practical context for these findings, we outline a representative protocol for the fabrication and testing of a DSSC. This protocol is generalized and would be adapted for a water-soluble dye like this compound.
Part 1: Photoanode Preparation
-
Cleaning of FTO Glass: Substrates of fluorine-doped tin oxide (FTO) glass are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste (e.g., a commercial 20 nm particle paste) is deposited on the conductive side of the FTO glass using the doctor-blade technique to ensure a uniform thickness.
-
Sintering: The TiO₂-coated glass is sintered in a furnace. The temperature is gradually ramped up to 500°C and held for 30 minutes to ensure good particle necking and removal of organic binders.
-
Dye Sensitization: After cooling to approximately 80°C, the photoanode is immersed in the dye solution. For this compound, this would be an aqueous solution (e.g., 0.5 mM). For comparison, a standard N719 dye solution would be prepared in an ethanol/acetonitrile mixture. The immersion is typically carried out for 12-24 hours in a dark environment.
-
Rinsing: Post-immersion, the photoanode is rinsed with the appropriate solvent (water for this compound, ethanol for N719) to remove non-adsorbed dye molecules.
Part 2: DSSC Assembly and Characterization
-
Counter Electrode Preparation: A hole is drilled in another FTO glass slide. The conductive side is coated with a catalytic material, typically a thin layer of platinum, and heated to 400°C.
-
Cell Assembly: The dye-sensitized photoanode and the platinum-coated counter electrode are sealed together using a thermoplastic polymer gasket (e.g., Surlyn) by heating above its melting point.
-
Electrolyte Injection: A liquid electrolyte (commonly containing an iodide/triiodide redox couple in an organic solvent like acetonitrile) is injected through the pre-drilled hole in the counter electrode. The hole is then sealed.
-
Photovoltaic Characterization: The assembled cell is tested under a solar simulator at standard AM 1.5G illumination (100 mW/cm²). A source meter is used to measure the current-voltage (I-V) curve, from which the Jsc, Voc, FF, and PCE are determined.
Caption: A streamlined workflow for the fabrication of a DSSC.
Conclusion: A Lesson in Molecular Engineering
The case of this compound and the broader anthraquinone class serves as a critical lesson for researchers in the field of photovoltaics and functional materials. While properties like photostability and strong light absorption are necessary prerequisites for a good sensitizer, they are not sufficient. The electronic structure of the dye must be meticulously engineered to ensure favorable energetics for efficient charge transfer at the semiconductor interface.
The inherent electron-withdrawing nature of the anthraquinone core fundamentally compromises its ability to perform the crucial task of electron injection, leading to extremely low power conversion efficiencies. In stark contrast, dyes based on ruthenium polypyridyl complexes and porphyrins are designed with electron-donating and -accepting moieties that create a favorable intramolecular charge transfer upon excitation, promoting efficient electron injection and leading to high-performance devices.
For scientists and developers, the takeaway is clear: a successful DSSC sensitizer is not merely a colored molecule but a sophisticated piece of molecular machinery. The path to higher efficiencies lies in the rational design of dyes where every functional group is optimized for the multi-step process of converting light into electricity. While anthraquinones remain valuable in the textile industry, their journey in the world of high-efficiency solar cells is a cautionary tale of a promising candidate that ultimately could not overcome its intrinsic electronic limitations.
References
- Benchmarking 1,4-Anthraquinone-Based Dyes in Dye-Sensitized Solar Cells: A Comparative Performance Analysis. Benchchem.
- How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. Instructables.
- A comparative study on photo-induced electron transfer from fluorescein to anthraquinone and injection into colloidal TiO2. Journal of Colloid and Interface Science.
- dye-sensitized solar cells (dssc): an approach to practice in undergraduate teaching. Revista de Química.
- Dye Sensitized Solar Cell (DSSC). Unknown Source.
- Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance. JoVE.
- Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. DiVA portal.
- Dynamics of Electron Injection in SnO2/TiO2 Core/Shell Electrodes for Water-Splitting Dye-Sensitized Photoelectrochemical Cells. The Schmuttenmaer Research Group.
- Fabrication of Functional Materials for Dye-sensitized Solar Cells. Frontiers.
- Highest Efficiency Dssc Fabrication With Natural Dye and Chemical Dye. Jurnal Peneliti.net.
- 1-Anthraquinone sulfonic acid, sodium salt. NIST WebBook.
- Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. DiVA portal.
- Construction of a natural dye sensitized solar cell (DSSC) based on beetroot. YouTube.
- Designed multifunctional ionic liquids–magnetic graphene ... Unknown Source.
- Computational Studies on Anthraquinone-2-sulfonic Acid, Electrochemistry and Electronic Investigation. International Journal of Electrochemical Science.
- dye-sensitized solar cells (dssc): an approach to practice in undergraduate teaching. Revista de Química.
- Fabrication Methods for Dye Sensitized Solar Cells. GreyB.
- RHF contour plots of HOMO and LUMO orbitals of... ResearchGate.
- Interracial electron transfer in dye sensitised nanocrystalline Ti02 films. Indian Academy of Sciences.
- HOMO/LUMO Energy Levels along with. ResearchGate.
- Parameters Affecting Electron Injection Dynamics from Ruthenium Dyes to Titanium Dioxide Nanocrystalline Thin Film†. ResearchGate.
- Molecular orbital surfaces and energy levels for the HOMO-1, HOMO, LUMO and LUMO + 1 of Apsh. ResearchGate.
- Calculated energy of HOMO and LUMO, energy gap (Eg), Hardness (ɳ),... ResearchGate.
- Fig. 3. The absorption spectra of An(1)(1), An(2)(2), An(3)(3). ResearchGate.
- This compound. Solubility of Things.
- Stability Modification of Dye-sensitized Solar Cells by Ruthenium Dyes Embedded on Eggshell Membranes. PMC.
- Device Stability Study of Dye sensitized solar cells Incorporated with MWCNTs. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells [diva-portal.org]
- 4. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. [diva-portal.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1-Anthraquinonesulfonic Acid-Based Materials
This guide provides an in-depth technical comparison of materials based on 1-Anthraquinonesulfonic acid (1-AQS), a versatile organic molecule with significant potential in energy storage, electrochromism, and biological imaging. We will move beyond a simple listing of properties to explore the underlying scientific principles that govern performance, offering researchers, scientists, and drug development professionals a robust framework for evaluating and selecting materials for their specific applications.
Introduction to this compound: A Molecule of Interest
This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon.[1] The addition of a sulfonic acid group (-SO₃H) significantly increases its polarity and solubility in aqueous solutions, a critical factor for many of its applications.[1] Its structure, featuring a quinone moiety, endows it with reversible redox activity, making it an attractive candidate for electrochemical applications. Furthermore, the anthraquinone core possesses inherent fluorescent properties, opening avenues for its use in biological imaging and spectroscopy.[1]
This guide will focus on benchmarking the performance of 1-AQS-based materials in two key areas where it shows significant promise:
-
Electrochemical Energy Storage and Electrochromism: Leveraging its redox activity, particularly when integrated into composite materials like polyaniline films.
-
Fluorescent Probes: Utilizing its intrinsic fluorescence for applications such as biological imaging.
We will compare 1-AQS-based materials to relevant alternatives, providing the necessary experimental context and data to inform your research and development efforts.
Benchmarking in Electrochemical Applications: The Case of 1-AQS-Doped Polyaniline
A highly promising application of 1-AQS is as a dopant and redox-active component in conductive polymers like polyaniline (PANI). The resulting composite material (PANI-AQS) exhibits synergistic properties, making it suitable for dual-functional electrochromic supercapacitors.[2][3]
Key Performance Indicators (KPIs)
To objectively assess the performance of PANI-AQS, we must consider the following KPIs:
-
Specific and Areal Capacitance: Measures of charge storage capacity per unit mass or area.
-
Capacitance Retention: The ability to maintain capacitance over repeated charge-discharge cycles, indicating stability.
-
Redox Potential: The potential at which the material undergoes oxidation and reduction, determining the operating voltage window.
-
Electrochromic Switching Time: The speed at which the material changes color in response to an electrical potential.
-
Optical Contrast: The degree of change in light transmission or reflectance during color switching.
Performance Comparison: PANI-AQS vs. Alternatives
The primary alternative for comparison is undoped PANI. We will also consider other anthraquinone derivatives, such as anthraquinone-2-sulfonate (AQS) and anthraquinone-2,6-disulfonate (AQDS), which are frequently studied for similar applications.[4][5]
| Material/System | Key Performance Metric | Value | Reference |
| PANI-AQS (3:1 ratio) Film | Areal Capacitance (at 1 mA cm⁻²) | 453 mF cm⁻² | [2] |
| Pristine PANI Film | Specific Capacitance (at 1 A g⁻¹) | 279.7 F g⁻¹ | [6] |
| PANI-AQS (3:1 ratio) Film | Specific Capacitance (at 1 A g⁻¹) | 441.2 F g⁻¹ | [2] |
| PANI-AQS Device in AQS electrolyte | Capacitance Retention (after 5000 cycles) | 72.1% | [2][3] |
| Undoped PANI Device in AQS electrolyte | Capacitance Retention (after 5000 cycles) | 60% | [2] |
| PANI-AQS (3:1 ratio) Film | Electrochromic Switching Time (Coloration/Bleaching) | 1.35 s / 1.06 s | [2] |
| PANI-AQS Device | Color Change | Light Green to Deep Black | [2][3] |
| Anthraquinone-2-sulfonate (AQS) | Redox Potential (vs. Ag/AgCl) | -0.46 V | [4][5] |
| Anthraquinone-2,6-disulfonate (AQDS) | Redox Potential (vs. Ag/AgCl) | Less negative than AQS | [4][5] |
| **1-Amino-anthraquinone-2-sulfonate (AQS-1-NH₂) ** | Redox Potential (vs. Ag/AgCl) | -0.55 V | [4][5] |
Analysis of Performance:
The data clearly demonstrates the significant enhancement in electrochemical performance when 1-AQS is incorporated into a PANI film. The PANI-AQS composite exhibits a substantially higher specific and areal capacitance compared to pristine PANI.[2][6] This is attributed to the synergistic effect of the redox-active 1-AQS and the conductive PANI matrix.[2][3]
Furthermore, the cycling stability of the PANI-AQS device is markedly improved, with a 72.1% capacitance retention after 5000 cycles, a significant improvement over the undoped PANI device.[2][3] This enhanced stability is likely due to the strong electrostatic interactions between the sulfonate groups of 1-AQS and the PANI backbone, which helps maintain the structural integrity of the composite during repeated cycling.
In terms of electrochromic properties, the PANI-AQS system demonstrates rapid and reversible color switching, transitioning from light green to deep black in under two seconds.[2][3] This makes it a promising material for applications such as smart windows and low-power displays.
Comparing different anthraquinone sulfonates, the position of the sulfonate group and the presence of other functional groups influence the redox potential. For instance, anthraquinone-2-sulfonate has a redox potential of -0.46 V, while the addition of an amino group in the 1-position (AQS-1-NH₂) lowers the potential to -0.55 V.[4][5] This tunability of the redox potential through chemical modification is a key advantage of using anthraquinone derivatives in electrochemical systems.
Experimental Protocols for Electrochemical Benchmarking
To ensure reproducible and comparable results, standardized experimental protocols are essential.
A. Cyclic Voltammetry (CV) for Redox Characterization
-
Objective: To determine the redox potentials and assess the electrochemical reversibility of the material.
-
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., H₂SO₄) in deionized water. If testing a soluble species like 1-AQS, dissolve it in the electrolyte to a concentration of 0.01 M.[2]
-
Three-Electrode Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or a PANI-AQS coated electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
CV Measurement: Using a potentiostat, apply a potential sweep between a defined range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl). The scan rate can be varied (e.g., from 10 to 100 mV/s) to investigate the kinetics of the redox processes.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the electroactive species. The peak potentials provide information about the redox potentials, and the peak separation can be used to assess the reversibility of the reaction.
-
B. Galvanostatic Charge-Discharge (GCD) for Capacitance and Stability Testing
-
Objective: To measure the specific/areal capacitance and evaluate the cycling stability of the material.
-
Methodology:
-
Cell Assembly: Use the same three-electrode setup as for CV.
-
GCD Cycling: Apply a constant current density (e.g., 1 A/g or 1 mA/cm²) to charge the electrode to a specific potential, then apply a constant negative current of the same magnitude to discharge it. Repeat this process for a large number of cycles (e.g., 5000).
-
Data Analysis: The capacitance can be calculated from the slope of the discharge curve. By plotting the capacitance as a function of the cycle number, the capacitance retention and thus the cycling stability can be determined.
-
C. Spectroelectrochemistry for Electrochromic Characterization
-
Objective: To correlate the optical changes of the material with its electrochemical state.
-
Methodology:
-
Setup: Place a transparent working electrode (e.g., ITO glass coated with the PANI-AQS film) in a cuvette containing the electrolyte and the reference and counter electrodes. Position the cuvette in the light path of a UV-Vis spectrophotometer.
-
Measurement: Apply a series of potentials to the working electrode and record the UV-Vis absorption spectrum at each potential.
-
Switching Time Measurement: Apply a step potential and monitor the change in absorbance at a specific wavelength over time to determine the coloration and bleaching times.
-
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for comprehensive electrochemical and electrochromic characterization.
Benchmarking in Fluorescent Probe Applications
This compound's inherent fluorescence makes it a candidate for use as a fluorescent probe, particularly for applications like biological imaging.[1]
Key Performance Indicators (KPIs) for Fluorescent Probes
-
Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.
-
Photostability: The ability of the fluorophore to resist degradation upon exposure to excitation light.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption.
-
Sensitivity and Selectivity: For specific sensing applications (e.g., pH), the probe's response to the analyte of interest and its lack of response to other species are crucial.
Performance Comparison: 1-AQS vs. Alternatives
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications | Reference |
| This compound | Not specified | Not specified | Not specified | Known fluorescent properties, potential for biological imaging. | [1] |
| Nile Blue (in methanol) | ~627 | ~650 | 0.27 | High photostability, NIR emission, used for staining lipids and as a general biological stain. | [7][10] |
| BCECF | ~440 and ~490 (pH-dependent) | ~535 | Not specified | Ratiometric pH indicator for cytosolic pH. | [8][9] |
| pHrodo™ Green | ~509 | ~533 | Not specified | Non-fluorescent at neutral pH, fluoresces in acidic environments, for tracking endocytosis. | [9] |
Analysis of Performance:
1-AQS's utility as a fluorescent probe is suggested by its inherent fluorescence.[1] However, without quantitative data on its quantum yield and photostability, a direct performance comparison is challenging.
Nile Blue serves as a good benchmark for a high-performance fluorescent probe. It exhibits a good quantum yield of 0.27 in methanol and fluoresces in the near-infrared region, which is advantageous for biological imaging as it minimizes interference from autofluorescence of biological tissues.[7][10]
For specific applications like intracellular pH measurement, probes like BCECF and the pHrodo dyes offer sophisticated mechanisms. BCECF allows for ratiometric measurements, which can provide more accurate pH readings by correcting for variations in dye concentration and excitation light intensity.[9] The pHrodo dyes have the unique property of being non-fluorescent at neutral pH and becoming fluorescent in acidic environments, making them excellent for studying processes like endocytosis where vesicles become progressively more acidic.[9]
The development of 1-AQS as a competitive fluorescent probe would require detailed characterization of its photophysical properties, including its quantum yield, photostability, and its response to environmental factors like pH.
Logical Relationship for Fluorescent Probe Selection
Caption: Decision framework for selecting a fluorescent probe based on application needs and performance metrics.
Conclusion and Future Outlook
This compound is a molecule with considerable potential, particularly in the realm of advanced materials. As demonstrated, 1-AQS-based composites, such as PANI-AQS, show significant promise for dual-functional electrochromic and energy storage devices, outperforming baseline materials like undoped PANI. The tunability of the redox properties of anthraquinone derivatives through chemical modification further enhances their appeal for electrochemical applications.
While the fluorescent properties of 1-AQS are known, further quantitative characterization is necessary to establish its competitiveness as a fluorescent probe against well-established alternatives. Future research should focus on determining the quantum yield, photostability, and environmental sensitivity of 1-AQS and its derivatives to unlock their full potential in biological imaging and sensing.
This guide provides a framework for the systematic evaluation of 1-AQS-based materials. By focusing on key performance indicators and employing standardized experimental protocols, researchers can make informed decisions in the development of next-generation materials for a wide range of applications.
References
- This compound - Solubility of Things.
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. MDPI.
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. ResearchGate.
- Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues. MDPI.
- Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. PMC - NIH.
- Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. PMC - NIH.
- Nile Blue. OMLC.
- Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers.
- Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. NIH.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors [mdpi.com]
- 3. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pH Probes | AAT Bioquest [aatbio.com]
- 9. pH Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Nile Blue [omlc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Anthraquinonesulfonic Acid for Laboratory Professionals
As a cornerstone of dye manufacturing and a crucial intermediate in the synthesis of advanced materials and pharmaceuticals, 1-Anthraquinonesulfonic acid is a common reagent in research and development laboratories.[1] Its proper handling and disposal are not merely procedural formalities but are fundamental to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Core Hazard Assessment and Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is a solid, typically a pale yellow crystalline powder, and is classified as a hazardous substance.[2][3][4] The primary risks involve irritation and potential sensitization upon contact.
Causality of Hazards : The sulfonic acid group (-SO₃H) imparts acidic properties to the molecule, making it corrosive and an irritant to skin, eyes, and the respiratory system.[5] Upon combustion, it decomposes to produce toxic sulfur oxides (SOx) along with carbon monoxide (CO) and carbon dioxide (CO₂).[2][6]
The following tables summarize the critical safety data.
Table 1: Hazard Identification and Classification
| Hazard Class | Description | GHS Precautionary Statement |
|---|---|---|
| Skin Irritation | Causes skin irritation.[5] | P264: Wash skin thoroughly after handling.[5] |
| Eye Irritation | Causes serious eye irritation.[5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Irritation | May cause respiratory irritation.[5] | P261: Avoid breathing dust.[5] |
| Skin Sensitization | May cause an allergic skin reaction in some individuals.[2] | P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
Table 2: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Goggles or safety glasses with side-shields.[3] | Prevents contact with airborne dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects skin from direct contact and irritation. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Dust respirator (if not handled in a fume hood).[2] | Minimizes inhalation of airborne particles, especially when handling the powder. |
Table 3: Chemical Incompatibilities
| Incompatible Material | Reason for Incompatibility |
|---|---|
| Strong Oxidizing Agents | May result in ignition or violent reaction.[2][6] |
| Strong Bases | Vigorous, exothermic acid-base reaction.[7] |
| Water (with concentrated acid) | Can cause a violent reaction if water is added to concentrated sulfonic acid.[7] |
Disposal Workflow: From Generation to Collection
The cardinal rule for chemical waste is segregation at the source. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a Waste Container : Select a clearly labeled, leak-proof container made of a compatible material like glass or high-density polyethylene.[2]
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[8]
-
Solid Waste Collection :
-
Aqueous Waste Collection :
-
Collect unused or waste solutions in a separate, compatible, and clearly labeled hazardous waste container.[8]
-
-
Container Management :
Caption: Workflow for proper segregation and collection of this compound waste.
Spill Management Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
-
Restrict Access : Immediately alert personnel in the area and restrict access.[8]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[8]
-
Don PPE : Wear the appropriate PPE as detailed in Table 2, including a dust respirator.
-
Avoid Dust : Do NOT use a dry brush or create airborne dust.[2] Gently cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry lime/soda ash.[7][8]
-
Collect Material : Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[2][8] Use non-sparking tools if there is any fire risk.[9]
-
Decontaminate : Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[8]
-
Dispose : Seal the waste container and manage it according to the collection protocol.
Caption: Decision-making workflow for responding to a this compound spill.
Final Disposal Pathway
Final disposal must be conducted through your institution's EHS department or a licensed hazardous waste management company. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a chemical waste is hazardous.[10] Given its properties, this compound waste should be managed as hazardous.
For dilute aqueous waste streams, neutralization can be a permissible pre-treatment step to reduce the corrosivity hazard before collection by EHS. This procedure must be performed with extreme caution.
Causality : Neutralization is an acid-base reaction. The sulfonic acid reacts with a weak base (like sodium bicarbonate) to form a salt and water, bringing the pH closer to neutral (pH 7).[11] This must be done slowly and in a controlled manner because the reaction is exothermic and can generate heat and gas (CO₂). Adding a base too quickly can cause splashing and a dangerous runaway reaction.
Experimental Protocol: Neutralization of Dilute Aqueous Waste
-
Work Area : Perform this procedure in a chemical fume hood.
-
PPE : Wear all required PPE, including a face shield.
-
Dilution : Ensure the waste solution is already dilute. If it is concentrated, slowly add the acid solution to a large volume of cold water with constant stirring to dilute it first. NEVER add water to acid .[10]
-
Preparation : Place the container of dilute acidic waste in a larger secondary container (ice bath) to manage heat generation.
-
Neutralization : Slowly and incrementally add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to the stirring solution.[11][12]
-
Monitor : After each addition, allow the effervescence to subside. Monitor the pH of the solution using a pH meter or pH paper.
-
Completion : Continue adding the base until the pH is between 6.0 and 8.0.
-
Collection : Transfer the neutralized solution to the designated aqueous hazardous waste container. Even after neutralization, the solution must be disposed of as hazardous waste, as it still contains the anthraquinone chemical structure.
Once your waste container is full (typically no more than 90% capacity) or has been stored for the maximum time allowed by your institution (often one year), contact your EHS department to arrange for pickup and final disposal at a licensed facility.[5][8]
References
- ALKANE SULFONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
- ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE AR - Safety D
- Sulfonic Acid - Safety D
- Sulfuric Acid Recycling & Waste Management Solutions. Rubo. [Link]
- How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]
- Sodium anthraquinone-1-sulfon
- Sulfonation of anthraquinone in sulfur dioxide solvent.
- POTASSIUM ANTHRAQUINONE-α-SULFON
- This compound. ChemBK. [Link]
- Sulfuric Acid - MSDS. U.S. Environmental Protection Agency. [Link]
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Sulfuric Acid. Agency for Toxic Substances and Disease Registry. [Link]
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
- This compound - Solubility of Things. Solubility of Things. [Link]
Sources
- 1. This compound | 82-49-5 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. response.epa.gov [response.epa.gov]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Handling 1-Anthraquinonesulfonic Acid: Essential Safety and Operational Protocols
Welcome to a comprehensive guide designed for the precise and safe handling of 1-Anthraquinonesulfonic acid in a laboratory setting. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and reproducibility of our protocols. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower ourselves to build a resilient and proactive safety culture. This guide is structured to provide immediate, essential information, ensuring that every procedure involving this compound is a self-validating system of safety and scientific excellence.
Hazard Assessment: Understanding this compound
This compound is an organic compound typically encountered as a pale yellow to brown crystalline powder[1]. Its utility in synthesis and as a biological probe is significant[1][2]. However, its physical form as a fine powder presents the primary routes of occupational exposure: inhalation and dermal contact.
The primary hazards associated with this compound, and its common salt forms, are irritant in nature. It is crucial to recognize that even substances not classified as acutely toxic can cause significant harm or experimental variability through irritation and sensitization.
-
Skin Irritation: Direct contact can cause skin irritation[3][4][5]. Prolonged exposure may lead to inflammation, redness, and discomfort[5]. Open cuts or abraded skin should never be exposed to this material, as this could lead to greater absorption and potential systemic effects[6].
-
Eye Irritation: The compound is classified as a serious eye irritant[3][4][5]. Accidental contact with the eyes can cause redness, pain, and potential damage[5].
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation[3][4][6]. Individuals with pre-existing respiratory conditions may be more susceptible[6].
While some safety data sheets (SDS) for related compounds may list minimal toxicity, the irritant properties necessitate robust protective measures to ensure both personal safety and the integrity of your research.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active risk mitigation strategy. The equipment specified below is the minimum standard for handling this compound in its solid form and in solution.
Eye and Face Protection
The eyes are particularly vulnerable to chemical dust and splashes.
-
Mandatory: At all times when handling this compound, wear chemical safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166[7][8].
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., preparing concentrated solutions) or dust generation (e.g., large-scale weighing), it is best practice to use tightly fitting safety goggles or a full-face shield over safety glasses.
Skin Protection
Preventing dermal contact is critical to avoid irritation.
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended[9]. Long-sleeved clothing should always be worn[9].
-
Gloves: Wear impervious, chemically resistant gloves[7][10]. Nitrile gloves are a common and effective choice for handling solid chemicals and their aqueous solutions. Always inspect gloves for tears or punctures before use. It is critical to use proper glove removal technique to avoid contaminating your skin. After handling, remove and dispose of gloves properly, and always wash your hands thoroughly with soap and water[3][6].
Respiratory Protection
The primary inhalation risk comes from airborne dust generated during handling.
-
Engineering Controls First: The preferred method for controlling dust is to use engineering controls, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing the powder[9][11].
-
When Respirators are Required: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is necessary. A NIOSH/MSHA-approved respirator with a particulate filter (e.g., an N95 dust mask) is the minimum requirement[7][8]. For higher concentrations of airborne dust, a full-face respirator may be necessary[10].
PPE Selection Summary Table
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Lab Coat | Not typically required |
| Weighing Solid Compound | Safety Goggles | Lab Coat, Nitrile Gloves | Required (Use Ventilated Enclosure or wear N95 Respirator) |
| Preparing Solutions | Safety Goggles | Lab Coat, Nitrile Gloves | Recommended if outside a fume hood |
| Handling Solutions | Safety Glasses | Lab Coat, Nitrile Gloves | Not typically required with adequate ventilation |
| Spill Cleanup | Safety Goggles, Face Shield | Chemical Resistant Apron, Nitrile Gloves | Required (N95 Respirator or higher) |
Operational Plan: Safe Handling and Disposal
Adherence to a standardized operational plan minimizes risk and ensures procedural consistency.
Experimental Protocol: Preparing a 10 mM Aqueous Stock Solution
This protocol outlines the step-by-step process for safely preparing a stock solution of this compound (Molar Mass: 288.27 g/mol ).
-
Preparation and Pre-Donning PPE:
-
Designate a work area, preferably within a chemical fume hood.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, beaker, graduated cylinder, volumetric flask, and solvent (deionized water).
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
-
Weighing the Compound:
-
Perform this step in a ventilated enclosure or chemical fume hood to minimize dust inhalation. If not possible, an N95 respirator is mandatory.
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully use a clean spatula to weigh out the desired mass of this compound powder. For a 100 mL solution, you would need 0.2883 g.
-
Avoid creating dust clouds by handling the powder gently.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a beaker containing approximately 50-60% of the final volume of deionized water.
-
The sulfonic acid group enhances water solubility[1]. Stir gently with a magnetic stir bar until the solid is fully dissolved.
-
Once dissolved, quantitatively transfer the solution to the final volumetric flask. Rinse the beaker with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.
-
-
Final Preparation and Storage:
-
Bring the solution to the final volume with the solvent and cap the flask. Invert several times to ensure homogeneity.
-
Transfer the final solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, date, and your initials.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[7][8][9].
-
-
Post-Procedure Cleanup:
-
Clean all glassware thoroughly.
-
Wipe down the work area.
-
Properly dispose of the weigh paper and any other contaminated disposable materials in the designated solid chemical waste container.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Disposal Plan
Chemical waste disposal is strictly regulated.
-
Solid Waste: Unused or contaminated this compound powder, along with any materials used for spill cleanup, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain[10].
-
Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations[8][12]. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Emergency Response: Spill Management
Prompt and correct response to a chemical spill is crucial to prevent exposure and contamination.
Workflow for Solid this compound Spill
Caption: Workflow for cleaning a solid this compound spill.
First Aid Measures
Immediate and appropriate first aid is vital in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately[4][13]. If breathing is difficult, give oxygen. Seek medical attention[13].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water[10][13]. If skin irritation occurs or persists, seek medical attention[4][11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10][13]. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4][11].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention[10][13].
References
- POTASSIUM ANTHRAQUINONE-α-SULFON
- This compound. (n.d.). Solubility of Things. [Link]
- Sodium anthraquinone-1-sulfonate - Hazardous Agents. (n.d.). Haz-Map. [Link]
- ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDR
- Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt. (n.d.). Cole-Parmer. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Sodium anthraquinone-1-sulfonate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound sodium salt - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
